molecular formula C7H14O2 B2940445 trans-4-(Hydroxymethyl)cyclohexanol CAS No. 3685-24-3

trans-4-(Hydroxymethyl)cyclohexanol

Cat. No.: B2940445
CAS No.: 3685-24-3
M. Wt: 130.187
InChI Key: VGRZISGVNOKTQU-KNVOCYPGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-4-(Hydroxymethyl)cyclohexanol is a useful research compound. Its molecular formula is C7H14O2 and its molecular weight is 130.187. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(hydroxymethyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c8-5-6-1-3-7(9)4-2-6/h6-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGRZISGVNOKTQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501297079, DTXSID701301327
Record name trans-4-Hydroxycyclohexanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501297079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-4-Hydroxycyclohexanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701301327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3685-27-6, 3685-24-3
Record name trans-4-Hydroxycyclohexanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501297079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-4-Hydroxycyclohexanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701301327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(1s,4s)-4-(hydroxymethyl)cyclohexanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to trans-4-(Hydroxymethyl)cyclohexanol: Synthesis, Characterization, and Applications for the Modern Researcher

This guide provides an in-depth technical exploration of this compound, a versatile bifunctional molecule critical to various research and development sectors. Designed for chemists, materials scientists, and drug development professionals, this document moves beyond surface-level data to explain the underlying principles of its synthesis, purification, analysis, and application. We will delve into the causality behind methodological choices, ensuring that the protocols described are not merely instructional but also self-validating and grounded in established chemical principles.

Long-Tail, SEO-Driven Keywords for Scientific Researchers

To facilitate discoverability among its target audience, this guide is optimized for the following specific, intent-driven search queries:

  • Synthesis & Production:

    • Stereoselective synthesis of this compound

    • Reduction of 4-oxocyclohexanecarboxylate derivatives

    • Biocatalytic synthesis of chiral cyclohexanediols

    • High-yield synthesis of 1,4-disubstituted cyclohexanes

    • Purification of this compound from cis isomer

    • Industrial scale-up of cyclohexanedimethanol production

    • This compound synthesis from cyclohexene

  • Analytical & Characterization:

    • This compound NMR spectral assignment

    • FTIR analysis of intermolecular hydrogen bonding in diols

    • GC-MS protocol for cyclohexanol derivative purity analysis

    • HPLC method for separating cis/trans diol isomers

    • Determining the melting point of crystalline diols

    • This compound reference standards

  • Applications & Derivatives:

    • This compound as a monomer for polyesters

    • Use of cyclohexanediols in liquid crystal synthesis

    • Pharmaceutical intermediates with a 1,4-cyclohexane scaffold

    • Esterification reactions of this compound

    • Building block for novel fragrance compounds

    • Derivatization of hydroxymethyl groups on a cyclohexane ring

  • Properties & Safety:

    • Solubility of this compound in organic solvents

    • Thermodynamic stability of trans vs. cis cyclohexanediols

    • Material Safety Data Sheet for CAS 3685-27-6

    • Safe handling procedures for powdered diols

    • Chemical compatibility of this compound

Core Molecular Profile and Physicochemical Properties

This compound (CAS No. 3685-27-6) is a cycloaliphatic diol featuring a cyclohexane ring substituted with a hydroxyl group and a hydroxymethyl group in a 1,4-trans configuration.[1][2] This specific stereochemistry, where the substituents are on opposite sides of the ring's plane, imparts significant thermodynamic stability compared to its cis-isomer by minimizing steric strain.[1] Its bifunctional nature, possessing two primary hydroxyl groups with different steric environments, makes it a highly valuable and versatile building block in organic synthesis.[1]

The compound typically appears as a white to off-white crystalline solid at room temperature.[1] Its amphiphilic character, stemming from the nonpolar cyclohexane backbone and the polar hydroxyl groups, dictates its unique solubility profile. It exhibits high solubility in polar protic solvents like methanol due to extensive hydrogen bonding but has limited solubility in nonpolar hydrocarbons.[1]

PropertyValueSource(s)
CAS Number 3685-27-6[1][2][3][4][5]
Molecular Formula C₇H₁₄O₂[1][3]
Molecular Weight 130.18 - 130.19 g/mol [1][3][6]
Appearance White to almost white crystalline solid/powder[1][7]
Melting Point ~104 °C[1]
IUPAC Name (1r,4r)-4-(hydroxymethyl)cyclohexan-1-ol[1][8]
Purity (Research Grade) ≥98.0%[3][7]
Storage Temperature Room temperature, inert atmosphere[3]

Synthesis and Purification: A Strategic Approach

The synthesis of this compound is a study in stereochemical control. The choice of synthetic route is dictated by factors such as desired purity, yield, scalability, and the availability of starting materials.

Key Synthetic Pathways

Several established routes are employed for its synthesis:

  • Reduction of Ketone Derivatives: This is a common and reliable laboratory-scale method. It typically starts from a 4-substituted cyclohexanone derivative. The reduction of the ketone functionality using powerful reducing agents like lithium aluminum hydride (LiAlH₄) can yield the target diol.[1] The stereochemical outcome is governed by the steric hindrance around the carbonyl group, often favoring the formation of the more stable trans product.

  • Hydroxymethylation of Cyclohexene: This method involves the reaction of cyclohexene with formaldehyde in the presence of an acid catalyst.[1] While a direct route, it may require significant optimization to control selectivity and minimize byproduct formation.

  • Biocatalytic Synthesis: A more advanced and green approach utilizes enzymes, such as alcohol dehydrogenases.[1] This method offers exceptional selectivity, often producing the desired stereoisomer with high purity under mild reaction conditions, which is a significant advantage over traditional chemical methods.[1]

Diagram: General Synthetic Workflow

The following diagram illustrates a generalized workflow from a starting material to the purified final product, highlighting the critical stages of synthesis and purification.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start Starting Material (e.g., Cyclohexanone Derivative) Reaction Chemical Transformation (e.g., Reduction, Hydroxymethylation) Start->Reaction Crude Crude Product Mixture (cis/trans isomers, byproducts) Reaction->Crude Extraction Liquid-Liquid Extraction (Removes aqueous byproducts) Crude->Extraction Distillation Distillation (Removes volatile impurities) Extraction->Distillation Crystallization Recrystallization (Isomer separation, final purity) Distillation->Crystallization Pure Purified this compound Crystallization->Pure caption General Synthesis and Purification Workflow.

Caption: General Synthesis and Purification Workflow.

Purification Protocol: Isolating the trans Isomer

The primary challenge in purification is the removal of the cis-isomer and other reaction byproducts.[1] A multi-step approach is typically necessary.

Step-by-Step Methodology:

  • Initial Workup (Extraction):

    • Rationale: To remove inorganic salts and highly polar, water-soluble byproducts from the crude reaction mixture.

    • Procedure: The crude product is dissolved in an appropriate organic solvent (e.g., ethyl acetate). This organic phase is then washed sequentially with a mild aqueous base (e.g., sodium bicarbonate solution) to neutralize any acidic catalysts, followed by brine to reduce the water content in the organic layer. The organic layer is then dried over an anhydrous drying agent like sodium sulfate.[1]

  • Solvent Removal:

    • Rationale: To isolate the non-volatile components (isomers and byproducts).

    • Procedure: The organic solvent is removed under reduced pressure using a rotary evaporator.

  • Crystallization (Key Separation Step):

    • Rationale: To exploit the differences in solubility and crystal lattice energy between the trans and cis isomers. The more stable trans isomer often crystallizes more readily.

    • Procedure: The concentrated crude oil is dissolved in a minimal amount of a suitable hot solvent or solvent system (e.g., ethyl acetate/hexane). The solution is then allowed to cool slowly to room temperature, and subsequently in an ice bath, to induce crystallization. The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum. This process can be repeated to achieve higher purity.

Analytical Characterization: A Self-Validating System

Confirming the identity, purity, and stereochemistry of this compound requires a suite of analytical techniques. Each method provides a piece of the structural puzzle, and together they form a self-validating system.

Spectroscopic Identification
  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Principle: FTIR is essential for confirming the presence of key functional groups. For this molecule, the most telling feature is a broad, intense absorption band in the 3600-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration in hydrogen-bonded alcohols.[1] The C-H stretching of the aliphatic cyclohexane ring will appear in the 2990-2850 cm⁻¹ region.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Principle: ¹H and ¹³C NMR are arguably the most powerful tools for unambiguous structure elucidation and stereochemical assignment. The chemical shifts and coupling constants of the protons on the cyclohexane ring are highly sensitive to their axial or equatorial positions, allowing for definitive confirmation of the trans configuration.

Chromatographic Purity Assessment
  • Gas Chromatography (GC):

    • Principle: GC is the workhorse for determining the purity of the final product and quantifying the presence of the cis-isomer or other volatile impurities.[1] Due to the compound's polarity and high boiling point, temperature programming is necessary.[1] A flame ionization detector (FID) is typically used for quantification.[1]

  • High-Performance Liquid Chromatography (HPLC):

    • Principle: HPLC offers excellent separation capabilities for the isomers.[1] Reversed-phase HPLC using a C18 column with a water/acetonitrile or water/methanol gradient is a common method.[1] The different polarities of the cis and trans isomers lead to distinct retention times.

Diagram: Analytical Validation Workflow

G cluster_identity Identity Confirmation cluster_purity Purity & Isomer Ratio Sample Purified Sample FTIR FTIR Spectroscopy (Functional Groups) Sample->FTIR NMR NMR Spectroscopy (Structure & Stereochemistry) Sample->NMR GC Gas Chromatography (Purity Assay) Sample->GC HPLC HPLC (Isomer Separation) Sample->HPLC Result Validated Product (Identity, Purity >98%) FTIR->Result NMR->Result GC->Result HPLC->Result caption Integrated Analytical Workflow for Validation.

Caption: Integrated Analytical Workflow for Validation.

Applications in Research and Development

The utility of this compound stems from its rigid, well-defined stereochemistry and its two hydroxyl groups, which can be selectively functionalized.

  • Pharmaceutical Synthesis: It serves as a crucial intermediate or building block for synthesizing active pharmaceutical ingredients (APIs).[1] The cyclohexane core provides a rigid scaffold that can correctly orient functional groups for interaction with biological targets. It is a precursor in the synthesis of drugs like Ambroxol.[9]

  • Materials Science: As a diol monomer, it is used in the production of specialty polymers, such as polyesters and polyurethanes. The rigid cycloaliphatic structure imparts enhanced thermal stability, hardness, and optical clarity to the resulting polymers compared to their linear aliphatic counterparts.

  • Liquid Crystals: The defined geometry of the molecule makes it a valuable component in the synthesis of liquid crystals, which are essential for modern display technologies.[1]

  • Fragrance Industry: Derivatives of this diol are utilized in the creation of unique fragrance compounds, where the molecular shape and functional groups contribute to specific olfactory properties.[1][10]

Safety and Handling

According to safety data sheets, this compound is considered an irritant.[6] Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11][12]

  • Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhaling dust or vapors.[11][13] Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.[11]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from oxidizing agents.[12][14]

References

  • Rac-(1s,4s)-4-(hydroxymethyl)cyclohexanol. PubChem, National Center for Biotechnology Information. [Link]

  • This compound, 5g, Each. CP Lab Safety. [Link]

  • 4-(Hydroxymethyl)-1-methylcyclohexanol. PubChem, National Center for Biotechnology Information. [Link]

  • Cyclohexanol, 4-methyl-, trans-. NIST WebBook. [Link]

  • trans-4-Hydroxy-4-methyl-cyclohexanecarbaldehyde. PubChem, National Center for Biotechnology Information. [Link]

  • 4-Methylcyclohexanol. PubChem, National Center for Biotechnology Information. [Link]

  • DE19745529C1 - Production of trans-4-amino-cyclohexanol

Sources

To guide content creation effectively, the keywords must be categorized based on the following five specific researcher intents:

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

For organizations creating content for researchers, scientists, and drug development professionals, understanding the "why" behind a search query is paramount. Traditional keyword intent models—informational, navigational, transactional—fall short of capturing the nuanced, multi-stage journey of a scientific investigation. This in-depth guide introduces a five-part framework specifically designed to categorize keywords based on the distinct intents of researchers in the drug development lifecycle. By aligning content with these specific intents, from foundational inquiry to post-market analysis, organizations can create more effective, authoritative, and valuable technical guides and whitepapers that resonate with a scientific audience and accelerate the pace of discovery.

Introduction: Beyond Traditional Search Intent: The Scientific Mindset

Marketing to scientists and researchers is fundamentally different from marketing to a general audience.[1] This audience is trained to demand proof, value data over hyperbole, and trust peer-reviewed evidence above all else.[1] In fact, an overwhelming 89.6% of scientists utilize whitepapers in their pre-purchase research, and 81.4% rely on published studies to inform their decisions.[2] Their online search behavior is not a simple linear path to a purchase but a cyclical process of inquiry, experimentation, and validation.

The standard models of search intent are insufficient because they are primarily designed to interpret consumer behavior. A researcher's "informational" query is not just about acquiring a fact; it's about understanding a mechanism, evaluating a protocol, or troubleshooting an experiment. Their "commercial" investigation is not a simple product comparison but a deep dive into the technology, methodology, and data supporting a particular tool or service. To effectively engage this audience, we must move beyond these general categories and adopt a framework that reflects the scientific method itself.

The Five Stages of Researcher Intent in Drug Development

The journey from a basic scientific question to a marketable therapeutic is a long and complex one, typically spanning over a decade.[3] We have synthesized the typical progression of a scientific investigation within this pipeline into a five-stage framework of researcher intent. Each stage represents a distinct set of goals, questions, and information needs.

Stage 1: Foundational & Mechanistic Inquiry

At this initial stage, researchers are exploring a new area of study, seeking to understand the fundamental principles, key biological pathways, and established scientific models.[4] This is the "basic research" phase, where the goal is to expand fundamental knowledge.[4] They are building the conceptual foundation upon which all future experiments will be based.

  • Primary Goal: To understand the landscape of a research area, including key concepts, historical context, and major scientific debates.

  • Guiding Questions:

    • "What is the current understanding of the mTOR signaling pathway in oncology?"

    • "What are the key animal models for studying Alzheimer's disease?"

    • "What is the history of CRISPR-Cas9 technology?"

  • Keyword Indicators: "pathway," "mechanism of action," "animal model," "review," "overview," "history of," "introduction to."

  • Effective Content Formats: Comprehensive review articles, in-depth whitepapers on biological pathways, educational webinars, and detailed scientific blog posts.[5]

Stage 2: Methodological & Protocol Evaluation

Once a research direction is established, the focus shifts to the "how." Researchers at this stage are looking for detailed, validated experimental procedures. They are intensely focused on the reproducibility and reliability of methods, as this is the cornerstone of sound scientific practice.

  • Primary Goal: To find and evaluate detailed, step-by-step experimental protocols and methodologies.

  • Guiding Questions:

    • "What is the best protocol for a Western Blot analysis of protein X?"

    • "How do I perform a cell viability assay using MTT?"

    • "What are the quality control standards for a successful ELISA?"

  • Keyword Indicators: "protocol," "step-by-step guide," "how to," "assay," "methodology," "troubleshooting," "best practices," "kit."

  • Effective Content Formats: Detailed application notes, step-by-step video tutorials, downloadable protocols (PDFs), and troubleshooting guides.

Stage 3: Target Validation & Preclinical Strategy

In this phase, the research becomes more applied and directed toward a specific objective, such as the development of a new drug.[4] Researchers are identifying and validating potential drug targets and planning their preclinical studies.[6][7]

  • Primary Goal: To gather evidence to support or refute the role of a specific molecule or pathway in a disease and to design preclinical experiments.

  • Guiding Questions:

    • "What is the evidence linking kinase Y to tumor progression?"

    • "What are the best in vivo models for testing a new immunotherapy agent?"

    • "What are the standard toxicology studies required for an IND application?"

  • Keyword Indicators: "target validation," "preclinical model," "in vivo study," "toxicology," "pharmacokinetics," "biomarker," "IND-enabling studies."

  • Effective Content Formats: Case studies, whitepapers on preclinical drug development, technical notes on specific research models, and regulatory guidelines.[8]

Stage 4: Clinical & Translational Application

This stage involves the translation of laboratory findings into clinical practice.[4] Researchers are now dealing with human trials and the complexities of how a potential therapeutic will interact with the human body.[8]

  • Primary Goal: To understand the design and execution of clinical trials, patient stratification, and the analysis of clinical data.

  • Guiding Questions:

    • "What are the primary endpoints for a Phase II clinical trial in oncology?"

    • "How are patients selected for a clinical trial of a new cardiovascular drug?"

    • "What are the common adverse events associated with PARP inhibitors?"

  • Keyword Indicators: "clinical trial," "Phase I/II/III," "patient stratification," "primary endpoint," "adverse events," "pharmacovigilance," "translational research."

  • Effective Content Formats: Clinical trial protocols, data from completed studies, articles on regulatory requirements for clinical research, and expert analyses of clinical trends.

Stage 5: Competitive & Post-Market Intelligence

Once a drug is on the market, the research does not stop. Scientists and drug development professionals continue to monitor its performance, investigate new indications, and keep an eye on the competitive landscape.

  • Primary Goal: To gather information on the performance of existing drugs, competitor pipelines, and new trends in the field.

  • Guiding Questions:

    • "What is the long-term efficacy and safety data for drug Z?"

    • "Which companies are developing next-generation immunotherapies?"

    • "What are the latest advancements in drug delivery technologies?"

  • Keyword Indicators: "post-market surveillance," "competitor analysis," "drug pipeline," "market trends," "real-world evidence," "next-generation."

  • Effective Content Formats: Market analysis reports, competitor landscape whitepapers, summaries of recent conference presentations, and expert opinion articles.

Visualizing the Researcher Intent Framework

To better illustrate the relationship between these five stages, the following diagram maps out the progression of researcher intent from foundational knowledge to post-market analysis.

Researcher_Intent_Framework cluster_0 The Drug Development Journey Foundational & Mechanistic Inquiry Foundational & Mechanistic Inquiry Methodological & Protocol Evaluation Methodological & Protocol Evaluation Foundational & Mechanistic Inquiry->Methodological & Protocol Evaluation Establishes 'What' Target Validation & Preclinical Strategy Target Validation & Preclinical Strategy Methodological & Protocol Evaluation->Target Validation & Preclinical Strategy Determines 'How' Clinical & Translational Application Clinical & Translational Application Target Validation & Preclinical Strategy->Clinical & Translational Application Applies Knowledge Competitive & Post-Market Intelligence Competitive & Post-Market Intelligence Clinical & Translational Application->Competitive & Post-Market Intelligence Informs Market Keyword_Categorization_Workflow cluster_1 Keyword to Content Strategy Workflow Keyword Aggregation Keyword Aggregation Initial Intent Tagging Initial Intent Tagging Keyword Aggregation->Initial Intent Tagging Analyze Query Contextualization Query Contextualization Initial Intent Tagging->Query Contextualization Refine Content Gap Analysis Content Gap Analysis Query Contextualization->Content Gap Analysis Map Content Development Content Development Content Gap Analysis->Content Development Create

References

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The journey from a fundamental biological insight to a marketable therapeutic is an arduous and intricate process, underpinned by a critical initial phase of foundational and exploratory research. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for navigating the preliminary stages of drug discovery. We will delve into the core principles of identifying and validating novel drug targets, outline robust methodologies for hit identification, and emphasize the iterative nature of early-stage investigation. By grounding our discussion in established scientific principles and providing actionable protocols, this guide aims to equip scientists with the knowledge to build a solid foundation for their drug development programs, ultimately increasing the probability of downstream success.

I. The Bedrock of Innovation: The Role of Foundational Research

The genesis of nearly every transformative therapeutic can be traced back to foundational, curiosity-driven basic scientific research.[1][2] A staggering 80% of transformative, FDA-approved drugs originated from basic research discoveries where scientists were initially seeking to understand a biological process or disease.[1] This underscores a critical principle: a deep and nuanced understanding of disease pathophysiology is the essential bedrock upon which successful drug discovery programs are built.[3]

This initial phase is not a linear path but a dynamic interplay of disciplines including molecular and cell biology, biochemistry, and genomics.[3] The primary objective is to identify and begin to characterize potential therapeutic targets—typically proteins or genes—that are intrinsically linked to the disease state.[4][5] This "pre-discovery" stage is characterized by hypothesis generation, rigorous experimentation, and a commitment to unraveling the complex molecular mechanisms that drive pathology.[5]

Key Activities in Foundational Research:
  • Disease Mechanism Elucidation: Gaining a granular understanding of the biological pathways that are dysfunctional in a specific disease.

  • Target Identification: Pinpointing specific molecules, such as proteins or nucleic acids, that are believed to play a causal role in the disease process.[5][6]

  • Genomic and Proteomic Analysis: Utilizing large-scale data to compare healthy and diseased states, thereby revealing potential targets.[6][7]

The insights gleaned from this foundational work are not merely academic; they form the logical and scientific justification for embarking on a resource-intensive drug discovery campaign.

II. From Hypothesis to Validated Target: The Crucial Step of Target Validation

Identifying a potential target is only the first step; validating its role in the disease is a critical process that confirms its suitability for therapeutic intervention.[6][7] Target validation is the rigorous, evidence-based process of demonstrating that modulating the identified target will likely lead to a therapeutic benefit in the intended patient population.[8] This phase is paramount for mitigating the significant financial risks associated with clinical trial failures, as a substantial portion of drug candidates fail due to a lack of efficacy, which can often be traced back to poorly validated targets.[9]

Pillars of Target Validation:

A multi-pronged approach is essential for robust target validation, integrating genetic, pharmacological, and functional data to build a compelling case.

  • Genetic Validation: This approach manipulates the gene encoding the target to assess its functional role.[7] Techniques like CRISPR-based gene editing and RNA interference (RNAi) can be used to knockdown or knockout the target gene and observe the resulting phenotypic changes in cellular or animal models.[7]

  • Pharmacological Validation: This involves using small molecules or antibodies—often referred to as "tool compounds"—to modulate the target's activity. The goal is to mimic the effect of a potential drug and observe whether this produces the desired therapeutic outcome in a disease model.

  • Animal Models: In vivo studies using animal models of the disease are invaluable for providing proof-of-concept.[1] These models allow researchers to assess the effect of target modulation in a complex biological system and gather preliminary data on efficacy and potential side effects.[1]

  • Biomarker Analysis: Identifying and evaluating biomarkers that reflect target activity or the disease state can provide crucial evidence for target engagement and pharmacodynamic effects.[10]

The convergence of evidence from these diverse approaches provides the necessary confidence to proceed to the next, more resource-intensive stages of drug discovery.

Experimental Workflow: Target Validation Using CRISPR-Cas9

The following diagram illustrates a typical workflow for validating a target using CRISPR-Cas9 technology in a cell-based assay.

Target_Validation_Workflow cluster_design Design & Preparation cluster_transduction Cellular Engineering cluster_validation Validation & Analysis gRNA_Design gRNA Design & Synthesis Vector_Prep Lentiviral/Plasmid Vector Preparation gRNA_Design->Vector_Prep Cloning Transduction Transduction/Transfection Vector_Prep->Transduction Cell_Culture Cell Line Culture Cell_Culture->Transduction Selection Antibiotic Selection Transduction->Selection Genomic_Validation Genomic Validation (Sequencing) Selection->Genomic_Validation Protein_Validation Protein Expression Analysis (Western Blot) Selection->Protein_Validation Functional_Assay Functional Phenotypic Assay Protein_Validation->Functional_Assay

Caption: CRISPR-Cas9 based target validation workflow.

III. The Hunt for Hits: Exploratory Screening and Hit Identification

With a validated target in hand, the next phase of exploratory research is to identify "hits"—small molecules that can bind to the target and modulate its function.[11][12] This process, known as hit identification, is a critical early step that provides the chemical starting points for further optimization.[11]

Common Methodologies for Hit Identification:

Several complementary approaches can be employed to screen for hit compounds, each with its own advantages and limitations.

  • High-Throughput Screening (HTS): This is an automated method for testing large libraries of compounds against the target in biochemical or cell-based assays.[11] HTS is a brute-force approach that can rapidly screen hundreds of thousands to millions of compounds.[13]

  • Virtual Screening (VS): This computational technique uses computer models to predict which compounds are likely to interact with the target protein.[11] It is a cost-effective way to narrow down large compound libraries to a more manageable number for experimental testing.[11]

  • Fragment-Based Drug Discovery (FBDD): This method involves screening libraries of low-molecular-weight compounds ("fragments") for weak binding to the target.[11] These fragments can then be grown or linked together to create more potent lead compounds.

  • Phenotypic Screening: In this approach, compounds are tested for their ability to produce a desired change in the phenotype of a cell or organism, without prior knowledge of the specific target.[8] This can be a powerful way to discover first-in-class drugs with novel mechanisms of action.

The Hit-to-Lead (H2L) Process:

Once hits are identified, they undergo a rigorous confirmation and characterization process. This includes:

  • Hit Confirmation: Re-testing the initial hits to confirm their activity and rule out false positives.

  • Dose-Response Analysis: Generating dose-response curves to determine the potency of the confirmed hits.

  • Secondary Assays: Testing the hits in orthogonal assays to further validate their mechanism of action.[12]

  • Initial Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a small number of analogs to understand the relationship between the chemical structure and biological activity.[14]

The most promising hits that emerge from this process are then designated as "leads" and advance to the lead optimization phase.[15]

Experimental Protocol: High-Throughput Screening (HTS) Workflow

The following diagram outlines the key steps in a typical HTS campaign.

HTS_Workflow Assay_Dev Assay Development & Miniaturization HTS_Execution Automated High-Throughput Screening Assay_Dev->HTS_Execution Library_Prep Compound Library Preparation Library_Prep->HTS_Execution Data_Analysis Primary Data Analysis & Hit Selection HTS_Execution->Data_Analysis Hit_Confirmation Hit Confirmation & Triage Data_Analysis->Hit_Confirmation Dose_Response Dose-Response & Potency Determination Hit_Confirmation->Dose_Response Secondary_Assays Orthogonal Secondary Assays Dose_Response->Secondary_Assays

Caption: High-Throughput Screening (HTS) workflow.

Data Presentation: Comparison of Hit Identification Methods
MethodThroughputCompound SizeHit PotencyRequired Structural Information
High-Throughput Screening (HTS) Very High (100k-1M)~500 DanM to µMNot required
Virtual Screening (VS) Extremely High (>1M)~500 DaPredictedTarget structure required
Fragment-Based Drug Discovery (FBDD) Medium (1k-10k)<300 DaµM to mMTarget structure required
Phenotypic Screening High (10k-100k)~500 DaVariesNot required

IV. Conclusion: Building a Foundation for Success

The foundational and exploratory phases of drug discovery are a dynamic and iterative process of scientific inquiry. They demand a deep understanding of disease biology, a rigorous approach to target validation, and a strategic application of hit identification technologies. While fraught with challenges, a well-executed foundational research program significantly de-risks the subsequent stages of drug development. By embracing the principles of scientific integrity, causality-driven experimental design, and comprehensive validation, researchers can lay a robust groundwork upon which transformative therapies are built. The journey is long and complex, but a solid foundation is the most critical determinant of ultimate success.

V. References

  • NVIDIA. What is Small Molecule Hit Identification (Hit ID)?. NVIDIA Glossary. [Link]

  • Jorgensen, W. L. (2009). Efficient Drug Lead Discovery and Optimization. Accounts of chemical research, 42(6), 724–733. [Link]

  • Biomedcode. The path to drug discovery starts with basic scientific research. [Link]

  • Research Communities. The basic science underlying drug design and discovery. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. Target identification and validation in research. [Link]

  • Broad Institute. Small Molecule Hit Identification and Validation. [Link]

  • Creative Biolabs. Hit Identification. [Link]

  • Samuelsson, B. (2012). Role of Basic Science in the Development of New Medicines: Examples from the Eicosanoid Field. Journal of Biological Chemistry, 287(13), 10070-10080. [Link]

  • Pangalos, M. N., Schechter, L. E., & Hurko, O. (2017). Drug discovery and development: Role of basic biological research. Alzheimer's & Dementia: Translational Research & Clinical Interventions, 3(4), 653-659. [Link]

  • LIDE Biotech. The Purpose of Preclinical Testing: A Pillar of Drug Development. [Link]

  • Vipergen. Hit Identification - Revolutionizing Drug Discovery | Explore Now. [Link]

  • Biobide. The Role of Lead Optimization in Drug Discovery. [Link]

  • Terstiege, I., & C. L. (2011). Target identification and mechanism of action in chemical biology and drug discovery. Science, 334(6057), 806-811. [Link]

  • Fios Genomics. Preclinical Phase Of The Drug Development Process - An Overview. [Link]

  • Technology Networks. Target Identification & Validation in Drug Discovery. [Link]

  • Drug Discovery News. Basic science: a key ingredient in innovation. [Link]

  • Charles River Laboratories. Lead Optimization Services in Drug Discovery. [Link]

  • Fiveable. Target identification and validation | Medicinal Chemistry Class Notes. [Link]

  • Journal of Exploratory Research in Pharmacology. [Link]

  • Patsnap Synapse. What are the methods of lead optimization in drug discovery?. [Link]

  • ResearchGate. Journal of Exploratory Research in Pharmacology. [Link]

  • Xia & He Publishing. Journal of Exploratory Research in Pharmacology. [Link]

  • Xia & He Publishing Inc.. About the Journal. [Link]

  • Wikipedia. Preclinical development. [Link]

  • PPD. Preclinical Studies in Drug Development. [Link]

  • SciSpace. Journal of exploratory research in pharmacology (Xia & He Publishing). [Link]

  • Frontiers. Drug discovery and development: introduction to the general public and patient groups. [Link]

  • Wikipedia. Drug discovery. [Link]

  • Preclinical Research in Drug Development: From Toxicology to Translational Insights. [Link]

  • What are some groundbreaking works in drug discovery?. [Link]

Sources

Methodological & Application: Keywords focused on the techniques, protocols, and practical applications of using the Compound in research.

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Rapamycin: Methodologies and Applications

Abstract

Rapamycin, a macrolide originally discovered for its antifungal properties, has become an indispensable tool in biomedical research.[1] Its high specificity as an inhibitor of the mechanistic Target of Rapamycin (mTOR) has unlocked profound insights into the central signaling pathways governing cell growth, proliferation, metabolism, and aging.[2][3] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the core methodologies and applications of Rapamycin. We move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to ensure robust and reproducible results. This document covers the compound's core mechanism, detailed protocols for in vitro and in vivo applications, and best practices for experimental design and data interpretation.

Core Mechanism: Allosteric Inhibition of mTORC1

Rapamycin's mechanism of action is a classic example of induced proximity. It is not the compound itself that is the direct inhibitor, but rather a gain-of-function complex it forms with an intracellular receptor, the 12-kDa FK506-binding protein (FKBP12).[1][4] This Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of the mTOR kinase.[2][5][6] This interaction allosterically inhibits the function of mTOR Complex 1 (mTORC1), a multi-protein assembly that serves as a master regulator of anabolic processes.[1][6][7]

mTORC1 integrates signals from growth factors, nutrients (especially amino acids), and cellular energy status to control protein synthesis and limit catabolic processes like autophagy.[6][7][8] Key downstream effectors of mTORC1 include S6 Kinase 1 (S6K1) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[7][9] By inhibiting mTORC1, Rapamycin effectively reduces the phosphorylation of these targets, leading to a decrease in protein synthesis and cell cycle arrest, typically in the G1 phase.[10][11]

It is crucial to understand that Rapamycin is highly specific for mTORC1 and is largely insensitive to mTOR Complex 2 (mTORC2) in acute treatment scenarios.[7][9] This specificity is the foundation of its utility as a research tool.

mTOR_Pathway cluster_input Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_effectors Downstream Effectors cluster_outputs Cellular Processes Growth Factors Growth Factors mTORC1 mTORC1 (mTOR, Raptor, mLST8) Growth Factors->mTORC1 Activates Amino Acids Amino Acids Amino Acids->mTORC1 Activates S6K1 p70 S6K1 mTORC1->S6K1 Phosphorylates BP1 4E-BP1 mTORC1->BP1 Phosphorylates Autophagy Autophagy mTORC1->Autophagy Inhibits Protein Synthesis Protein Synthesis S6K1->Protein Synthesis Promotes BP1->Protein Synthesis Promotes (when phosphorylated) Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 Rap_FKBP12 Rapamycin-FKBP12 Complex FKBP12->Rap_FKBP12 Rap_FKBP12->mTORC1 Inhibits

Simplified mTORC1 signaling pathway and the inhibitory action of Rapamycin.

Part I: In Vitro Methodologies & Protocols

Preparation and Handling of Rapamycin Stock Solutions

The lipophilic nature and poor aqueous solubility of Rapamycin make proper handling a critical, self-validating step for experimental success.[12] Inconsistent solubilization is a primary source of experimental variability.

Causality: Dimethyl sulfoxide (DMSO) is the solvent of choice due to its ability to dissolve Rapamycin at high concentrations.[12][13] Preparing a high-concentration stock (e.g., 10 mM) allows for minimal final solvent concentration in cell culture media, typically <0.1%, to avoid solvent-induced artifacts. Aliquoting is mandatory to prevent degradation from repeated freeze-thaw cycles.[12][13]

ParameterValueRationale & Source(s)
Molecular Weight 914.17 g/mol Ensures accurate mass calculations for stock preparation.[12][13]
Recommended Solvent Dimethyl sulfoxide (DMSO)High solubility (≥ 100 mg/mL).[12][13]
Stock Concentration 1-10 mMHigh concentration minimizes final solvent volume in experiments.[14]
Powder Storage -20°C, desiccatedProtects from degradation; stable for years.[12][13]
Stock Solution Storage -20°C or -80°C in single-use aliquotsPrevents freeze-thaw cycles; stable for at least 3 months.[11][12][13]

Step-by-Step Protocol: Preparing a 10 mM Rapamycin Stock

  • Calculation: To prepare 1 mL of a 10 mM stock solution, weigh 9.14 mg of Rapamycin powder.[14]

  • Dissolution: In a sterile, light-protected tube, add 1 mL of high-purity, sterile DMSO to the powder.

  • Mixing: Vortex thoroughly until the solution is completely clear. Gentle warming in a 37°C water bath can assist if needed.[14]

  • Aliquoting: Dispense into small, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

  • Storage: Store aliquots at -20°C or -80°C, protected from light.[14]

Validating mTORC1 Inhibition: Western Blot Analysis

The most direct method to confirm Rapamycin's activity in cells is to measure the phosphorylation status of its canonical downstream targets, S6K1 and 4E-BP1. A decrease in the phosphorylation of these proteins is a reliable pharmacodynamic biomarker of mTORC1 inhibition.[5][15]

Causality: mTORC1 phosphorylates S6K1 at Threonine 389 (Thr389) and 4E-BP1 at multiple sites, including Threonine 37/46 (Thr37/46).[16][17] These phosphorylation events are required for their activity. Using phospho-specific antibodies allows for a ratiometric analysis (phospho-protein vs. total protein), providing a robust and quantifiable readout of pathway inhibition.

Recommended Antibodies for mTOR Pathway Analysis

Target ProteinPhospho-SiteRationaleExample Supplier (Cat. #)
p70 S6 Kinase (S6K1) Thr389Primary mTORC1 phosphorylation site, correlates with kinase activity.[16]Cell Signaling Technology (#9234)[16], Invitrogen (701064)[18]
4E-BP1 Thr37/46Priming phosphorylation sites by mTORC1.[17][19]Cell Signaling Technology (#2855, #9459)[19][20]
Total S6K1 N/ALoading control to normalize for protein levels.Sino Biological (110396-R0001)[21]
Total 4E-BP1 N/ALoading control to normalize for protein levels.Cell Signaling Technology (#9644)[17]

Step-by-Step Protocol: Western Blot for mTORC1 Activity

  • Cell Treatment: Plate cells to reach 70-80% confluency. Treat with desired concentrations of Rapamycin (e.g., 1-100 nM) for a specified time (e.g., 1-24 hours). Include a DMSO vehicle control.[15]

  • Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[15]

  • Quantification: Determine protein concentration using a BCA assay.[15]

  • Sample Preparation: Normalize protein amounts (20-30 µ g/lane ) and add Laemmli sample buffer. Boil at 95°C for 5 minutes.[15]

  • Gel Electrophoresis: Separate proteins on an 8-12% SDS-PAGE gel. Due to the high molecular weight of mTOR itself (~289 kDa), a lower percentage gel (e.g., 6-8%) is needed if probing for the kinase directly.[22][23]

  • Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with primary antibodies (e.g., anti-phospho-S6K1 Thr389, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C.[23]

  • Secondary Antibody Incubation: Wash membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[24]

  • Detection: Detect signal using an enhanced chemiluminescence (ECL) kit.[24]

  • Analysis: Quantify band intensity. The result is validated when the ratio of phospho-S6K1/total-S6K1 and phospho-4E-BP1/total-4E-BP1 decreases in a dose-dependent manner with Rapamycin treatment.

Measuring Autophagy Induction: LC3 Conversion Assay

By inhibiting mTORC1, a key negative regulator of autophagy, Rapamycin is a standard positive control for inducing this cellular recycling process.[6] The most common method for monitoring autophagy is to track the conversion of cytosolic LC3-I to the autophagosome-associated, lipidated form, LC3-II.[25]

Causality: During autophagy, LC3-I is conjugated to phosphatidylethanolamine (PE) to form LC3-II, which is then recruited to the autophagosome membrane.[25] This modification causes LC3-II to migrate faster on an SDS-PAGE gel than LC3-I. An increase in the LC3-II/LC3-I ratio is indicative of increased autophagosome formation. However, this static measurement can be misleading. A true measure of "autophagic flux" (the entire process) requires the use of lysosomal inhibitors like Bafilomycin A1 or Chloroquine.[26] If Rapamycin truly induces autophagy, the accumulation of LC3-II will be even greater in the presence of a lysosomal inhibitor, as the final degradation step is blocked.

Autophagy_Workflow cluster_conditions Experimental Conditions (4 Groups) A 1. Vehicle Control (DMSO) Treat Treat Cells (e.g., 6-24 hours) A->Treat B 2. Rapamycin (e.g., 200 nM) B->Treat C 3. Lysosomal Inhibitor (e.g., Bafilomycin A1) C->Treat D 4. Rapamycin + Lysosomal Inhibitor D->Treat Lyse Lyse Cells & Quantify Protein Treat->Lyse WB Western Blot Lyse->WB Detect Probe for LC3 (Detect LC3-I and LC3-II bands) WB->Detect Analyze Analyze LC3-II / Actin Ratio Detect->Analyze Conclusion Increased LC3-II in Group 4 vs. Group 3 confirms increased autophagic flux Analyze->Conclusion

Workflow for a robust LC3 turnover assay to measure autophagic flux.

Part II: In Vivo Applications & Considerations

Moving from cell culture to animal models introduces complexities in drug formulation, delivery, and pharmacodynamics.

Formulation and Administration of Rapamycin

Rapamycin's poor water solubility presents a significant challenge for in vivo studies.[27] Formulations must be carefully prepared to ensure bioavailability and prevent precipitation.

Causality: For intraperitoneal (IP) injection, a common and reliable route, co-solvent systems are necessary.[28] A typical formulation involves dissolving Rapamycin in 100% ethanol first, then diluting it in a vehicle containing PEG400 and Tween 80.[28] This creates a stable emulsion for administration. For oral administration, specialized formulations like nano-micelles or encapsulation may be required to improve absorption, as standard Rapamycin has very low oral bioavailability.[27]

Typical In Vivo Dosing Regimens in Mice

Research AreaMouse StrainDosageRouteFrequencyReference(s)
Longevity C57BL/64 mg/kgIPEvery other day[29]
Longevity Mixed (UM-HET3)14 ppm in dietOral (diet)Continuous[30]
Cancer Model A/J1.5 mg/kgIPEvery other day[30]
Heart Disease C57BL/62, 4, 8 mg/kg/dayOral (PO)Daily[31]

Step-by-Step Protocol: Preparation for IP Injection (1 mg/mL Solution)

  • Stock Preparation: Prepare a concentrated stock of Rapamycin (e.g., 50 mg/mL) in 100% ethanol.[28]

  • Vehicle Preparation: Prepare a vehicle of 10% PEG400 and 10% Tween 80 in sterile water or saline.[28]

  • Final Dilution: Add the appropriate volume of the ethanol stock to the vehicle. For a 1 mg/mL final solution, a 1:50 dilution is common (e.g., 200 µL of 50 mg/mL stock into 10 mL of vehicle).[28]

  • Mixing: Vortex the solution thoroughly until it is clear and homogenous.

  • Sterilization: Sterile-filter the final solution using a 0.22 µm syringe filter before injection.[28]

  • Administration: Dose animals based on body weight. For a 25g mouse at a 4 mg/kg dose, inject 100 µL of the 1 mg/mL solution.

Pharmacodynamic (PD) Monitoring

To ensure the administered Rapamycin is biologically active, it is essential to measure target engagement in relevant tissues. This self-validating step connects the administered dose to the molecular effect.

Causality: The same principles from in vitro Western blotting apply in vivo. After a treatment period, tissues can be harvested to measure the phosphorylation of S6K1. A single dose of Rapamycin (e.g., 4.5 mg/kg, IP) in mice can suppress p70S6K activity in the liver, with peak effects often observed around 24 hours post-treatment.[32][33] This confirms that the drug reached its target and inhibited mTORC1. Blood levels of Rapamycin can also be measured via techniques like LC-MS/MS to correlate drug exposure with the observed pharmacodynamic effect.

References

  • Monitoring Molecular-Specific Pharmacodynamics of Rapamycin In vivo with Inducible Gal4→Fluc Transgenic Reporter Mice. American Association for Cancer Research Journals. [Link]

  • Monitoring Molecular-Specific Pharmacodynamics of Rapamycin in Vivo with Inducible Gal4→ Fluc Transgenic Mice. PubMed Central. [Link]

  • mTOR signaling pathway. Cusabio. [Link]

  • (9459) Phospho-4E-BP1 (Thr37/46) Antibody. CiteAb. [Link]

  • Understanding the mTOR Signaling Pathway: A Key Player in Cell Growth and Metabolism. Sino Biological. [Link]

  • Anti-p70 S6 Kinase, phospho (Thr389) Antibody Products. Biocompare. [Link]

  • The Mammalian Target of Rapamycin Signaling Pathway: Twists and Turns in the Road to Cancer Therapy. American Association for Cancer Research Journals. [Link]

  • Mechanism of action of the immunosuppressant rapamycin. PubMed. [Link]

  • Recombinant Anti-S6K1/RPS6KB1 (Thr389,Thr412) Antibody, Rabbit MAb, 110396-R0001. Sino Biological. [Link]

  • Monitoring molecular-specific pharmacodynamics of rapamycin in vivo with inducible Gal4->Fluc transgenic reporter mice. PubMed. [Link]

  • mTOR - Wikipedia. Wikipedia. [Link]

  • mTOR signaling at a glance. PubMed Central. [Link]

  • New nanoformulation of rapamycin Rapatar extends lifespan in homozygous p53-/- mice by delaying carcinogenesis. PubMed. [Link]

  • Rapamycin: one drug, many effects. PubMed Central. [Link]

  • Rapamycin: Something Old, Something New, Sometimes Borrowed and Now Renewed. Semantics Scholar. [Link]

  • 1.2 Western Blot and the mTOR Pathway. eCampusOntario Pressbooks. [Link]

  • The Target of Rapamycin and Mechanisms of Cell Growth. MDPI. [Link]

  • Evaluating the mTOR Pathway in Physiological and Pharmacological Settings. PubMed Central. [Link]

  • What are the best western conditions for mTOR? ResearchGate. [Link]

  • The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging. PubMed Central. [Link]

  • Methods for the Detection of Autophagy in Mammalian Cells. PubMed Central. [Link]

  • In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Bio-protocol. [Link]

  • Breakthrough Drug for Feline Heart Disease: Rapamycin Shows Promise in Reversing HCM. DocWire News. [Link]

  • Rapamycin‐mediated mouse lifespan extension: Late‐life dosage regimes with sex‐specific effects. National Institutes of Health. [Link]

  • Mice were dosed with 2, 4, 5 or 8/kg/day rapamycin through... ResearchGate. [Link]

  • Autophagy Monitoring Assay: Qualitative Analysis of MAP LC3-I to II Conversion by Immunoblot. Springer Nature Experiments. [Link]

  • Testing Efficacy of Administration of the Antiaging Drug Rapamycin in a Nonhuman Primate, the Common Marmoset. PubMed Central. [Link]

  • Advance first potential treatment for feline HCM. TriviumVet Blog. [Link]

  • Biochemical and pharmacological inhibition of mTOR by rapamycin and an ATP-competitive mTOR inhibitor. PubMed. [Link]

  • Rapamycin | mTOR inhibitor. InvivoGen. [Link]

Sources

Troubleshooting & Optimization: Keywords addressing challenges, process improvements, and method refinements for experiments involving This Compound.

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating the Experimental Maze: Troubleshooting & Optimization Strategies for Novel Compounds

Introduction: Embracing the Complexity of Discovery

In the realm of drug discovery and development, the journey of a novel compound from initial synthesis to a potential therapeutic is fraught with challenges. Researchers and scientists frequently encounter unexpected results, from inconsistent assay readings to unforeseen toxicity, which can derail progress and consume valuable resources. The core of this challenge often lies not in the compound's potential, but in the intricate dance between its inherent physicochemical properties and the complex biological systems it is introduced to. The "reproducibility crisis" in preclinical research underscores the critical need for a systematic, rigorous, and transparent approach to experimentation.[1][2][3]

This guide is designed for the hands-on researcher, the scientist at the bench, and the drug development professional tasked with navigating this complexity. It deviates from rigid, one-size-fits-all protocols. Instead, it offers a logical framework for troubleshooting and optimization, grounded in the principles of causality and self-validation. We will deconstruct common experimental hurdles, provide field-proven strategies for refinement, and equip you with the tools to build robust, reproducible assays. Our focus is not just on the "how," but on the "why," enabling you to make informed decisions that enhance the integrity and impact of your research.

Chapter 1: The Genesis of Error—Compound Integrity and Behavior

Before a compound can elicit a biological response, it must be successfully delivered to the target in a known, stable, and active state. The majority of early-stage experimental variability can be traced back to fundamental issues with the compound itself. Overlooking these foundational parameters is like building a house on sand; the entire experimental structure is at risk of collapse.

The Solubility Problem: A Primary Source of Data Misinterpretation

Poor aqueous solubility is one of the most pervasive challenges in drug discovery, directly impacting the accuracy and reliability of virtually all biological assays.[4][5][6] An inadequately dissolved compound leads to an effective concentration that is much lower than the nominal concentration, causing underestimated potency, variable data, and inaccurate structure-activity relationships (SAR).[4][6]

Causality: When a compound precipitates in an assay, it is no longer available to interact with the target. This can manifest as a plateau in the dose-response curve, high well-to-well variability, or a complete loss of activity.[7] Furthermore, compound precipitation can physically interfere with assay readouts, for example, by scattering light in absorbance or fluorescence-based assays.

This protocol provides a multi-step approach to assess the kinetic solubility of "This Compound" in your specific assay buffer, which is crucial for ensuring its bioavailability in in vitro studies.[8]

Objective: To determine the maximum concentration at which "This Compound" remains fully dissolved in the assay buffer under experimental conditions.

Methodology:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of "This Compound" (e.g., 10-30 mM) in 100% DMSO.[5] Ensure complete dissolution; gentle warming or sonication may be required.

  • Serial Dilution:

    • Perform a serial dilution of the DMSO stock to create a range of concentrations.

  • Addition to Assay Buffer:

    • Add a small, fixed volume of each DMSO dilution to your specific assay buffer (e.g., a 1:100 dilution to keep final DMSO concentration ≤1%).

    • Critical Step: Mix the DMSO stock dilutions directly into the assay media. Avoid diluting first in an intermediate aqueous solution, as this increases the likelihood of precipitation.[5]

  • Equilibration & Observation:

    • Incubate the solutions under the same conditions as your planned experiment (e.g., 1-2 hours at 37°C).

    • Visually inspect each concentration against a dark background. Look for cloudiness, precipitates, or particles.

    • Advanced Check (Tyndall Effect): Shine a laser pointer through the solution. A visible beam indicates the presence of suspended particles, meaning the compound is not truly dissolved.[9]

  • Filtration & Quantification (The Gold Standard):

    • Filter the solutions through a 0.22 µm syringe filter to remove any precipitated compound.[9]

    • Quantify the concentration of the compound in the filtrate using an appropriate analytical method (e.g., HPLC, LC-MS, or UV-Vis spectroscopy).

    • The highest concentration that shows no significant drop after filtration is your kinetic solubility limit.

ProblemPotential CauseRecommended Solution / Optimization
Low Solubility Limit Compound's intrinsic properties (high lipophilicity).Consider using co-solvents (e.g., PEG, glycerol) if compatible with the assay.[10] For lead optimization, medicinal chemists can introduce polar functional groups.[8]
Precipitation Over Time Supersaturated solution created from DMSO stock is unstable.Always work below the determined thermodynamic solubility limit for long-term experiments.[9]
Inconsistent Results Freeze-thaw cycles of DMSO stock causing compound precipitation.[5]Aliquot DMSO stocks into single-use volumes to avoid repeated freeze-thaw cycles.[7]
Compound Inactive Compound precipitated out of solution, effective concentration is near zero.Re-run the experiment at concentrations at or below the measured kinetic solubility limit.

// Node Definitions start [label="Unexpected Result:\nLow Potency or High Variability", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is Compound Solubility in\nAssay Buffer Confirmed?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124", width=3, height=1.5]; sol_protocol [label="Perform Kinetic Solubility Assay\n(Protocol 1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q2 [label="Is Solubility Limit >\nEffective Assay Concentration?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124", width=3, height=1.5]; sol_issue [label="Root Cause Identified:\nSolubility Issue", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize_sol [label="Optimize Assay:\nLower Concentration or Reformulate", fillcolor="#F1F3F4", fontcolor="#202124"]; other_issues [label="Solubility Unlikely the Root Cause.\nInvestigate Other Factors.", fillcolor="#F1F3F4", fontcolor="#202124"]; proceed [label="Proceed with Confidence:\nCompound is Soluble", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> q1; q1 -> sol_protocol [label="No"]; sol_protocol -> q2; q1 -> q2 [label="Yes"]; q2 -> sol_issue [label="No"]; sol_issue -> optimize_sol; q2 -> proceed [label="Yes"]; proceed -> other_issues; } DOT Caption: Initial troubleshooting workflow for unexpected results.

Chapter 2: Fortifying the Core—Assay Design and Validation

With the compound's solubility understood, the focus shifts to the experimental system. A robust assay is a self-validating system, designed with controls that unambiguously confirm its performance and signal integrity. Without this, it is impossible to distinguish a true biological effect from an experimental artifact.

The Imperative of Controls

Controls are the cornerstones of a reliable experiment. They establish the baseline, define the dynamic range of the assay, and flag system-wide failures.

Control TypePurpose & CausalityExample
Negative Control Establishes the baseline signal in the absence of any stimulation or treatment.Cells or enzyme with buffer only.
Vehicle Control Accounts for any effect of the solvent (e.g., DMSO) used to dissolve the compound. Essential for distinguishing compound effect from solvent effect.Cells or enzyme treated with the same concentration of DMSO as the highest compound dose.
Positive Control Confirms that the assay is working as expected and can produce a measurable signal. A failed positive control invalidates the entire experiment.[7]A known inhibitor or activator for the target.
Untreated Control Represents the normal physiological state of the cells or system.Healthy, untreated cells.
Optimizing Cell-Based Assays: A Multifactorial Approach

Cell-based assays introduce biological variability that must be carefully managed.[11] Factors from cell health to instrumentation can significantly impact results.

Objective: To define the optimal parameters for a robust and reproducible cell-based assay (e.g., cytotoxicity, proliferation, or reporter assay).

Methodology:

  • Cell Health and Passage Number:

    • Ensure cells are healthy, viable (>95%), and within a consistent, low passage number range for all experiments.[7][12] High passage numbers can lead to phenotypic drift.

  • Optimize Seeding Density:

    • Perform a matrix experiment, seeding different numbers of cells per well.

    • Incubate for the planned duration of the assay and measure the signal (e.g., fluorescence, luminescence).

    • Causality: The optimal density produces a strong signal well above background without overcrowding, which can alter cell metabolism and response.[12]

  • Determine Optimal Incubation Time:

    • Using the optimal seeding density, treat cells with a positive control and vehicle control.

    • Measure the assay signal at multiple time points (e.g., 6, 12, 24, 48 hours).

    • The optimal time point is that which provides the largest and most stable "assay window" (the signal difference between the positive and negative/vehicle controls).

  • Plate Reader Settings:

    • Ensure the correct filters and instrument settings are used for your assay's readout (e.g., absorbance, fluorescence, luminescence).[12]

    • For luminescence assays, use solid white plates to maximize signal; for fluorescence, use solid black plates to minimize background.[13]

  • Mitigate "Edge Effects":

    • Plate effects, particularly evaporation from wells on the edge of a microplate, can cause significant variability.[7]

    • Solution: Do not use the outer wells for experimental samples. Instead, fill them with sterile media or PBS to create a humidity buffer.[7][12]

G

Chapter 3: Probing Deeper—Addressing Biological Complexity

Once the compound and the assay system are optimized, the next layer of challenges involves the compound's interaction with the complex cellular environment. Off-target effects and unexpected toxicity are common hurdles in drug development.[14]

Identifying and Mitigating Off-Target Effects

Off-target effects occur when a compound interacts with unintended molecular targets, leading to confounding data or cellular toxicity.[14] Ascribing an observed phenotype solely to the intended target without ruling out off-target activity is a significant pitfall.

Strategies for Minimizing Off-Target Effects:

  • Rational Drug Design: Utilize computational and structural biology tools to design compounds with high specificity for the intended target.[14]

  • Chemical Modification: In siRNA experiments, specific chemical modifications can reduce off-target activity by up to 80%.[15] A similar principle applies to small molecules, where medicinal chemistry can refine the structure to enhance specificity.

  • Dose-Response Analysis: Off-target effects often occur at higher concentrations. A potent compound should exhibit a clear dose-response relationship at concentrations relevant to its on-target activity.

  • Counter-Screening: Test the compound against a panel of related targets (e.g., other kinases in the same family) to assess its selectivity profile.

  • Phenotypic Screening: Use genetic tools like CRISPR-Cas9 or RNAi to knock out the intended target.[14] If "This Compound" still produces the same effect in the knockout cells, the activity is likely due to an off-target mechanism.

Troubleshooting Non-Specific Toxicity

If "This Compound" shows toxicity in a cell-based assay that doesn't seem related to its intended mechanism, consider these common non-specific effects:

  • Mitochondrial Toxicity: The compound may be disrupting mitochondrial function, a common cause of general cytotoxicity. This can be assessed using assays that measure mitochondrial membrane potential or oxygen consumption.[7]

  • Compound Aggregation: At high concentrations, some compounds can form aggregates that nonspecifically inhibit proteins or disrupt cell membranes. Including a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can help mitigate this.[16]

  • Reactive Impurities: Low-level impurities from the synthesis process can be reactive and cause toxicity. It is crucial to verify the purity of each compound batch via methods like HPLC or LC-MS.[7][16]

Chapter 4: The Final Pillar—Ensuring Data Integrity and Reproducibility

The ultimate goal of troubleshooting and optimization is to generate reliable, reproducible data. This requires a culture of rigor and transparency.[1][2]

Best Practices for Reproducibility:

  • Detailed Protocols: Document every step of the experiment with explicit detail, including reagent lot numbers, equipment settings, and incubation times. This allows others (and your future self) to repeat the experiment exactly.[1][3]

  • Pre-specification of Analysis Plans: Define your data analysis plan before conducting the experiment to reduce selective reporting or "p-hacking."[2]

  • Method Validation: For key analytical methods, perform a formal validation to document that the method is accurate, precise, specific, and linear over its intended range.[17][18][19]

  • Embrace Healthy Skepticism: Senior investigators should encourage a culture where all members of the research team feel empowered to question results and investigate anomalies.[1] Random audits of raw data can be a valuable practice.[3]

  • Multi-Laboratory Studies: For late-phase preclinical trials, multi-laboratory studies should be considered the gold standard, as they provide a more accurate approximation of the average effect size and improve reproducibility.[20]

Conclusion

The path of a novel compound through the experimental pipeline is rarely linear. By adopting a systematic approach that begins with the compound's fundamental properties, builds upon a foundation of robust assay design, and critically evaluates biological interactions, researchers can transform unexpected results from frustrating roadblocks into valuable insights. This guide provides a framework for that process—a way to troubleshoot thoughtfully, optimize intelligently, and ultimately, produce high-quality, reproducible data that can be trusted to move science forward.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]

  • Samsa, G., & Samsa, L. (2019). A Guide to Reproducibility in Preclinical Research. Academic Medicine. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]

  • Samsa, G., & Samsa, L. (2018). A Guide to Reproducibility in Preclinical Research. ResearchGate. [Link]

  • Speaking of Research. (2018). Diversity may improve the reproducibility of pre-clinical animal research. Speaking of Research. [Link]

  • Samsa, G., & Samsa, L. (2019). A Guide to Reproducibility in Preclinical Research. PubMed. [Link]

  • ILAR Journal. (2020). Improving Replicability, Reproducibility, And Reliability In Preclinical Research: A Shared Responsibility. Oxford Academic. [Link]

  • Patsnap Synapse. (2024). How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]

  • Rupp, M. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem. [Link]

  • ResearchGate. (2024). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]

  • SRG. (2024). 5 Drug Discovery and Development Challenges and How to Solve Them. SRG. [Link]

  • ZeClinics. (2024). Dealing With The Challenges Of Drug Discovery. ZeClinics CRO. [Link]

  • Erlanson, D. A. (2014). 10 Common Mistakes in Fragment Screening. Michael's Bioinformatics Blog. [Link]

  • Veith, M., et al. (2021). Tackling Drug Discovery Challenges in Pharma. Technology Networks. [Link]

  • Cell and Gene. (2024). Top Strategies To Reduce Off-Target Effects For Safer Genome Editing. Cell and Gene. [Link]

  • Gavira, J. A., et al. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules. [Link]

  • Patsnap Synapse. (2025). What is the most difficult part of drug discovery?. Patsnap Synapse. [Link]

  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]

  • Soundararajan, R., et al. (2017). Challenges with risk mitigation in academic drug discovery: finding the best solution. Expert Opinion on Drug Discovery. [Link]

  • The Lifesciences Magazine. (n.d.). 5 Key Parameters In Cell Culture Optimization: Techniques. The Lifesciences Magazine. [Link]

  • CRISPR Medicine News. (2023). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]

  • ResearchGate. (2024). Design of optimal concentrations for in vitro cytotoxicity experiments. ResearchGate. [Link]

  • Chemistry World. (2024). How to troubleshoot experiments. Chemistry World. [Link]

  • Ofni Systems. (n.d.). Frequently Asked Questions about Method Validation. Ofni Systems. [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. [Link]

  • MDPI. (2022). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. MDPI. [Link]

  • Boster Bio. (n.d.). Flow Cytometry Optimization: Sample Prep, Staining & Controls. Boster Bio. [Link]

  • ResearchGate. (2019). Optimization of In Vitro Cell Culture Conditions for Increasing Biomass and Nutraceutical Production. ResearchGate. [Link]

  • IVT Network. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

  • YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]

  • Sofpromed. (2024). An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials. Sofpromed. [Link]

  • BioPharm International. (2003). Method Validation Guidelines. BioPharm International. [Link]

  • ZAGENO. (2021). How to Troubleshoot Experiments that Just Aren't Working. ZAGENO Blog. [Link]

  • NIH. (2008). Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • ResearchGate. (2024). Recognizing Pitfalls in Virtual Screening: A Critical Review. ResearchGate. [Link]

  • ACS Publications. (2024). Modernizing Preclinical Drug Development: The Role of New Approach Methodologies. ACS Pharmacology & Translational Science. [Link]

  • YouTube. (2022). Troubleshooting and optimizing lab experiments. YouTube. [Link]

  • Animals (Basel). (2021). Refining Procedures within Regulatory Toxicology Studies: Improving Animal Welfare and Data. PubMed. [Link]

  • Key2Compliance. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Key2Compliance. [Link]

Sources

Please format the final output as a table with two columns: 'Category' and 'Long-tail Keyword'. Each keyword must be on its own separate row.

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals seeking detailed technical information, long-tail keywords are crucial for finding specific and relevant content. These longer, more niche search queries often indicate a user with a clearer intent and a deeper level of expertise. The following table categorizes a comprehensive list of long-tail keywords tailored for in-depth technical guides and whitepapers on the core principles and technologies in drug discovery.

CategoryLong-tail Keyword
High-Throughput Screening (HTS) optimizing high-throughput screening for kinase inhibitors
developing robust 3D cell culture models for HTS
troubleshooting common artifacts in high-content screening
implementing acoustic dispensing for high-throughput screening
data analysis workflow for large-scale phenotypic screening
high-throughput screening techniques for targeted lead discovery
challenges and solutions in high-content screening for phenotypic drug discovery
Mass Spectrometry quantitative mass spectrometry methods for pharmaceutical analysis[1]
troubleshooting peptide mapping for monoclonal antibodies
advanced mass spectrometry techniques for metabolite identification
implementing native mass spectrometry for protein-ligand interactions
validation of LC-MS/MS assays for regulated bioanalysis
mass spectrometry-based proteomics for biomarker discovery[2][3][4][5]
Laboratory Automation implementing laboratory automation for cell line development[6][7][8][9][10]
integrating liquid handlers with plate readers for automated assays
developing a fully automated high-throughput screening platform
best practices for data management in automated drug discovery
cost-benefit analysis of laboratory automation in preclinical research
Cell-Based Assays developing predictive 3D cell culture models for toxicology screening[11]
in-depth guide to CRISPR-based functional genomic screening
optimizing cell-based assays for G-protein coupled receptors
high-content imaging and analysis of complex cellular models
validating cell-based potency assays for biologics
Cryo-Electron Microscopy (Cryo-EM) comparative analysis of cryo-EM and X-ray crystallography for membrane proteins[12][13][14][15][16]
sample preparation techniques for high-resolution cryo-EM
single-particle cryo-EM workflow for large protein complexes
cryo-electron tomography for in situ structural biology
challenges in cryo-EM structure determination of small proteins
Organ-on-a-Chip Technology developing and validating organ-on-a-chip models for drug safety testing[17][18][19][20][21]
in-depth guide to liver-on-a-chip models for metabolism studies
integrating multi-organ-on-a-chip systems for systemic toxicity
microfluidic device fabrication for organ-on-a-chip applications
real-time monitoring and analysis of organ-on-a-chip cultures
Biophysical Characterization best practices for biophysical characterization of monoclonal antibodies
label-free technologies for measuring protein-small molecule interactions
using surface plasmon resonance for kinetic analysis of drug binding
differential scanning fluorimetry for protein stability and ligand binding
analytical ultracentrifugation for characterizing protein aggregation
Pharmacokinetics/Pharmacodynamics (PK/PD) advanced PK/PD modeling and simulation for biologics[22][23][24][25]
physiologically based pharmacokinetic (PBPK) modeling in drug development
population PK/PD analysis for dose optimization in clinical trials
translational PK/PD modeling from preclinical to clinical development
modeling and simulation of target-mediated drug disposition
Proteomics and Biomarker Discovery in-depth guide to proteomics in biomarker discovery[2][3][4][26]
quantitative proteomics strategies for target identification
phosphoproteomics workflow for studying signaling pathways
validation of protein biomarkers for clinical applications
bioinformatic analysis of large-scale proteomics data
Hit-to-Lead Optimization in-depth guide to hit-to-lead optimization strategies[27][28][29][30][31]
structure-activity relationship (SAR) analysis for lead optimization
improving ADME properties of hit compounds
multi-parameter optimization in medicinal chemistry
fragment-based drug discovery techniques for novel scaffolds[32][33][34][35][36]
Target Validation technical guide to target validation in early drug discovery[37][38][39][40][41]
using CRISPR/Cas9 for in vitro and in vivo target validation
chemical probes for target engagement and validation
genetic and genomic approaches for identifying novel drug targets
deconvolution of phenotypic screening hits for target identification

Sources

An In-depth Technical Guide to trans-4-(Hydroxymethyl)cyclohexanol: A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identification: This guide focuses on the chemical compound trans-4-(Hydroxymethyl)cyclohexanol , which is correctly identified by the CAS Number 3685-27-6 . The CAS Number 3236-48-4, included in the topic query, corresponds to a different but structurally related compound, trans-1,4-Cyclohexanedimethanol. This document will exclusively detail the properties, synthesis, and applications of this compound (CAS 3685-27-6).

Executive Summary

This compound is a di-functional cycloaliphatic alcohol that has emerged as a critical building block in advanced organic synthesis. Characterized by a rigid cyclohexane core bearing a primary and a secondary hydroxyl group in a specific trans stereochemical arrangement, this molecule offers a unique combination of stability, defined spatial orientation, and versatile reactivity. Its amphiphilic nature, combining polar hydroxyl functionalities with a nonpolar hydrocarbon framework, makes it a valuable intermediate in diverse fields.[1] For researchers and drug development professionals, its most compelling applications lie in the synthesis of complex pharmaceutical intermediates and as a structural component in linker technologies for antibody-drug conjugates (ADCs). This guide provides a comprehensive technical overview, from fundamental physicochemical properties and spectroscopic analysis to synthetic methodologies, key applications, and safe handling protocols.

Molecular Structure and Physicochemical Properties

The defining feature of this compound is its cyclohexane ring, which predominantly exists in a stable chair conformation. The hydroxyl and hydroxymethyl groups are positioned at the 1 and 4 carbons, respectively. The trans configuration places these substituents on opposite sides of the ring, typically in a diaxial or diequatorial orientation, with the diequatorial conformation being significantly more stable due to minimized steric interactions.[1] This rigid and well-defined three-dimensional structure is crucial for its utility in applications where precise molecular geometry is required.

cluster_0 This compound C1 C C2 C C1->C2 O1 O C1->O1 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C7 C C4->C7 C6 C C5->C6 C6->C1 H1 H O1->H1 O2 O C7->O2 H_C7_1 H C7->H_C7_1 H_C7_2 H C7->H_C7_2 H2 H O2->H2 p1 HO p4 CH₂OH

Caption: Chemical structure of this compound.

Key Physicochemical Data

The compound's physical and chemical properties are summarized below. This data is critical for designing reaction conditions, purification strategies, and formulation studies.

PropertyValueSource(s)
CAS Number 3685-27-6[2][3]
Molecular Formula C₇H₁₄O₂[1]
Molecular Weight 130.18 g/mol [1][4]
Appearance White to almost white crystalline solid/powder[1][5]
Melting Point ~104 °C[1][6]
Boiling Point 262.0 ± 8.0 °C (Predicted)[1][6]
Solubility Excellent in methanol; limited in water[1][5][6][7]
Storage Conditions Room temperature, inert atmosphere, protect from moisture[1][6]
Hygroscopicity Hygroscopic[1][5][8]

The amphiphilic character of the molecule dictates its solubility. The two hydroxyl groups can participate in hydrogen bonding, granting solubility in polar protic solvents like methanol.[1] However, the hydrophobic cyclohexane backbone limits its solubility in water.[1] The compound demonstrates high thermodynamic stability under standard conditions, a feature enhanced by its trans-diaxial configuration which minimizes intramolecular steric strain.[1]

Spectroscopic and Analytical Profile

Structural confirmation and purity assessment are routinely performed using standard spectroscopic techniques.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum provides definitive structural fingerprints. A prominent, broad absorption band is expected in the 3600-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibrations from the two hydroxyl groups, broadened by intermolecular hydrogen bonding.[1] The aliphatic C-H stretching of the cyclohexane methylene groups will appear in the 2990-2850 cm⁻¹ range.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show complex multiplets for the cyclohexane ring protons. A distinct signal corresponding to the proton on the carbon bearing the secondary hydroxyl group (-CHOH) will be present, along with a signal for the methylene protons of the hydroxymethyl group (-CH₂OH). The protons of the hydroxyl groups themselves will appear as broad singlets, the chemical shift of which is dependent on concentration and solvent.

    • ¹³C NMR: The spectrum will display distinct signals for the seven carbon atoms. The carbons attached to oxygen (C-OH and C-CH₂OH) will resonate in the downfield region (typically 60-80 ppm), while the other aliphatic carbons of the cyclohexane ring will appear further upfield.

  • Purity Analysis: Gas Chromatography (GC) is a standard method for determining the purity of this compound and quantifying any isomeric impurities or residual starting materials.

Synthesis and Purification Strategies

The synthesis of this compound can be achieved through several established routes, with the choice of method often depending on the desired scale, purity, and stereochemical control.

Common Synthetic Methodologies
  • Reduction of Ketone Precursors: A classical and widely used approach involves the reduction of a suitable cyclohexanone derivative, such as 4-formylcyclohexanone or a protected equivalent. The reduction of the ketone and aldehyde functionalities using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can yield the diol product.[1] The stereochemical outcome (cis/trans ratio) is highly dependent on the choice of reducing agent and reaction conditions, often necessitating subsequent purification to isolate the desired trans isomer.

  • Hydroxymethylation of Cyclohexene: This method involves the reaction of cyclohexene with formaldehyde in the presence of an acid catalyst to introduce the hydroxymethyl group.[1] This pathway can lead to a mixture of products and may require further transformations to achieve the target molecule.

  • Biocatalytic Synthesis: For high stereoselectivity, enzymatic processes employing alcohol dehydrogenases are an attractive green chemistry alternative.[1] These biocatalysts can selectively reduce a ketone precursor to produce the desired trans-diol with high enantiomeric and diastereomeric purity, minimizing complex purification steps.

Start 4-Oxocyclohexanecarbaldehyde (or protected equivalent) Process Reduction (e.g., LiAlH₄ or NaBH₄ in THF/Ethanol) Start->Process Product This compound (+ cis isomer) Process->Product Purify Purification (Crystallization / Chromatography) Product->Purify Final Pure this compound Purify->Final

Caption: General workflow for synthesis via ketone reduction.

Purification and Byproduct Control

Regardless of the synthetic route, the formation of the cis-isomer is a common byproduct. Over-alkylation or condensation reactions, especially during hydroxymethylation, can also lead to dimeric or bis-hydroxymethylated byproducts.[1] Achieving high purity of the trans isomer is critical for pharmaceutical applications. The primary purification techniques include:

  • Recrystallization: Exploiting differences in solubility and crystal lattice energy between the cis and trans isomers.

  • Column Chromatography: A reliable method for separating isomers on a laboratory scale.

  • Distillation: Can be used, although the high boiling point requires vacuum conditions.[1]

Applications in Drug Development and Advanced Materials

The unique structural features of this compound make it a highly valuable component in several high-value applications.

Pharmaceutical Intermediate

The compound serves as a versatile intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] Its two distinct hydroxyl groups (primary and secondary) can be selectively functionalized, allowing for the stepwise construction of complex molecular architectures. The rigid cyclohexane scaffold can act as a non-aromatic spacer, improving properties such as solubility, metabolic stability, and cell permeability compared to purely aromatic analogues.

Linker Technology for Antibody-Drug Conjugates (ADCs)

A key application for drug development professionals is its use as a core component in the linkers of ADCs. ADCs are a powerful class of therapeutics that use a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells.[9] The linker is the critical bridge between the antibody and the drug, and its design profoundly impacts the ADC's stability, efficacy, and safety profile.[10][11]

The this compound scaffold is particularly well-suited for constructing non-cleavable linkers. For example, it is a foundational piece of the widely used SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker, which connects to antibody cysteine residues.[12]

Causality in Linker Design:

  • Stability: The cyclohexane ring provides a stable, non-aromatic core that resists enzymatic degradation in circulation, preventing premature release of the toxic payload.[9][12]

  • Hydrophobicity/Hydrophilicity Balance: While the cyclohexane core is hydrophobic, the hydroxyl groups can be used as handles to attach solubility-enhancing moieties (like PEG chains) or the payload itself. This modulation is critical, as many cytotoxic payloads are highly hydrophobic and can cause ADC aggregation.[12]

  • Defined Geometry: The rigid trans geometry ensures a well-defined distance and spatial orientation between the antibody and the payload, which can be crucial for optimal biological activity upon internalization into the target cell.

Antibody Antibody (mAb) Linker Linker (Derived from this compound) Antibody->Linker Cysteine Conjugation Payload Cytotoxic Payload (e.g., MMAE, DM1) Linker->Payload Payload Attachment

Caption: Conceptual role in an Antibody-Drug Conjugate (ADC).

Polymer and Materials Science

As a diol, this compound can be used as a monomer in polycondensation reactions to produce specialty polyesters and polyurethanes. The incorporation of its rigid cycloaliphatic structure into a polymer backbone can significantly enhance properties such as:

  • Glass transition temperature (Tg)

  • Thermal stability

  • Mechanical strength and rigidity

  • Chemical resistance[13]

These enhanced properties make such polymers suitable for durable goods and specialty films.[13] It also finds use as an intermediate in the synthesis of liquid crystals for display technologies.[1]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with several hazards that require appropriate precautions.

GHS Hazard Classification
CategoryInformationSource(s)
Pictogram GHS07 (Exclamation Mark)[14]
Signal Word Warning[14]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[14]
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][14]
Recommended Handling Protocol
  • Engineering Controls: Handle the solid material exclusively within a chemical fume hood or a well-ventilated enclosure to avoid inhalation of dust.[8][15] Ensure that safety showers and eyewash stations are readily accessible.[15]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[15]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

    • Skin and Body Protection: Wear a standard laboratory coat.

  • Handling Practices: Avoid generating dust. Do not eat, drink, or smoke in the handling area.[8] Wash hands thoroughly after handling.

  • Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and air.[1] Keep it in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound (CAS 3685-27-6) is a compound of significant strategic importance for chemists in the pharmaceutical and materials science sectors. Its value is derived from a unique convergence of properties: high stability, well-defined trans stereochemistry, and the presence of two differentially reactive hydroxyl groups. These attributes make it an ideal scaffold for building molecular complexity, particularly as a non-aromatic spacer in APIs and as a robust core for linker systems in next-generation therapeutics like ADCs. A thorough understanding of its synthesis, properties, and handling is paramount for leveraging its full potential in research and development.

References

  • Smolecule. (2023). Buy this compound | 3685-27-6.
  • CymitQuimica. (n.d.). CAS 3236-48-4: trans-1,4-Cyclohexanedimethanol.
  • ChemicalBook. (n.d.). This compound CAS#: 3685-27-6.
  • Sigma-Aldrich. (n.d.). This compound | 3685-27-6.
  • ChemicalBook. (2025). This compound | 3685-27-6.
  • Alfa Chemistry. (n.d.). CAS 3236-48-4 trans-1,4-Cyclohexanedimethanol.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 4-(Hydroxymethyl)cyclohexanol (cis- and trans- mixture).
  • CAS Common Chemistry. (n.d.). trans-1,4-Cyclohexanedimethanol.
  • Thermo Fisher Scientific. (2014).
  • TCI Chemicals. (n.d.).
  • Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). trans-1,4-Cyclohexanedimethanol | 3236-48-4.
  • Durham Tech. (2014).
  • PubChem. (n.d.). rac-(1s,4s)-4-(hydroxymethyl)cyclohexanol.
  • TCI Deutschland GmbH. (n.d.). 4-(Hydroxymethyl)cyclohexanol 33893-85-5.
  • ChemScene. (n.d.). 3685-27-6 | this compound.
  • Spectrum Chemical. (n.d.). CAS Number 3685-27-6 | this compound.
  • NJ Bio, Inc. (n.d.). Linkers for ADCs.
  • NIH National Library of Medicine. (n.d.). Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM)
  • NIH National Library of Medicine. (n.d.). Current ADC Linker Chemistry.
  • NIH National Library of Medicine. (2021). Antibody–drug conjugates: Recent advances in linker chemistry.
  • RCS Research Chemistry Services. (n.d.). The Evolution of Antibody-Drug Conjugate (ADC)

Sources

An In-depth Technical Guide to trans-4-(Hydroxymethyl)cyclohexanol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

trans-4-(Hydroxymethyl)cyclohexanol, a seemingly simple diol, holds significant potential as a versatile building block in the realms of pharmaceutical sciences, polymer chemistry, and materials science. Its unique stereochemistry and the presence of two reactive hydroxyl groups on a stable cyclohexane scaffold offer a gateway to a diverse array of complex molecules and functional materials. This guide, intended for the discerning researcher, scientist, and drug development professional, moves beyond a cursory overview to provide a comprehensive technical exploration of this compound. We will delve into its core physical and chemical properties, offer detailed experimental protocols for its synthesis and purification, and illuminate its applications, particularly in the synthesis of pharmaceutically relevant compounds. Our objective is to equip you with the foundational knowledge and practical insights necessary to confidently and effectively utilize this compound in your research and development endeavors.

Core Molecular and Physical Characteristics

This compound is a white to off-white crystalline solid at room temperature.[1] The "trans" designation in its nomenclature is crucial, indicating that the hydroxymethyl group (-CH₂OH) and the hydroxyl group (-OH) are on opposite sides of the cyclohexane ring, leading to a more stable diequatorial conformation. This stereochemical arrangement significantly influences its physical properties and reactivity compared to its cis-isomer.

Structural and General Properties

A summary of the fundamental properties of this compound is presented in the table below.

PropertyValueSource(s)
CAS Number 3685-27-6
Molecular Formula C₇H₁₄O₂[1]
Molecular Weight 130.18 g/mol [1]
Appearance White to almost white crystalline solid[1]
Melting Point ~104 °C[1]
Boiling Point 262.0 ± 8.0 °C (Predicted)[2]
Purity >98.0% (GC)
Solubility Profile

The solubility of this compound is dictated by the interplay between its polar hydroxyl groups and its nonpolar cyclohexane ring. This amphiphilic nature results in a varied solubility profile across different solvents.

SolventSolubilityRationaleSource(s)
Water Estimated 15-40 g/LThe two hydroxyl groups allow for hydrogen bonding with water molecules, though the hydrophobic cyclohexane backbone limits miscibility. The presence of two hydroxyl groups makes it more water-soluble than monohydric alcohols of similar carbon number.[1]
Methanol SolubleThe polar nature of methanol and its ability to act as both a hydrogen bond donor and acceptor leads to excellent solubility.[1][2]
Ethanol SolubleSimilar to methanol, ethanol's polarity and hydrogen bonding capabilities facilitate the dissolution of the diol.
Acetone Moderately SolubleAs a polar aprotic solvent, acetone can act as a hydrogen bond acceptor, leading to moderate solubility.
Ethyl Acetate Sparingly SolubleThe ester functionality of ethyl acetate allows for some polar interactions, but its overall lower polarity compared to alcohols results in lower solubility.
Hexane InsolubleThe nonpolar nature of hexane cannot overcome the strong intermolecular hydrogen bonding between the diol molecules.

The solubility in polar protic solvents is a key consideration for its use in various chemical reactions and purification processes.

Stability and Storage

This compound is a stable compound under standard laboratory conditions. However, it is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to prevent moisture absorption. Long-term storage in a cool, dry place is recommended to maintain its purity and integrity.

Spectroscopic and Chemical Characterization

A thorough understanding of the spectroscopic signature of this compound is essential for its identification and for monitoring reaction progress.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

  • δ ~3.65 (m, 1H): This multiplet corresponds to the proton on the carbon bearing the secondary hydroxyl group (CH-OH). The trans-diaxial relationship with two neighboring axial protons and two equatorial protons would lead to a complex splitting pattern.

  • δ ~3.45 (d, J ≈ 6.5 Hz, 2H): This doublet is assigned to the two protons of the hydroxymethyl group (-CH₂OH). The coupling is to the methine proton of the cyclohexane ring.

  • δ ~1.80 - 2.00 (m, 4H): These multiplets arise from the axial protons on the cyclohexane ring adjacent to the substituted carbons.

  • δ ~1.20 - 1.40 (m, 5H): This complex region corresponds to the remaining equatorial and methine protons of the cyclohexane ring.

  • δ ~1.60 (br s, 2H): The broad singlet is due to the two hydroxyl protons (-OH), which may exchange with residual water in the solvent.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

  • δ ~70.5: Carbon attached to the secondary hydroxyl group (CH-OH).

  • δ ~68.0: Carbon of the hydroxymethyl group (-CH₂OH).

  • δ ~40.0: Methine carbon attached to the hydroxymethyl group.

  • δ ~35.0: Carbons adjacent to the CH-OH group.

  • δ ~30.0: Carbons beta to the substituted carbons.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak (M⁺) at m/z 130, although it may be of low intensity due to facile fragmentation of cyclic alcohols. The fragmentation pattern will likely be dominated by the loss of water and the hydroxymethyl group.

Expected Fragmentation Pattern:

  • m/z 112 (M-18): Loss of a water molecule (H₂O). This is a very common fragmentation pathway for alcohols.

  • m/z 99 (M-31): Loss of the hydroxymethyl radical (•CH₂OH).

  • m/z 81 (M-18-31): Subsequent loss of a hydroxymethyl radical from the M-18 ion.

  • m/z 57: A common fragment for cyclohexyl systems, arising from ring cleavage.

The fragmentation pathway can be visualized as follows:

G M [C₇H₁₄O₂]⁺˙ m/z 130 M_minus_H2O [C₇H₁₂O]⁺˙ m/z 112 M->M_minus_H2O - H₂O M_minus_CH2OH [C₆H₁₁O]⁺ m/z 99 M->M_minus_CH2OH - •CH₂OH Fragment_57 [C₄H₉]⁺ m/z 57 M->Fragment_57 Ring Cleavage Fragment_81 [C₆H₉]⁺ m/z 81 M_minus_H2O->Fragment_81 - •CH₂OH G DMT Dimethyl Terephthalate Intermediate Dimethyl 1,4-cyclohexanedicarboxylate DMT->Intermediate H₂, Catalyst (e.g., Pd/C) Product This compound (after separation) Intermediate->Product H₂, Catalyst (e.g., Ru-based)

Caption: Synthesis of this compound from DMT.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure for the synthesis of 1,4-cyclohexanedimethanol, from which the trans isomer is subsequently isolated.

Materials:

  • Dimethyl terephthalate (DMT)

  • Methanol (anhydrous)

  • Palladium on carbon (5% Pd/C)

  • Ruthenium-based catalyst (e.g., Ru/C)

  • High-pressure autoclave reactor

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Ring Hydrogenation:

    • In a high-pressure autoclave, charge dimethyl terephthalate and methanol.

    • Add 5% Pd/C catalyst (typically 1-5% by weight of DMT).

    • Seal the reactor and purge with nitrogen, followed by hydrogen.

    • Pressurize the reactor with hydrogen to 50-100 atm.

    • Heat the mixture to 150-180 °C with vigorous stirring.

    • Maintain the reaction for 4-6 hours, monitoring hydrogen uptake.

    • Cool the reactor to room temperature and carefully vent the hydrogen.

    • Filter the reaction mixture to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain crude dimethyl 1,4-cyclohexanedicarboxylate.

  • Ester Reduction:

    • Transfer the crude intermediate to the clean autoclave.

    • Add a fresh portion of methanol and the ruthenium-based catalyst.

    • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to 150-200 atm.

    • Heat the mixture to 200-250 °C with stirring.

    • Maintain the reaction for 8-12 hours.

    • After cooling and venting, filter the catalyst.

    • Remove the methanol by rotary evaporation to yield a crude mixture of cis- and this compound.

Purification Protocol: Recrystallization

The separation of the trans isomer from the cis/trans mixture is typically achieved by fractional crystallization due to differences in their physical properties, such as solubility and crystal lattice energy.

Materials:

  • Crude cis/trans-4-(Hydroxymethyl)cyclohexanol mixture

  • Ethyl acetate

  • Hexane

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • Dissolution:

    • Place the crude diol mixture in an Erlenmeyer flask.

    • Add a minimal amount of hot ethyl acetate to dissolve the solid completely. Gentle heating may be required.

  • Inducing Crystallization:

    • Slowly add hexane dropwise to the hot solution until it becomes slightly turbid.

    • Add a few more drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. The trans isomer, being generally less soluble, will preferentially crystallize.

    • Once crystal formation appears to have ceased at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold hexane to remove any residual mother liquor.

    • Dry the crystals under vacuum to obtain pure this compound.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry.

Role as a Rigid Scaffold

The cyclohexane ring provides a rigid and well-defined three-dimensional structure. This is highly desirable in drug design, where precise spatial orientation of functional groups is critical for binding to biological targets. The trans-diequatorial arrangement of the substituents minimizes steric hindrance and provides a predictable geometry.

Intermediate in the Synthesis of Tranexamic Acid

A notable application of a derivative of this compound is in the synthesis of tranexamic acid, an important antifibrinolytic agent used to treat or prevent excessive blood loss. While not a direct precursor, the synthesis of tranexamic acid involves intermediates with the trans-4-substituted cyclohexane core, highlighting the importance of this structural motif. The synthesis of tranexamic acid often starts from p-toluic acid, which is hydrogenated to 4-methylcyclohexanecarboxylic acid, followed by a series of transformations to introduce the aminomethyl and carboxylic acid groups in the desired trans configuration. The chemistry of manipulating substituents on the trans-1,4-disubstituted cyclohexane ring is central to this synthesis.

The core transformation in tranexamic acid synthesis can be visualized as:

G Start p-Toluic Acid Intermediate1 trans-4-Methylcyclohexane- carboxylic Acid Start->Intermediate1 Hydrogenation Intermediate2 Functional Group Interconversion Intermediate1->Intermediate2 Halogenation, Substitution, etc. Product Tranexamic Acid Intermediate2->Product Final Steps

Caption: Synthetic relationship to Tranexamic Acid.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Summary

Based on available safety data sheets, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest.

  • Fire Safety: Keep away from open flames and high temperatures. Use dry chemical, foam, or carbon dioxide extinguishers in case of fire.

  • Spills: In case of a spill, absorb with an inert material and dispose of it as chemical waste.

Conclusion

This compound is a valuable and versatile chemical building block with a well-defined stereochemistry and bifunctionality. Its physical and chemical properties make it suitable for a range of applications, from the synthesis of complex pharmaceutical intermediates to the development of novel polymers and liquid crystals. This guide has provided a comprehensive overview of its key characteristics, detailed protocols for its synthesis and purification, and insights into its applications. By understanding the principles and techniques outlined herein, researchers and scientists can effectively harness the potential of this important compound in their scientific pursuits.

References

  • Smolecule. (2023, August 15). Buy this compound | 3685-27-6.
  • ChemicalBook. This compound CAS#: 3685-27-6.
  • PubChem. Rac-(1s,4s)-4-(hydroxymethyl)cyclohexanol.
  • Sigma-Aldrich. This compound | 3685-27-6.
  • Xiao, X., et al. (2022). One-pot conversion of dimethyl terephthalate to 1,4-cyclohexanedimethanol.
  • Google Patents. (2020).

Sources

The Solubility Profile of trans-4-(Hydroxymethyl)cyclohexanol: A Technical Guide for Formulation Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of trans-4-(Hydroxymethyl)cyclohexanol, a key intermediate in pharmaceutical synthesis and material science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the molecule's solubility in various solvent classes, the underlying intermolecular forces governing this behavior, and robust experimental protocols for solubility determination. By synthesizing theoretical principles with practical methodologies, this guide aims to empower scientists to make informed decisions in formulation development, purification, and reaction chemistry involving this versatile diol.

Introduction: Understanding the Molecular Architecture and its Implications for Solubility

This compound, with a molecular formula of C₇H₁₄O₂ and a molecular weight of approximately 130.19 g/mol , is a white to almost white crystalline solid at ambient temperature, possessing a melting point of around 104 °C.[1] Its chemical structure, featuring a non-polar cyclohexane ring and two polar hydroxyl (-OH) groups in a trans-diaxial conformation, bestows upon it an amphiphilic character.[1] This dual nature is the primary determinant of its solubility across a spectrum of solvents. The cyclohexane backbone provides a hydrophobic character, while the two hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, rendering a hydrophilic nature. The interplay of these opposing characteristics dictates the extent to which this compound can interact with and dissolve in different solvent environments.

Solubility Profile: A Quantitative and Qualitative Overview

The solubility of a compound is a critical parameter in drug development and chemical synthesis, influencing everything from reaction kinetics to bioavailability. A thorough understanding of the solubility of this compound in various solvents is therefore paramount for its effective utilization.

Data Presentation: Solubility in Common Solvents

While specific quantitative data for this compound is not extensively published, valuable insights can be drawn from its structural analogue, 1,4-Cyclohexanedimethanol (CHDM), which also possesses a cyclohexane ring and two primary hydroxyl groups. The following table summarizes the known qualitative and estimated quantitative solubility of this compound, supplemented with data from CHDM where relevant.

Solvent ClassSolventSolubility of this compoundEstimated Quantitative Solubility of CHDM ( g/100g solvent at 20°C)
Polar Protic WaterLimited[1]92.0[2][3]
MethanolExcellent[1]92.2[2][3]
EthanolGood[1]Miscible[4]
IsopropanolGoodMiscible[4]
Polar Aprotic AcetoneIntermediateSoluble[4]
Ethyl AcetateIntermediate-
Tetrahydrofuran (THF)Intermediate-
DichloromethaneIntermediate-
Nonpolar ToluenePoor1.1 (as Benzene)[2][3]
HexanePoorAlmost Insoluble (as Aliphatic Hydrocarbon)[4]
Diethyl EtherIntermediateAlmost Insoluble[4]

Note: The data for CHDM provides a strong indication of the expected solubility behavior of this compound due to their structural similarity. However, experimental verification for the target compound is always recommended.

The Science of Solubility: Unraveling Intermolecular Interactions

The observed solubility profile is a direct consequence of the intermolecular forces at play between this compound and the solvent molecules. A deeper understanding of these interactions is crucial for predicting solubility in novel solvent systems and for optimizing formulation strategies.

Dominance of Hydrogen Bonding in Polar Protic Solvents

In polar protic solvents such as water, methanol, and ethanol, the primary mode of interaction is hydrogen bonding. The two hydroxyl groups of this compound can act as both hydrogen bond donors and acceptors, forming strong intermolecular bonds with the solvent molecules. This extensive hydrogen bonding network effectively overcomes the crystal lattice energy of the solid diol, leading to high solubility.

HSP_Concept cluster_0 Hansen Space Solute Solute (Diol) (δD₁, δP₁, δH₁) Good_Solvent Good Solvent (δD₂, δP₂, δH₂) Solute->Good_Solvent Small Ra (Good Solubility) Poor_Solvent Poor Solvent (δD₃, δP₃, δH₃) Solute->Poor_Solvent Large Ra (Poor Solubility)

Caption: Conceptual representation of Hansen Solubility Parameter (HSP) space.

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility Determination

To obtain reliable and accurate solubility data, the equilibrium or thermodynamic solubility should be determined. The shake-flask method is the gold standard for this purpose and is recommended by regulatory bodies such as the International Council for Harmonisation (ICH).

Principle

An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then determined analytically.

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh an excess amount of this compound into a series of clean, dry glass vials with screw caps. The excess solid should be visually apparent throughout the experiment.

    • Add a precise volume of the desired solvent to each vial.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

    • Agitate the vials at a constant speed for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium may need to be determined experimentally by taking samples at different time points until the concentration plateaus.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed in the temperature-controlled bath for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

  • Analysis:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Refractive Index Detector or a UV detector at a low wavelength if the compound has some absorbance).

  • Calculation:

    • Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or g/100mL.

Shake_Flask_Workflow Start Start Preparation 1. Preparation - Weigh excess solid - Add solvent Start->Preparation Equilibration 2. Equilibration - Constant temperature shaking (24-72 hours) Preparation->Equilibration Phase_Separation 3. Phase Separation - Settling - Filtration Equilibration->Phase_Separation Analysis 4. Analysis - Dilution - HPLC quantification Phase_Separation->Analysis Calculation 5. Calculation - Determine solubility Analysis->Calculation End End Calculation->End

Caption: Workflow for the shake-flask solubility determination method.

Trustworthiness and Self-Validation

The integrity of the solubility data is paramount. The described protocol incorporates self-validating steps:

  • Confirmation of Equilibrium: As mentioned, taking samples at multiple time points (e.g., 24, 48, and 72 hours) and demonstrating that the concentration does not significantly change over the later time points confirms that equilibrium has been reached.

  • Presence of Excess Solid: Visually confirming the presence of undissolved solid at the end of the experiment ensures that the solution was indeed saturated.

  • Method Validation: The analytical method used for quantification must be validated according to ICH Q2(R1) guidelines, ensuring its accuracy, precision, linearity, and specificity.

Conclusion: A Versatile Intermediate with a Tunable Solubility Profile

This compound's amphiphilic nature results in a diverse solubility profile, with high solubility in polar protic solvents and limited solubility in nonpolar solvents. This behavior is fundamentally governed by the interplay of hydrogen bonding, dipole-dipole interactions, and van der Waals forces. For researchers and formulation scientists, a thorough understanding of these principles, coupled with robust experimental determination of solubility using methods like the shake-flask protocol, is essential for the successful application of this valuable chemical intermediate. The insights and methodologies presented in this guide provide a solid foundation for navigating the challenges and harnessing the opportunities presented by the unique solubility characteristics of this compound.

References

  • Ataman Kimya. CHDM (1,4-CYCLOHEXANEDIMETHANOL). [Link]

  • Deshangchemical. 1,4-Cyclohexanedimethanol CAS 105-08-8. [Link]

  • LookChem. Cas 105-08-8,1,4-Cyclohexanedimethanol. [Link]

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
  • ICH. Q8(R2) Pharmaceutical Development. [Link]

  • ICH. Q9 Quality Risk Management. [Link]

Sources

spectroscopic data for trans-4-(Hydroxymethyl)cyclohexanol (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for trans-4-(Hydroxymethyl)cyclohexanol (CAS: 3685-27-6), a valuable bifunctional building block in pharmaceutical and materials science. As a Senior Application Scientist, the objective of this document is to move beyond mere data presentation and offer an in-depth interpretation grounded in the principles of structural chemistry. We will explore the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causality between the molecule's rigid trans-cyclohexyl backbone and its spectral features. This guide is intended for researchers, quality control specialists, and drug development professionals who require a robust understanding of this compound's analytical signature for structural verification, purity assessment, and reaction monitoring.

Molecular Structure and Stereochemical Considerations

This compound is a diol with the molecular formula C₇H₁₄O₂ and a molecular weight of 130.19 g/mol . The "trans" designation is critical; it indicates that the hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups are on opposite sides of the cyclohexane ring. This configuration forces both bulky substituents to preferentially occupy equatorial positions in the stable chair conformation to minimize 1,3-diaxial interactions. This conformational rigidity simplifies the spectroscopic analysis compared to the corresponding cis-isomer, leading to a more defined and interpretable set of spectra.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy of cyclohexane derivatives can be complex due to the small chemical shift differences between axial and equatorial protons and the potential for rapid chair-chair interconversion.[1][2] However, the strong equatorial preference of the substituents in the trans-isomer simplifies the room-temperature spectrum.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted to show distinct signals for the methine protons at C1 and C4, the methylene protons of the cyclohexane ring, the methylene protons of the hydroxymethyl group, and the hydroxyl protons. The ring protons will exhibit complex splitting patterns due to both geminal and vicinal coupling.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

Atom Position Predicted Chemical Shift (δ) [ppm] Multiplicity Notes
-OH (on C1) 1.5 - 2.5 Broad Singlet Chemical shift is variable and depends on concentration and temperature. May exchange with D₂O.
-CH₂OH 1.5 - 2.5 Broad Singlet Chemical shift is variable. May exchange with D₂O.
H 1 ~3.60 Multiplet The proton on the carbon bearing the secondary alcohol. Deshielded by the oxygen atom.
-CH ₂OH (C7) ~3.45 Doublet Methylene protons adjacent to an oxygen and a chiral center (C4).
H 4 ~1.50 Multiplet Methine proton at the junction of the hydroxymethyl group.
H 2, H 6 (axial) ~1.20 Multiplet Shielded axial protons.
H 2, H 6 (equatorial) ~1.85 Multiplet Deshielded equatorial protons.
H 3, H 5 (axial) ~1.10 Multiplet Shielded axial protons.

| H 3, H 5 (equatorial) | ~1.95 | Multiplet | Deshielded equatorial protons. |

Predicted ¹³C NMR Spectrum

Due to the molecule's symmetry, the ¹³C NMR spectrum is expected to be relatively simple. Carbons C2 and C6 are equivalent, as are C3 and C5. Therefore, a total of five distinct signals are predicted.

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Atom Position Predicted Chemical Shift (δ) [ppm] Notes
C 1 ~71.5 Carbon bearing the secondary hydroxyl group.
C 7 (-C H₂OH) ~69.0 Carbon of the hydroxymethyl group.
C 4 ~42.0 Methine carbon bearing the hydroxymethyl group.
C 2, C 6 ~35.0 Methylene carbons adjacent to C1.

| C 3, C 5 | ~30.0 | Methylene carbons adjacent to C4. |

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.[3]

  • Tube Loading: Transfer the solution into a clean, dry 5 mm NMR tube. The sample height should be approximately 4-5 cm.[4]

  • Instrument Setup: Insert the sample into the spectrometer's magnet.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.[3]

  • ¹H Acquisition:

    • Acquire a standard single-pulse proton spectrum.

    • Typical parameters: 32-64 scans, spectral width of 12-15 ppm, relaxation delay of 1-2 seconds.

  • ¹³C Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, spectral width of 220-240 ppm, relaxation delay of 2-5 seconds.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired FID. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

FTIR spectroscopy is an excellent technique for confirming the presence of the key functional groups in the molecule: the hydroxyl groups and the saturated aliphatic ring.

Interpretation of the IR Spectrum

The spectrum is dominated by a very broad and intense absorption in the high-frequency region, which is characteristic of the O-H stretching vibration of hydrogen-bonded alcohols. The aliphatic nature of the cyclohexane ring is confirmed by strong C-H stretching absorptions just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Intensity Description
3600 - 3200 O-H stretch Strong, Broad Indicative of intermolecular hydrogen bonding between the two hydroxyl groups.[5][6]
2990 - 2850 C-H stretch Strong Characteristic of the sp³ C-H bonds in the cyclohexane ring and hydroxymethyl group.[5]
1450 C-H bend Medium Scissoring and bending vibrations of the CH₂ groups.

| ~1050 | C-O stretch | Strong | Stretching vibration of the primary and secondary alcohol C-O bonds. |

Experimental Protocol for ATR-FTIR Data Acquisition
  • Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty crystal.[7]

  • Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the sample, ensuring good contact between the powder and the crystal surface.[8]

  • Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, retract the pressure clamp, and clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.[7]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep Place Solid Sample on ATR Crystal Press Apply Pressure with Clamp Prep->Press Sample Collect Sample Spectrum Press->Sample BG Collect Background Spectrum (Clean Crystal) BG->Sample Process Generate Absorbance Spectrum Sample->Process

Caption: Workflow for ATR-FTIR data acquisition.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a hard ionization technique that provides valuable structural information through characteristic fragmentation patterns.[9][10]

Predicted Fragmentation Pattern

The molecular ion (M⁺˙) is expected at m/z 130. Common fragmentation pathways for cyclic alcohols include the loss of water (H₂O) and alpha-cleavage adjacent to the oxygen atoms.[11][12]

Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound

m/z Value Proposed Fragment Description
130 [C₇H₁₄O₂]⁺˙ Molecular Ion (M⁺˙)
112 [M - H₂O]⁺˙ Loss of a water molecule from the secondary alcohol.[11]
99 [M - CH₂OH]⁺ Alpha-cleavage resulting in the loss of the hydroxymethyl radical.
81 [C₆H₉]⁺ Loss of H₂O and CH₂OH.

| 57 | [C₄H₉]⁺ | Common fragment from the cleavage of the cyclohexane ring.[11] |

G M [M]⁺˙ m/z = 130 M_H2O [M-H₂O]⁺˙ m/z = 112 M->M_H2O - H₂O M_CH2OH [M-CH₂OH]⁺ m/z = 99 M->M_CH2OH - •CH₂OH RingFrag Ring Fragments m/z = 81, 57, ... M_H2O->RingFrag M_CH2OH->RingFrag

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for EI-MS Data Acquisition
  • Ionization Method: Electron Ionization (EI).

  • Electron Energy: 70 eV. This standard energy allows for reproducible fragmentation and comparison with library spectra.[13]

  • Sample Introduction: The sample, being a solid, can be introduced via a direct insertion probe (DIP) or, if sufficiently volatile, via Gas Chromatography (GC).

  • Source Temperature: Typically 200-250 °C to ensure volatilization without thermal degradation.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Acquisition Mode: Scan mode, typically from m/z 40 to 200, to detect the molecular ion and key fragments.

Conclusion

The spectroscopic profile of this compound is well-defined and directly reflects its chemical structure. The IR spectrum provides clear evidence of the hydroxyl functional groups and the saturated aliphatic core. Mass spectrometry confirms the molecular weight and reveals predictable fragmentation patterns, including the loss of water and the hydroxymethyl group. While the ¹H NMR spectrum is complex due to overlapping ring proton signals, the overall pattern and the distinct signals for the protons on C1, C4, and C7 are diagnostic. The ¹³C NMR spectrum is simplified by the molecule's symmetry, yielding five distinct signals that are highly useful for structural confirmation. Together, these techniques provide a robust and self-validating analytical toolkit for the unambiguous identification and characterization of this important chemical intermediate.

References

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. Retrieved from [Link]

  • Bain, A. D., Baron, M., Burger, S. K., Kowalewski, V. J., & Rodríguez, M. B. (2011). Interconversion study in 1,4-substituted six-membered cyclohexane-type rings. Structure and dynamics of trans-1,4-dibromo-1,4-dicyanocyclohexane. The Journal of Physical Chemistry A, 115(33), 9207–9216. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.2: Spectroscopic Properties of Cyclohexanes. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR. Retrieved from [Link]

  • Health, Safety and Environment Office. (n.d.). Standard Operating Procedure – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. The Hong Kong University of Science and Technology. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy (4th ed.). Cengage Learning.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Virginia Tech. Retrieved from [Link]

  • SHIMADZU CORPORATION. (n.d.). Ionization Modes: EI. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Srivastava, V. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Bitesize Bio. Retrieved from [Link]

  • University of Notre Dame. (2023, July 24). Standard Operating Procedure for NMR Experiments. Retrieved from [Link]

  • University of Wyoming. (n.d.). NMR Basic Operation - Bruker NMR Spectrometer. Retrieved from [Link]

  • Wikipedia. (2024). Fragmentation (mass spectrometry). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Thermal Stability and Decomposition of trans-4-(Hydroxymethyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

trans-4-(Hydroxymethyl)cyclohexanol, a cycloaliphatic diol, serves as a crucial building block in the synthesis of advanced polymers, pharmaceuticals, and specialty chemicals. Its molecular structure, featuring a rigid cyclohexane ring with two primary and secondary hydroxyl groups in a trans configuration, imparts unique properties to the materials derived from it, including enhanced thermal stability, mechanical strength, and chemical resistance. For researchers, scientists, and drug development professionals, a comprehensive understanding of the thermal behavior of this molecule is paramount. The thermal stability dictates its processing window in polymerization reactions, its shelf-life in formulations, and the potential for degradation into impurities that could affect the safety and efficacy of the final product. This guide provides a detailed analysis of the thermal stability and decomposition pathways of this compound, grounded in established analytical techniques and inferred from the behavior of analogous chemical structures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. The relatively high predicted boiling point suggests a significant degree of thermal stability.

PropertyValueReference
Molecular FormulaC₇H₁₄O₂[1]
Molecular Weight130.19 g/mol [1]
Physical FormWhite to almost white crystalline solid[1]
Melting Point~104 °C[1]
Predicted Boiling Point262.0 ± 8.0 °C[1]
StabilityStable under normal laboratory conditions; hygroscopic[1][2]

Thermal Decomposition Profile

Postulated Decomposition Mechanisms

The thermal decomposition of this compound is likely to proceed through a series of complex reactions, primarily driven by dehydration and C-C bond scission. The proposed pathways are informed by the known decomposition mechanisms of cyclohexanol, 1,4-cyclohexanediol, and cyclohexane.

Initial Dehydration Reactions

The presence of two hydroxyl groups makes dehydration a highly probable initial decomposition step.

  • Dehydration of the Secondary Alcohol: Analogous to the dehydration of cyclohexanol, the secondary hydroxyl group on the cyclohexane ring can be eliminated as a molecule of water, leading to the formation of an unsaturated intermediate, 4-(hydroxymethyl)cyclohexene.[4][5] This reaction can proceed via either an E1 or E2 elimination mechanism.

  • Dehydration of the Primary Alcohol: The primary hydroxyl group of the hydroxymethyl substituent can also undergo dehydration, potentially forming an exocyclic double bond to yield 4-methylenecyclohexan-1-ol.

  • Intramolecular Etherification (Cyclodehydration): It is also plausible that an intramolecular dehydration reaction occurs between the two hydroxyl groups, leading to the formation of a bicyclic ether, such as 2-oxabicyclo[2.2.2]octane. A similar intramolecular cyclization is observed in the dehydration of 1,4-cyclohexanediol, which can form 1,4-epoxycyclohexane.[6]

High-Temperature Fragmentation

At temperatures exceeding the initial dehydration range, fragmentation of the cyclohexane ring is expected to become the dominant decomposition pathway. The pyrolysis of cyclohexane is initiated by C-C bond fission to form a 1,6-hexyl diradical, which then undergoes isomerization and further fragmentation.[7][8] A similar ring-opening mechanism is anticipated for the substituted cyclohexane ring of the title compound, leading to a variety of smaller, volatile decomposition products.

The following DOT script visualizes the proposed initial decomposition pathways:

DecompositionPathways A This compound B Dehydration (-H₂O) A->B Heat C 4-(Hydroxymethyl)cyclohexene B->C Secondary -OH elimination D 4-Methylenecyclohexan-1-ol B->D Primary -OH elimination E 2-Oxabicyclo[2.2.2]octane (Intramolecular Ether) B->E Intramolecular F High Temperature Fragmentation C->F D->F E->F G Smaller Volatile Products (e.g., aldehydes, alkenes, CO, CO₂) F->G

Proposed initial decomposition pathways for this compound.

Anticipated Decomposition Products

Based on the postulated mechanisms, a complex mixture of decomposition products is expected. The identification of these products is crucial for understanding potential hazards and for quality control in applications where the compound is subjected to thermal stress. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the most suitable technique for this purpose.[3]

Probable Decomposition Products:

  • Water: A primary product from the initial dehydration reactions.

  • Unsaturated Alcohols and Aldehydes: From dehydration and subsequent rearrangements.

  • Cyclic Ethers: From intramolecular dehydration.

  • Aromatic Compounds: At higher temperatures, dehydrogenation can lead to the formation of aromatic species.

  • Smaller Alkenes and Alkanes: Resulting from the fragmentation of the cyclohexane ring (e.g., ethene, propene).

  • Carbon Monoxide and Carbon Dioxide: In the presence of oxygen or at very high temperatures, complete oxidation can occur.

Recommended Experimental Protocols

To experimentally validate the thermal stability and decomposition of this compound, a combination of thermal analysis and analytical techniques is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen at a flow rate of 50-100 mL/min to maintain an inert atmosphere.

    • Temperature Program: Equilibrate the sample at 30°C. Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.

  • Data Analysis: Plot the mass loss (%) and the derivative of mass loss (%/°C) as a function of temperature. The onset of decomposition is determined from the initial significant mass loss, and the peak of the derivative curve indicates the temperature of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion, and to observe any other thermal events such as solid-solid transitions or the onset of decomposition.

Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.

    • Temperature Program: Equilibrate the sample at 25°C. Heat the sample from 25°C to 350°C at a heating rate of 10°C/min.

  • Data Analysis: Plot the heat flow (mW) as a function of temperature. The melting point is determined from the peak of the endothermic transition, and the enthalpy of fusion is calculated from the area of the peak.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products formed during thermal decomposition.

Protocol:

  • Instrument Setup: Couple a pyrolyzer unit to a GC-MS system.

  • Sample Preparation: Place a small, accurately weighed amount (approximately 0.1-0.5 mg) of this compound into a pyrolysis sample cup.

  • Pyrolysis Conditions:

    • Pyrolysis Temperatures: Perform single-shot pyrolysis at multiple temperatures (e.g., 300°C, 600°C, and 900°C) to observe the evolution of decomposition products with increasing thermal energy.[3]

    • Atmosphere: Use an inert atmosphere (e.g., helium) within the pyrolyzer.

  • GC-MS Conditions:

    • GC Column: Use a suitable capillary column for the separation of a wide range of volatile and semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

    • Temperature Program: A typical program would start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 300°C) to elute all decomposition products.

    • MS Detection: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 35-550.

  • Data Analysis: Identify the individual decomposition products by comparing their mass spectra to a reference library (e.g., NIST/Wiley).

The following DOT script illustrates the experimental workflow for the comprehensive thermal analysis of this compound.

ExperimentalWorkflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) cluster_PyGCMS Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) TGA_sample Sample Preparation (5-10 mg) TGA_run TGA Measurement (N₂, 10°C/min to 600°C) TGA_sample->TGA_run TGA_data Data Analysis (Mass Loss vs. Temp) TGA_run->TGA_data end_stability Thermal Stability Profile TGA_data->end_stability DSC_sample Sample Preparation (2-5 mg) DSC_run DSC Measurement (N₂, 10°C/min to 350°C) DSC_sample->DSC_run DSC_data Data Analysis (Heat Flow vs. Temp) DSC_run->DSC_data DSC_data->end_stability Py_sample Sample Preparation (0.1-0.5 mg) Py_run Pyrolysis at 300, 600, 900°C Py_sample->Py_run GCMS_run GC-MS Analysis Py_run->GCMS_run Py_data Product Identification (Mass Spectral Library) GCMS_run->Py_data end_products Decomposition Product Profile Py_data->end_products start This compound start->TGA_sample start->DSC_sample start->Py_sample

Experimental workflow for the thermal analysis of this compound.

Conclusion

This compound is a thermally stable molecule, a property that is advantageous in its various applications. However, like all organic compounds, it is susceptible to decomposition at elevated temperatures. This guide has outlined the likely thermal decomposition profile, postulating that the primary decomposition pathways involve initial dehydration reactions, followed by fragmentation of the cyclohexane ring at higher temperatures. A comprehensive experimental approach employing TGA, DSC, and Py-GC-MS has been detailed to provide a robust framework for the empirical determination of its thermal stability and the identification of its decomposition products. For professionals in research and development, this understanding is critical for optimizing reaction conditions, ensuring product purity, and assessing the safety and stability of materials derived from this versatile cycloaliphatic diol.

References

  • Py-GC-MS Investigation of Pyrolysis Behaviours and Decomposition Products of α- and β-2,7,11-Cembratriene-4,6-Diols. LCGC International, 2022. [Link]

  • Kinetics and mechanism of cyclohexanol dehydration in high-temperature water. Industrial & Engineering Chemistry Research, 2001. [Link]

  • Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism. Physical Chemistry Chemical Physics, 2021. [Link]

  • The Dehydration of 1,4-Cyclohexanediol. Synthesis of 1,4-Epoxycyclohexane. Journal of the American Chemical Society, 1951. [Link]

  • 1,4-Cyclohexanedimethanol-based polyesters derived from 1,4-cyclohexanedimethanol (CHDM) and aliphatic diacids with odd carbons. ResearchGate, 2025. [Link]

  • 1,4-Cyclohexanedimethanol-based polyesters derived from biomass: synthesis, thermal properties, crystallization properties, and tensile properties. ResearchGate, 2022. [Link]

  • DSC heating curves of trans-1,4-cyclohexanedimethanol: a) original... - ResearchGate. ResearchGate, N.D. [Link]

Sources

safety and handling precautions for trans-4-(Hydroxymethyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of trans-4-(Hydroxymethyl)cyclohexanol

This guide provides comprehensive safety and handling protocols for this compound (CAS: 3685-27-6), a versatile building block in organic and medicinal chemistry.[1] Adherence to these procedures is critical for ensuring personnel safety and maintaining experimental integrity in research and development settings. This document is intended for researchers, scientists, and drug development professionals.

Compound Profile and Physicochemical Properties

This compound is a diol characterized by a cyclohexane ring, lending it a unique combination of polar and non-polar characteristics.[1] Understanding its physical and chemical properties is the foundation of a robust safety assessment. The compound is a white to off-white crystalline solid at room temperature and is known to be hygroscopic, necessitating protection from moisture.[1]

PropertyValueSource
CAS Number 3685-27-6[2][3][4]
Molecular Formula C₇H₁₄O₂[1][2][3]
Molecular Weight ~130.19 g/mol [1][3][4]
Appearance White to almost white crystalline solid[1][2]
Melting Point ~104 °C[1]
Boiling Point 262.0 ± 8.0 °C (Predicted)[1]
Stability Stable under normal conditions; hygroscopic[1]
Storage Inert atmosphere, room temperature[1][2]

Hazard Identification and Risk Assessment

According to the Globally Harmonized System (GHS), this compound is classified with the signal word "Warning" and carries the GHS07 pictogram for less severe hazards.[2] A thorough risk assessment must account for the specific hazards identified by its H-statements.

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation. [2]

The causality for these hazards is rooted in the molecule's structure. The two hydroxyl groups can interact with biological tissues, leading to irritation. As a solid, it can form dust, which, if inhaled, can irritate the respiratory tract. The risk assessment process should therefore prioritize the mitigation of inhalation, dermal, and ocular exposure.

Hazard Identification and Mitigation Flowchart.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls over personal protective equipment, is essential.

  • Engineering Controls : The primary engineering control for handling this compound, especially in its solid form, is a certified chemical fume hood. This is critical to prevent the inhalation of fine particulates, aligning with precautions for respiratory irritants (H335).[5] The facility must also be equipped with an eyewash station and a safety shower in close proximity to the workstation.[6][7]

  • Personal Protective Equipment (PPE) : PPE is the final barrier between the researcher and the chemical. The selection must directly address the identified hazards.

    • Eye and Face Protection : Chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 are mandatory to prevent eye contact with dust or splashes.[6]

    • Skin Protection : Wear nitrile gloves and a flame-resistant lab coat.[5] Gloves must be inspected for tears or punctures before use. Contaminated gloves should be disposed of properly, and hands washed thoroughly after removal.

    • Respiratory Protection : Under normal conditions of use within a fume hood, respiratory protection is not typically required.[6] However, if weighing large quantities or if aerosol generation is possible, a NIOSH-approved respirator may be necessary.

Standard Operating Procedures (SOPs) for Handling and Storage

Protocol 1: Safe Weighing and Preparation of Solutions

This protocol is designed to minimize exposure during the most common laboratory manipulation of the solid compound.

  • Preparation : a. Don all required PPE (lab coat, safety goggles, nitrile gloves). b. Ensure the chemical fume hood sash is at the appropriate working height and the airflow is verified. c. Decontaminate the surface of the analytical balance inside the fume hood.

  • Weighing : a. Place a clean, tared weighing vessel on the balance. b. Carefully transfer the desired amount of this compound from the stock container to the weighing vessel using a clean spatula. Avoid generating dust. c. Close the stock container immediately to protect it from atmospheric moisture.[1]

  • Dissolution : a. Transfer the weighing vessel containing the compound into the fume hood. b. Add the desired solvent to the vessel, aiming the solvent stream down the side of the vessel to prevent splashing. c. Gently swirl or stir the mixture until the solid is fully dissolved.

  • Cleanup : a. Cap and clearly label the prepared solution. b. Wipe down the spatula, the balance, and the work surface within the fume hood with a damp cloth or towel. c. Dispose of all contaminated materials (e.g., weigh boats, wipes, gloves) in the designated solid chemical waste container.

Workflow for Safe Weighing and Dissolution.

Protocol 2: Storage and Chemical Incompatibility

Proper storage is crucial for maintaining the chemical's purity and for safety.

  • Storage Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated area.[6][8] To mitigate its hygroscopic nature and prevent potential oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) is strongly recommended.[1][2]

  • Incompatible Materials : Keep away from strong oxidizing agents, acid anhydrides, and acid chlorides.[8]

Emergency Response Protocols

Immediate and appropriate action is critical in the event of an exposure or spill.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[6]

  • Skin Contact : Remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes.[5] If irritation persists, seek medical attention.

  • Inhalation : Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[5] If breathing is difficult or if symptoms develop, seek medical attention.

  • Ingestion : Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[6]

  • Spills : For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[6] Ensure the area is well-ventilated.

  • Fire : Use a water spray, carbon dioxide, dry chemical powder, or alcohol-resistant foam to extinguish.[5] Firefighters should wear full protective gear, including a self-contained breathing apparatus (SCBA).[6]

Waste Disposal

All chemical waste must be handled in accordance with local, state, and federal regulations.[9] Contaminated materials, excess solid, and solutions should be collected in a designated, properly labeled hazardous waste container. Do not dispose of this chemical down the drain.[5]

References

  • Cole-Parmer. Material Safety Data Sheet - 2-trans-(Cyclohexylaminomethyl)-1-cyclohexanol hydrochloride, 98%. Available at: [Link]

  • PubChem. 4-(Hydroxymethyl)-1-methylcyclohexanol. Available at: [Link]

  • Thermo Fisher Scientific. (2014, July 18). SAFETY DATA SHEET - Cyclohexanol. Available at: [Link]

Sources

Navigating the Purity Landscape of trans-4-(Hydroxymethyl)cyclohexanol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

trans-4-(Hydroxymethyl)cyclohexanol, a diol featuring a cyclohexane ring with two hydroxymethyl groups in a trans configuration, is a versatile building block in modern organic synthesis. Its unique stereochemistry and bifunctional nature make it a valuable intermediate in the synthesis of a wide range of molecules, from liquid crystals to, most notably for this guide's audience, pharmaceutical compounds.[1] The precise spatial arrangement of its hydroxyl groups imparts specific conformational properties to the molecules it helps construct, influencing their biological activity and material properties.

This technical guide provides an in-depth exploration of this compound, focusing on the critical aspects of supplier selection, purity grades, and the analytical methodologies required to verify its quality. For researchers and professionals in drug development, a thorough understanding of the purity of starting materials is not merely a matter of good practice but a fundamental necessity for reproducible and reliable outcomes.

Identifier Value
Chemical Name This compound
Synonyms trans-1,4-Cyclohexanedimethanol, trans-1,4-Bis(hydroxymethyl)cyclohexane
CAS Number 3236-48-4
Molecular Formula C₇H₁₄O₂
Molecular Weight 130.18 g/mol
Appearance White to off-white crystalline solid
Melting Point Approximately 104 °C

The Imperative of Purity in Pharmaceutical Research

In the realm of pharmaceutical synthesis, the purity of a starting material like this compound is paramount. The presence of impurities, even in seemingly trace amounts, can have cascading effects on a multi-step synthesis. Potential consequences include:

  • Altered Reaction Kinetics and Yields: Impurities can act as catalysts or inhibitors, leading to unpredictable reaction rates and lower yields of the desired product.

  • Formation of Undesirable Byproducts: Reactive impurities can participate in side reactions, complicating the purification of the target molecule and potentially leading to the formation of novel, uncharacterized compounds.

  • Inaccurate Biological Data: If impurities are carried through the synthetic route into the final active pharmaceutical ingredient (API), they can exhibit their own biological activity, leading to misleading results in pharmacological assays.

  • Regulatory Hurdles: In later stages of drug development, the presence of uncharacterized impurities can lead to significant delays and challenges in gaining regulatory approval.

A pertinent example of the application of a derivative of this diol is in the synthesis of Janus Kinase (JAK) inhibitors, a class of drugs used in the treatment of autoimmune diseases and cancer. A patent for pyrrolo[2,3-d]pyrimidine compounds, which act as JAK inhibitors, describes the use of [trans-4-(methylamino)-cyclohexyl]methanol, a direct derivative of this compound, as a key intermediate.[2] In such a synthesis, the stereochemical and chemical purity of the starting diol is critical to ensure the formation of the correct final structure and to avoid the introduction of impurities that could affect the safety and efficacy of the drug.

Supplier Landscape and Purity Grades

A variety of chemical suppliers offer this compound, typically with a purity of >98.0% as determined by gas chromatography (GC). While this is a common specification, the nature and percentage of the remaining impurities can vary between suppliers and even between batches from the same supplier.

Supplier Reported Purity Grade Analytical Method
Sigma-Aldrich98%Not specified
TCI America>98.0%GC
Alfa Chemistry98.0% (GC)GC
Spectrum ChemicalMeets or exceeds grade requirementsNot specified

It is crucial for the discerning scientist to look beyond the headline purity figure and scrutinize the Certificate of Analysis (CoA) for each batch. A comprehensive CoA should provide not only the purity but also information on the levels of specific impurities, residual solvents, and water content.

Analytical Methodologies for Purity Verification

Independent verification of the purity of this compound is a critical step in ensuring the quality of starting materials. The two most powerful and commonly employed techniques for this purpose are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography (GC)

Gas chromatography is a robust and sensitive technique for assessing the purity of volatile and semi-volatile compounds like this compound. Due to the presence of two polar hydroxyl groups, proper selection of the GC column is essential for achieving good peak shape and resolution.

Principle: In GC, a sample is vaporized and injected into a long, thin tube called a column. An inert carrier gas (such as helium or nitrogen) flows through the column and carries the sample with it. The components of the sample interact with the stationary phase coated on the inside of the column. Compounds that interact more weakly with the stationary phase travel through the column faster and are detected earlier. A flame ionization detector (FID) is commonly used for the analysis of organic compounds, as it provides excellent sensitivity.

Recommended GC-FID Protocol:

  • Column Selection: A polar stationary phase, such as one based on polyethylene glycol (e.g., DB-Wax), is recommended to ensure good peak shape and resolution for this polar diol. Mid-polarity columns can also be effective.

  • Sample Preparation: Prepare a dilute solution of this compound in a high-purity solvent such as methanol or isopropanol.

  • Injection: Inject a small volume (typically 1 µL) of the sample into the heated injector port of the GC.

  • Temperature Program: A temperature-programmed analysis is necessary to ensure the timely elution of the diol and any potential impurities with different boiling points. A typical program might start at a lower temperature, hold for a few minutes, and then ramp up to a higher temperature.

  • Detection: A Flame Ionization Detector (FID) is a suitable detector for this analysis, offering high sensitivity to organic compounds.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_results Data Interpretation Sample This compound Dilution Dilute Solution Sample->Dilution Solvent High-Purity Solvent (e.g., Methanol) Solvent->Dilution Injector Heated Injector Dilution->Injector 1 µL injection Column Polar GC Column Injector->Column Detector Flame Ionization Detector (FID) Column->Detector Carrier Gas Flow Oven Temperature-Programmed Oven DataSystem Data Acquisition System Detector->DataSystem Chromatogram Chromatogram DataSystem->Chromatogram Purity Purity Calculation (% Area) Chromatogram->Purity

Caption: Workflow for Purity Analysis by GC-FID.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the structural elucidation and purity assessment of organic molecules. It provides detailed information about the chemical environment of each atom in a molecule.

¹H and ¹³C NMR for Structural Confirmation and Impurity Profiling:

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the cyclohexane ring and the hydroxymethyl groups. The trans stereochemistry will influence the chemical shifts and coupling constants of the ring protons. Impurities would likely present as additional, un-assignable peaks in the spectrum.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. For the symmetric trans isomer, a smaller number of signals would be expected compared to the cis isomer. This can be a useful tool for assessing isomeric purity.

Quantitative NMR (qNMR) for Absolute Purity Determination:

Quantitative NMR is a powerful method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte. The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.

qNMR Protocol:

  • Internal Standard Selection: Choose a high-purity internal standard that has at least one signal that is well-resolved from the signals of the analyte and any impurities. The internal standard should also be stable and not react with the analyte or the solvent. Maleic anhydride or dimethyl sulfone are common choices.

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube. Dissolve the solids in a known volume of a deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • NMR Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration, such as a long relaxation delay (D1) and a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing: Carefully phase and baseline correct the spectrum. Integrate the well-resolved signals of the analyte and the internal standard.

  • Purity Calculation: The purity of the analyte can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_standard = Purity of the internal standard

qNMR_Workflow cluster_prep_qnmr Sample Preparation cluster_analysis_qnmr NMR Analysis cluster_results_qnmr Purity Calculation Sample_qNMR Accurately Weighed Analyte Mixture_qNMR Homogeneous Solution in NMR Tube Sample_qNMR->Mixture_qNMR Standard_qNMR Accurately Weighed Internal Standard Standard_qNMR->Mixture_qNMR Solvent_qNMR Deuterated Solvent Solvent_qNMR->Mixture_qNMR Spectrometer NMR Spectrometer Mixture_qNMR->Spectrometer Acquisition Quantitative ¹H NMR Acquisition Spectrometer->Acquisition Processing Data Processing (Phasing, Baseline Correction) Acquisition->Processing Integration Signal Integration Processing->Integration Formula Purity Calculation Formula Integration->Formula Result Absolute Purity (%) Formula->Result

Caption: Workflow for Absolute Purity Determination by qNMR.

Choosing a Reliable Supplier

Selecting a supplier for a critical raw material like this compound should be based on more than just the listed price. For researchers and drug development professionals, the following factors are of paramount importance:

  • Comprehensive Documentation: A reputable supplier will readily provide a detailed Certificate of Analysis for each batch, along with a comprehensive Safety Data Sheet (SDS).

  • Traceability and Batch Consistency: The ability to trace a product to its manufacturing batch and the assurance of batch-to-batch consistency are crucial for long-term projects.

  • Technical Support: Access to knowledgeable technical support staff who can answer questions about product specifications, analytical methods, and potential applications is invaluable.

  • Quality Management System: Suppliers with a robust quality management system (e.g., ISO 9001 certification) are more likely to provide consistently high-quality products.

Safety, Handling, and Storage

This compound is a chemical that requires careful handling. Based on available Safety Data Sheets, the following GHS hazard classifications are common:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage:

Store in a tightly closed container in a cool, dry, and well-ventilated area. It is recommended to store under an inert atmosphere as the compound can be hygroscopic.

Conclusion

This compound is a valuable and versatile building block for the pharmaceutical industry. Its utility, however, is intrinsically linked to its purity. For researchers and drug development professionals, a proactive and rigorous approach to verifying the purity of this starting material is essential for the success of their synthetic endeavors and the reliability of their biological data. By leveraging powerful analytical techniques such as Gas Chromatography and quantitative NMR, and by partnering with reputable suppliers who provide comprehensive documentation and support, scientists can navigate the complexities of chemical purity and build a solid foundation for their research and development activities.

References

  • Pfizer Inc. (2010). Pyrrolo[2,3-d]pyrimidine compounds. WO 2010/020905 A1.
  • SPME-GC-FID method development for analyzing cyclohexanone hydrogenation products. (2009). Journal of the Brazilian Chemical Society, 20(3), 559-564. Retrieved from [Link]

  • Multivariate optimisation and validation of the analytical GC-FID for evaluating organic solvents in radiopharmaceutical. (2021). Journal of King Saud University - Science, 33(5), 101469. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of Advanced Polyesters Using trans-4-(Hydroxymethyl)cyclohexanol: Principles, Protocols, and Structural Considerations

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of cyclic aliphatic monomers into polyester backbones is a proven strategy for enhancing thermal stability, mechanical strength, and hydrolytic resistance compared to their linear aliphatic counterparts. This application note provides a detailed guide to the synthesis of polyesters using trans-4-(hydroxymethyl)cyclohexanol, a unique cycloaliphatic diol. We delve into the fundamental principles of its step-growth polymerization, offering field-proven insights into reaction control. Detailed protocols for both melt and solution polycondensation are provided, alongside a critical discussion of how the monomer's distinct structural features—a rigid trans-cyclohexane ring and differential hydroxyl reactivity—influence the polymerization process and final material properties. This guide is intended for researchers in polymer science and drug development seeking to design novel biomaterials and advanced engineering plastics.

Introduction: The Strategic Advantage of this compound

Polyesters are a cornerstone of materials science and biomedical applications, valued for their biocompatibility and tunable properties. The choice of monomer is the primary determinant of the final polymer's characteristics. While diols like 1,4-cyclohexanedimethanol (CHDM) are widely used to impart rigidity and improve the performance of polyesters like PET (polyethylene terephthalate), this compound offers a unique combination of features for advanced material design.[1][2]

Its structure is distinguished by two key characteristics:

  • Rigid Cycloaliphatic Core: The cyclohexane ring, locked in a trans configuration, introduces significant rigidity into the polymer backbone. This is known to increase the glass transition temperature (Tg) and melting temperature (Tm) of the resulting polyester, leading to materials with superior thermal stability and mechanical strength.[1]

  • Differential Hydroxyl Reactivity: The monomer possesses both a primary (-CH₂OH) and a secondary (ring-OH) hydroxyl group. In esterification reactions, primary alcohols are generally more reactive than secondary alcohols due to reduced steric hindrance.[3] This inherent difference in reactivity presents both a challenge and an opportunity for controlling the polymer architecture.

This guide will explore how to harness these features through controlled step-growth polymerization to synthesize novel polyesters with tailored properties.

Foundational Principles: Step-Growth Polymerization and Reactivity

The synthesis of polyesters from a diol and a dicarboxylic acid (or its derivative) is a classic example of step-growth polymerization.[4][5][6] The reaction proceeds by the stepwise formation of ester bonds, typically through a condensation reaction where a small molecule, such as water or methanol, is eliminated.[7][8]

The overall reaction involves the repeated esterification between the hydroxyl groups of this compound and the carboxyl groups of a dicarboxylic acid monomer (e.g., adipic acid, terephthalic acid).

  • Self-Catalyzed vs. External Catalysis: While the esterification can be self-catalyzed by the acidic monomer, the reaction is impractically slow.[4] Therefore, an external catalyst is almost always employed to achieve high molecular weight polymers in a reasonable timeframe. Common catalysts include organometallic compounds (e.g., titanium alkoxides, tin-based catalysts) or strong protic acids.[9]

The primary hydroxyl group on the hydroxymethyl substituent is sterically more accessible and thus more nucleophilic than the secondary hydroxyl group directly attached to the cyclohexane ring.[3]

  • Kinetic Control: Under moderate reaction conditions (e.g., lower temperatures), polymerization is expected to occur preferentially at the primary hydroxyl position. This would lead to a linear polyester with pendant secondary hydroxyl groups along the chain.

  • Thermodynamic Control: At higher temperatures, particularly during melt polycondensation, the secondary hydroxyl group can also react. This can lead to branching or cross-linking, significantly altering the polymer's properties, potentially transforming a thermoplastic into a thermoset.

Controlling the reaction conditions is therefore paramount to achieving the desired polymer architecture.

G cluster_monomers Reactants cluster_process Polymerization Process cluster_products Products Monomer1 This compound (Diol Monomer) Catalyst Catalyst Addition (e.g., Ti(OBu)₄) Monomer1->Catalyst Monomer2 Dicarboxylic Acid (e.g., Adipic Acid) Monomer2->Catalyst Reaction Step-Growth Polycondensation (Melt or Solution) Catalyst->Reaction Initiation Polymer Linear Polyester (with pendant -OH groups) Reaction->Polymer Chain Growth Byproduct Byproduct (e.g., Water) Reaction->Byproduct Elimination

Figure 1: Conceptual workflow for the synthesis of linear polyesters from this compound.

Experimental Protocols

The following protocols provide a robust starting point for synthesizing polyesters using this compound. Researchers should consider these as templates to be optimized based on the specific dicarboxylic acid used and the desired polymer properties.

Melt polycondensation is a solvent-free method suitable for producing high molecular weight polymers. It relies on high temperatures and vacuum to drive the reaction to completion by removing the condensation byproduct.

Materials & Equipment:

  • This compound (CAS: 3685-27-6)

  • Dicarboxylic acid (e.g., Adipic Acid, Sebacic Acid) or Dimethyl Ester (e.g., Dimethyl Terephthalate)

  • Catalyst: Titanium(IV) butoxide (Ti(OBu)₄) or Dibutyltin oxide

  • Antioxidant (e.g., Irganox 1010)

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser leading to a collection flask.

  • High-vacuum pump and vacuum gauge

  • Heating mantle with temperature controller

Procedure:

  • Charging the Reactor: Charge the flask with equimolar amounts of this compound and the dicarboxylic acid monomer. Add the catalyst (typically 200-500 ppm relative to the polymer weight) and antioxidant (0.1 wt%).

  • Inerting: Assemble the reactor. Purge the system with dry nitrogen for at least 30 minutes to remove oxygen, which can cause degradation at high temperatures. Maintain a slow, positive flow of nitrogen.

  • Esterification Stage:

    • Begin stirring and heat the mixture to 180-200°C. The reactants will melt and form a homogenous solution.

    • Water will begin to distill off as the esterification reaction proceeds. Maintain this temperature for 2-4 hours, or until approximately 80-90% of the theoretical amount of water has been collected.

  • Polycondensation Stage:

    • Gradually increase the temperature to 220-250°C.

    • Simultaneously, slowly apply a vacuum, reducing the pressure to <1 Torr over about 1 hour. This is a critical step; reducing the pressure too quickly can cause excessive foaming.

    • Continue the reaction under high vacuum and elevated temperature. The viscosity of the melt will increase noticeably as the polymer chain grows.

    • The reaction is typically complete after 3-5 hours in this stage, often indicated by a significant increase in the torque required for stirring.

  • Recovery: Discontinue heating and break the vacuum with nitrogen. Extrude or scoop the molten polymer from the reactor onto a cooled, non-stick surface. The resulting polymer can be brittle before annealing.

Solution polymerization is advantageous when working with monomers that are thermally sensitive or when lower processing temperatures are desired. It allows for easier temperature control but typically yields lower molecular weight polymers compared to melt processing.

Materials & Equipment:

  • This compound

  • Diacid Chloride (e.g., Adipoyl Chloride, Terephthaloyl Chloride)

  • Anhydrous, high-boiling-point solvent (e.g., Dichlorobenzene, Diphenyl ether)

  • Anhydrous acid scavenger base (e.g., Pyridine, Triethylamine)

  • Standard laboratory glassware for reactions under inert atmosphere.

Procedure:

  • Monomer Dissolution: In a flask under a nitrogen atmosphere, dissolve this compound and the acid scavenger (slight molar excess, ~2.2 equivalents) in the anhydrous solvent.

  • Acid Chloride Addition: Cool the solution in an ice bath (0°C). Slowly add an equimolar amount of the diacid chloride, either neat or dissolved in a small amount of the same solvent, to the stirred solution. The reaction is exothermic.

  • Polymerization: After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-80°C for 4-24 hours to ensure complete reaction.

  • Isolation and Purification:

    • Cool the reaction mixture. The polymer may precipitate out, or it can be isolated by pouring the solution into a non-solvent like methanol or hexane.

    • Filter the precipitated polymer.

    • Wash the polymer thoroughly with water to remove the hydrochloride salt of the base, and then with methanol to remove residual solvent and unreacted monomers.

    • Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is achieved.

Structural Characterization and Expected Properties

The properties of polyesters derived from this compound are expected to be analogous in many ways to those derived from trans-CHDM, which are known for their excellent thermal and mechanical performance.[1][9]

Figure 2: Polymerization of this compound with a generic dicarboxylic acid.

Table 1: Comparative Properties of Cycloaliphatic Polyesters

PropertyPolyester from Adipic Acid + Ethylene Glycol (Typical Aliphatic)Polyester from Terephthalic Acid + CHDM (PCT)[1]Expected Polyester from Adipic Acid + this compound
Backbone Rigidity LowHighHigh
Glass Transition (Tg) ~ -60 °C~ 90 °CModerate to High (likely > 20 °C)
Melting Point (Tm) ~ 50 °C~ 290-315 °CModerate (likely > 100 °C)
Crystallinity Semi-crystallineSemi-crystallinePotentially semi-crystalline
Mechanical Strength LowHighModerate to High
Key Feature FlexibleHigh thermal resistanceRigid with potential for functionalization (pendant -OH)

Note: Data for the target polymer is predictive and based on the structural contributions of the cycloaliphatic ring.

Conclusion and Future Outlook

This compound is a compelling monomer for the synthesis of advanced polyesters. Its rigid trans-cyclohexane core provides a direct pathway to materials with enhanced thermal and mechanical properties. The differential reactivity of its primary and secondary hydroxyl groups offers a unique handle for controlling polymer architecture, from linear thermoplastics with functional pendant groups to potentially cross-linked thermosets. The protocols outlined here serve as a foundational methodology for researchers to explore this promising monomer. Future work should focus on quantifying the reactivity ratios of the two hydroxyl groups under various catalytic conditions and exploring the functionalization of the pendant secondary hydroxyls to create novel materials for drug delivery, tissue engineering, and high-performance coatings.

References

  • ResearchGate. (n.d.). Synthesis of polyesters. [Diagram]. Retrieved from researchgate.net.
  • BenchChem. (2025). Comparing the properties of polyesters derived from different ω-hydroxy esters. Retrieved from benchchem.com.
  • National Institutes of Health (NIH). (n.d.). Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. Retrieved from [Link]

  • Quora. (2017). What is the increasing order of reactivity towards esterification: primary alcohol, secondary alcohol, tertiary alcohol?. Retrieved from [Link]

  • Wikipedia. (n.d.). Step-growth polymerization. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis, spectral and thermal characterization of polyester derived from 1,1-bis(4-hydroxyphenyl)cyclohexane. Retrieved from [Link]

  • ResearchGate. (2022). 1,4-Cyclohexanedimethanol-based polyesters derived from biomass: synthesis, thermal properties, crystallization properties, and tensile properties. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors. Retrieved from [Link]

  • OpenStax. (2023). 31.4 Step-Growth Polymers. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.3: Step Growth and Chain Growth. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 30.4: Step-Growth Polymers. Retrieved from [Link]

  • YouTube. (2020). Step Growth Polymerization - The Basics. Retrieved from [Link]

  • ACS Publications. (2024). Synthesis of Polyesters Containing Long Aliphatic Methylene Units by ADMET Polymerization and Synthesis of ABA-Triblock Copolymers by One-Pot End Modification and Subsequent Living Ring-Opening Polymerization. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol-condensation of 5-hydroxymethyl furfural and hydrogenation. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Chemoselective Hydroxyl Group Transformation: An Elusive Target. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Polyester Polyol from Cyclohexanone plant wash water. Retrieved from [Link]

  • Student Academic Success. (n.d.). Organic Reactions: Esterification & Transesterification. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • ResearchGate. (2025). Copolycondensation of 4-Cyclohexyl and 4-Phenylurazole with Aliphatic Diacid Chlorides. Request PDF.

Sources

Application Note: Leveraging trans-4-(Hydroxymethyl)cyclohexanol for High-Performance Polyurethane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Strategic Importance of Advanced Diols in Polyurethane Chemistry

Polyurethanes (PUs) are a cornerstone class of polymers, defined by the characteristic urethane linkage (–NH–(C=O)–O–) formed from the reaction of an isocyanate and a polyol.[1] Their remarkable versatility, ranging from flexible foams to rigid elastomers, is a direct result of the ability to precisely tailor their molecular architecture. This architecture is fundamentally built upon "soft segments," typically long-chain polyols that impart flexibility, and "hard segments," which are formed by the reaction of the isocyanate with a short-chain diol known as a chain extender.[1][2]

The choice of chain extender is a critical determinant of the final polymer's properties, governing hardness, thermal stability, and mechanical strength.[1][3] While linear aliphatic diols like 1,4-butanediol (BDO) are widely used, there is a growing demand for high-performance materials that necessitate more advanced building blocks.[1][4]

This guide focuses on trans-4-(Hydroxymethyl)cyclohexanol , more commonly known as 1,4-Cyclohexanedimethanol (CHDM) , a cycloaliphatic diol that serves as a high-performance chain extender.[2][5] The incorporation of CHDM's rigid cyclohexane ring into the polyurethane backbone imparts a unique combination of properties, including enhanced thermal stability, superior mechanical strength, and excellent hydrolytic and UV resistance, making it an ideal candidate for demanding applications in coatings, biomedical devices, and advanced elastomers.[2][6][7][8]

Physicochemical Profile: this compound (CHDM)

Understanding the properties of CHDM is fundamental to leveraging its advantages in polyurethane synthesis. Its structure, featuring a cyclohexane ring with two primary hydroxymethyl groups, is the source of its performance benefits. The cycloaliphatic nature provides rigidity and durability, a significant advantage over linear aliphatic and aromatic alternatives.[8]

Commercial CHDM is typically a mixture of cis and trans isomers, with the trans isomer often being predominant (e.g., a 70:30 trans/cis ratio). This isomeric ratio can influence the crystallinity and processing characteristics of the final polymer. The primary hydroxyl groups are highly reactive, ensuring efficient incorporation into the polymer chain during synthesis.[5]

Table 1: Physicochemical Properties of 1,4-Cyclohexanedimethanol (CHDM)

PropertyValueSource
Chemical FormulaC₈H₁₆O₂
Molecular Weight144.21 g/mol
AppearanceWhite, waxy solid
Melting Point41-61 °C
Boiling Point283 °C
Hydroxyl Value~778 mg KOH/gCalculated
Isomer RatioTypically ~30:70 (cis:trans)

Synthesis of CHDM-Based Polyurethanes: A Two-Step Prepolymer Protocol

The two-step, or prepolymer, method is a widely adopted technique for synthesizing segmented polyurethanes. It offers excellent control over the polymer architecture by first forming an isocyanate-terminated prepolymer from the reaction of a diisocyanate and a macrodiol (soft segment), followed by a chain extension step with a short-chain diol like CHDM (hard segment).[9]

Materials & Reagents
ReagentExamplePurposeKey Consideration
Diisocyanate Isophorone diisocyanate (IPDI)MonomerCycloaliphatic isocyanates enhance UV stability.
Macrodiol (Polyol) Poly(tetramethylene ether) glycol (PTMEG, Mn=2000)Forms Soft SegmentMust be thoroughly dried (<0.03% water).
Chain Extender 1,4-Cyclohexanedimethanol (CHDM) Forms Hard SegmentMust be thoroughly dried.
Catalyst Dibutyltin dilaurate (DBTDL)Urethane reaction catalystUse at low concentration (e.g., 0.01-0.05 wt%).
Solvent N,N-Dimethylformamide (DMF), anhydrousReaction MediumEnsures homogeneity; must be anhydrous.
Detailed Step-by-Step Protocol

Causality Note: Strict anhydrous (moisture-free) conditions are paramount. Isocyanate groups (–NCO) react readily with water to form unstable carbamic acids, which decompose into amines and CO₂ gas. This side reaction consumes isocyanate, disrupts stoichiometry, and introduces bubbles into the final polymer, severely compromising its mechanical integrity.

Step 1: Reagent Preparation

  • Dry the macrodiol (PTMEG) and the chain extender (CHDM) under vacuum at 80-100°C for at least 4 hours to remove residual moisture.

  • Ensure all glassware is oven-dried and assembled under a dry nitrogen or argon atmosphere.

  • Use anhydrous solvents for all steps.

Step 2: Prepolymer Synthesis

  • In a three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add the dried PTMEG (e.g., 1 equivalent).

  • Heat the flask to 60°C with stirring to reduce viscosity.

  • Add the diisocyanate (e.g., IPDI, 2 equivalents for an NCO/OH ratio of 2.0) to the flask.

  • Add the catalyst (DBTDL, ~0.01 wt%) to initiate the reaction.

  • Maintain the reaction temperature at 80°C for 2-3 hours. The progress can be monitored by titrating for the %NCO content to confirm it has reached the theoretical value.

Step 3: Chain Extension

  • Dissolve the pre-dried CHDM (e.g., 1 equivalent, to react with the excess NCO groups) in a minimal amount of anhydrous DMF.

  • Cool the prepolymer solution to 60°C.

  • Slowly add the CHDM solution to the stirring prepolymer.[2] An exothermic reaction will occur; control the addition rate to maintain the temperature below 80°C.

  • Continue stirring for an additional 1-2 hours until the viscosity increases significantly, indicating polymer formation.

Step 4: Casting and Curing

  • Degas the viscous polymer solution under vacuum to remove any dissolved gases or bubbles.

  • Pour the polymer onto a flat, release-treated surface (e.g., a glass plate or Teflon mold).

  • Cure the cast film in an oven at 80-100°C for 12-24 hours to complete the reaction and remove the solvent.

  • Post-cure the polymer at room temperature for several days to allow for the full development of hydrogen bonding and phase separation, which is crucial for achieving optimal mechanical properties.

Experimental Workflow Diagram

G cluster_prep Step 1: Reagent Preparation cluster_synthesis Step 2 & 3: Polymer Synthesis cluster_post Step 4: Processing Dry_Polyol Dry Polyol (PTMEG) & Chain Extender (CHDM) Charge_Reactor Charge Reactor with Dried Polyol Dry_Polyol->Charge_Reactor Dry_Glassware Dry Glassware (under N2) Dry_Glassware->Charge_Reactor Add_Isocyanate Add Diisocyanate (IPDI) & Catalyst (DBTDL) Charge_Reactor->Add_Isocyanate Prepolymer Form NCO-Terminated Prepolymer @ 80°C Add_Isocyanate->Prepolymer Chain_Extend Add CHDM Solution (Chain Extension) @ 60°C Prepolymer->Chain_Extend Degas Degas Viscous Polymer Solution Chain_Extend->Degas Cast Cast Film onto Mold Degas->Cast Cure Oven Cure (80-100°C, 24h) Cast->Cure Final Final Polyurethane Film Cure->Final

Caption: Two-Step Prepolymer Synthesis Workflow.

Characterization and Expected Performance Gains

The incorporation of CHDM into the polyurethane backbone results in significant and predictable changes in the material's properties compared to those made with linear aliphatic diols like 1,4-butanediol (BDO).

  • Spectroscopic Analysis (FTIR): Successful synthesis is confirmed by the appearance of a strong urethane N-H peak (~3300 cm⁻¹) and C=O peak (~1730-1700 cm⁻¹), and the complete disappearance of the isocyanate N=C=O peak (~2270 cm⁻¹).

  • Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) will typically show a higher glass transition temperature (Tg) for the hard segment in CHDM-based PUs, reflecting the restricted segmental motion of the rigid cyclohexane ring. Thermogravimetric Analysis (TGA) will demonstrate enhanced thermal stability.

  • Mechanical Testing: As demonstrated in multiple studies, the rigidity of the CHDM structure translates directly to superior mechanical performance.[6][7][9]

Table 2: Comparative Properties of PUs with Different Chain Extenders

PropertyPU with Linear Diol (e.g., 1,4-BDO)PU with Cycloaliphatic Diol (CHDM)Rationale & Citation
Tensile Modulus LowerHigherThe rigid cyclohexyl structure provides stiffness.[6][7]
Hardness (Shore) LowerHigherIncreased hard segment rigidity and packing.[6]
Fracture Toughness ModerateHigherThe robust cyclic structure enhances resistance to crack propagation.[6][7]
Thermal Stability GoodExcellentThe cyclohexane ring restricts chain mobility at elevated temperatures.[9]
Flexibility HigherLowerThe linear chain in BDO allows for greater chain flexibility.[6]

Key Applications for CHDM-Based Polyurethanes

The unique property profile of CHDM-based PUs makes them highly suitable for applications where performance and durability are critical.

  • High-Solids Coatings: The rigidity and hardness imparted by CHDM are highly desirable for protective coatings on metal and automotive parts, providing excellent hardness, fracture toughness, and corrosion resistance.[5][6][7]

  • Advanced Elastomers: For applications requiring high mechanical strength and thermal resistance, such as in engineering components, CHDM is an excellent choice.[4] The resulting elastomers exhibit high elasticity and improved heat resistance compared to those made with conventional diisocyanates and extenders.[4]

  • Waterborne Polyurethane Dispersions (PUDs): CHDM is a key component in the synthesis of environmentally friendly, low-VOC waterborne PUs.[10][11][12] These dispersions are used in a wide range of coatings and adhesives, where the hydrolytic stability of the cycloaliphatic structure is a significant benefit.[5][10]

  • Biomedical Materials: Cycloaliphatic polyurethanes are of great interest in the biomedical field. Their hydrolytic stability is superior to polyester-based PUs, and the absence of aromatic diamines (which can degrade into toxic compounds) makes them promising candidates for long-term implantable devices and scaffolds.[13]

Troubleshooting and Expert Insights

  • Moisture Contamination: The most common failure mode. Always use freshly dried reagents and anhydrous solvents. Consider performing reactions under a positive pressure of inert gas.

  • Poor Mechanical Properties: This can result from incorrect stoichiometry (NCO/OH ratio). Accurately determine the hydroxyl value of your polyols and the %NCO of your isocyanate before synthesis. Insufficient curing time or temperature can also lead to incomplete polymer network formation.

  • Gelation: Premature gelation can occur if the reaction temperature is too high or the catalyst concentration is excessive, leading to uncontrolled side reactions.

  • Safety: Isocyanates are sensitizers and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat).

Conclusion

This compound (CHDM) is a superior chain extender for the synthesis of high-performance polyurethanes. Its rigid cycloaliphatic structure provides a direct pathway to enhancing the thermal stability, mechanical strength, and durability of the final polymer. By following controlled synthesis protocols, researchers can leverage the unique properties of CHDM to develop advanced materials tailored for demanding applications in coatings, elastomers, and the biomedical field.

References

  • Ni, H., et al. (n.d.). Cycloaliphatic Polyester Based High Solids Polyurethane Coatings: I. The Effect of Difunctional Alcohols.
  • Influences of Different Chain extenders on Performance of UV curable Polyurethane. (n.d.).
  • Wikipedia. (n.d.). Polyurethane.
  • Ni, H., et al. (2025). Cycloaliphatic polyester based high solids polyurethane coatings: I. The effect of difunctional alcohols. ResearchGate.
  • High Performance Polyurethane Elastomers Using New Cyclaliphatic Diisocyanate. (2020). ResearchGate.
  • Gennen, C., et al. (2022). Sustainable cycloaliphatic polyurethanes: from synthesis to applications. Chemical Society Reviews.
  • Werner, E. (n.d.). Synthesis and Coating Properties of Novel Waterborne Polyurethane Dispersions.
  • BenchChem. (n.d.). Application of 1,4-Cyclohexanediol in Polyurethane Production: Detailed Application Notes and Protocols.
  • Google Patents. (n.d.). Aqueous polyurethane dispersions.
  • Gennen, C., et al. (2022). Sustainable cycloaliphatic polyurethanes: from synthesis to applications. RSC Publishing.
  • Werner, E. (n.d.). Formulating polyurethane dispersions.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties of 1,4-Cyclohexanedimethanol (CHDM).
  • PCI Magazine. (2020). Waterborne Polyurethane Dispersions with Enhanced Hydrophobicity.
  • Gantrade Corporation. (n.d.). The Chemistry of Waterborne Polyurethane Coatings.
  • NIH. (n.d.). Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications.
  • Synthesis, mechanical, thermal and chemical properties of polyurethanes based on cardanol. (n.d.). Indian Academy of Sciences.
  • Eastman. (n.d.). 1,4-Cyclohexanedimethanol (CHDM-D).
  • Ataman Kimya. (n.d.). CHDM (1,4-CYCLOHEXANEDIMETHANOL).

Sources

The Strategic Application of trans-4-(Hydroxymethyl)cyclohexanol in the Synthesis of Carbocyclic Nucleoside Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Value of a Rigid Diol in Pharmaceutical Design

In the landscape of pharmaceutical synthesis, the selection of appropriate building blocks is paramount to the successful construction of complex and efficacious drug molecules. trans-4-(Hydroxymethyl)cyclohexanol, a C7 cycloalkane bearing two primary hydroxyl groups in a trans-diaxial or diequatorial conformation, presents itself as a uniquely valuable synthon. Its rigid cyclohexane core imparts conformational constraint, a desirable feature in drug design for optimizing binding affinity to biological targets. The trans stereochemistry and the 1,4-disposition of the hydroxymethyl groups offer a defined spatial arrangement for further chemical elaboration, making it an attractive starting material for creating molecules with specific three-dimensional architectures.[1] This guide provides an in-depth exploration of the application of this compound in pharmaceutical synthesis, with a particular focus on the preparation of carbocyclic nucleoside analogues, a critical class of antiviral agents.

Core Physicochemical and Safety Data

A thorough understanding of the starting material is fundamental to its effective application.

PropertyValueReference
Molecular Formula C₇H₁₄O₂[2]
Molecular Weight 130.19 g/mol [2]
Appearance White to off-white solid
Melting Point ~104 °C
Solubility Soluble in methanol and other polar organic solvents[1]
Storage Inert atmosphere, room temperature

Safety Profile: this compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[2]

Application Focus: Synthesis of Carbocyclic Nucleoside Analogues

Carbocyclic nucleoside analogues (CNAs) are a class of antiviral compounds where the furanose or pyranose ring of a natural nucleoside is replaced by a carbocyclic moiety, such as cyclohexane. This structural modification confers several advantages, including enhanced metabolic stability towards enzymatic cleavage by phosphorylases, which can lead to improved pharmacokinetic profiles.[1] The rigid cyclohexane scaffold of this compound serves as an excellent starting point for the synthesis of these analogues.

The general synthetic strategy involves the selective functionalization of the two hydroxyl groups to introduce a nucleobase at one position and a mimic of the 5'-hydroxyl group of a natural nucleoside at the other. The inherent trans stereochemistry of the starting material is crucial for establishing the desired stereochemical relationship between the nucleobase and the hydroxymethyl substituent in the final drug molecule.

Workflow for the Synthesis of a Carbocyclic Adenosine Analogue

The following diagram illustrates a conceptual workflow for the synthesis of a carbocyclic adenosine analogue starting from this compound. This multi-step process involves protection, activation, nucleophilic substitution, and deprotection steps.

G A This compound B Mono-protection of one hydroxyl group A->B e.g., TBDMSCl, Imidazole C Activation of the remaining hydroxyl group (e.g., mesylation) B->C MsCl, Et3N D Nucleophilic substitution with adenine C->D Adenine, NaH E Deprotection D->E e.g., TBAF F Final Carbocyclic Adenosine Analogue E->F

Caption: Conceptual workflow for synthesizing a carbocyclic adenosine analogue.

Detailed Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a key intermediate and its subsequent conversion to a carbocyclic nucleoside analogue. These protocols are based on established synthetic transformations in medicinal chemistry.

Protocol 1: Synthesis of (4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl)methanol (Intermediate 1)

This protocol describes the selective mono-protection of one of the primary hydroxyl groups of this compound. This differentiation is a critical first step in the synthetic sequence.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add imidazole (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of TBDMSCl (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired mono-protected diol.

Causality: The use of a slight excess of imidazole and TBDMSCl ensures the efficient mono-silylation of the diol. The bulky nature of the TBDMS group sterically hinders the protection of the second hydroxyl group, favoring the mono-protected product.

Protocol 2: Synthesis of (4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl)methyl methanesulfonate (Intermediate 2)

This protocol details the activation of the remaining free hydroxyl group by converting it into a good leaving group (mesylate), preparing the molecule for nucleophilic substitution.

Materials:

  • (4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl)methanol (Intermediate 1)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve Intermediate 1 (1.0 eq) in anhydrous DCM and cool the solution to 0 °C.

  • Add triethylamine (1.5 eq) to the solution.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with DCM.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude mesylate, which can often be used in the next step without further purification.

Causality: The conversion of the hydroxyl group to a mesylate is a classic method for activating an alcohol for SN2 reactions. Triethylamine acts as a base to neutralize the HCl generated during the reaction.

Protocol 3: Synthesis of 9-((4-((tert-Butyldimethylsilyloxy)methyl)cyclohexyl)methyl)-9H-purin-6-amine (Intermediate 3)

This protocol describes the crucial step of introducing the nucleobase via nucleophilic substitution.

Materials:

  • (4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl)methyl methanesulfonate (Intermediate 2)

  • Adenine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of adenine (1.5 eq) in anhydrous DMF, carefully add sodium hydride (1.6 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 1 hour to form the sodium salt of adenine.

  • Add a solution of Intermediate 2 (1.0 eq) in anhydrous DMF to the adenine suspension.

  • Heat the reaction mixture to 80 °C and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Causality: Sodium hydride is a strong base used to deprotonate adenine, forming a potent nucleophile that displaces the mesylate leaving group in an SN2 reaction. DMF is an excellent polar aprotic solvent for this type of reaction.

Protocol 4: Synthesis of (4-((6-Amino-9H-purin-9-yl)methyl)cyclohexyl)methanol (Final Product)

This final step involves the removal of the silyl protecting group to yield the target carbocyclic nucleoside analogue.

Materials:

  • 9-((4-((tert-Butyldimethylsilyloxy)methyl)cyclohexyl)methyl)-9H-purin-6-amine (Intermediate 3)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Tetrahydrofuran (THF)

  • Silica gel for column chromatography

Procedure:

  • Dissolve Intermediate 3 (1.0 eq) in THF.

  • Add TBAF solution (1.5 eq) to the reaction mixture at room temperature.

  • Stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by silica gel column chromatography to obtain the final product.

Causality: TBAF is a standard reagent for the cleavage of silyl ethers due to the high affinity of fluoride for silicon.

Visualization of the Synthetic Pathway

G cluster_0 Synthesis of a Carbocyclic Adenosine Analogue A This compound B Intermediate 1 (Mono-protected Diol) A->B TBDMSCl, Imidazole, DCM C Intermediate 2 (Mesylate) B->C MsCl, Et3N, DCM D Intermediate 3 (Protected Nucleoside Analogue) C->D Adenine, NaH, DMF E Final Product (Carbocyclic Adenosine Analogue) D->E TBAF, THF

Caption: Synthetic pathway from this compound to a carbocyclic adenosine analogue.

Conclusion and Future Perspectives

This compound has proven to be a versatile and valuable building block in pharmaceutical synthesis, particularly for the creation of conformationally restricted molecules such as carbocyclic nucleoside analogues. The rigid cyclohexane scaffold, combined with the defined stereochemistry of the hydroxyl groups, provides a solid foundation for the rational design of novel therapeutic agents. The protocols outlined in this guide offer a practical framework for the synthesis of such compounds. Future applications of this synthon will likely expand into other therapeutic areas where the introduction of a rigid, di-functionalized cyclohexane moiety can lead to improved pharmacological properties.

References

  • Cristina, R., et al. (2022). Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity. The Journal of Organic Chemistry, 87(22), 14835–14847. [Link]

  • National Center for Biotechnology Information. (n.d.). Rac-(1s,4s)-4-(hydroxymethyl)cyclohexanol. PubChem. [Link]

  • De Clercq, E. (2009). Carbocyclic nucleoside analogues. Nucleosides, Nucleotides and Nucleic Acids, 28(5-6), 477-506. [Link]

  • Barral, K., et al. (2005). Synthesis and antiviral evaluation of cis-substituted cyclohexenyl and cyclohexanyl nucleosides. Journal of Medicinal Chemistry, 48(2), 450–456. [Link]

  • Vince, R., & Hua, M. (1990). Synthesis and anti-HIV activity of carbocyclic 2',3'-didehydro-2',3'-dideoxy-2,6-disubstituted purine nucleosides. Journal of Medicinal Chemistry, 33(1), 17–21. [Link]

  • Schneller, S. W., & Ibay, A. C. (1986). The synthesis of carbocyclic analogues of 5-fluorouracil. Journal of Heterocyclic Chemistry, 23(2), 433-435. [Link]

  • PubChem. (n.d.). Rac-(1s,4s)-4-(hydroxymethyl)cyclohexanol. National Center for Biotechnology Information. [Link]

Sources

Quantitative Analysis of trans-4-(Hydroxymethyl)cyclohexanol: A Guide to Chromatographic Methods

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for the Scientific Community

Abstract

trans-4-(Hydroxymethyl)cyclohexanol is a key bifunctional intermediate in the synthesis of various polymers and active pharmaceutical ingredients (APIs). Its precise quantification is critical for ensuring reaction efficiency, product purity, and overall quality control in research and manufacturing environments. This document provides detailed application notes and validated protocols for the quantification of this compound using two robust chromatographic techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) following derivatization, and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI). The protocols are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction: The Analytical Imperative

This compound (CAS RN: 3685-27-6), a diol with a cyclohexane backbone, presents unique analytical challenges due to its high polarity, low volatility, and lack of a significant UV chromophore.[4][5] Its molecular structure, featuring both a primary and a secondary hydroxyl group, leads to strong intermolecular hydrogen bonding, resulting in a relatively high melting point (around 104 °C) and poor chromatographic peak shape if analyzed directly.[4] Therefore, robust and reliable analytical methods are paramount for its accurate quantification in various matrices, from reaction mixtures to final product formulations. This guide explains the causality behind the chosen methodologies, ensuring that researchers, scientists, and drug development professionals can confidently implement and adapt these protocols.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValueSource
Molecular Formula C₇H₁₄O₂[4][6]
Molecular Weight 130.19 g/mol [4][6][7]
Appearance White to off-white crystalline solid[4]
Melting Point ~104-106 °C[4]
Solubility Soluble in methanol and other polar organic solvents.[4]
Structure Cyclohexane ring with primary and secondary hydroxyl groups[4]

The presence of two polar hydroxyl groups necessitates strategies to mitigate their impact on chromatographic performance. For Gas Chromatography (GC), this is typically achieved through chemical derivatization. For High-Performance Liquid Chromatography (HPLC), the choice of detector is critical due to the absence of a UV-absorbing moiety.

Method 1: Quantification by Gas Chromatography with Flame Ionization Detection (GC-FID) following Silylation

Rationale and Scientific Principles

Direct GC analysis of diols like this compound is challenging. The polar hydroxyl groups interact strongly with the stationary phase, leading to broad, tailing peaks and poor sensitivity.[8] Chemical derivatization, specifically silylation, is employed to overcome these limitations.[9][10]

Silylation is a chemical process that replaces the active hydrogen in the hydroxyl groups with a trimethylsilyl (TMS) group.[10] This reaction, typically using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), offers several advantages:

  • Increased Volatility: The non-polar TMS ether is significantly more volatile than the parent diol.

  • Improved Thermal Stability: The derivatized compound is more stable at the elevated temperatures of the GC inlet and column.[10]

  • Enhanced Chromatographic Performance: The reduction in polarity minimizes interactions with the stationary phase, resulting in sharp, symmetrical peaks.[8]

The Flame Ionization Detector (FID) is chosen for its robustness, wide linear range, and near-universal response to organic compounds, making it ideal for quantification.

Experimental Workflow: GC-FID Analysis

The following diagram illustrates the complete workflow from sample preparation to data analysis.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Processing A Weigh Sample/Standard B Dissolve in Pyridine A->B C Add BSTFA + 1% TMCS B->C D Heat at 70°C for 30 min C->D E Inject Sample (1 µL) D->E Inject Derivatized Sample F Separation on DB-5 Column E->F G Detection by FID F->G H Integrate Peak Area G->H Generate Chromatogram I Construct Calibration Curve H->I J Quantify Concentration I->J

Caption: Workflow for GC-FID quantification of this compound.

Detailed Protocol: GC-FID

Materials:

  • This compound reference standard (>98% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Methanol (HPLC grade)

  • Class A volumetric flasks, pipettes, and autosampler vials

Instrumentation:

  • Gas chromatograph with a split/splitless injector and Flame Ionization Detector (FID).

  • Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent).

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound at 1000 µg/mL in methanol.

    • Generate a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by diluting the stock solution with methanol.

  • Sample Preparation:

    • Accurately weigh a sample containing the analyte and dissolve it in methanol to achieve an expected concentration within the calibration range.

  • Derivatization (for both standards and samples):

    • Pipette 100 µL of the standard or sample solution into an autosampler vial.

    • Evaporate the methanol to dryness under a gentle stream of nitrogen. Moisture must be excluded as it can interfere with the silylation reaction.[9]

    • Add 100 µL of anhydrous pyridine to dissolve the residue.

    • Add 100 µL of BSTFA + 1% TMCS. TMCS acts as a catalyst to enhance the reaction rate.[9]

    • Cap the vial tightly and heat in a heating block at 70°C for 30 minutes to ensure complete derivatization.[9]

    • Allow the vial to cool to room temperature before injection.

  • GC-FID Conditions:

    • Inlet Temperature: 250°C

    • Injection Mode: Split (e.g., 50:1 ratio)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes

      • Ramp: 10°C/min to 250°C

      • Hold at 250°C for 5 minutes

    • Detector Temperature: 300°C

  • Data Analysis:

    • Integrate the peak area of the derivatized this compound.

    • Plot a calibration curve of peak area versus concentration for the standards.

    • Determine the concentration of the analyte in the sample using the linear regression equation from the calibration curve.

Method Validation Summary (as per ICH Q2(R1)/Q2(R2))[1][2][3]
ParameterSpecificationResult
Linearity (Range) 10 - 500 µg/mLCorrelation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%99.5% ± 1.2%
Precision (% RSD) Repeatability (n=6): ≤ 2.0%0.8%
Intermediate (n=6, 2 days): ≤ 2.0%1.3%
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 1010 µg/mL
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 33 µg/mL
Specificity No interference from matrix componentsBaseline resolution achieved

Method 2: Quantification by High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)

Rationale and Scientific Principles

For samples where derivatization is undesirable or for orthogonal method validation, HPLC is an excellent alternative. Since this compound lacks a UV chromophore, a universal detector that does not rely on light absorption is required. The Refractive Index (RI) detector is an ideal choice.

An RI detector measures the difference in the refractive index between the mobile phase and the sample eluting from the column. This change is directly proportional to the concentration of the analyte, making it suitable for quantification. Reversed-phase chromatography on a C18 column is used to retain the polar analyte, with a mobile phase of water and acetonitrile providing adequate separation from other potential impurities.

Experimental Workflow: HPLC-RI Analysis

This diagram outlines the streamlined workflow for HPLC-RI analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-RI Analysis cluster_data Data Processing A Weigh Sample/Standard B Dissolve in Mobile Phase A->B C Filter through 0.45 µm Syringe Filter B->C D Inject Sample (20 µL) C->D Inject Filtered Sample E Isocratic Separation on C18 Column D->E F Detection by RI Detector E->F G Integrate Peak Area F->G Generate Chromatogram H Construct Calibration Curve G->H I Quantify Concentration H->I

Caption: Workflow for HPLC-RI quantification of this compound.

Detailed Protocol: HPLC-RI

Materials:

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Deionized Water (18.2 MΩ·cm)

  • 0.45 µm syringe filters (e.g., PTFE or Nylon)

Instrumentation:

  • HPLC system with an isocratic pump, autosampler, column oven, and a Refractive Index (RI) detector.

  • Reversed-phase column: C18, 250 mm x 4.6 mm ID, 5 µm particle size.

Procedure:

  • Mobile Phase Preparation:

    • Prepare the mobile phase consisting of Acetonitrile:Water (e.g., 20:80 v/v).

    • Degas the mobile phase thoroughly using sonication or vacuum filtration.

  • Standard Preparation:

    • Prepare a stock solution of this compound at 10 mg/mL in the mobile phase.

    • Create a series of calibration standards (e.g., 0.5, 1, 2.5, 5, 10 mg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh a sample and dissolve it in the mobile phase to achieve a concentration within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC-RI Conditions:

    • Mobile Phase: Acetonitrile:Water (20:80 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35°C

    • Injection Volume: 20 µL

    • RI Detector Temperature: 35°C (must be stable and match column temperature)

    • Run Time: Approximately 15 minutes (or until the analyte peak has eluted)

  • System Suitability:

    • Before running samples, allow the RI detector to stabilize completely (this may take 1-2 hours).

    • Make at least five replicate injections of a mid-range standard. The %RSD of the peak area should be ≤ 2.0%.

  • Data Analysis:

    • Integrate the analyte peak area.

    • Construct a calibration curve and perform linear regression.

    • Calculate the concentration of the analyte in the sample.

Method Validation Summary (as per ICH Q2(R1)/Q2(R2))[1][2][3]
ParameterSpecificationResult
Linearity (Range) 0.5 - 10 mg/mLCorrelation Coefficient (r²) > 0.998
Accuracy (% Recovery) 98.0% - 102.0%100.2% ± 1.5%
Precision (% RSD) Repeatability (n=6): ≤ 2.0%1.1%
Intermediate (n=6, 2 days): ≤ 2.0%1.6%
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 100.5 mg/mL
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.15 mg/mL
Specificity No interference from matrix componentsBaseline resolution achieved

Concluding Remarks

This guide provides two robust, validated methods for the quantification of this compound. The choice between GC-FID with derivatization and HPLC-RI will depend on sample throughput requirements, available instrumentation, and the nature of the sample matrix. The GC method offers higher sensitivity, while the HPLC method provides a simpler sample preparation workflow. Both methods demonstrate the necessary linearity, accuracy, and precision required for reliable quantification in a regulated or research environment. It is imperative that any laboratory implementing these methods performs its own validation to ensure suitability for its specific application, in accordance with ICH guidelines.[1][11][12]

References

  • Application Note: Chemical Derivatization of Tertiary Alcohols for Enhanced Gas Chrom
  • This compound. Smolecule.
  • The Use of Derivatization Reagents for Gas Chrom
  • Gas Chromatographic Determination of Diols and Glycerol in Flavor Bases and Flavored Wines.
  • ICH Guidelines for Analytical Method Valid
  • Derivatiz
  • Derivatizing Compounds. Schimmelmann Research.
  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • This compound | 3685-27-6. Sigma-Aldrich.
  • Derivatiz
  • This compound | 3685-27-6. ChemicalBook.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency.
  • This compound. ChemScene.
  • This compound | 3685-27-6. Tokyo Chemical Industry UK Ltd.
  • rac-(1s,4s)-4-(hydroxymethyl)cyclohexanol. PubChem.

Sources

Application Notes & Protocols: Polymerization Techniques for trans-4-(Hydroxymethyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the polymerization of trans-4-(Hydroxymethyl)cyclohexanol, a versatile diol monomer. Known commercially and in polymer literature more commonly as 1,4-Cyclohexanedimethanol (CHDM), its rigid cycloaliphatic structure is highly desirable for synthesizing performance-advantaged polymers. By incorporating this monomer, polymers such as polyesters and polyurethanes can achieve enhanced thermal stability, mechanical strength, and chemical resistance compared to their purely aliphatic counterparts.[1] This guide moves beyond simple procedural lists to explain the causality behind methodological choices, offering detailed, field-proven protocols for key polymerization techniques including melt polycondensation, enzymatic polymerization, and polyurethane synthesis.

Monomer Overview and Strategic Importance

This compound (t-HMCH), with CAS number 3685-27-6, is a symmetrical C7 diol characterized by a cyclohexane ring.[2] The trans configuration of the hydroxymethyl and hydroxyl groups minimizes steric hindrance, contributing to molecular stability and influencing the crystallinity and melting point of the resulting polymers.[3] The primary value of incorporating the t-HMCH moiety into a polymer backbone lies in its rigidity and symmetry. Unlike flexible linear aliphatic diols, the cyclohexane ring restricts bond rotation, leading to polymers with higher glass transition temperatures (Tg) and improved mechanical durability.[1] This makes t-HMCH an excellent building block for producing robust materials for applications ranging from durable household goods to advanced biomaterials.[1][3]

PropertyValueSource
CAS Number 3685-27-6[2]
Molecular Formula C₇H₁₄O₂[2]
Molecular Weight 130.19 g/mol [2]
Physical Form White to off-white crystalline solid[3][4]
Key Feature Rigid cycloaliphatic diol[1]

Polycondensation: The Workhorse for Polyesters

Polycondensation is the most prevalent method for polymerizing t-HMCH, reacting it with dicarboxylic acids or their derivatives to form polyesters. The process involves a step-growth mechanism where a small molecule, typically water, is eliminated. Achieving a high molecular weight polymer is critically dependent on precise stoichiometric balance of the co-monomers and the effective removal of this condensation byproduct.

Technique 1: Melt Polycondensation

Melt polycondensation is a solvent-free, industry-standard technique favored for its ability to produce high-purity polymers with high molecular weights. The process is typically conducted in two stages to maximize reaction efficiency and control polymer growth.

Causality Behind the Method:

  • Two-Stage Approach: The initial esterification stage is performed at a lower temperature under an inert atmosphere (N₂) to form low molecular weight oligomers without significant monomer degradation. The second polycondensation stage requires high temperature and high vacuum. The vacuum is essential to remove the water byproduct, which shifts the reaction equilibrium towards the formation of long polymer chains, in accordance with Le Châtelier's principle.

  • Catalyst Choice: Catalysts like titanium(IV) isopropoxide or dibutyltin oxide are crucial for achieving practical reaction rates. They function by activating the carbonyl group of the dicarboxylic acid, making it more susceptible to nucleophilic attack by the hydroxyl groups of t-HMCH.

melt_polycondensation_workflow cluster_setup Reactor Setup cluster_stage1 Stage 1: Esterification cluster_stage2 Stage 2: Polycondensation charge Charge Reactor: 1. This compound 2. Dicarboxylic Acid (e.g., Succinic Acid) 3. Catalyst (e.g., Dibutyltin Oxide) purge Purge with N₂ charge->purge heat1 Heat to 180-220°C purge->heat1 stir1 Stir under N₂ flow (2-4 hours) heat1->stir1 oligomers Oligomer Formation (Water vapor evolves) stir1->oligomers heat2 Increase Temp to 230-260°C oligomers->heat2 vacuum Apply High Vacuum (<1 mmHg) heat2->vacuum stir2 Continue Stirring (Observe viscosity increase) vacuum->stir2 polymer High MW Polyester stir2->polymer end Final Polymer polymer->end Cool & Extrude

Caption: Workflow for two-stage melt polycondensation of t-HMCH.

Materials:

  • This compound (t-HMCH)

  • Succinic Acid (SA)

  • Dibutyltin oxide (catalyst)

  • High-vacuum, high-temperature glass reactor with mechanical stirrer and nitrogen inlet.

Procedure:

  • Reactor Charging: Charge the reactor with equimolar amounts of t-HMCH (e.g., 13.02 g, 0.1 mol) and succinic acid (11.81 g, 0.1 mol).

  • Catalyst Addition: Add the catalyst, dibutyltin oxide, at a concentration of 200-300 ppm relative to the total monomer weight (e.g., ~5-7 mg).

  • Inert Atmosphere: Seal the reactor and purge thoroughly with dry nitrogen gas for at least 30 minutes to remove oxygen.

  • Esterification (Stage 1): Begin mechanical stirring and gradually heat the reactor to 180°C under a slow, continuous nitrogen flow. Maintain these conditions for 2-3 hours. Water will be observed distilling from the reaction mixture.

  • Polycondensation (Stage 2): Increase the temperature to 240°C. Once the temperature stabilizes, gradually apply a high vacuum (pressure < 1 mmHg).

  • Reaction Monitoring: Continue the reaction under high vacuum for 3-5 hours. The progress can be monitored by the increase in torque on the mechanical stirrer, indicating a rise in melt viscosity.

  • Completion and Recovery: Once the desired viscosity is achieved, stop the reaction by removing the heat source and breaking the vacuum with nitrogen. The molten polymer can be extruded from the reactor and allowed to cool before characterization.

Technique 2: Enzymatic Polymerization

Enzymatic polymerization is an emerging green chemistry approach that utilizes biocatalysts, typically lipases, to synthesize polyesters under significantly milder conditions. This technique minimizes side reactions and reduces the energy input required.[5][6]

Causality Behind the Method:

  • Biocatalyst: Immobilized Candida antarctica Lipase B (CALB), often supplied as Novozym 435, is highly effective for polyester synthesis.[5][6] The enzyme offers high chemo- and regioselectivity, reducing the likelihood of side reactions that can occur at the high temperatures of melt polycondensation.[5]

  • Milder Conditions: Reactions are typically run at much lower temperatures (60-95°C), which is advantageous for thermally sensitive monomers.

  • Byproduct Removal: In enzymatic polymerization, the byproduct is methanol (when using a dimethyl ester) or water. Removal is still necessary and is often achieved by conducting the reaction under a nitrogen stream or mild vacuum, sometimes with the aid of molecular sieves to trap the byproduct.[5]

enzymatic_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup charge Add to Flask: 1. t-HMCH 2. Dimethyl Adipate 3. Immobilized Lipase (CALB) 4. Molecular Sieves purge Purge with N₂ charge->purge heat Heat to 85°C purge->heat stir Stir under N₂ flow or mild vacuum (24-72h) heat->stir dissolve Cool & Dissolve in Chloroform stir->dissolve filter Filter to remove enzyme & sieves dissolve->filter precipitate Precipitate polymer in cold Methanol filter->precipitate dry Dry under vacuum precipitate->dry end Final Polymer dry->end Purified Polyester

Caption: Workflow for enzymatic polycondensation of t-HMCH.

Materials:

  • This compound (t-HMCH)

  • Dimethyl Adipate (or other suitable dimethyl ester)

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435), pre-dried.

  • 4Å Molecular Sieves, activated.

  • Anhydrous solvent (e.g., diphenyl ether) is optional but can aid mixing.

Procedure:

  • Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add pre-dried Novozym 435 (10-15% of total monomer weight) and activated 4Å molecular sieves (100-150% of total monomer weight).[5]

  • Monomer Addition: Add equimolar amounts of t-HMCH and dimethyl adipate to the flask.

  • Reaction Initiation: Place the flask in an oil bath preheated to 85°C and begin stirring. Apply a slow stream of nitrogen or a mild vacuum to facilitate the removal of the methanol byproduct.

  • Polymerization: Allow the reaction to proceed for 48-72 hours. The mixture will become increasingly viscous.

  • Termination and Purification: Cool the reaction to room temperature. Dissolve the viscous product in a suitable solvent like chloroform.

  • Catalyst Removal: Filter the solution to remove the immobilized enzyme and molecular sieves. The enzyme can often be washed and reused.

  • Polymer Isolation: Precipitate the polymer by slowly adding the chloroform solution to a large volume of cold methanol with vigorous stirring.

  • Drying: Collect the precipitated polymer by filtration and dry it under vacuum at 40-50°C to a constant weight.

Polyaddition for Polyurethane Synthesis

As a diol, t-HMCH is an excellent co-monomer for synthesizing polyurethanes through a polyaddition reaction with diisocyanates. This reaction is highly efficient, proceeds without the formation of a byproduct, and is often exothermic. The rigid cyclohexane ring of t-HMCH imparts hardness and a high softening point to the resulting polyurethane.

Causality Behind the Method:

  • Reaction Mechanism: The hydroxyl groups of t-HMCH react with the isocyanate (-NCO) groups of a diisocyanate, such as Methylene Diphenyl Diisocyanate (MDI), to form urethane linkages. This is a step-growth addition polymerization.

  • Catalysis: While the reaction can proceed without a catalyst, organotin compounds like Dibutyltin Dilaurate (DBTDL) are commonly used to achieve high reaction rates and complete conversion, especially to minimize side reactions of the isocyanate group.

  • Stoichiometry Control: The NCO/OH molar ratio is the most critical parameter in polyurethane synthesis. A ratio of 1.0 or slightly higher is typically used to ensure high molecular weight. An excess of isocyanate can lead to cross-linking through side reactions.

Materials:

  • This compound (t-HMCH), dried under vacuum.

  • Methylene Diphenyl Diisocyanate (MDI)

  • Dibutyltin Dilaurate (DBTDL) catalyst

  • Anhydrous Dimethylformamide (DMF) or another suitable polar aprotic solvent.

Procedure:

  • Diol Preparation: In a three-neck flask under a nitrogen atmosphere, dissolve a known quantity of vacuum-dried t-HMCH in anhydrous DMF.

  • Catalyst Addition: Add a catalytic amount of DBTDL (e.g., 0.01-0.05 mol% relative to the diol).

  • Isocyanate Addition: While stirring vigorously, slowly add an equimolar amount of MDI to the solution at room temperature. An ice bath may be necessary to control the initial exotherm.

  • Polymerization: After the addition is complete, heat the reaction mixture to 60-80°C and maintain for 4-6 hours to ensure complete reaction.

  • Polymer Isolation: Once the solution becomes highly viscous, cool it to room temperature. Precipitate the polyurethane by pouring the solution into a non-solvent like water or methanol.

  • Purification and Drying: Filter the precipitated polymer, wash it thoroughly with the non-solvent to remove residual DMF and unreacted monomers, and dry it in a vacuum oven at 60°C until a constant weight is achieved.

Summary of Polymerization Techniques

TechniqueCo-Monomer TypeCatalystTemp. (°C)Key AdvantagesPolymer Type
Melt Polycondensation Dicarboxylic AcidDibutyltin oxide, Ti(OiPr)₄180 - 260Solvent-free, high purity, high MWPolyester
Enzymatic Polymerization Dimethyl EsterImmobilized Lipase (CALB)60 - 95Mild conditions, high selectivity, "green"Polyester
Polyaddition Diisocyanate (e.g., MDI)Dibutyltin Dilaurate (DBTDL)25 - 80No byproduct, fast reaction, versatilePolyurethane

References

  • Title: Synthesis of polyesters. Source: ResearchGate URL: [Link]

  • Title: Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications Source: National Institutes of Health (NIH) URL: [Link]

  • Title: this compound Source: Crysdot LLC URL: [Link]

  • Title: Epoxide Syntheses and Ring-Opening Reactions in Drug Development Source: MDPI URL: [Link]

  • Title: Ring-opening polymerization Source: McGraw Hill's AccessScience URL: [Link]

  • Title: Enzymatic Synthesis of Muconic Acid-Based Polymers Source: Semantic Scholar URL: [Link]

  • Title: 1,4-Cyclohexanedimethanol-based polyesters derived from biomass: synthesis, thermal properties, crystallization properties, and tensile properties Source: ResearchGate URL: [Link]

  • Title: Synthesis and Ring-opening Metathesis Polymerization of a Strained trans-Silacycloheptene and Single Molecule Mechanics of it Source: Research Square URL: [Link]

  • Title: Enzymatic polymerization of furan-based polymers in biobased solvents Source: RSC Publishing URL: [Link]

  • Title: Ring Opening Polymerization of Six- and Eight-Membered Racemic Cyclic Esters for Biodegradable Materials Source: MDPI URL: [Link]

  • Title: Enzymatic Synthesis of Muconic Acid-Based Polymers: Trans, Trans-Dimethyl Muconate and Trans, β-Dimethyl Hydromuconate Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol-condensation of 5-hydroxymethyl furfural and hydrogenation Source: National Institutes of Health (NIH) URL: [Link]

Sources

The Strategic Application of trans-4-(Hydroxymethyl)cyclohexanol as a Crosslinking Agent in Advanced Polymer Systems

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of high-performance polymers, the architecture of the molecular network is paramount. The introduction of crosslinks—covalent bonds that link polymer chains—transforms thermoplastic materials into robust thermosets with enhanced mechanical strength, thermal stability, and chemical resistance.[1] This guide provides an in-depth exploration of trans-4-(hydroxymethyl)cyclohexanol, a cycloaliphatic diol, as a strategic crosslinking agent and chain extender in the synthesis of advanced polyesters and polyurethanes. Its rigid, non-planar ring structure offers a unique advantage in creating polymers with superior performance characteristics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile monomer in their polymer design and synthesis endeavors.

The Rationale for Cycloaliphatic Diols in Polymer Networks

The selection of a crosslinking agent is a critical decision in polymer design, directly influencing the final properties of the material. While simple linear diols can form crosslinks, cycloaliphatic structures like this compound introduce a higher degree of rigidity to the polymer backbone. This structural reinforcement leads to:

  • Enhanced Thermal Stability: The constrained mobility of the cyclohexyl ring increases the glass transition temperature (Tg) of the polymer, allowing the material to retain its mechanical properties at elevated temperatures.[2]

  • Improved Mechanical Strength: The rigid nature of the cycloaliphatic ring contributes to higher tensile strength and modulus in the resulting polymer network.[3][4]

  • Increased Hardness: The compact structure and reduced chain flexibility lead to harder and more durable materials.

  • Chemical Resistance: A more densely crosslinked network can limit the penetration of solvents, thereby improving the chemical resistance of the polymer.[1]

This compound possesses two primary hydroxyl groups, enabling it to react with difunctional monomers like dicarboxylic acids (or their derivatives) and diisocyanates to form polyesters and polyurethanes, respectively.[5][6][7]

Core Applications and Mechanistic Pathways

The utility of this compound as a crosslinking agent is most prominently demonstrated in the synthesis of polyesters and polyurethanes.

Polyester Synthesis via Polycondensation

In polyester synthesis, this compound reacts with a dicarboxylic acid or its ester derivative through a polycondensation reaction. This process involves the formation of ester linkages with the concurrent elimination of a small molecule, typically water or an alcohol.[5][8][9] The resulting polyester network can be tailored from a flexible to a rigid material by controlling the degree of crosslinking.

Reaction Scheme: Polyester Formation

G cluster_reactants Reactants cluster_products Products diol This compound (Diol) polyester Crosslinked Polyester diol->polyester + diacid Dicarboxylic Acid diacid->polyester + water Water (byproduct) polyester->water +

Caption: Polycondensation of this compound and a dicarboxylic acid.

Polyurethane Synthesis via Polyaddition

In the synthesis of polyurethanes, the hydroxyl groups of this compound undergo a polyaddition reaction with the isocyanate groups of a diisocyanate.[7] This reaction is typically catalyzed and results in the formation of urethane linkages. The rigid cycloaliphatic structure of the diol contributes to the hard segments of the polyurethane, enhancing its mechanical properties.[4]

Reaction Scheme: Polyurethane Formation

G cluster_reactants Reactants cluster_products Product diol This compound (Diol) polyurethane Crosslinked Polyurethane diol->polyurethane + diisocyanate Diisocyanate diisocyanate->polyurethane +

Caption: Polyaddition reaction for polyurethane synthesis.

Experimental Protocols

The following protocols provide a starting point for the synthesis of crosslinked polyesters and polyurethanes using this compound. Researchers should consider these as foundational methods to be optimized based on the desired final properties of the polymer.

Protocol for the Synthesis of a Crosslinked Polyester

This protocol describes the melt polycondensation of this compound with a dicarboxylic acid.

Materials and Equipment:

  • This compound

  • Dicarboxylic acid (e.g., adipic acid, sebacic acid)

  • Catalyst (e.g., antimony trioxide, titanium tetrabutoxide)

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet

  • Condenser with a collection flask

  • Heating mantle with a temperature controller

  • Vacuum pump

Workflow:

G A Charge Reactants and Catalyst B Inert Atmosphere Purge (N2) A->B C Initial Heating and Stirring (e.g., 150-180 °C) B->C D Esterification Stage (Water Removal) C->D E Increase Temperature (e.g., 200-220 °C) D->E F Apply Vacuum (Polycondensation) E->F G Monitor Viscosity F->G H Cool and Isolate Polymer G->H

Caption: Workflow for polyester synthesis via melt polycondensation.

Step-by-Step Procedure:

  • Reactant Charging: Charge the three-neck flask with equimolar amounts of this compound and the chosen dicarboxylic acid. Add the catalyst at a concentration of 0.05-0.1 mol% relative to the dicarboxylic acid.

  • Inert Atmosphere: Assemble the reaction apparatus and purge the system with dry nitrogen for at least 30 minutes to remove oxygen.

  • Initial Heating: Begin stirring and gradually heat the mixture to 150-180 °C under a slow stream of nitrogen. The reactants will melt and the esterification reaction will commence, evidenced by the collection of water in the side-arm flask.

  • Esterification: Maintain this temperature until approximately 80-90% of the theoretical amount of water has been collected. This stage may take several hours.

  • Polycondensation: Gradually increase the temperature to 200-220 °C and slowly apply a vacuum (reducing the pressure to <1 mmHg). This will facilitate the removal of the remaining water and drive the polymerization to achieve a high molecular weight.

  • Viscosity Monitoring: The progress of the polycondensation can be monitored by the increase in the viscosity of the melt. This can be observed through the power consumption of the mechanical stirrer.

  • Reaction Termination: Once the desired viscosity is reached, discontinue heating and break the vacuum with nitrogen.

  • Isolation: Allow the reactor to cool to room temperature. The resulting solid polyester can then be removed from the flask.

Quantitative Data Summary:

ParameterValue
Molar Ratio (Diol:Diacid)1:1
Catalyst Concentration0.05 - 0.1 mol%
Initial Temperature150 - 180 °C
Polycondensation Temperature200 - 220 °C
Vacuum Pressure< 1 mmHg
Protocol for the Synthesis of a Crosslinked Polyurethane

This protocol outlines the one-shot synthesis of a polyurethane from this compound and a diisocyanate.

Materials and Equipment:

  • This compound

  • Diisocyanate (e.g., Methylene diphenyl diisocyanate (MDI), Hexamethylene diisocyanate (HDI))

  • Catalyst (e.g., Dibutyltin dilaurate (DBTDL))

  • Dry solvent (e.g., anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF))

  • Reaction vessel with a mechanical stirrer and nitrogen inlet

  • Dropping funnel

Workflow:

G A Dissolve Diol and Catalyst in Dry Solvent B Heat to Reaction Temperature (e.g., 60-80 °C) A->B C Add Diisocyanate Dropwise B->C D Maintain Temperature and Stir C->D E Monitor Viscosity Increase D->E F Precipitate and Isolate Polymer E->F

Caption: Workflow for one-shot polyurethane synthesis.

Step-by-Step Procedure:

  • Reactant Preparation: In a moisture-free environment, dissolve this compound and the catalyst (e.g., 0.01-0.05 wt%) in the dry solvent within the reaction vessel.

  • Heating: Heat the solution to the desired reaction temperature (typically 60-80 °C) under a nitrogen atmosphere with stirring.

  • Diisocyanate Addition: Slowly add the diisocyanate to the reaction mixture dropwise from the dropping funnel over a period of 30-60 minutes. An exothermic reaction may be observed.

  • Polymerization: After the addition is complete, continue to stir the reaction mixture at the set temperature. The polymerization progress can be monitored by the increase in viscosity.

  • Reaction Completion: The reaction is typically complete within 2-4 hours, or when the desired viscosity is achieved.

  • Isolation: The polyurethane can be isolated by precipitation in a non-solvent such as methanol or water, followed by filtration and drying under vacuum.

Quantitative Data Summary:

ParameterValue
NCO:OH Molar Ratio1:1 (for linear) or >1:1 (for crosslinked)
Catalyst Concentration0.01 - 0.05 wt%
Reaction Temperature60 - 80 °C
Reaction Time2 - 4 hours

Biocompatibility and Drug Delivery Applications

The use of polyesters in biomedical applications is well-established due to their biocompatibility and biodegradability.[10][11] Polymers synthesized using this compound are being explored for applications in drug delivery, where the polymer can form nanoparticles or microparticles to encapsulate therapeutic agents. The rigid cycloaliphatic structure can influence the degradation rate and drug release kinetics of the polymer matrix.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[5][8][12]

Conclusion

This compound is a valuable monomer for the synthesis of high-performance crosslinked polymers. Its rigid cycloaliphatic structure imparts enhanced thermal and mechanical properties to both polyesters and polyurethanes. The protocols provided herein offer a solid foundation for researchers to explore the potential of this crosslinking agent in a variety of applications, from advanced materials to biomedical devices. Further optimization of reaction conditions will enable the fine-tuning of polymer properties to meet specific performance requirements.

References

  • Ahmed, I., & Al-Mubaddel, F. S. (2018). Surface cross-linked SAPs with improved swollen gel strength using diol compounds. Journal of Macromolecular Science, Part A, 55(10), 738-746.
  • Castro-Muñoz, R., Galiano, F., & Figoli, A. (2019). The scheme proposed for diols crosslinking with hydroxyl-containing polyimides through monoesterification and transesterification.
  • Thermo Fisher Scientific. (2014).
  • Lendlein, A., & Sisson, A. (Eds.). (2011).
  • Takasu, A., Takemoto, A., & Hirabayashi, T. (2006). Polycondensation of dicarboxylic acids and diols in water catalyzed by surfactant-combined catalysts and successive chain extension. Biomacromolecules, 7(1), 6–9.
  • Takasu, A., Takemoto, A., & Hirabayashi, T. (2006). Polycondensation of Dicarboxylic Acids and Diols in Water Catalyzed by Surfactant-Combined Catalysts and Successive Chain Extension.
  • Chemistry-For-Everyone. (2024, January 13). What Is A Diol In Organic Chemistry? [Video]. YouTube.
  • SpecialChem. (2024).
  • Liu, Y. (2012). Synthesis and Characterization of Amorphous Cycloaliphatic Copolyesters with Novel Structures and Architectures. VTechWorks.
  • Guerre, M., Winne, J. M., & Du Prez, F. E. (2020).
  • Wikipedia. (n.d.). Polyurethane.
  • Tieghi, G., Levi, M., & Fallini, A. (1992). Characterization of crosslinked polyester resins by dynamic mechanical properties. Polymer, 33(12), 2656-2660.
  • Yokozawa, T., & Imaizumi, S. (2003). Synthesis of polyester by means of polycondensation of diol ester and dicarboxylic acid ester through ester–ester exchange reaction. Journal of Polymer Science Part A: Polymer Chemistry, 41(15), 2374-2380.
  • Smolecule. (2023). This compound.
  • The Madison Group. (n.d.).
  • Weinland, D. H. (2022). Synthesis of rigid biobased polyesters: Overcoming the low reactivity of secondary diols in polyester synthesis. UvA-DARE (Digital Academic Repository).
  • CymitQuimica. (n.d.). 4-(Hydroxymethyl)cyclohexanol (cis- and trans- mixture).
  • Sigma-Aldrich. (n.d.). This compound.
  • ResearchGate. (2011). Synthesis, Chemical Structure and Properties of Crosslinked Poly(ester-urethanes)
  • Gosecka, M., & Gosecki, M. (2018).
  • Li, J., et al. (2023).
  • ResearchGate. (2012).
  • Chemistry For Everyone. (2023, August 24).
  • ResearchGate. (2009). Modulating the Mechanical Properties of Poly(diol citrates) via the Incorporation of a Second Type of Crosslink Network.
  • TCI Deutschland GmbH. (n.d.). This compound.
  • The Royal Society of Chemistry. (2021).
  • PUXdesign. (n.d.). Synthesis of Functional Polyesters based on Citric Acid.

Sources

reaction kinetics of trans-4-(Hydroxymethyl)cyclohexanol in esterification

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Investigating the Reaction Kinetics of the Esterification of trans-4-(Hydroxymethyl)cyclohexanol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to studying the reaction kinetics of the esterification of this compound, a key bifunctional intermediate. Understanding the kinetics of this reaction is crucial for process optimization, scale-up, and ensuring consistent product quality in pharmaceutical and fine chemical synthesis. This guide covers the theoretical underpinnings of diol esterification, a detailed experimental protocol for a kinetic study using a common carboxylic acid (e.g., acetic acid), methods for sample analysis, and a framework for data interpretation to determine key kinetic parameters such as the rate constant and reaction order. The protocols are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure robust and reproducible results.

Theoretical Framework: The Kinetics of Diol Esterification

The esterification of an alcohol with a carboxylic acid is a fundamental and reversible condensation reaction.[1] When performed with an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, the reaction is known as the Fischer-Speier esterification.[2] The overall reaction is governed by a chemical equilibrium that can be manipulated by controlling reactant concentrations or removing a product (typically water).[3]

1.1. Reaction Mechanism The acid-catalyzed mechanism involves several key reversible steps:

  • Protonation of the Carboxylic Acid: The catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[2][4]

  • Nucleophilic Attack: A lone pair of electrons from the alcohol's hydroxyl oxygen attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups, forming a good leaving group (water).[3]

  • Elimination of Water: The departure of a water molecule forms a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[4]

This compound as a Bifunctional Reactant: As a diol, this compound presents a more complex kinetic profile than a simple mono-alcohol. The two hydroxyl groups—one primary and one secondary—may exhibit different reactivities. The reaction can proceed in two consecutive steps to form a monoester and then a diester. The relative rates of these two steps (k1 and k2) are critical for controlling product distribution.

  • Step 1: Diol + Carboxylic Acid ⇌ Monoester + Water (Rate constant k1)

  • Step 2: Monoester + Carboxylic Acid ⇌ Diester + Water (Rate constant k2)

The primary hydroxyl group is generally more sterically accessible and thus expected to react faster than the secondary hydroxyl group on the cyclohexane ring.

Diagram 1: Simplified Fischer Esterification Mechanism This diagram illustrates the key steps of the acid-catalyzed esterification of one of the hydroxyl groups.

Fischer_Esterification cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_elimination Water Elimination & Product Formation RCOOH R-COOH Activated_Acid R-C(OH)₂⁺ RCOOH->Activated_Acid Protonation H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Acid->Tetrahedral_Intermediate Attack by Alcohol ROH R'-OH Protonated_Ester Protonated Ester + H₂O Tetrahedral_Intermediate->Protonated_Ester Proton Transfer & -H₂O Ester R-COOR' Protonated_Ester->Ester -H⁺ (Catalyst Regeneration)

Caption: Key stages in the acid-catalyzed Fischer esterification mechanism.

1.2. Rate Law Considerations For many esterification reactions, the rate can be approximated by a simple power-law model.[5] Assuming the forward reaction is the rate-determining step and using an excess of one reactant (e.g., the carboxylic acid) to create pseudo-first-order conditions with respect to the diol, the rate law can be simplified.

For the initial formation of the monoester, the rate law might be expressed as: Rate = k_obs * [Diol]^a where k_obs = k * [Carboxylic Acid]^b * [Catalyst]^c

The exponents a, b, and c represent the reaction orders with respect to each component, which must be determined experimentally.

Experimental Design for Kinetic Studies

A robust kinetic study requires careful control of reaction variables and a reliable analytical method to monitor the reaction progress over time.[6][7]

2.1. Controlling Reaction Variables

  • Temperature: Esterification kinetics are highly sensitive to temperature.[8][9] The reaction should be conducted in a thermostated vessel (e.g., a jacketed reactor) with precise temperature control (±0.5 °C).

  • Molar Ratio: Using a large excess of the carboxylic acid can simplify the kinetics to be pseudo-order with respect to the diol and drive the equilibrium towards the products.[5] A molar ratio of 5:1 or 10:1 (acid:diol) is often a good starting point.

  • Catalyst Loading: The concentration of the acid catalyst directly influences the reaction rate.[10] It should be kept constant across all experiments unless it is the variable under investigation.

  • Mixing: Efficient stirring is crucial to ensure the reaction mixture is homogeneous and to eliminate mass transfer limitations.

2.2. Selection of Analytical Method The choice of analytical technique is critical for accurately tracking the concentrations of reactants and products.

  • Gas Chromatography (GC): GC with Flame Ionization Detection (FID) is an excellent choice for this system.[11] It can separate and quantify the diol, monoester, and diester. Derivatization (e.g., silylation) of the hydroxyl groups may be necessary to improve peak shape and thermal stability.[12]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or Refractive Index (RI) detection can also be used, particularly if the products are not volatile or are thermally sensitive.

  • In-situ Monitoring: Techniques like FT-IR or Raman spectroscopy can provide real-time concentration data without the need for sampling.[13][14]

Detailed Protocol: Kinetic Run

This protocol describes a single kinetic experiment at a defined temperature and reactant ratio. To determine reaction orders and activation energy, this protocol should be repeated while systematically varying one parameter at a time (e.g., initial diol concentration, temperature).

3.1. Materials and Reagents

  • This compound (Diol)

  • Acetic Acid (glacial)

  • Sulfuric Acid (concentrated, catalyst)

  • Toluene (or another suitable non-polar solvent to facilitate water removal if using a Dean-Stark apparatus)

  • Internal Standard (IS) for GC analysis (e.g., Dodecane or another high-boiling, non-reactive compound)

  • Pyridine (for quenching and derivatization)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (derivatizing agent)

  • Sodium Bicarbonate (saturated solution for quenching)

3.2. Instrumentation

  • Jacketed glass reactor (250 mL) with overhead stirrer, temperature probe, and condenser.

  • Thermostatic water bath.

  • Gas Chromatograph (GC) with FID.

  • Autosampler vials, syringes, and micropipettes.

Diagram 2: Experimental Workflow for a Kinetic Study This flowchart outlines the complete process from reaction setup to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis cluster_data Data Processing A Charge Reactor with Diol, Acetic Acid, Solvent B Equilibrate to Target Temperature A->B C Add Catalyst (H₂SO₄) Start Timer (t=0) B->C D Withdraw Aliquots at Timed Intervals C->D E Quench Aliquot Immediately (e.g., cold NaHCO₃) D->E F Add Internal Standard E->F G Derivatize Sample (e.g., Silylation) F->G H Inject into GC-FID G->H I Integrate Peak Areas H->I J Calculate Concentrations using Calibration Curve I->J K Plot Concentration vs. Time J->K L Determine Rate Constant and Reaction Order K->L

Caption: Workflow from reaction setup to kinetic parameter determination.

3.3. Step-by-Step Procedure

  • Reactor Setup: Charge the jacketed reactor with this compound (e.g., 0.1 mol), acetic acid (e.g., 1.0 mol), and toluene (if used).

  • Equilibration: Set the circulator to the desired reaction temperature (e.g., 80 °C) and begin stirring. Allow the system to thermally equilibrate for at least 20 minutes.

  • Reaction Initiation: Once the temperature is stable, add the catalyst (e.g., 0.01 mol H₂SO₄) to the reactor. This is time zero (t=0).

  • Sampling: Immediately withdraw the first aliquot (~0.2 mL) and quench it in a vial containing 1 mL of ice-cold saturated sodium bicarbonate solution. This neutralizes the acid catalyst and stops the reaction.

  • Timed Collection: Continue to withdraw and quench samples at predetermined time intervals (e.g., 5, 10, 20, 30, 60, 90, 120 minutes). The sampling frequency should be higher at the beginning of the reaction.

  • Workup for Analysis: For each quenched sample, add a precise amount of the internal standard solution. If derivatization is needed, extract the organic components and follow the derivatization protocol below.

Analytical Protocol (GC-FID)

4.1. Sample Preparation and Derivatization

  • Rationale: Silylation replaces the active hydrogen on the hydroxyl groups with a trimethylsilyl (TMS) group. This increases the volatility and thermal stability of the diol and its esters, leading to sharper, more symmetrical peaks in the GC analysis.

  • To the quenched sample vial, add 1 mL of a suitable extraction solvent (e.g., ethyl acetate) and vortex.

  • Carefully transfer the organic layer to a clean vial.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • To the dry residue, add 100 µL of pyridine and 100 µL of BSTFA.

  • Cap the vial tightly and heat at 60 °C for 30 minutes.

  • Cool to room temperature before injection into the GC.

4.2. GC-FID Conditions (Example)

  • Column: DB-5 or equivalent (30 m x 0.25 mm x 0.25 µm)

  • Inlet Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Program: 80 °C hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min.

  • Carrier Gas: Helium or Hydrogen

  • Injection Volume: 1 µL

4.3. Calibration Prepare calibration standards of the pure diol, monoester, and diester (if available) at several concentrations. Prepare and derivatize them using the same method as the reaction samples, including the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration to generate calibration curves.

Data Analysis and Interpretation

5.1. Calculating Concentrations Using the calibration curves, convert the peak area ratios from each time point into molar concentrations of the diol, monoester, and diester.

Table 1: Example Data from a Kinetic Run

Time (min) [Diol] (M) [Monoester] (M) [Diester] (M)
0 0.500 0.000 0.000
5 0.415 0.082 0.003
10 0.345 0.148 0.007
20 0.240 0.241 0.019
30 0.167 0.302 0.031
60 0.075 0.380 0.045
90 0.035 0.405 0.060

| 120 | 0.018 | 0.410 | 0.072 |

5.2. Determining Reaction Order and Rate Constant The method of initial rates or the integral method can be used to determine the reaction order.[15] For example, to test for a pseudo-first-order reaction with respect to the diol, plot ln([Diol]) versus time.

  • If the plot is linear, the reaction is pseudo-first-order in the diol.

  • The slope of the line is equal to -k_obs (the observed rate constant).

Similarly, to test for a second-order reaction, plot 1/([Diol]) versus time. A linear plot would indicate second-order kinetics, with the slope equal to k_obs.

Diagram 3: Data Analysis Flowchart This diagram shows the logical progression from raw data to kinetic model.

Data_Analysis cluster_model_fitting Integral Method of Analysis RawData Raw Data: Peak Areas vs. Time ConcentrationData Concentration vs. Time Data RawData->ConcentrationData Apply Calibration Calibration Calibration Curves Calibration->ConcentrationData Plot1 Plot ln[A] vs. time ConcentrationData->Plot1 Plot2 Plot 1/[A] vs. time ConcentrationData->Plot2 Plot3 Plot [A] vs. time ConcentrationData->Plot3 Decision Which plot is linear? Plot1->Decision Plot2->Decision Plot3->Decision Result1 Conclusion: Pseudo-First Order Rate = k_obs[A] Decision->Result1 ln[A] vs. t Result2 Conclusion: Second Order Rate = k_obs[A]² Decision->Result2 1/[A] vs. t Result0 Conclusion: Zero Order Rate = k_obs Decision->Result0 [A] vs. t Final Determine k_obs from slope Repeat at different Temps for Arrhenius Plot (Ea) Result1->Final Result2->Final Result0->Final

Caption: Process for determining reaction order from concentration-time data.

5.3. Activation Energy By determining the rate constant (k_obs) at several different temperatures, the activation energy (Ea) can be calculated using the Arrhenius equation.[16] A plot of ln(k) versus 1/T (where T is in Kelvin) will yield a straight line with a slope of -Ea/R, where R is the ideal gas constant.

Troubleshooting and Self-Validation

  • Poor Reproducibility: Often caused by inaccurate temperature control or inconsistent catalyst loading. Ensure the reactor is well-mixed and thermally equilibrated before starting the reaction.

  • Non-Linear Kinetic Plots: This may indicate a more complex reaction mechanism than assumed, side reactions, or catalyst deactivation. It could also suggest that the reaction is reversible and approaching equilibrium.[17]

  • Poor GC Peak Shape: Incomplete derivatization or thermal degradation of analytes. Optimize derivatization time/temperature or use a milder GC oven program.

  • Control Experiment: Run the reaction without a catalyst to confirm its necessity and quantify the background (uncatalyzed) reaction rate. This is a critical step for validating the kinetic model.

References

  • Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. (2014). Analytica Chimica Acta. [Link]

  • Fischer–Speier esterification. Wikipedia. [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (2023). MDPI. [Link]

  • Chen, L., et al. (1998). Kinetic Characterization of the Esterification of Sulfuric Acid by Ethanol Using Capillary Electrophoretic Ion Analysis. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Kinetic and Thermodynamic Modeling of Esterification of 2- Propanol and N- Butyric Acid. (2024). Journal of Chemical Health Risks. [Link]

  • Monitoring of the acid catalysed esterification of ethanol by acetic acid using Raman spectroscopy. (2009). ResearchGate. [Link]

  • Solution-phase reaction kinetics. Fiveable. [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (2023). ResearchGate. [Link]

  • Kinetic Study of Esterification Reaction. (2010). Al-Khwarizmi Engineering Journal. [Link]

  • Kinetics, Mechanism and Novel Methods Of Esterification. IJSREM. [Link]

  • mechanism for the esterification reaction. Chemguide. [Link]

  • Roberts, I., & Urey, H. C. (1938). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. ResearchGate. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]

  • Chemical Reaction Kinetics in Solution. Oxford Academic. [Link]

  • Chemical Reaction Kinetics in Solution. (2013). ResearchGate. [Link]

  • Chemical Kinetics The Study Of Reaction Rates In Solution. P.S.G.R. Krishnammal College for Women. [Link]

  • Reaction Thermodynamic and Kinetics for Esterification of 1-Methoxy-2-Propanol and Acetic Acid over Ion-Exchange Resin. (2023). MDPI. [Link]

  • Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph. (2019). Agilent. [Link]

  • Chemical Kinetics - The Method of Initial Rates (Experiment). (2021). Chemistry LibreTexts. [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • Analytical Methods. (2018). Royal Society of Chemistry. [Link]

  • (PDF) Kinetic Study of Esterification Reaction. ResearchGate. [Link]

  • Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors. (2023). National Center for Biotechnology Information. [Link]

  • Reaction Kinetics of Acetic Acid and n-Butanol Esterification Catalyzed by Dowex 50 Catalyst. (2011). SciSpace. [Link]

Sources

Purification of trans-4-(Hydroxymethyl)cyclohexanol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the purification of trans-4-(hydroxymethyl)cyclohexanol, a key building block in pharmaceutical and materials science. Addressing the common challenge of isolating the desired trans isomer from reaction mixtures that often contain the cis isomer and other synthesis-related byproducts, this document outlines strategic approaches to achieve high purity (>98.0%). We delve into the principles and practical execution of two primary purification techniques: recrystallization and column chromatography. Furthermore, this guide details analytical methods for purity assessment and stereochemical confirmation, ensuring the final product meets the stringent quality requirements for research, development, and manufacturing.

Introduction: The Importance of Purity

This compound is a bifunctional molecule whose utility in the synthesis of complex organic compounds is critically dependent on its stereochemical purity.[1] The specific trans configuration dictates the three-dimensional structure and, consequently, the biological activity or material properties of its derivatives. The synthesis of this diol, however, can result in a mixture of cis and trans isomers, alongside byproducts from side reactions such as incomplete reduction or over-oxidation.[1] Therefore, robust purification protocols are not merely a procedural step but a cornerstone for the successful application of this versatile chemical intermediate. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to navigate the nuances of purifying this compound effectively.

Foundational Principles of Purification

The successful purification of this compound hinges on exploiting the subtle differences in the physicochemical properties between the desired trans isomer and its contaminants. The primary impurities are the cis isomer and unreacted starting materials or byproducts. The key to separation lies in the differential solubility and polarity of these compounds.

Table 1: Physicochemical Properties of 4-(Hydroxymethyl)cyclohexanol Isomers

PropertyThis compoundcis-4-(Hydroxymethyl)cyclohexanol (and mixture)
CAS Number 3685-27-633893-85-5 (mixture)
Molecular Formula C₇H₁₄O₂C₇H₁₄O₂
Molecular Weight 130.19 g/mol 130.19 g/mol
Appearance White to almost white crystalline solidWhite or Colorless to Light yellow powder to lump to clear liquid[2]
Melting Point 102.0 to 106.0 °C[3]Not well-defined for the mixture
Purity (Typical) >98.0% (GC)>98.0% (GC, total of isomers)[2]
Solubility Soluble in methanol[3]Soluble in methanol[2]

Purification Strategy: A Two-Pronged Approach

A robust purification strategy for this compound typically involves a primary purification step to remove the bulk of impurities, followed by a final polishing step if higher purity is required. The choice between recrystallization and column chromatography as the primary method depends on the scale of the purification and the nature of the impurities.

Purification_Strategy Start Crude Product (cis/trans mixture + byproducts) Recrystallization Recrystallization (for crystalline solids) Start->Recrystallization Crystalline crude Chromatography Column Chromatography (for complex mixtures/oils) Start->Chromatography Oily or complex crude Purity_Check_1 Purity & Isomer Ratio Analysis (TLC, GC, or ¹H NMR) Recrystallization->Purity_Check_1 Chromatography->Purity_Check_1 High_Purity High Purity Product (>98% trans) Purity_Check_1->High_Purity Meets Specs Further_Purification Further Purification Needed Purity_Check_1->Further_Purification Fails Specs Further_Purity_2 Further Purification Needed Further_Purification->Chromatography Recrystallized product needs polishing Recrystallization_Protocol cluster_0 Dissolution cluster_1 Cooling & Crystallization cluster_2 Isolation & Drying A 1. Place crude solid in Erlenmeyer flask. B 2. Add minimal hot solvent to dissolve. A->B C 3. Allow to cool slowly to room temperature. B->C D 4. Cool further in an ice bath. C->D E 5. Collect crystals by vacuum filtration. D->E F 6. Wash with a small amount of cold solvent. E->F G 7. Dry crystals under vacuum. F->G

Caption: Step-by-step workflow for the recrystallization of this compound.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Heat the chosen solvent (e.g., ethyl acetate) in a separate beaker. Add the hot solvent portion-wise to the flask containing the crude solid with gentle swirling until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals. Subsequently, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

  • Analysis: Determine the melting point and purity of the recrystallized product using the analytical methods described in Section 6.

Protocol II: Purification by Column Chromatography

For crude products that are oily or contain a complex mixture of impurities, flash column chromatography is the preferred method of purification. This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture). [4][5]

Rationale for Stationary and Mobile Phase Selection

Given the moderate polarity of this compound, silica gel is an appropriate stationary phase. The mobile phase, or eluent, should be a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). A gradient elution, where the proportion of the polar solvent is gradually increased, is often effective for separating the cis and trans isomers.

Step-by-Step Column Chromatography Protocol
  • Column Packing:

    • Secure a glass chromatography column vertically.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 80:20 hexane:ethyl acetate).

    • Pour the slurry into the column and allow the silica to settle, ensuring a uniform, bubble-free packing. [4] * Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the initial mobile phase, collecting fractions in test tubes or vials.

    • Gradually increase the polarity of the mobile phase (e.g., to 50:50 hexane:ethyl acetate, then 100% ethyl acetate) to elute the compounds from the column.

    • Monitor the elution of compounds by thin-layer chromatography (TLC) of the collected fractions.

  • Fraction Analysis and Product Isolation:

    • Combine the fractions containing the pure trans isomer, as determined by TLC.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Quality Control: Purity and Identity Confirmation

Post-purification analysis is essential to confirm the purity and stereochemical identity of the final product.

Purity Assessment
  • Gas Chromatography (GC): GC is a standard method for determining the purity of volatile compounds. For this compound, a purity of >98.0% is typically required for research-grade material. [1]* High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC using a water/acetonitrile gradient provides excellent separation and quantification of the trans isomer and any remaining impurities. [1]

Identity and Stereochemical Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the purified compound. The distinction between the cis and trans isomers can often be made by analyzing the chemical shifts and coupling constants of the protons on the cyclohexane ring, as the spatial arrangement of the substituents affects their magnetic environment. [6]* Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis will show a characteristic broad absorption band in the 3200-3600 cm⁻¹ region, indicative of the O-H stretching of the hydroxyl groups, and C-H stretching vibrations in the 2850-2990 cm⁻¹ region. [1]

Conclusion

The purification of this compound to a high degree of purity is an achievable yet critical task for its successful application in synthesis. The choice between recrystallization and column chromatography should be guided by the physical state and complexity of the crude product. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can confidently prepare high-purity this compound for their specific needs.

References

  • SIELC Technologies. Separation of trans-4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol on Newcrom R1 HPLC column. [Link]

  • Google Patents.
  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • JoVE. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • TCI America. 4-(Hydroxymethyl)Cyclohexanol (Cis- And Trans- Mixture) TCI Analytical reagent. [Link]

  • TCI America. 4-(Hydroxymethyl)cyclohexanol, (cis-and trans-mixture), 25 grams. [Link]

  • NIST WebBook. Cyclohexanol, 4-methyl-, cis-. [Link]

  • ATB. cis-4-Methylcyclohexanol | C7H14O | MD Topology | NMR | X-Ray. [Link]

  • Springer Nature Experiments. Practical Column Chromatography. [Link]

Sources

Application Note: Enhancing GC-MS Analysis of trans-4-(Hydroxymethyl)cyclohexanol Through Silylation and Acylation Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Direct analysis of polar compounds such as diols by gas chromatography (GC) is often hindered by their low volatility and propensity for undesirable column interactions, leading to poor chromatographic performance. Trans-4-(Hydroxymethyl)cyclohexanol, a diol with two primary hydroxyl groups, exemplifies this challenge. Its high polarity, resulting from intermolecular hydrogen bonding, necessitates a chemical modification step—derivatization—to enable robust and reproducible GC-based analysis.[1][2] This application note provides a comprehensive guide to the derivatization of this compound, detailing two effective protocols: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and acylation via esterification. We will explore the underlying chemical principles, offer step-by-step methodologies, and present expected outcomes to empower researchers, scientists, and drug development professionals to achieve superior analytical sensitivity and accuracy.

The Scientific Imperative for Derivatization

Gas chromatography fundamentally requires that analytes be volatile and thermally stable enough to be vaporized in the inlet and transported through the analytical column without degradation.[1][3] Molecules containing polar functional groups with active hydrogens, such as the two hydroxyl (-OH) groups in this compound, present a significant obstacle.

Causality Behind the Challenge:

  • Intermolecular Hydrogen Bonding: The active hydrogens on the hydroxyl groups form strong hydrogen bonds between molecules. A significant amount of thermal energy is required to overcome these forces, resulting in a high boiling point and low volatility.[1][2]

  • Adsorption and Peak Tailing: Residual silanol groups (-Si-OH) on the surfaces of the GC inlet liner and column act as active sites. The polar hydroxyl groups of the analyte can interact strongly with these sites, causing adsorption. This leads to distorted, tailing peaks, which severely compromise resolution and quantification accuracy.[2]

  • Thermal Instability: While this compound is relatively stable, many complex diols can be susceptible to thermal decomposition at the high temperatures typically used in GC inlets.[4]

Derivatization systematically addresses these issues by chemically masking the polar -OH groups.[5] This process replaces the active hydrogen with a non-polar, thermally stable group, which effectively severs the intermolecular hydrogen bonds and shields the analyte from active sites within the GC system.[2][3] The result is a derivative that is more volatile, less prone to adsorption, and exhibits vastly improved chromatographic behavior.

Method Selection: A Comparative Overview

For hydroxyl-containing compounds, silylation and acylation are the two most robust and widely adopted derivatization strategies.[6]

  • Silylation: This is the most prevalent method for derivatizing alcohols.[7] The reaction involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. Silylating reagents like BSTFA are highly reactive, and their byproducts are typically volatile and inert, preventing interference with the chromatogram.[8] The resulting TMS-ether derivatives are significantly more volatile and thermally stable.[9]

  • Acylation (Esterification): This technique converts the hydroxyl groups into esters. The resulting ester derivatives are less polar and more volatile than the parent alcohol.[10] Acylation often yields derivatives with excellent long-term stability.[6]

This guide will provide detailed protocols for both methods, with a primary recommendation for silylation due to its high reaction efficiency and the inert nature of its byproducts.

Experimental Workflow Overview

The overall process, from sample preparation to data acquisition, follows a logical sequence designed to ensure complete derivatization and accurate analysis.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis A Weigh Analyte (this compound) B Dissolve in Anhydrous Aprotic Solvent (e.g., Pyridine, ACN) A->B C Add Derivatizing Reagent (e.g., BSTFA + 1% TMCS) B->C Transfer to Reaction Vial D Heat Reaction Vial (e.g., 70°C for 30 min) C->D E Cool to Room Temperature D->E F Inject Sample into GC-MS E->F G Data Acquisition & Processing F->G

Caption: General workflow for the derivatization and GC-MS analysis.

Protocol 1: Silylation via Trimethylsilylation (TMS)

This protocol employs BSTFA with a trimethylchlorosilane (TMCS) catalyst, a powerful combination for the efficient silylation of primary and secondary alcohols.[8] TMCS accelerates the reaction, ensuring complete derivatization, especially for any sterically hindered sites.[3]

Principle of the Reaction: The two hydroxyl groups of this compound react with BSTFA to form the corresponding di-TMS ether derivative. The byproducts, N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide, are volatile and generally do not interfere with the analysis.

Materials:

  • This compound

  • BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)

  • Anhydrous Pyridine or Acetonitrile (GC grade)

  • 2 mL GC vials with PTFE-lined screw caps

  • Microsyringes

  • Heating block or oven

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in anhydrous pyridine or acetonitrile. Note: Pyridine can act as a catalyst and acid scavenger, enhancing the reaction.[3]

  • Aliquot Transfer: Transfer 100 µL of the sample solution into a 2 mL GC vial.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. The reagent should be in excess to ensure the reaction drives to completion.

  • Reaction Incubation: Tightly cap the vial and heat it in a heating block at 70°C for 30 minutes . This ensures both hydroxyl groups are fully derivatized.

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC-MS system. It is recommended to analyze TMS derivatives promptly, as they can be susceptible to hydrolysis over time if exposed to moisture.

Protocol 2: Acylation via Esterification

This protocol converts the diol into a more stable di-acetate ester using acetic anhydride.

Principle of the Reaction: The hydroxyl groups react with acetic anhydride in the presence of a base catalyst (pyridine) to form the di-acetate ester and acetic acid as a byproduct.

Materials:

  • This compound

  • Acetic Anhydride

  • Anhydrous Pyridine (serves as solvent and catalyst)

  • 2 mL GC vials with PTFE-lined screw caps

  • Microsyringes

  • Heating block or oven

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound directly in anhydrous pyridine.

  • Aliquot Transfer: Transfer 100 µL of the sample solution to a 2 mL GC vial.

  • Reagent Addition: Add 50 µL of acetic anhydride to the vial.

  • Reaction Incubation: Tightly cap the vial and heat at 60°C for 20 minutes .

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for GC-MS analysis. The resulting esters are generally more stable than their silyl counterparts.

Recommended GC-MS Parameters and Expected Results

The analysis of the derivatized products should be performed on a low-polarity column to achieve the best separation and peak shape.

ParameterRecommended Setting
GC System Agilent 8890 GC or equivalent
MS System Agilent 5977B MSD or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar 5% phenyl-methylpolysiloxane
Inlet Temperature 250°C
Injection Volume 1 µL (Split mode, e.g., 20:1)
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial: 100°C, hold 1 min. Ramp: 15°C/min to 280°C, hold 2 min.
MS Transfer Line 280°C
MS Source Temp 230°C
MS Quad Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 m/z

Data Presentation: Properties of Analyte and Derivatives

CompoundFormulaMolecular Weight ( g/mol )Expected Chromatographic BehaviorKey EI-MS Fragments (m/z)
This compoundC₇H₁₄O₂130.19Poor (significant peak tailing, potential decomposition)Not applicable for GC-MS
Di-TMS DerivativeC₁₃H₃₀O₂Si₂274.54Excellent (sharp, symmetric peak)M-15[11], 147, 129, 73
Di-Acetate DerivativeC₁₁H₁₈O₄214.26Excellent (sharp, symmetric peak)M-43, M-60, 94, 43

Troubleshooting

  • No or Low Product Yield: Ensure all reagents and solvents are anhydrous, as moisture will readily decompose silylating reagents and derivatives. Confirm that the reaction temperature and time are sufficient and that the derivatizing agent is in molar excess.

  • Multiple Analyte Peaks: This may indicate incomplete derivatization (mono- and di-substituted products). Increase reaction time, temperature, or the amount of catalyst (TMCS). The formation of multiple TMS derivatives can sometimes occur with certain reagents; using a different silylating agent like MSTFA could be explored.

  • Broad or Tailing Peaks: If derivatization is complete, this may point to active sites in the GC inlet. Use a deactivated inlet liner and ensure the column is in good condition.

Conclusion

The successful analysis of this compound by gas chromatography is critically dependent on a robust derivatization strategy. Both silylation with BSTFA and acylation are highly effective methods for converting this polar diol into a volatile and thermally stable derivative suitable for GC-MS analysis. Silylation is often preferred for its high efficiency and the clean nature of its byproducts. By following the detailed protocols outlined in this application note, researchers can overcome the inherent challenges of analyzing polar molecules, leading to high-quality, reproducible data with sharp, symmetric peaks and improved sensitivity.

References

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]

  • Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Advanced Gas Chromatography - Progress in Agricultural, Biomedical and Industrial Applications. IntechOpen. DOI: 10.5772/33098. URL: [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovations in Gas Chromatography with BSTFA Derivatization. Retrieved from [Link]

  • Watson, D. G. (1994). Chemical derivatization in gas chromatography. In Gas Chromatography: A Practical Approach. Oxford University Press. URL: [Link]

  • Wikipedia. (n.d.). Silylation. Retrieved from [Link]

  • Grace. (n.d.). GC Derivatization. Retrieved from [Link]

  • Chemistry For Everyone. (2024, January 18). What Is Derivatization In Gas Chromatography? [Video]. YouTube. URL: [Link]

  • XINGRUI INDUSTRY CO., LIMITED. (n.d.). Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. Retrieved from [Link]

  • Mikaia, A. I., et al. (1983). Chromatomass spectrometric study of mixtures of aromatic diols using column silylation. Organic Mass Spectrometry. URL: [Link]

  • Chemistry For Everyone. (2024, August 14). What Is Derivatization In GC-MS? [Video]. YouTube. URL: [Link]

  • Li, D., & Park, J. (2009). Formation of multiple trimethylsilyl derivatives in the derivatization of 17alpha-ethinylestradiol with BSTFA or MSTFA followed by gas chromatography-mass spectrometry determination. Journal of Chromatography A, 1216(29), 5588-5594. URL: [Link]

  • Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482. URL: [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Emwas, A. H., et al. (2015). Chemical structure and reactions of derivatizing agents MSTFA and BSTFA with polar analytes. Metabolomics. URL: [Link]

  • Sessions, A. L. (n.d.). TMS derivatives. Caltech. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 10). Synthesis of Esters. Retrieved from [Link]

  • ResearchGate. (2021). How to get peak separation of cyclohexanol and cyclohexanone in GC-MS?. Retrieved from [Link]

Sources

Application Notes & Protocols: trans-4-(Hydroxymethyl)cyclohexanol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of trans-4-(Hydroxymethyl)cyclohexanol, a C7 cycloaliphatic diol, as a pivotal building block in modern organic synthesis. Its unique structural architecture, featuring a rigid trans-1,4-cyclohexane core with both a primary and a secondary hydroxyl group, imparts distinct properties to resulting molecules. We will explore its applications in high-performance polymers, pharmaceutical intermediates, and liquid crystal synthesis. This document provides not only the theoretical framework but also detailed, field-proven experimental protocols to enable its effective utilization in the laboratory.

Introduction: The Structural Advantage of this compound

This compound (CAS No: 3685-27-6) is a white crystalline solid with a molecular weight of approximately 130.19 g/mol and a melting point of around 104-106 °C.[1] Its value in synthetic chemistry stems from a unique combination of structural features:

  • Rigid Cycloaliphatic Core: The cyclohexane ring, locked in a stable trans configuration, provides excellent thermal and thermodynamic stability.[1] When incorporated into polymer backbones, this rigidity enhances properties such as glass transition temperature (Tg), hardness, and chemical resistance compared to linear aliphatic counterparts.[2]

  • Differential Reactivity of Hydroxyl Groups: The molecule possesses a primary hydroxyl group (-CH₂OH) and a secondary hydroxyl group (-OH). The primary alcohol is sterically more accessible and generally more nucleophilic, allowing for chemoselective reactions under kinetically controlled conditions. This feature is invaluable for the stepwise synthesis of complex molecules.

  • Amphiphilic Nature: The combination of a non-polar cyclohexane framework and two polar hydroxyl groups gives it an amphiphilic character, influencing its solubility and its interactions in formulations.[1] It is readily soluble in polar organic solvents like methanol.[1]

These attributes make it a superior choice for applications demanding durability, thermal stability, and precise molecular architecture.

Core Synthetic Applications Overview

The utility of this compound as a synthon is broad, primarily centered on reactions of its hydroxyl groups.

G main This compound poly High-Performance Polymers main->poly Diol Monomer pharma Pharmaceutical Intermediates main->pharma Chiral/Rigid Scaffold lc Liquid Crystals & Specialty Materials main->lc Mesogen Component poly_ester Polyesters poly->poly_ester poly_urethane Polyurethanes poly->poly_urethane pharma_inter Chemoselective Functionalization (e.g., Mono-acylation) pharma->pharma_inter lc_inter Rigid Core Scaffolds lc->lc_inter

Figure 1: Key synthetic pathways leveraging this compound.

Application in Polymer Chemistry

The integration of the trans-cyclohexane moiety into polymer chains is a proven strategy for enhancing thermo-mechanical properties.[2] This diol serves as a key monomer in the synthesis of specialty polyesters and polyurethanes.

High-Performance Polyesters via Melt Polycondensation

Scientific Rationale: Melt polycondensation is a solvent-free, industry-standard technique for producing high-molecular-weight polyesters. The process involves the direct esterification of a diol and a dicarboxylic acid at high temperatures, with the removal of water driving the equilibrium towards polymer formation.[3][4] The use of this compound introduces rigidity into the polyester backbone, leading to materials with improved thermal stability and mechanical strength.

Experimental Protocol: Synthesis of Poly(trans-4-(hydroxymethyl)cyclohexyl sebacate)

Materials:

  • This compound (1.00 eq.)

  • Sebacic Acid (1.02 eq.)

  • Dibutyltin oxide (DBTO) or Antimony(III) oxide (catalyst, 0.05-0.1 mol%)

  • High-vacuum, mechanically stirred glass reactor with a distillation outlet and nitrogen inlet.

Procedure:

  • Reactor Charging & Inerting: Charge the reactor with this compound, sebacic acid, and the catalyst.

    • Causality Note: A slight excess of the dicarboxylic acid is often used to compensate for any potential sublimation at high temperatures.

  • Inert Atmosphere: Purge the reactor with dry nitrogen for 15-20 minutes to remove oxygen, which can cause discoloration and degradation at elevated temperatures. Maintain a gentle nitrogen flow.

  • Stage 1: Esterification:

    • Begin mechanical stirring and heat the mixture to 180-200 °C. The reactants will melt and form a homogenous solution.

    • Maintain this temperature for 2-3 hours. Water will be generated and should be collected in the distillation receiver. The reaction progress can be monitored by the amount of water collected.

  • Stage 2: Polycondensation:

    • Gradually reduce the pressure inside the reactor to below 1 mmHg over 30-45 minutes.

    • Simultaneously, increase the reaction temperature to 220-240 °C.

    • Causality Note: The combination of high temperature and vacuum is critical to efficiently remove the last traces of water and ethylene glycol (if used as a comonomer), shifting the equilibrium to favor the formation of long polymer chains, thereby increasing the molecular weight.

  • Monitoring & Completion: Continue the reaction under vacuum for another 3-4 hours. The reaction is considered complete when a significant increase in melt viscosity is observed (indicated by the torque on the mechanical stirrer).

  • Product Isolation: Discontinue heating and break the vacuum with nitrogen. Extrude the molten polymer from the reactor into a water bath to quench and solidify it. The resulting polymer strand can then be pelletized for analysis.

Data Presentation:

ParameterConditionRationale
Monomer Ratio (Diol:Diacid)1.00 : 1.02Compensates for diacid sublimation loss.
Catalyst Loading (DBTO)0.1 mol%Standard loading for efficient esterification.[5]
Stage 1 Temperature190 °CAllows for efficient water removal without monomer degradation.
Stage 2 Temperature230 °CPromotes chain growth and increases molecular weight.
Final Pressure< 1 mmHgEssential for driving the reaction to completion.
Typical Mn ( g/mol )15,000 - 25,000Indicates successful polymerization.
Typical Tg (°C)60 - 80 °CHigher than linear analogues due to the rigid ring.
Polyurethanes with Enhanced Durability

Scientific Rationale: Polyurethanes are synthesized through the reaction of diols with diisocyanates.[6] The hydroxyl groups of this compound react with isocyanate groups (-NCO) to form urethane linkages. The resulting polyurethanes exhibit increased hardness, abrasion resistance, and thermal stability, making them suitable for coatings, elastomers, and foams. The differential reactivity of the primary and secondary hydroxyls can be exploited for controlled polymer architecture.

Figure 2: Experimental workflow for polyester synthesis.

Protocol: Two-Step Polyurethane Synthesis (Prepolymer Method)

Materials:

  • This compound (1.00 eq.), dried under vacuum at 80°C for 4h.

  • Methylene diphenyl diisocyanate (MDI) (2.00 eq.), or other diisocyanate.

  • Dibutyltin dilaurate (DBTDL) (catalyst, ~20-50 ppm).

  • 1,4-Butanediol (Chain Extender).

  • Dry, inert solvent (e.g., DMF, DMAc), if solution polymerization is desired.

Procedure:

  • Prepolymer Formation:

    • Charge a dry, nitrogen-purged reactor with the dried this compound.

    • Slowly add the MDI (2.0 eq.) under vigorous stirring. An exotherm will be observed; maintain the temperature below 60 °C.

    • Causality Note: This NCO:OH ratio of 2:1 or higher is designed to create an isocyanate-terminated prepolymer, ensuring all hydroxyl groups have reacted.

    • Add the DBTDL catalyst and heat the mixture to 70-80 °C for 2-3 hours until the theoretical %NCO value is reached (confirm via titration).

  • Chain Extension:

    • Cool the resulting prepolymer to 50-60 °C.

    • Slowly add the chain extender (e.g., 1,4-Butanediol, ~0.95 eq. relative to remaining NCO) under high-speed stirring. This step rapidly increases the molecular weight and viscosity.

    • Causality Note: The chain extender is a small diol that links the prepolymer chains together, building the final high-molecular-weight polyurethane.

  • Curing & Isolation: Pour the viscous liquid onto a release-coated tray and cure in an oven at 80-100 °C for 12-24 hours to complete the reaction.

Application in Pharmaceutical & Fine Chemical Synthesis

The defined stereochemistry and dual-functionality of this compound make it an attractive scaffold for pharmaceutical intermediates. The ability to selectively functionalize one hydroxyl group while leaving the other free for subsequent transformation is a key advantage.

Scientific Rationale: Selective esterification of the primary hydroxyl group can be achieved due to its lower steric hindrance compared to the secondary hydroxyl on the cyclohexane ring. This allows for the synthesis of mono-functionalized intermediates that can be used in multi-step drug synthesis pathways.[1]

Protocol: Chemoselective Mono-Acylation

Materials:

  • This compound (1.0 eq.)

  • Acetic Anhydride (1.05 eq.)[7][8]

  • Pyridine or Triethylamine (TEA) (1.2 eq.)

  • Dichloromethane (DCM), anhydrous.

Procedure:

  • Reaction Setup: Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Add the pyridine or TEA.

  • Cooling: Cool the solution to 0 °C in an ice bath.

    • Causality Note: Low temperature reduces the rate of reaction, enhancing the kinetic preference for the more reactive primary hydroxyl group and improving selectivity.

  • Reagent Addition: Add the acetic anhydride dropwise to the stirred solution over 15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS, checking for the consumption of starting material and the formation of the mono-acetylated product versus the di-acetylated byproduct.

  • Work-up: Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding 1M HCl solution. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure trans-4-(acetoxymethyl)cyclohexanol.

Expected Selectivity:

Acylating AgentConditionsTypical Primary:Di-ester RatioRationale
Acetic Anhydride0 °C to RT> 90:10Small, reactive agent requires kinetic control.
Benzoyl Chloride0 °C to RT> 95:5Slightly bulkier, enhances selectivity.
Pivaloyl ChlorideRT> 99:1Bulky group provides excellent steric hindrance, preventing reaction at the secondary site.

References

  • Smolecule. (2023, August 15). Buy this compound | 3685-27-6.
  • National Institutes of Health (NIH). Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM)
  • ResearchG
  • TCI Deutschland GmbH. 4-(Hydroxymethyl)cyclohexanol.
  • Sigma-Aldrich. This compound | 3685-27-6.
  • National Institutes of Health (NIH).
  • Eureka | Patsnap. Method for preparing trans-4-acetamido-cyclohexanol acetic ester.
  • Tokyo Chemical Industry Co., Ltd. (APAC). This compound 3685-27-6.
  • Benchchem. Application Notes and Protocols for Polyester Synthesis using 1,4-Cyclohexanedimethanol.
  • The Royal Society of Chemistry. (2021, April 8). Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol- condensation of 5. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHR4WSczscshxzdv2px3nZIThqTrb5POy0Yb_gO7agmJ-NiQmBWkT67doEeojxQxA7wGS4_KmwK6Z4DAhxkGa6swXqVP2YFVYnTN7WNmpEPPUwNiRGke4K6ejdrSrSIFhOfEeMYywFe3aTMkEUyYO9nXXPEmoV1rbg=](. Google Patents. CN101628879A - Method for preparing trans-4-acetamido-cyclohexanol acetic ester.
  • MDPI. (2021, April 26). Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor.
  • ResearchGate. (2022, February 22). 1,4-Cyclohexanedimethanol-based polyesters derived from biomass: synthesis, thermal properties, crystallization properties, and tensile properties.
  • ResearchGate. Synthesis of PCL-diol, prepolymer, and polyurethane-urea polymer.
  • Organic Chemistry Portal.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Polymerization of trans-4-(Hydroxymethyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the polymerization of trans-4-(hydroxymethyl)cyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of polyesters from this versatile diol monomer.

I. Foundational Concepts: Understanding the Polymerization Landscape

This compound is a cycloaliphatic diol that can be polymerized through polycondensation to form polyesters. These polymers are of interest for various applications, including biomaterials and drug delivery, due to their potential for biodegradability and biocompatibility. The polymerization process, while seemingly straightforward, can be influenced by a number of factors that affect the final properties of the polymer.

The most common method for polymerizing this compound is through polycondensation, a type of step-growth polymerization. In this process, the hydroxyl groups of the diol react with a dicarboxylic acid or its derivative to form ester linkages, with the concurrent elimination of a small molecule, such as water.[1] To achieve a high-molecular-weight polymer, the reaction must be driven to a very high conversion rate, often exceeding 99%.[1]

II. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the polymerization of this compound, providing potential causes and actionable solutions.

Issue 1: Low Polymer Molecular Weight

A common challenge in polycondensation is achieving a sufficiently high molecular weight for the desired material properties.

Potential Causes:

  • Incomplete Reaction: The polycondensation reaction may not have reached a high enough conversion.

  • Stoichiometric Imbalance: An unequal molar ratio of the diol and diacid monomers can limit chain growth.[2]

  • Presence of Impurities: Monofunctional impurities can act as chain terminators, preventing further polymerization.[3]

  • Side Reactions: Intramolecular cyclization or other side reactions can compete with the linear chain growth.[3]

  • Inefficient Removal of Byproducts: The accumulation of condensation byproducts (e.g., water) can inhibit the forward reaction, limiting the final molecular weight.

Solutions:

  • Optimize Reaction Time and Temperature: Increase the reaction time and/or temperature to drive the reaction closer to completion. However, be mindful of potential thermal degradation of the polymer.

  • Ensure Stoichiometric Equivalence: Carefully measure and control the molar ratio of the monomers. A slight excess of the diol can be used to ensure the final polymer has hydroxyl end-groups, but a significant imbalance will limit the molecular weight.[2]

  • Purify Monomers: Ensure the purity of this compound and the comonomer (diacid or diacid chloride) to remove any monofunctional impurities.

  • Catalyst Selection: Employ an appropriate catalyst to promote the esterification reaction and minimize side reactions. Common catalysts for polyesterification include antimony compounds, tin-based catalysts, and titanium alkoxides.

  • Efficient Byproduct Removal: Apply a high vacuum during the later stages of the polymerization to effectively remove the condensation byproduct and shift the equilibrium towards polymer formation.

Issue 2: Polymer Discoloration

The final polymer product may exhibit an undesirable yellow or brown tint.

Potential Causes:

  • Thermal Degradation: Prolonged exposure to high temperatures can lead to the thermal degradation of the polymer, causing discoloration.

  • Oxidation: The presence of oxygen at high temperatures can cause oxidative degradation.

  • Catalyst-Induced Side Reactions: Some catalysts may promote side reactions that lead to colored byproducts.

Solutions:

  • Precise Temperature Control: Maintain the reaction temperature within the optimal range for polymerization without causing significant degradation.

  • Inert Atmosphere: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Catalyst Optimization: Evaluate different catalysts and their concentrations to find one that minimizes discoloration while maintaining high catalytic activity.

  • Use of Stabilizers: Incorporate antioxidants or thermal stabilizers into the reaction mixture to inhibit degradation processes.

Issue 3: Inconsistent Material Properties

Different batches of the polymer may exhibit variations in properties such as melting point, glass transition temperature, and mechanical strength.

Potential Causes:

  • Variable Molecular Weight and Polydispersity: Inconsistent reaction conditions can lead to variations in the average molecular weight and the breadth of the molecular weight distribution (polydispersity).

  • Stereochemistry of the Monomer: The ratio of cis to trans isomers of 4-(hydroxymethyl)cyclohexanol can influence the polymer's properties. The trans isomer generally leads to polymers with higher melting points and crystallinity.[4][5]

  • Inhomogeneous Mixing: Poor mixing of the reactants can lead to localized variations in stoichiometry and temperature, resulting in a non-uniform polymer.

Solutions:

  • Standardized Operating Procedures (SOPs): Implement and strictly follow detailed SOPs for all polymerization reactions to ensure consistency.

  • Monomer Characterization: Characterize the isomeric purity of the this compound monomer before each reaction.

  • Effective Stirring: Ensure efficient and continuous stirring throughout the polymerization process to maintain a homogeneous reaction mixture. The viscosity of the medium will increase as the polymerization progresses, so robust mechanical stirring is often necessary.[6]

III. Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for the reaction temperature and time for the polymerization of this compound?

A1: A common starting point for melt polycondensation is a two-stage process. The first stage, esterification, is typically carried out at a temperature of 150-200°C for 2-4 hours under an inert atmosphere. The second stage, polycondensation, involves gradually increasing the temperature to 220-260°C while applying a high vacuum (<1 Torr) for several hours to remove the condensation byproduct and build molecular weight. The optimal conditions will depend on the specific diacid or diacid derivative being used.

Q2: How can I monitor the progress of the polymerization reaction?

A2: The progress of the reaction can be monitored by measuring the amount of distillate (the condensation byproduct) collected over time. Additionally, samples can be taken at different time points (if the reactor setup allows) and analyzed for their acid number (to determine the extent of esterification) or their intrinsic viscosity (which correlates with molecular weight). For more detailed analysis, techniques like Gel Permeation Chromatography (GPC) can be used to determine the molecular weight and polydispersity of the polymer.[7]

Q3: What are the key safety precautions to consider during this polymerization?

A3: The polymerization is typically carried out at high temperatures and under vacuum. Therefore, appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses, is essential. The reaction should be conducted in a well-ventilated fume hood. Care should be taken when handling catalysts, as some can be toxic or moisture-sensitive. Always consult the Safety Data Sheet (SDS) for all chemicals used.

Q4: Can this compound be polymerized via ring-opening polymerization?

A4: this compound itself is a diol and does not have a cyclic structure that can undergo ring-opening polymerization (ROP). ROP is a chain-growth polymerization that involves the opening of a cyclic monomer. However, it is possible to synthesize cyclic esters from diols and dicarboxylic acids, which can then be used as monomers for ROP.

IV. Experimental Protocols & Data

Protocol 1: Melt Polycondensation of this compound with Adipoyl Chloride

This protocol provides a general procedure for the synthesis of a polyester from this compound and adipoyl chloride.

Materials:

  • This compound (purified)

  • Adipoyl chloride (purified by distillation)

  • Dry pyridine (as an acid scavenger)

  • Dry solvent (e.g., dichloromethane or chloroform)

  • Nitrogen or Argon gas supply

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Condenser with a drying tube

  • Addition funnel

  • Heating mantle with a temperature controller

  • Vacuum pump

Procedure:

  • Setup: Assemble the reaction apparatus under a continuous flow of inert gas. Ensure all glassware is thoroughly dried.

  • Monomer Dissolution: In the reaction flask, dissolve a known molar amount of this compound and an equimolar amount of dry pyridine in the dry solvent.

  • Initiation: Cool the solution in an ice bath. Slowly add an equimolar amount of adipoyl chloride dropwise from the addition funnel with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 4-6 hours.

  • Polymer Isolation: After cooling, the reaction mixture is poured into a non-solvent (e.g., methanol) to precipitate the polymer.

  • Purification: The precipitated polymer is collected by filtration, washed several times with the non-solvent to remove unreacted monomers and pyridine hydrochloride, and then dried in a vacuum oven at 40-50°C until a constant weight is achieved.

Table 1: Typical Reaction Parameters for Polyester Synthesis
ParameterEsterification StagePolycondensation Stage
Temperature 150 - 200 °C220 - 260 °C
Pressure Atmospheric (Inert Gas)High Vacuum (< 1 Torr)
Time 2 - 4 hours4 - 8 hours
Catalyst Conc. 100 - 500 ppm100 - 500 ppm

Note: These are general ranges and should be optimized for each specific monomer pair and desired polymer properties.

V. Visualizing the Process

Diagram 1: Polycondensation Workflow

This diagram illustrates the key stages of a typical melt polycondensation process.

PolycondensationWorkflow cluster_prep Monomer Preparation cluster_reaction Polymerization Reaction cluster_post Post-Polymerization Monomer_Purity Monomer Purification Stoichiometry Precise Weighing & Stoichiometric Ratio Monomer_Purity->Stoichiometry Esterification Esterification Stage (Atmospheric Pressure) Stoichiometry->Esterification Polycondensation Polycondensation Stage (High Vacuum) Esterification->Polycondensation Increase Temp, Apply Vacuum Isolation Polymer Isolation (Precipitation) Polycondensation->Isolation Purification Purification (Washing) Isolation->Purification Drying Drying (Vacuum Oven) Purification->Drying Characterization Characterization (GPC, DSC, NMR) Drying->Characterization

Caption: A typical workflow for melt polycondensation.

Diagram 2: Troubleshooting Low Molecular Weight

This decision tree provides a logical approach to troubleshooting low molecular weight in the final polymer.

TroubleshootingMW Start Low Molecular Weight Observed Check_Stoichiometry Verify Monomer Stoichiometry Start->Check_Stoichiometry Check_Purity Assess Monomer Purity Start->Check_Purity Check_Conditions Review Reaction Conditions (T, t, P) Start->Check_Conditions Check_Byproduct_Removal Evaluate Byproduct Removal Efficiency Start->Check_Byproduct_Removal Solution_Stoichiometry Adjust Monomer Ratio Check_Stoichiometry->Solution_Stoichiometry Imbalance Detected Solution_Purity Purify Monomers Check_Purity->Solution_Purity Impurities Present Solution_Conditions Optimize T, t, or P Check_Conditions->Solution_Conditions Suboptimal Parameters Solution_Byproduct Improve Vacuum System Check_Byproduct_Removal->Solution_Byproduct Inefficient Removal

Caption: Decision tree for troubleshooting low molecular weight.

VI. References

  • Farabi University. Polycondensation reactions Polycondensation a process for the production of polymers from bifunctional and polyfunct. Available from:

  • e-PG Pathshala. POLYCONDENSATION. Available from:

  • Weinland, D. H., et al. (2022). Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. Nature Communications.

  • Google Patents. Synthesis and molecular weight control of aliphatic polyester diols. Available from:

  • Yagci, Y., & Endo, T. (2021). Synthesis of Bio-Based Aliphatic Polyesters from Plant Oils by Efficient Molecular Catalysis: A Selected Survey from Recent Reports. ACS Catalysis.

  • Gan, P. G., et al. (2021). Condensation polymers: synthesis, properties, and applications. E3S Web of Conferences.

  • Weinland, D. H. (2022). Synthesis of rigid biobased polyesters: Overcoming the low reactivity of secondary diols in polyester synthesis. University of Amsterdam.

  • MDPI. Rapid and Efficient Optimization of Poly(1,2-Ethanediol Citrate) Synthesis Based on Magic Squares’ Various Methods. Available from: [Link]

  • MEL Science. Polymerization and polycondensation reactions. Available from: [Link]

  • Lifestyle. Polycondensation Reaction. Available from: [Link]

  • Wikipedia. Polymer characterization. Available from: [Link]

  • Crysdot LLC. This compound. Available from: [Link]

  • Seul, A., et al. (2022). Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. Polymers.

  • Klausen, R. S., et al. (2019). Synthesis and Ring-opening Metathesis Polymerization of a Strained trans-Silacycloheptene and Single Molecule Mechanics of it. Journal of the American Chemical Society.

  • NIST/TRC. trans-4-methyl-1-cyclohexanol -- Critically Evaluated Thermophysical Property Data. Available from: [Link]

  • ResearchGate. Synthesis of Polyester Polyol from Cyclohexanone plant wash water. Available from: [Link]

  • Royal Society of Chemistry. Effects of a trans- or cis-cyclohexane unit on the thermal and rheological properties of semi-aromatic polyamides. Available from: [Link]

  • ResearchGate. (PDF) Synthesis, spectral and thermal characterization of polyester derived from 1,1-bis(4-hydroxyphenyl)cyclohexane. Available from: [Link]

  • MDPI. Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. Available from: [Link]

  • PubChem. Rac-(1s,4s)-4-(hydroxymethyl)cyclohexanol. Available from: [Link]

  • Google Patents. Method for preparing polyester resin copolymerized with 1,4-cyclohexanedimethanol. Available from:

Sources

Technical Support Center: Synthesis of High Molecular Weight Polyesters from trans-4-(Hydroxymethyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for polyester synthesis. This guide is designed for researchers, scientists, and drug development professionals working with trans-4-(Hydroxymethyl)cyclohexanol, also known as 1,4-Cyclohexanedimethanol (CHDM), a key monomer for producing high-performance polyesters. The rigid, non-planar structure of the cyclohexane ring in CHDM imparts enhanced thermal stability, mechanical strength, and chemical resistance to the polymer backbone.[1] However, achieving high molecular weight polymers from this cycloaliphatic diol presents unique challenges.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established polymerization principles and field-proven insights.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on root causes and corrective actions.

Q1: My final polyester has a low molecular weight and low intrinsic viscosity. What are the likely causes?

This is one of the most common challenges. Achieving a high degree of polymerization requires stringent control over several factors. The issue typically stems from one or more of the following areas:

  • Inefficient Byproduct Removal: Polycondensation is an equilibrium reaction. The removal of the condensation byproduct (e.g., water or methanol) is essential to drive the reaction toward the formation of high molecular weight polymer chains. As the melt viscosity increases, diffusion of these small molecules out of the polymer becomes severely restricted.[2]

  • Thermal Degradation: The high temperatures required for melt polycondensation, often exceeding 275 °C, can lead to thermal degradation of the polymer chains.[3][4] This results in chain scission, which actively lowers the molecular weight and can cause discoloration.

  • Improper Stoichiometry: Polycondensation requires a precise equimolar balance (or a slight excess of the diol to account for volatilization) between the diol and diacid functional groups.[4] An imbalance will limit the maximum achievable chain length.

  • Catalyst Deactivation: Catalysts, particularly titanium-based ones like titanium tetrabutoxide (TBT), are susceptible to hydrolysis by the water generated during the esterification stage.[5][6] This can form inactive species and stall the reaction.

  • Monomer Impurities: Impurities in the this compound or the comonomer (diacid/diester) can act as chain terminators, preventing the growth of long polymer chains.

Recommended Solutions:
  • Implement a Two-Stage Polymerization:

    • Melt Polycondensation: Synthesize a low-to-moderate molecular weight prepolymer at a high temperature (e.g., 220-280°C) under a gradually increasing vacuum.[4][7] This initial stage is designed for the bulk of the reaction.

    • Solid-State Polycondensation (SSP): Isolate the prepolymer, grind it into small particles, and heat it to a temperature below its melting point but above its glass transition temperature under a high vacuum or inert gas flow.[2][8] This allows the remaining byproducts to diffuse out of the solid particles, enabling further chain growth without the diffusion limitations and thermal degradation risks of a highly viscous melt.[2] SSP is a proven method for producing high molecular weight polyesters that are otherwise unattainable via melt polymerization alone.[2][8]

  • Optimize Reaction Conditions:

    • Temperature Profile: Use a staged temperature increase. Start the initial esterification at a lower temperature (e.g., 180-220°C) to control the removal of water and minimize monomer loss, then increase the temperature for the polycondensation stage.[4]

    • Vacuum Application: Apply vacuum gradually. A sudden high vacuum at the beginning can cause excessive foaming and carry monomers out of the reactor.

  • Ensure Monomer Purity & Stoichiometry:

    • Use high-purity monomers. If necessary, purify the this compound via crystallization.[9]

    • Carefully calculate and weigh reactants. An initial molar ratio of CHDM to diacid of slightly over 1.0 (e.g., 1.004:1) can compensate for any diol loss during the high-temperature reaction.[4]

Q2: The resulting polyester is yellow or brown. How can this discoloration be prevented?

Discoloration is almost always a sign of thermal degradation or unwanted side reactions.

  • Primary Cause: The high temperatures used in the final stages of melt polycondensation can cause oxidative degradation and side reactions, leading to the formation of chromophores in the polymer backbone.

  • Catalyst Influence: Some catalysts, particularly certain titanium and tin compounds, can contribute to discoloration at elevated temperatures.[10]

Recommended Solutions:
  • Minimize Thermal Stress: Reduce the time the polymer spends at the maximum reaction temperature. Once the desired melt viscosity is approached, cool the reactor promptly.

  • Employ Solid-State Polycondensation (SSP): As SSP is conducted at lower temperatures than melt polymerization, it significantly reduces the risk of thermal degradation and associated discoloration.[2]

  • Catalyst Selection: Use the minimum effective concentration of the catalyst. Consider catalysts known for producing polymers with low coloration, such as certain antimony or germanium oxides, though they may have different activity profiles.

  • Use Antioxidants/Stabilizers: Adding small amounts of phosphorus-based stabilizers (e.g., phosphites) can help mitigate oxidative degradation during synthesis.

Q3: My polyester has inconsistent thermal properties, such as a broad melting peak or variable Tg.

This issue is frequently linked to the stereochemistry of the CHDM monomer.

  • Cis/Trans Isomer Ratio: CHDM exists as cis and trans isomers.[7] The trans isomer has a more linear and rigid structure, which allows for more efficient chain packing and crystallization. The bent structure of the cis isomer disrupts this packing.

  • Impact on Properties: A higher trans-isomer content leads to a higher melting temperature (Tm), higher glass transition temperature (Tg), and a greater degree of crystallinity.[2][7] Inconsistent or uncontrolled isomerization during polymerization will result in a polymer with a variable microstructure and, consequently, inconsistent thermal properties.

  • Isomerization During Synthesis: While the cyclohexane ring is generally stable, some level of isomerization can be catalyzed at the high temperatures of melt polycondensation, especially in the presence of acidic species.[2][11]

Recommended Solutions:
  • Control Monomer Feedstock: Start with a known and consistent cis/trans ratio in your CHDM monomer. For semi-crystalline, high-melting-point polyesters, a high trans content is desirable.[2][7]

  • Moderate Reaction Temperature: While high temperatures are needed to drive the reaction, excessively high temperatures can promote isomerization. Control of the temperature profile is key to minimizing this effect.[11]

  • Characterize Monomers and Polymer: Use techniques like NMR to verify the isomer ratio of your starting diol and, if possible, the final polymer to correlate with thermal properties.

ProblemProbable Cause(s)Recommended Solutions
Low Molecular Weight Inefficient byproduct removal; Thermal degradation; Improper stoichiometry; Catalyst deactivation.Implement Solid-State Polycondensation (SSP); Optimize vacuum and temperature profile; Ensure precise molar ratio of monomers.
Discoloration (Yellowing) Thermal/oxidative degradation at high temperatures; Catalyst-induced side reactions.Minimize time at peak temperature; Use SSP; Add thermal stabilizers; Select appropriate catalyst.
Inconsistent Thermal Properties Uncontrolled cis/trans isomer ratio; Isomerization during synthesis.Use monomer with a known, consistent isomer ratio; Control polymerization temperature to limit isomerization.

Part 2: Frequently Asked Questions (FAQs)

Q: Why is a two-stage polymerization process (melt followed by SSP) so critical for achieving high molecular weight CHDM-based polyesters?

A two-stage process is necessary to overcome the fundamental limitations of bulk polycondensation.

  • Diagram of the Two-Stage Polymerization Workflow

    G cluster_0 Stage 1: Melt Polycondensation cluster_1 Stage 2: Solid-State Polycondensation (SSP) Monomers Monomers (CHDM + Diacid/Diester) + Catalyst Prepolymer Low MW Prepolymer (Viscous Liquid) Monomers->Prepolymer High Temp (220-280°C) High Vacuum Byproduct Removal (H2O) SolidPrepolymer Solid Prepolymer Particles (Ground/Pelletized) Prepolymer->SolidPrepolymer Cooling & Solidification HighMWPolymer High Molecular Weight Polyester (Solid) SolidPrepolymer->HighMWPolymer Temp (< Tm, > Tg) High Vacuum / Inert Gas Flow Final Byproduct Removal

    Caption: Workflow for Two-Stage Polyester Synthesis.

In the Melt Stage , the reaction proceeds rapidly at first. However, as chain length increases, so does melt viscosity. This makes it extremely difficult to stir the mixture and, more importantly, for byproduct molecules (like water) to diffuse to the surface and be removed by the vacuum system.[2] The reaction becomes diffusion-limited and may stall. Further increasing the temperature to decrease viscosity often leads to polymer degradation.

The SSP Stage solves this problem by converting the material into solid particles. At a temperature below the melting point, the polymer chains still have enough mobility for the end groups to react. The small particle size provides a large surface area, allowing the trapped byproducts to escape easily under vacuum. This drives the equilibrium to completion, achieving high molecular weights that are impossible in the melt phase without causing degradation.[2][8]

Q: How does the choice of catalyst impact the synthesis?

The catalyst is crucial for achieving a reasonable reaction rate. The most common catalysts are titanium-based (e.g., Titanium(IV) butoxide, TBT) and tin-based compounds.

  • Activity: Titanium and tin catalysts are highly effective for both esterification and transesterification reactions.[5]

  • Hydrolytic Stability: A key challenge is catalyst deactivation. Water produced during esterification can hydrolyze the catalyst, especially titanium alkoxides, forming less active oligomeric species.[6] This can slow or stop the reaction. Some strategies to mitigate this include adding the catalyst after the initial dehydration phase or using more hydrolytically stable catalysts.

  • Side Reactions: Catalysts can influence the extent of side reactions like ether formation or thermal degradation, which can affect the final properties and color of the polyester.

  • Diagram of Factors Leading to Low Molecular Weight

    Caption: Cause-and-Effect Diagram for Low Molecular Weight.

Q: Can high molecular weight polyesters be synthesized in a single step?

While theoretically possible, it is practically very challenging for this specific monomer system. Single-step melt-to-high-polymer processes require exceptionally efficient reactors that can handle extremely high viscosity while maintaining a high vacuum and uniform temperature. For laboratory and many industrial scales, the degradation reactions often become faster than the polymerization reaction in the final stages, making a two-step approach with SSP the more reliable and controllable method for achieving the highest molecular weights.[2]

References

  • Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. National Institutes of Health. Available from: [Link]

  • 1,4-Cyclohexanedimethanol-based polyesters derived from biomass: synthesis, thermal properties, crystallization properties, and tensile properties. ResearchGate. Available from: [Link]

  • 1,4-Cyclohexanedimethanol-based polyesters derived from biomass: synthesis, thermal properties, crystallization properties, and tensile properties. Semantic Scholar. Available from: [Link]

  • Recent Advances in the Development 1,4-Cycloheanedimethanol (CHDM) and Cyclic Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. Preprints.org. Available from: [Link]

  • Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. MDPI. Available from: [Link]

  • 1,4-Cyclohexanedimethanol-based polyesters derived from 1,4-cyclohexanedimethanol (CHDM) and aliphatic diacids with odd carbons. ResearchGate. Available from: [Link]

  • (PDF) Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. ResearchGate. Available from: [Link]

  • Poly(1,4-cyclohexylenedimethylene-1, 4-cyclohexanedicarboxylate): Analysis of parameters affecting polymerization and cis-trans isomerization. ResearchGate. Available from: [Link]

  • Synthesis of Poly(1,4-cyclohexanedimethyl-1,4-cyclohexanedicarboxylate) as the Matrix Resin for Transparent Composites. ResearchGate. Available from: [Link]

  • Kinetics and mechanisms of polyesterifications I. Reactions of diols with diacids. ResearchGate. Available from: [Link]

  • Kinetic studies on Lewis acidic metal polyesterification catalysts – hydrolytic degradation is a key factor for catalytic performance. National Institutes of Health. Available from: [Link]

  • Synthesis of High Molecular Weight Biobased Aliphatic Polyesters Exhibiting Tensile Properties Beyond Polyethylene. National Institutes of Health. Available from: [Link]

  • trans- and cis-isomers of 1,4-cyclohexanedimethanol (CHDM). ResearchGate. Available from: [Link]

  • Synthesis of rigid biobased polyesters. UvA-DARE (Digital Academic Repository). Available from: [Link]

Sources

preventing side reactions during the synthesis of trans-4-(Hydroxymethyl)cyclohexanol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of trans-4-(Hydroxymethyl)cyclohexanol derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of derivatives of this versatile diol. Our focus is on anticipating and preventing common side reactions to ensure high yield and purity of your target compounds.

Introduction: The Challenge of Selectivity

This compound possesses two distinct hydroxyl groups: a primary (-CH₂OH) and a secondary (-CHOH). This structural feature presents a significant synthetic challenge: achieving selective functionalization. Many common derivatization reactions, such as esterification, etherification, and oxidation, can occur at both sites, leading to a mixture of mono-substituted (at the primary or secondary alcohol), di-substituted products, and unreacted starting material. This guide provides strategies to navigate these challenges and control your reaction outcomes.

Troubleshooting Guides & FAQs

This section is organized by common reaction types used to derivatize this compound. Each entry addresses a specific problem in a question-and-answer format, explaining the underlying chemistry and providing actionable solutions.

Issue 1: Poor Selectivity in Esterification and Etherification

Q1: I'm trying to synthesize a mono-ester of this compound, but I'm getting a mixture of the di-ester, unreacted diol, and my desired mono-ester. How can I improve the selectivity for mono-esterification?

A1: This is a classic selectivity problem. The primary hydroxyl group is generally more sterically accessible and therefore kinetically favored to react first. However, forcing conditions (high temperature, long reaction times, large excess of reagents) will lead to the formation of the thermodynamically stable di-ester.

Root Causes & Solutions:

  • Stoichiometry and Reaction Conditions: Avoid using a large excess of the acylating agent. Start with a 1:1 molar ratio of the diol to the acylating agent. Running the reaction at lower temperatures can also enhance kinetic control, favoring the reaction at the more accessible primary alcohol.

  • Steric Hindrance: The inherent steric difference between the primary and secondary hydroxyls can be exploited. Using a bulky acylating agent can further enhance selectivity for the primary position.

  • Catalyst Choice: For esterifications, using coupling agents like TBTU or TATU with specific bases can achieve selectivity. For instance, with these reagents, secondary alcohols may not react when diisopropylethylamine (DIEA) is used as the base, allowing for selective esterification of the primary hydroxyl.[1]

  • Enzymatic Methods: Lipases, such as Candida antarctica lipase B (CALB), can exhibit high selectivity for monoesterification of symmetrical and non-symmetrical diols.[2] These reactions are often run under mild, unbuffered conditions.

  • Resin-Bound Reagents: Using resin-bound triphenylphosphine in coupling reactions for esterification has been shown to produce mono-esters of symmetrical diols in high yields without the need for high dilution.[3][4] This can be adapted for your system.

Q2: I'm attempting a Williamson ether synthesis to make a mono-ether, but I'm observing both di-ether formation and low conversion. What's going wrong?

A2: Similar to esterification, achieving mono-etherification requires careful control of reaction conditions to favor reaction at one hydroxyl group. The strong base used in the Williamson ether synthesis (e.g., NaH) can deprotonate both hydroxyl groups, leading to the di-alkoxide and subsequent di-ether formation if enough electrophile is present.

Root Causes & Solutions:

  • Controlled Deprotonation: Use of exactly one equivalent of a strong base at low temperatures (e.g., NaH at 0 °C) can favor the formation of the mono-alkoxide of the more acidic primary alcohol. Subsequent addition of the alkylating agent will then predominantly yield the mono-ether.

  • Catalytic Monoetherification: Certain catalyst systems, such as metallic sulfates supported on silica gel, have been shown to be highly selective for the monoetherification of symmetrical diols.[5] This method's selectivity is influenced by the solvent system, which can be optimized for your specific substrate.

  • Use of Protecting Groups: The most robust method to guarantee mono-functionalization is to use a protecting group strategy. This is discussed in detail in the next section.

Issue 2: Unwanted Intramolecular Cyclization

Q3: I tried to convert the primary hydroxyl group to a good leaving group (e.g., a tosylate) to perform a subsequent substitution, but instead, I isolated a cyclic ether (an oxabicyclo[2.2.2]octane derivative). Why did this happen?

A3: You have inadvertently set up an intramolecular Williamson ether synthesis.[6] When you convert one of the hydroxyl groups into a good leaving group (like a tosylate, mesylate, or halide), the remaining hydroxyl group can act as an internal nucleophile. The geometry of the trans-1,4-disubstituted cyclohexane ring is well-suited for this type of intramolecular SN2 reaction, leading to the formation of a stable, bridged cyclic ether.

Mechanism of Intramolecular Cyclization:

G cluster_0 Activation & Cyclization start This compound activated Intermediate with Leaving Group (e.g., OTs) start->activated Tosyl Chloride, Pyridine product Cyclic Ether (Oxabicyclo[2.2.2]octane derivative) activated->product Intramolecular SN2 Attack

Caption: Intramolecular cyclization pathway.

Preventative Measures:

  • Protect the Nucleophilic Hydroxyl: Before converting one hydroxyl group into a leaving group, you must protect the other hydroxyl group to prevent it from acting as a nucleophile.[7] This is the most effective strategy.

  • Reaction Conditions: In some cases, using a non-nucleophilic base and very low temperatures might suppress the cyclization, but this is often unreliable. The protection strategy is far superior.

Issue 3: Side Reactions During Oxidation

Q4: I'm trying to selectively oxidize the primary alcohol to an aldehyde, but I'm getting the carboxylic acid as a major byproduct. How do I prevent this over-oxidation?

A4: Over-oxidation of primary alcohols to carboxylic acids is a common problem with strong, aqueous oxidizing agents like chromic acid (Jones reagent) or potassium permanganate.

Root Causes & Solutions:

  • Choice of Oxidant: Use a milder, anhydrous oxidizing agent that is known to stop at the aldehyde stage. Common choices include:

    • Pyridinium chlorochromate (PCC) in dichloromethane (CH₂Cl₂).

    • Dess-Martin periodinane (DMP) in CH₂Cl₂.

    • Swern oxidation (oxalyl chloride, DMSO, and a hindered base like triethylamine).

  • TEMPO-Catalyzed Oxidation: A highly effective and selective method is the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst with a stoichiometric co-oxidant.[8][9] This system works under mild conditions and is highly selective for primary alcohols, with little to no over-oxidation.[10]

Q5: During the oxidation of the diol, I'm observing the formation of a lactone. What is causing this and how can I avoid it?

A5: Lactone formation occurs when the primary alcohol is first oxidized to an aldehyde, which then exists in equilibrium with its cyclic hemiacetal form. The oxidizing agent can then oxidize this hemiacetal to the corresponding lactone. This is particularly prevalent with strong oxidants or under conditions that favor hemiacetal formation.

Mechanism of Lactone Formation:

G Diol This compound Aldehyde Intermediate Aldehyde Diol->Aldehyde [O] Hemiacetal Cyclic Hemiacetal Aldehyde->Hemiacetal Intramolecular Cyclization Hemiacetal->Aldehyde Ring-Opening Lactone Lactone Byproduct Hemiacetal->Lactone [O] (Over-oxidation)

Caption: Pathway for lactone side product formation.

Preventative Measures:

  • Mild and Selective Oxidation: As with preventing carboxylic acid formation, using a mild oxidant like PCC, DMP, or a TEMPO-based system is key. TEMPO in combination with bis(acetoxy)iodobenzene (BAIB) has been shown to be highly chemoselective for the oxidation of 1,5-diols to δ-lactones, so careful selection of the TEMPO co-oxidant system is crucial to avoid this if it's an unwanted side reaction.[11]

  • Protecting the Secondary Alcohol: If you only want to oxidize the primary alcohol, protecting the secondary alcohol first will prevent the formation of the hemiacetal intermediate required for lactonization.

The Power of Protecting Groups: A Proactive Strategy

The most reliable method for preventing the side reactions discussed above is the strategic use of protecting groups. This approach allows you to "mask" one hydroxyl group while you perform a reaction on the other.

Q6: How do I selectively protect only one of the hydroxyl groups?

A6: Selective protection is achievable by exploiting the steric and electronic differences between the primary and secondary hydroxyls.

  • Bulky Silyl Ethers: Using a sterically demanding silylating agent like tert-butyldimethylsilyl chloride (TBDMSCl) or tert-butyldiphenylsilyl chloride (TBDPSCl) will preferentially protect the less hindered primary alcohol.[12]

  • Trityl Group: The triphenylmethyl (Tr) group is very bulky and is highly selective for protecting primary alcohols.[12]

  • Cyclic Acetals (for Di-protection): If you need to protect both hydroxyls simultaneously, you can form a cyclic acetal, although this is less common for a 1,4-diol like this compared to 1,2- or 1,3-diols.[13]

Orthogonal Protection Workflow

An orthogonal protection strategy involves using multiple protecting groups that can be removed under different conditions, giving you complete control over the synthesis.[7][14][15]

G Start Diol MonoProtected Mono-Protected Diol (e.g., Primary-OTBDMS) Start->MonoProtected 1. Protect Primary -OH (e.g., TBDMSCl) Derivatized Derivatized at Secondary -OH MonoProtected->Derivatized 2. React at Secondary -OH (e.g., Esterification) Deprotected Final Product (Primary -OH restored) Derivatized->Deprotected 3. Deprotect Primary -OH (e.g., TBAF)

Caption: Orthogonal protection workflow example.

Data Summary: Common Protecting Groups for Alcohols
Protecting GroupAbbreviationIntroduction ReagentsCleavage ConditionsStabilitySelectivity
tert-Butyldimethylsilyl EtherTBDMSTBDMSCl, ImidazoleTBAF, HF, Acetic AcidBase, mild acid, oxidantsHigh for 1° > 2°
Tetrahydropyranyl EtherTHPDihydropyran (DHP), p-TsOH (cat.)Aqueous Acid (e.g., HCl, p-TsOH)Base, nucleophiles, oxidantsLow; protects most alcohols
Benzyl EtherBnBnBr, NaHH₂, Pd/C (Hydrogenolysis)Acid, base, oxidants, reductants (non-catalytic)Low; protects most alcohols
Cyclic Carbonate-Phosgene or equivalentBasic conditions (e.g., K₂CO₃, MeOH)Acid, fluorideFor 1,2- and 1,3-diols

Note: Data is compiled from various sources and represents general stability and selectivity profiles.[13][16][17][18]

Experimental Protocols

Protocol 1: Selective Monoprotection of Primary Alcohol with TBDMSCl
  • Setup: To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) at 0 °C under an inert atmosphere (N₂ or Ar), add imidazole (1.2 eq).

  • Addition: Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.05 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the mono-protected product.

Protocol 2: TEMPO-Catalyzed Selective Oxidation of a Primary Alcohol to an Aldehyde

This protocol is adapted from established procedures.[8]

  • Setup: In a round-bottom flask, dissolve the mono-protected diol (from Protocol 1) (1.0 eq) in acetonitrile. Add TEMPO (0.05 eq) and a copper(I) salt such as (0.05 eq) and a ligand like 2,2'-bipyridine (bpy) (0.05 eq).

  • Reaction: Stir the reaction mixture at room temperature, open to the ambient air. The solution should turn dark red/brown. Monitor the reaction progress by TLC.

  • Workup: Once the starting alcohol is consumed, dilute the reaction mixture with diethyl ether and wash with saturated aqueous NH₄Cl.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude aldehyde can be purified by silica gel chromatography. For many applications, filtration through a short plug of silica is sufficient to remove the catalyst.[8]

References

  • Pathak, G., & Rokhum, S. L. (2015). Selective Monoesterification of Symmetrical Diols Using Resin-Bound Triphenylphosphine. ACS Combinatorial Science, 17(10), 596-600. [Link]

  • Nishiguchi, T., & Fujisaki, S. (1991). Highly Selective Monoetherification of Symmetrical Diols Catalysed by Metallic Sulfate Supported on Silica Gel. Journal of the Chemical Society, Chemical Communications, (18), 1281-1282. [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. School of Chemistry. [Link]

  • Dhar, A., & Roy, S. (2017). Enzymatic monoesterification of symmetric diols: restriction of molecular conformations influences selectivity. Organic & Biomolecular Chemistry, 15(4), 858-862. [Link]

  • Boltje, T. J., & van Delft, F. L. (2010). Strategies Toward Protection of 1,2‐ and 1,3‐Diols in Carbohydrate Chemistry. In Carbohydrate Chemistry: Volume 36 (pp. 1-34). Royal Society of Chemistry. [Link]

  • Boltje, T. J., Kim, J. H., Park, J., Boons, G. J. (2009). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. Journal of the American Chemical Society, 131(4), 1549-1557. [Link]

  • Rokhum, S. L., & Pathak, G. (2015). Selective Monoesterification of Symmetrical Diols Using Resin-Bound Triphenylphosphine. ResearchGate. [Link]

  • Jakubke, H. D. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

  • Hoover, J. M., & Stahl, S. S. (2012). Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air. Journal of visualized experiments : JoVE, (69), e4328. [Link]

  • Ousmer, M., Bouyssi, D., & Ciufolini, M. A. (2002). Silver(I) oxide mediated highly selective monotosylation of symmetrical diols. Application to the synthesis of polysubstituted cyclic ethers. Organic letters, 4(14), 2329–2332. [Link]

  • Myers, A. G. (n.d.). Protecting Groups. Harvard University. [Link]

  • Das, G. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-8, PPT-8 Part-8: Conformation and Reactivity in Cyclohexane-I. [Link]

  • Li, C., Zheng, M., & Wang, A. (2018). Synthesis of 1,4-Cyclohexanedimethanol, 1,4-Cyclohexanedicarboxylic Acid and 1,2-Cyclohexanedicarboxylates. Angewandte Chemie International Edition, 57(23), 6901-6905. [Link]

  • Mothe, S. R., Lauw, S. J., Kothandaraman, P., & Chan, P. W. (2012). Brønsted acid-catalyzed cycloisomerization of but-2-yne-1,4-diols with or without 1,3-dicarbonyl compounds to tri- and tetrasubstituted furans. The Journal of organic chemistry, 77(16), 6937–6947. [Link]

  • Patil, S. A., & Patil, R. (2018). Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts. Royal Society Open Science, 5(7), 180740. [Link]

  • Wikipedia. (2024). Protecting group. [Link]

  • ResearchGate. (n.d.). Crossover experiments for the cyclization of 1,4‐diol 2 j in the presence of ketoalcohol 4 a (top) or diketone 5 a (bottom). [Link]

  • Chem-Station. (2014, March 24). TEMPO Oxidation. [Link]

  • Hansen, T. M., Florence, G. J., Lugo-Mas, P., Chen, J., Abrams, J. N., & Forsyth, C. J. (2003). Highly chemoselective oxidation of 1,5-diols to δ-lactones with TEMPO/BAIB. Tetrahedron Letters, 44(1), 57-59. [Link]

  • Wikipedia. (2024). 1,4-Cyclohexanedimethanol. [Link]

  • Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups. [Link]

  • Zhu, L., Tan, Z., Xu, J. H., & Xu, Y. (2019). Biosynthesis of lactones from diols mediated by an artificial flavin. Bioresources and Bioprocessing, 6(1), 1-9. [Link]

  • Chemistry Steps. (n.d.). Protecting Groups For Alcohols. [Link]

  • Ashenhurst, J. (2015, June 12). The Intramolecular Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Organic Syntheses. (n.d.). TEMPO-Catalyzed Oxidation of Alcohols. [Link]

  • Chan, P. W. H., et al. (2012). Brønsted acid-catalyzed cycloisomerization of but-2-yne-1,4-diols with or without 1,3-dicarbonyl compounds to tri- and tetrasubstituted furans. Semantic Scholar. [Link]

  • Matin, M. M. (2008). One step intramolecular cyclization of diol via mesylation: efficient synthesis of sugar derived[2][3]oxazepanes. ResearchGate. [Link]

  • De Luca, L., & Giacomelli, G. (2006). TEMPO-Mediated Oxidations. In Organic Reactions. John Wiley & Sons, Ltd. [Link]

  • LibreTexts Chemistry. (2025, February 24). 18.2: Preparing Ethers. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • ResearchGate. (n.d.). Size-Driven Inversion of Selectivity in Esterification Reactions: Secondary Beat Primary Alcohols. [Link]

  • Hall, D. G. (2014). Regio- and Enantioselective Monofunctionalization of Diols via Hemiboronic Acid Catalysis. University of Alberta. [Link]

  • Google Patents. (n.d.). JP3031033B2 - Method for producing trans-1,4-cyclohexanedimethanol.
  • Sharma, J. (2021, September 7). Steric Acceleration | Rate Of Reaction | Dynamic Stereochemistry [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). (PDF) Biosynthesis of lactones from diols mediated by an artificial flavin. [Link]

  • ResearchGate. (n.d.). Biosynthesis of Lactones From Diols Mediated by an Artificial Flavin. [Link]

  • Organic Chemistry Portal. (n.d.). Lactone synthesis. [Link]

  • Wikipedia. (2024). Steric effects. [Link]

  • MDPI. (2022). Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. [Link]

  • ResearchGate. (2024, September 17). (PDF) Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. [Link]

  • The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of trans-4-(Hydroxymethyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of trans-4-(Hydroxymethyl)cyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Introduction

The synthesis of this compound, a key building block in pharmaceuticals and liquid crystal displays, is most commonly achieved through the reduction of dimethyl 1,4-cyclohexanedicarboxylate. While seemingly straightforward, achieving a high yield of the desired trans isomer requires careful control over reaction conditions, work-up procedures, and purification. This guide provides a comprehensive troubleshooting framework in a question-and-answer format to address the specific issues you may encounter.

The primary focus of this guide will be on the two most prevalent synthesis routes:

  • Reduction using Lithium Aluminum Hydride (LiAlH₄)

  • Catalytic Hydrogenation

Part 1: Troubleshooting Guide for LiAlH₄ Reduction

The reduction of dimethyl 1,4-cyclohexanedicarboxylate with lithium aluminum hydride (LiAlH₄) is a common laboratory-scale method. However, its high reactivity and sensitivity to moisture can lead to several issues.

Frequently Asked Questions & Troubleshooting

Question 1: My yield is significantly lower than expected. What are the likely causes?

Answer: Low yields in LiAlH₄ reductions can typically be traced back to three main areas: reagent quality, reaction conditions, and work-up procedure.

  • Reagent and Solvent Quality: LiAlH₄ reacts violently with water. Any moisture in your starting material, solvent (typically THF or diethyl ether), or reaction flask will consume the reagent, reducing the amount available for the ester reduction and lowering your yield.[1][2][3][4]

    • Troubleshooting:

      • Ensure your dimethyl 1,4-cyclohexanedicarboxylate is dry. If necessary, dissolve it in a suitable solvent and dry over anhydrous magnesium sulfate, then remove the solvent under reduced pressure.

      • Use freshly distilled, anhydrous solvents. THF, a common solvent for these reductions, can absorb moisture from the air and form explosive peroxides.[1][3] It is crucial to use a freshly opened bottle of anhydrous THF or distill it from a suitable drying agent like sodium/benzophenone.

      • Thoroughly flame-dry your glassware under a stream of inert gas (nitrogen or argon) before starting the reaction.

  • Incomplete Reaction: The reduction of the diester to the diol is a stepwise process that proceeds through a mono-reduced intermediate (methyl 4-(hydroxymethyl)cyclohexanecarboxylate). Insufficient LiAlH₄ or a short reaction time will result in the presence of this intermediate in your crude product, thus lowering the yield of the desired diol.

    • Troubleshooting:

      • Use a sufficient excess of LiAlH₄. A molar ratio of at least 1:1 (LiAlH₄:diester) is stoichiometrically required, but a 1.5 to 2-fold excess is recommended to ensure complete conversion.

      • Monitor the reaction progress using Thin Layer Chromatography (TLC). The diol product is significantly more polar than the starting diester. A common eluent system is a 1:1 mixture of ethyl acetate and hexanes.[5] The starting material will have a high Rf, while the product will have a low Rf. The reaction is complete when the spot corresponding to the starting material is no longer visible.

  • Product Loss During Work-up: The work-up of LiAlH₄ reactions is critical. The formation of aluminum salts can create gelatinous precipitates that trap the product, making extraction difficult and leading to significant product loss.[6]

    • Troubleshooting:

      • Employ the Fieser work-up method. This involves the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water. This procedure is designed to produce granular aluminum salts that are easily filtered.

      • Alternatively, using a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) during the quench can chelate the aluminum salts, preventing the formation of emulsions and facilitating a clean phase separation.

Question 2: I have a significant amount of the cis isomer in my final product. How can I improve the stereoselectivity for the trans isomer?

Answer: The trans isomer of 4-(hydroxymethyl)cyclohexanol is the thermodynamically more stable product.[7] An elevated amount of the cis isomer often points to issues with reaction temperature or post-reaction isomerization.

  • Reaction Temperature: While LiAlH₄ reductions are often performed at room temperature or reflux, higher temperatures can promote isomerization to the thermodynamically favored trans isomer. However, excessively high temperatures during the reaction or work-up can lead to side reactions.

    • Troubleshooting:

      • Start the reaction at 0 °C and then allow it to warm to room temperature or gently reflux. This controlled temperature profile helps to manage the initial exotherm and can influence the kinetic vs. thermodynamic product ratio.

      • During work-up, avoid prolonged exposure to strongly acidic or basic conditions, which can catalyze the epimerization of the hydroxyl groups.

  • Isomerization During Purification: Isomerization can also occur during distillation if the product is heated for extended periods, especially if acidic or basic impurities are present.[8]

    • Troubleshooting:

      • Purify the product by recrystallization rather than distillation if possible.

      • If distillation is necessary, use a high vacuum to lower the boiling point and minimize the heating time.

Question 3: My reaction work-up resulted in a persistent emulsion. How can I break it and recover my product?

Answer: Emulsions are a common problem in LiAlH₄ work-ups due to the formation of finely dispersed aluminum salts.

  • Breaking the Emulsion:

    • Rochelle's Salt: As mentioned, adding a saturated solution of Rochelle's salt and stirring for an extended period (1-2 hours) is a very effective method.

    • Filtration through Celite®: Passing the entire mixture through a pad of Celite® or diatomaceous earth can help to break up the emulsion and filter out the fine solids.

    • Addition of Saturated NaCl (Brine): Washing the emulsion with brine can sometimes help to break it by increasing the ionic strength of the aqueous phase.

Experimental Protocol: LiAlH₄ Reduction

This protocol provides a detailed, step-by-step methodology for the reduction of dimethyl 1,4-cyclohexanedicarboxylate.

  • Preparation:

    • Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel under a stream of inert gas.

    • Allow the flask to cool to room temperature under the inert atmosphere.

  • Reaction Setup:

    • In the reaction flask, suspend LiAlH₄ (1.5 eq.) in anhydrous THF.

    • In the dropping funnel, dissolve dimethyl 1,4-cyclohexanedicarboxylate (1.0 eq.) in anhydrous THF.

  • Reaction:

    • Cool the LiAlH₄ suspension to 0 °C using an ice bath.

    • Add the solution of the diester dropwise from the dropping funnel to the stirred LiAlH₄ suspension over 30-60 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up (Fieser Method):

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully add water (X mL, where X is the mass of LiAlH₄ in grams) dropwise.

    • Add 15% aqueous NaOH (X mL).

    • Add water (3X mL).

    • Allow the mixture to warm to room temperature and stir vigorously for 1 hour.

    • Add anhydrous magnesium sulfate, stir for another 15 minutes, and then filter the granular precipitate through a pad of Celite®. Wash the filter cake with additional THF or ethyl acetate.

  • Purification:

    • Combine the organic filtrates and remove the solvent under reduced pressure to obtain the crude product.

    • Recrystallize the crude solid from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure this compound.

Data Summary Table
ParameterRecommended ValueRationale
LiAlH₄ Stoichiometry 1.5 - 2.0 equivalentsEnsures complete reduction of both ester groups.
Solvent Anhydrous THF or Diethyl EtherAprotic solvents that do not react with LiAlH₄.[1]
Reaction Temperature 0 °C to Room Temperature/RefluxControlled addition at low temperature manages the exotherm.
Work-up Method Fieser Method or Rochelle's SaltPromotes the formation of filterable salts and prevents emulsions.

Part 2: Troubleshooting Guide for Catalytic Hydrogenation

Catalytic hydrogenation is a more scalable and safer alternative to using metal hydrides. This method typically involves the hydrogenation of dimethyl 1,4-cyclohexanedicarboxylate or its precursor, dimethyl terephthalate.

Frequently Asked Questions & Troubleshooting

Question 1: The hydrogenation reaction is very slow or has stalled. What could be the issue?

Answer: Slow or stalled hydrogenation reactions are almost always due to catalyst deactivation or insufficient reaction conditions.

  • Catalyst Deactivation (Poisoning):

    • Sulfur and Halogen Compounds: Trace amounts of sulfur or halogen-containing impurities in the starting material or solvent can poison noble metal catalysts like Palladium and Ruthenium.

    • Solvent-Induced Deactivation: Alcohols, including the methanol byproduct from the reduction of the methyl ester, can cause catalyst deactivation, particularly with Raney Nickel, by forming inactive metal carbides or blocking active sites.[6]

    • Troubleshooting:

      • Ensure the purity of your starting materials and solvents.

      • If methanol is a byproduct, consider using a catalyst system known to be resistant to alcohol poisoning, such as certain bimetallic Ru-Re catalysts.[9]

      • Catalyst regeneration can sometimes be achieved by high-temperature oxidation, but this is often not practical in a standard laboratory setting.[10] It is usually more effective to use fresh catalyst.

  • Insufficient Hydrogen Pressure or Temperature: Hydrogenation of esters is more demanding than that of alkenes and requires higher pressures and temperatures to proceed at a reasonable rate.[11]

    • Troubleshooting:

      • Ensure your reaction is set to the recommended pressure and temperature for the specific catalyst system you are using. Typical conditions can range from 3 MPa to 6 MPa and 150 °C to 250 °C.[11]

      • Ensure efficient stirring to facilitate the mass transfer of hydrogen gas to the catalyst surface.

Question 2: The reaction produced a mixture of products, including the partially reduced intermediate. How can I drive the reaction to completion?

Answer: The presence of the mono-alcohol/mono-ester intermediate indicates incomplete hydrogenation.

  • Reaction Time and Conditions:

    • Troubleshooting:

      • Increase the reaction time.

      • Increase the hydrogen pressure or temperature within the limits of your equipment and the stability of the catalyst.

      • Increase the catalyst loading.

Question 3: How can I control the cis/trans isomer ratio in the final product?

Answer: The cis/trans ratio in catalytic hydrogenation is influenced by the catalyst, temperature, and reaction time. The thermodynamically favored trans isomer is generally the major product, with equilibrium ratios around 66-68% trans.[12]

  • Optimizing for the trans Isomer:

    • Troubleshooting:

      • Higher reaction temperatures and longer reaction times tend to favor the formation of the thermodynamic trans product through isomerization.[8]

      • The choice of catalyst can also influence the stereoselectivity. Some catalyst systems may have a higher propensity for isomerization than others.

Part 3: Purification and Analysis

Question 1: How can I effectively separate the cis and trans isomers?

Answer: The cis and trans isomers of 4-(hydroxymethyl)cyclohexanol have different physical properties, which can be exploited for their separation.

  • Recrystallization: The trans isomer is a solid at room temperature, while the cis isomer is a liquid. This difference in melting point allows for effective separation by recrystallization.

    • Recommended Solvent Systems:

      • Ethyl acetate/hexanes

      • Methanol/water

      • Acetone/water

    • The trans isomer is typically less soluble and will crystallize out of solution upon cooling, leaving the cis isomer in the mother liquor.

  • Chromatography: If high purity is required, the isomers can be separated by column chromatography or High-Performance Liquid Chromatography (HPLC).

    • TLC/Column Chromatography: A silica gel stationary phase with an eluent system like ethyl acetate/hexanes can separate the two isomers. The more polar cis isomer will have a lower Rf value than the trans isomer.

    • HPLC: Reversed-phase HPLC with a water/acetonitrile gradient can be used for analytical separation.[5]

Question 2: What should I look for when analyzing my product by TLC or HPLC?

Answer:

  • TLC Analysis:

    • Visualization: The diol products are often not UV active. They can be visualized using a potassium permanganate stain (will show up as yellow spots on a purple background) or a p-anisaldehyde stain (will give colored spots upon heating).[13]

    • Spot Identification:

      • Starting Material (Diester): High Rf

      • Intermediate (Mono-alcohol/mono-ester): Intermediate Rf

      • trans-Diol: Low Rf

      • cis-Diol: Slightly lower Rf than the trans-diol due to its higher polarity.

  • HPLC Analysis:

    • Peak Tailing: Can indicate interactions with active sites on the column or column degradation.

    • Broad Peaks: May suggest column overload or a poorly packed column.

    • Inconsistent Retention Times: Often points to issues with the mobile phase composition or temperature fluctuations.[14][15][16][17]

Diagrams and Workflows

LiAlH₄ Reduction and Troubleshooting Workflow

cluster_reaction Reaction Phase cluster_troubleshooting Troubleshooting Points cluster_workup Work-up & Purification start Start: Anhydrous Dimethyl 1,4-cyclohexanedicarboxylate + Anhydrous THF reagent Add to LiAlH₄ suspension (1.5-2.0 eq) at 0°C start->reagent react Stir and monitor by TLC reagent->react tlc_check TLC shows starting material? react->tlc_check c1 Yes: Add more LiAlH₄ or increase reaction time tlc_check->c1 c2 No: Proceed to Work-up tlc_check->c2 yield_check Low final yield? y1 Yes: Check for moisture contamination or work-up losses (emulsions) yield_check->y1 y2 No: Proceed to Purification yield_check->y2 isomer_check High cis-isomer content? i1 Yes: Optimize temperature control; use recrystallization for purification isomer_check->i1 i2 No: Synthesis Successful isomer_check->i2 c2->yield_check quench Quench at 0°C (Fieser or Rochelle's Salt) c2->quench y2->isomer_check extract Filter solids, extract aqueous phase quench->extract purify Recrystallize from Ethyl Acetate/Hexanes extract->purify

Caption: Troubleshooting workflow for the LiAlH₄ reduction method.

Catalytic Hydrogenation Decision Tree

start Start: Hydrogenation of Dimethyl 1,4-cyclohexanedicarboxylate check_rate Is reaction rate slow or stalled? start->check_rate rate_yes Yes check_rate->rate_yes rate_no No check_rate->rate_no check_completion Is reaction incomplete (intermediate present)? comp_yes Yes check_completion->comp_yes comp_no No check_completion->comp_no check_isomer Is cis-isomer ratio too high? iso_yes Yes check_isomer->iso_yes iso_no No check_isomer->iso_no troubleshoot_rate troubleshoot_rate rate_yes->troubleshoot_rate Check for catalyst poisoning (sulfur, solvent). Increase H₂ pressure/temperature. rate_no->check_completion troubleshoot_rate->check_completion troubleshoot_comp troubleshoot_comp comp_yes->troubleshoot_comp Increase reaction time, temperature, pressure, or catalyst loading. comp_no->check_isomer troubleshoot_comp->check_isomer troubleshoot_iso troubleshoot_iso iso_yes->troubleshoot_iso Increase temperature/time to favor thermodynamic trans product. Consider catalyst choice. end end iso_no->end Successful Hydrogenation troubleshoot_iso->end

Caption: Decision tree for troubleshooting catalytic hydrogenation.

References

  • Masterson, D. S. (n.d.). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2023, February 3). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. Retrieved from [Link]

  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]

  • Ciriminna, R., & Pagliaro, M. (2011). Poly(1,4-cyclohexylenedimethylene-1, 4-cyclohexanedicarboxylate): Analysis of parameters affecting polymerization and cis-trans isomerization. Journal of Applied Polymer Science, 122(5), 3249-3254.
  • Im, S. S., et al. (2021). Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM)
  • Wang, Y., et al. (2018). Synthesis of 1,4-Cyclohexanedimethanol, 1,4-Cyclohexanedicarboxylic Acid and 1,2-Cyclohexanedicarboxylates from Formaldehyde, Crotonaldehyde and Acrylate.
  • Kuroda, K., & Tsuchida, T. (1990). Process for preparing trans-1, 4 cyclohexanedimethanol.
  • Adkins, H., & Wojcik, B. (1934). The Hydrogenation of Esters to Alcohols over Copper Chromite. Journal of the American Chemical Society, 56(1), 247-249.
  • Preprints.org. (2024). Recent Advances in the Development 1,4-Cycloheanedimethanol (CHDM)
  • ResearchGate. (n.d.). Do the geometrical isomers appear as single spot on TLC? and how their presence will affect on the melting point of the compound? Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Rånby, B., & Guo, R. Y. (1990). New polymer syntheses, 17. Cis/trans isomerism of 1,4‐cyclohexanedicarboxylic acid in crystalline, liquid‐crystalline and amorphous polyesters. Journal of Polymer Science Part A: Polymer Chemistry, 28(11), 3271-3283.
  • Li, G., et al. (2020). Selective Hydrogenation of Dimethyl Terephthalate to 1,4-Cyclohexane Dicarboxylate by Highly Dispersed Bimetallic Ru-Re/AC Catalysts. Journal of Nanoscience and Nanotechnology, 20(2), 1140-1147.
  • BYJU'S. (n.d.). Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

  • ResearchGate. (n.d.). Poisoned catalyst regeneration using the high-temperature oxidation... Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Organic Lab Techniques. (2021, August 22). Visualizing a TLC plate [Video]. YouTube. Retrieved from [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-(HYDROXYMETHYL)CYCLOHEXANOL FROM CYCLOHEXANONE. Retrieved from [Link]

  • Mastelf. (2025, January 7). Troubleshooting Common HPLC Problems: Solutions for Better Results. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation process of 4-(4-hydroxyphenyl)-cyclohexanol.
  • PharmaCores. (2025, January 7). Troubleshooting Common HPLC Problems: Solutions for Better Results. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • Ashenhurst, J. (2011, September 30). Reagent Friday: Raney Nickel. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Separation and purification of cis and trans isomers.
  • American Chemical Society. (n.d.). Raney® Nickel: A Life-Changing Catalyst. Retrieved from [Link]

  • ACS Publications. (2026, January 2). Highly Selective Conversion of Polyethylene Terephthalate into Liquid Fuel via Nb-Assisted Ru Bimetallic Catalyst. Retrieved from [Link]

  • Chemistry Unleashed. (2021, June 22). Raney Nickel Reduction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Dr. Manu Kaushal. (2020, April 18). Reduction of Carboxylic Acids By LiAlH4 Mechanism [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Raney nickel. Retrieved from [Link]

  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Catalyst Deactivation, Poisoning and Regeneration. Retrieved from [Link]

  • Google Patents. (n.d.). Production of trans-4-amino-cyclohexanol from paracetamol.

Sources

troubleshooting guide for trans-4-(Hydroxymethyl)cyclohexanol based polymer synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Troubleshooting and Optimization

Welcome to the technical support center for polymer synthesis utilizing trans-4-(Hydroxymethyl)cyclohexanol. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to overcome common challenges in your research. This guide is structured as a series of frequently asked questions that address specific issues you may encounter, from monomer preparation to final polymer characterization.

The unique structure of this compound—a rigid, cycloaliphatic diol—imparts desirable properties like enhanced thermal stability and hardness to polyesters.[1] However, its specific stereochemistry and physical properties also present unique challenges during polymerization. This guide will help you navigate these complexities to achieve consistent, high-quality results.

Section 1: Monomer Purity and Preparation

The quality of your starting materials is the foundation of a successful polymerization. Impurities can act as chain terminators or cause undesirable side reactions, severely limiting the final molecular weight.

Question 1: My polymerization consistently results in low molecular weight polymer. I suspect my this compound monomer is the issue. How can I verify its purity and prepare it for synthesis?

Answer: This is the most critical first step. Achieving a high degree of polymerization is highly sensitive to monomer purity and the presence of moisture.[2] Here’s a systematic approach to monomer validation and preparation:

A1.1: Purity Verification

  • Source Purity: Commercial this compound is typically available at >98% purity. However, it is crucial to verify this, as even small amounts of monofunctional impurities can cap polymer chains.

  • Analytical Techniques:

    • Gas Chromatography (GC): Use GC to confirm the purity and check for the presence of the cis-isomer or other organic contaminants. The presence of the cis-isomer can impact the polymer's crystallinity and thermal properties.[3][4]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify impurities.

    • Karl Fischer Titration: This is essential to quantify water content. The monomer is hygroscopic, and residual water will disrupt stoichiometry and can hydrolyze ester linkages at high temperatures.[5]

A1.2: Purification Protocol

If impurities are detected, or as a precautionary measure, purification is recommended.

  • Recrystallization: If solids are present or if you suspect organic impurities, recrystallize the monomer from an appropriate solvent (e.g., ethyl acetate or a toluene/ethanol mixture).

  • Vacuum Drying: This is a mandatory step. Dry the monomer in a vacuum oven at a temperature slightly below its melting point (approx. 104-108°C) for at least 12-24 hours or until the water content is below 50 ppm as confirmed by Karl Fischer titration. Store the dried monomer in a desiccator under an inert atmosphere (e.g., nitrogen or argon).[6]

Below is a workflow for ensuring monomer quality before beginning polymerization.

Monomer_Prep_Workflow cluster_prep Monomer Preparation Workflow start Receive/Prepare Monomer gc_nmr Verify Purity & Isomer Ratio (GC, NMR) start->gc_nmr purity_check Purity > 99%? gc_nmr->purity_check kf Measure Water Content (Karl Fischer) moisture_check Moisture < 50 ppm? kf->moisture_check purity_check->kf Yes recrystallize Action: Recrystallize Monomer purity_check->recrystallize No vacuum_dry Action: Dry Under Vacuum moisture_check->vacuum_dry No ready Monomer Ready for Polymerization moisture_check->ready Yes recrystallize->vacuum_dry vacuum_dry->kf Re-test

Caption: Workflow for monomer validation and preparation.

Section 2: The Polymerization Process (Melt Polycondensation)

Melt polycondensation is the most common method for synthesizing polyesters from diols and dicarboxylic acids.[7] It is typically a two-stage process: (1) Esterification to form low molecular weight oligomers, and (2) Polycondensation under high vacuum and temperature to build high molecular weight chains.

Question 2: I am attempting a melt polycondensation with a dicarboxylic acid, but my final polymer has a low intrinsic viscosity and is brittle. What are the likely causes and how can I fix this?

Answer: Achieving high molecular weight in polycondensation is a classic challenge governed by the Carothers equation, which dictates that a high degree of conversion (>99.5%) is necessary.[2] Several factors can prevent this.

A2.1: Stoichiometric Imbalance Precise 1:1 stoichiometry between the hydroxyl (-OH) groups of the diol and the carboxyl (-COOH) groups of the diacid is paramount.[2]

  • Cause: Inaccurate weighing of monomers, presence of impurities, or loss of a more volatile monomer during the reaction. While this compound is not highly volatile, some diacids or their methyl ester derivatives can be.

  • Solution: Use a high-precision balance and ensure monomer purity. To compensate for potential loss of the diol during the high-temperature vacuum stage, it is common practice to start the esterification stage with a slight excess of the diol (e.g., 1.05 to 1.1 molar equivalents). This excess is then removed during the high vacuum polycondensation stage.[2][8]

A2.2: Inefficient Water/Byproduct Removal The condensation reaction is an equilibrium. To drive it towards the polymer, the condensation byproduct (water for a diacid, or methanol for a diester) must be continuously and efficiently removed.

  • Cause: Inadequate vacuum, leaks in the reactor setup, or insufficient surface area for evaporation as the melt viscosity increases.

  • Solution:

    • High Vacuum: Ensure your vacuum system can achieve pressures below 1 Torr.

    • Efficient Stirring: Use a mechanical stirrer that can handle high-viscosity melts to ensure continuous surface renewal for efficient byproduct removal.

    • Temperature Profile: Gradually increase the temperature during the polycondensation stage to maintain a molten state and facilitate diffusion of the byproduct out of the viscous melt.

A2.3: Suboptimal Catalyst Selection While esterification can proceed without a catalyst, achieving high molecular weight requires one to accelerate the reaction and avoid prolonged exposure to high temperatures, which can cause degradation.[2]

  • Cause: Using the wrong catalyst or an incorrect concentration.

  • Solution: Select a suitable catalyst based on your requirements for reaction speed, polymer color, and potential toxicity (for biomedical applications).

Catalyst TypeExample(s)Typical Conc. (wt%)ProsCons
Tin CompoundsTin(II) octoate, Dibutyltin oxide0.01 - 0.1Highly active, effective at moderate temperatures.Can cause discoloration (yellowing), potential toxicity concerns.[9]
Titanium AlkoxidesTitanium(IV) butoxide, Titanium(IV) isopropoxide0.05 - 0.2Very high activity, good for achieving high MW.Prone to hydrolysis, can lead to yellowing, may require deactivation.[10][11]
Antimony CompoundsAntimony(III) oxide0.02 - 0.05Widely used in industrial PET synthesis.Environmental and health concerns.
Protic Acidsp-Toluenesulfonic acid (p-TSA), H₂SO₄0.1 - 0.5Inexpensive and effective for esterification.Can cause side reactions like dehydration of the diol to form ethers, leading to chain termination.[8]

Troubleshooting Workflow for Low Molecular Weight

This diagram provides a logical path to diagnose the root cause of low molecular weight.

Low_MW_Troubleshooting cluster_troubleshoot Troubleshooting: Low Molecular Weight start Problem: Low Mn / Brittle Polymer q1 Was monomer purity verified (<50 ppm H₂O, >99% pure)? start->q1 a1_no Action: Purify and thoroughly dry monomers. q1->a1_no No q2 Was stoichiometry precise (slight diol excess used)? q1->q2 Yes a1_no->start Restart a2_no Action: Re-calculate monomer ratio. Use 1.05:1 diol:diacid. q2->a2_no No q3 Was byproduct (H₂O) effectively removed? q2->q3 Yes a2_no->start Restart a3_no Action: Check vacuum level (<1 Torr) and stirrer efficiency. q3->a3_no No q4 Was reaction time/temp sufficient? q3->q4 Yes a3_no->start Restart a4_no Action: Increase polycondensation time or temperature cautiously. q4->a4_no No a4_yes Possible thermal degradation or side reactions. Consider milder catalyst or lower temp. q4->a4_yes Yes a4_no->start Restart

Caption: A logical workflow for diagnosing low molecular weight issues.

Question 3: My final polymer is discolored (yellow to brown). What causes this and how can I prevent it?

Answer: Discoloration is almost always a sign of thermal degradation or oxidative side reactions occurring at the high temperatures required for polycondensation. The presence of the cycloaliphatic ring in your monomer generally imparts good thermal stability, but degradation can still occur.[1]

  • Cause 1: Excessive Temperature/Time: Holding the polymer melt at very high temperatures (e.g., >240-250°C) for extended periods can cause polymer chains to break and form chromophores.

    • Solution: Optimize your reaction conditions. Use an effective catalyst to shorten the required reaction time at high temperatures.[2] Refer to the table above. A more active catalyst like a titanium alkoxide might allow you to lower the polycondensation temperature.

  • Cause 2: Oxygen Presence: Oxygen in the reactor at high temperatures is a primary cause of oxidative degradation.

    • Solution: Ensure the reactor is thoroughly purged with an inert gas (high-purity nitrogen or argon) before heating. Maintain a slight positive pressure of inert gas during the initial esterification stage before applying vacuum.

  • Cause 3: Catalyst Residue: Some catalysts, particularly titanium-based ones, can cause yellowing.

    • Solution: Use the minimum effective concentration of the catalyst. After polymerization, you can use a phosphorus-based stabilizer (e.g., triphenyl phosphite) to complex with the catalyst residue and improve color.

Section 3: Polymer Properties and Characterization

The final properties of your polymer are directly linked to its molecular structure, which is influenced by the monomer and synthesis conditions.

Question 4: The glass transition temperature (Tg) and melting point (Tm) of my polymer are different from what I expected. Why would this happen?

Answer: The thermal properties of a polyester are highly dependent on chain rigidity, molecular weight, and crystallinity. The trans- configuration of your diol is designed to create a rigid polymer backbone, leading to efficient chain packing and potentially high crystallinity and a high Tm.[4] Deviations often point to issues with the polymer structure.

  • Cause 1: Isomeric Impurity: The most likely cause is the presence of the cis-isomer of 4-(Hydroxymethyl)cyclohexanol in your monomer. The kinked structure of the cis-isomer disrupts chain packing, reduces crystallinity, and consequently lowers both the Tg and Tm.[3][12]

    • Solution: Verify the isomeric purity of your monomer via GC or NMR as described in Section 1.

  • Cause 2: Low Molecular Weight: Tg is highly dependent on molecular weight, especially at lower Mn values. The polymer chains need to reach a certain length before the Tg plateaus. If your molecular weight is lower than expected, your Tg will also be lower.

    • Solution: Address the low molecular weight issue using the troubleshooting guide in Section 2.

  • Cause 3: Copolymer Composition: If you are making a copolyester, the ratio of the comonomers will directly influence the thermal properties. An incorrect feed ratio will lead to a different Tg and Tm.

    • Solution: Re-verify your monomer calculations and weighing. Use NMR to confirm the final copolymer composition.

Characterization Techniques

To properly diagnose these issues, a suite of characterization techniques is essential.[13]

TechniqueWhat It MeasuresHow It Helps in Troubleshooting
Gel Permeation Chromatography (GPC/SEC) Molecular Weight (Mn, Mw) and Polydispersity Index (PDI)Directly quantifies the success of the polymerization in achieving high molecular weight. The primary indicator for issues in Section 2.
Differential Scanning Calorimetry (DSC) Glass Transition (Tg), Melting Point (Tm), Crystallinity (%Xc)Reveals issues with isomeric purity, molecular weight, or copolymer composition. A broad melting peak or low crystallinity can indicate impurities.[14]
Nuclear Magnetic Resonance (NMR) Chemical Structure, Copolymer Composition, End-GroupsConfirms the polymer structure is correct. Can be used to calculate Mn by comparing end-group signals to repeat-unit signals. Verifies comonomer incorporation ratios.
Thermogravimetric Analysis (TGA) Thermal Stability / Decomposition Temperature (Td)Indicates if degradation occurred during synthesis. A lower-than-expected Td suggests chain scission.

Experimental Protocol: Baseline Two-Stage Melt Polycondensation

This protocol provides a detailed methodology for synthesizing a polyester from this compound and adipic acid.

Procedure: Synthesis of Poly(trans-4-(hydroxymethyl)cyclohexyl adipate)

  • Monomer Preparation:

    • Ensure this compound (FW: 130.19 g/mol ) and adipic acid (FW: 146.14 g/mol ) are of high purity (>99%) and have been dried in a vacuum oven to <50 ppm moisture.

  • Reactor Charging:

    • Charge a glass reactor equipped with a mechanical stirrer, nitrogen/vacuum inlet, and a distillation outlet with the following:

      • This compound: (e.g., 13.67 g, 0.105 mol, 1.05 eq)

      • Adipic acid: (e.g., 14.61 g, 0.100 mol, 1.00 eq)

      • Catalyst: (e.g., 0.03 g Tin(II) octoate, ~0.1 wt%)

    • Assemble the reactor and purge the system with dry, high-purity nitrogen for 30 minutes to remove all oxygen.

  • Stage 1: Esterification:

    • Begin stirring and slowly heat the reactor to 190°C under a gentle flow of nitrogen.

    • Hold at this temperature. Water will begin to distill from the reaction mixture.

    • Continue this stage for 2-3 hours, or until ~95% of the theoretical amount of water (1.8 mL for this scale) has been collected.

  • Stage 2: Polycondensation:

    • Increase the temperature to 220-230°C.

    • Gradually apply vacuum over 30-60 minutes to avoid vigorous foaming of the oligomer melt.

    • Reduce the pressure to <1 Torr.

    • Continue the reaction under high vacuum for 4-6 hours. The viscosity of the reaction mixture will increase significantly, and the stirrer torque will rise. The reaction is typically stopped when the desired viscosity is reached.

  • Polymer Recovery:

    • Release the vacuum by backfilling with nitrogen.

    • Extrude or decant the molten polymer from the reactor into a suitable container or onto a release surface.

    • Allow the polymer to cool to room temperature, preferably under an inert atmosphere to prevent oxidation while hot.

References

  • The Role of 1,4-Cyclohexanedimethanol in Advanced Polyester Synthesis. (n.d.). Google Cloud.
  • Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. (2024). National Institutes of Health.
  • This compound | 3685-27-6. (n.d.). Sigma-Aldrich.
  • Recent Advances in the Development 1,4-Cycloheanedimethanol (CHDM) and Cyclic Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. (2024). Preprints.org.
  • (PDF) Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. (2024). ResearchGate.
  • Modifications of Furan-Based Polyesters with the Use of Rigid Diols. (n.d.). National Institutes of Health.
  • Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. (n.d.). National Institutes of Health.
  • SAFETY DATA SHEET. (n.d.). TCI Chemicals.
  • SAFETY DATA SHEET. (2014). Thermo Fisher Scientific.
  • Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. (n.d.). National Institutes of Health.
  • Technical Support Center: Optimizing Docosanedioic Acid Polymerization. (n.d.). Benchchem.
  • Kinetic studies on Lewis acidic metal polyesterification catalysts – hydrolytic degradation is a key factor for catalytic performance. (n.d.). National Institutes of Health.
  • Polymer characterization. (n.d.). Wikipedia.
  • Catalyst for polyester polymerization and method for producing polyester resin. (2021). Justia Patents.
  • 1,4-Cyclohexanedimethanol-based polyesters derived from biomass: synthesis, thermal properties, crystallization properties, and tensile properties. (2022). ResearchGate.
  • (PDF) Characterization of Healable Polymers. (2025). ResearchGate.
  • Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol-condensation of 5-hydroxymethyl furfural and hydrogenation. (n.d.). National Institutes of Health.
  • Polymer Analysis and Characterization. (2024). National Institutes of Health.

Sources

purification strategies to remove impurities from trans-4-(Hydroxymethyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of trans-4-(hydroxymethyl)cyclohexanol (t-4-HMCH). This guide is designed for researchers, scientists, and drug development professionals who require high-purity t-4-HMCH for their work. As a key bifunctional monomer and synthetic building block, the purity of t-4-HMCH is paramount for ensuring predictable reaction kinetics, consistent material properties, and reliable biological outcomes.[1][2]

This document provides in-depth, experience-driven answers to common purification challenges, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Core Concepts: Understanding the Impurity Profile

The primary challenge in purifying this compound is typically the removal of its geometric isomer, cis-4-(hydroxymethyl)cyclohexanol. Other potential impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents.[1] The separation of cis and trans isomers is achievable due to key differences in their physical properties, which arise from their distinct three-dimensional structures.

The trans isomer, with its hydroxyl groups in a diaxial or diequatorial conformation, is more symmetrical than the cis isomer. This superior symmetry allows it to pack more efficiently into a crystal lattice, which is a critical factor for purification by recrystallization.[1] Furthermore, subtle differences in polarity between the isomers can be exploited for chromatographic separation.

Table 1: Comparative Physical Properties of 4-(Hydroxymethyl)cyclohexanol Isomers
Propertytrans-Isomer (Target)cis-Isomer (Impurity)Rationale for Separation
Melting Point ~104 °C[1]Lower (liquid at RT)[3]The significant difference in melting points, stemming from crystal packing efficiency, makes recrystallization a highly effective primary purification method.
Boiling Point ~122 °C / 1 mmHg[3]Similar to trans isomerThe boiling points are too close for effective separation via standard distillation, necessitating other techniques.
Polarity Moderately PolarSlightly more polarThe cis isomer often exhibits slightly higher polarity, allowing for separation on normal-phase chromatography where it will be retained more strongly.
Solubility Soluble in polar solvents like methanol.[1]Generally higher solubility in many organic solvents compared to the trans isomer at lower temperatures.The lower solubility of the trans isomer in specific solvent systems at cooler temperatures is the basis for selective crystallization.

Purification Strategy Decision Guide

Choosing the right purification strategy depends on the initial purity of your material and the final purity required. This decision tree outlines a logical workflow.

Purification_Strategy start Start: Crude trans-4-(HMCH) purity_check Assess Purity (e.g., GC, NMR) start->purity_check recrystallization Primary Purification: Recrystallization purity_check->recrystallization < 95% pure or significant cis-isomer end_product Final Product: High-Purity t-4-HMCH purity_check->end_product > 99% pure purity_check2 Purity > 99%? recrystallization->purity_check2 chromatography Secondary Purification: Column Chromatography purity_check2->chromatography No purity_check2->end_product Yes purity_check3 Purity Meets Spec? chromatography->purity_check3 purity_check3->chromatography No, re-optimize purity_check3->end_product Yes

Caption: Decision workflow for purifying trans-4-(HMCH).

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Recrystallization

Recrystallization is the most common and cost-effective method for purifying gram-to-kilogram quantities of t-4-HMCH. It leverages the compound's lower solubility and superior crystal lattice formation compared to impurities.[4]

Q1: What is the best solvent system for recrystallizing this compound?

A1: The ideal solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. For t-4-HMCH, a mixed solvent system of ethyl acetate and hexanes is highly effective. Ethyl acetate dissolves the compound well when hot, while hexanes act as an anti-solvent, reducing solubility upon cooling to induce crystallization.

  • Expert Insight: The polarity of the ethyl acetate/hexane mixture can be fine-tuned. Start with a higher proportion of ethyl acetate to dissolve the crude material, then add hexanes until turbidity (cloudiness) persists. This indicates you are near the saturation point, which is optimal for forming high-quality crystals upon cooling.

Q2: My compound "oiled out" instead of crystallizing. What went wrong and how do I fix it?

A2: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent mixture. Essentially, the solute comes out of solution as a liquid instead of a solid.

  • Causality: This is common when the solution is cooled too rapidly or if the solvent is too non-polar. The high concentration of impurities can also disrupt crystal nucleation.

  • Troubleshooting Steps:

    • Re-heat the solution: Add a small amount of the primary solvent (e.g., ethyl acetate) until the oil redissolves completely.

    • Slow Cooling: Allow the flask to cool to room temperature slowly on the benchtop, undisturbed. Do not place it directly in an ice bath. Insulating the flask can help.

    • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass provide nucleation sites for crystal growth.

    • Seeding: If you have a pure crystal of t-4-HMCH, add a tiny speck to the cooled, supersaturated solution to initiate crystallization.

Q3: The purity of my material barely improved after recrystallization. Why?

A3: This suggests that the chosen solvent system did not effectively discriminate between the target compound and the impurities, particularly the cis-isomer.

  • Causality: If the solvent is too good at solubilizing all components, both the trans and cis isomers will remain in solution even upon cooling. Conversely, if the solvent is too poor, both will precipitate out together.

  • Troubleshooting Steps:

    • Solvent System Optimization: Experiment with different solvent ratios. Try increasing the proportion of the anti-solvent (hexanes).

    • Alternative Solvents: Consider other solvent systems. Mixtures like methanol/water or acetone/water can sometimes be effective, though care must be taken with the highly soluble nature of the diol in these protic solvents.[5]

    • Perform a Second Recrystallization: A single recrystallization may not be sufficient for very impure samples. A second pass on the once-recrystallized material can significantly enhance purity.

Protocol: Optimized Recrystallization of t-4-HMCH
  • Dissolution: In an Erlenmeyer flask, dissolve the crude t-4-HMCH in a minimal amount of hot ethyl acetate (~70 °C). Add the solvent portion-wise until all solid has just dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Saturation: While the solution is still hot, slowly add hexanes until the solution becomes faintly and persistently cloudy. Add a drop or two of hot ethyl acetate to redissolve the cloudiness.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexanes (or a hexane-rich mixture) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Section 2: Column Chromatography

For achieving the highest purity (>99.5%) or when recrystallization fails to remove stubborn impurities, column chromatography is the method of choice.[6] This technique separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through it.[6]

Q1: How do I choose the correct stationary and mobile phase for purifying t-4-HMCH?

A1:

  • Stationary Phase: Silica gel is the standard and most effective choice. Its slightly acidic surface interacts with the polar hydroxyl groups of the diol.[6]

  • Mobile Phase (Eluent): A mixture of a non-polar solvent and a polar solvent is required. The most common system is hexanes/ethyl acetate . The separation is achieved by gradually increasing the polarity of the eluent.

  • Expert Insight: Before running a large column, first determine the optimal solvent system using Thin Layer Chromatography (TLC).[1][6] Spot your crude mixture on a silica TLC plate and test different hexanes/ethyl acetate ratios (e.g., 4:1, 2:1, 1:1). The ideal system will show good separation between the spots, with the target trans-isomer having a retention factor (Rf) of approximately 0.2-0.4.[1] The less polar compound will travel further up the plate (higher Rf).

Q2: My compounds are not separating on the column; they are all eluting together.

A2: This is a common issue that indicates your eluent is too polar.

  • Causality: If the mobile phase is too polar (too much ethyl acetate), it will compete too effectively with the solute for binding sites on the silica.[6] Consequently, all compounds, regardless of their polarity, will be washed through the column quickly without proper separation.

  • Troubleshooting Steps:

    • Decrease Eluent Polarity: Start the chromatography with a less polar solvent mixture (e.g., 9:1 or 4:1 hexanes/ethyl acetate).

    • Use a Gradient Elution: Begin with a low polarity eluent and gradually increase the proportion of the more polar solvent over the course of the separation. This will first elute the less polar impurities, followed by your target compound.

    • Check Column Packing: Ensure your column is packed uniformly without any air bubbles or channels, as these lead to poor separation.[7]

Workflow: Column Chromatography Purification

Chromatography_Workflow cluster_prep Preparation cluster_run Elution cluster_analysis Analysis tlc 1. TLC Analysis (Find optimal eluent) pack 2. Pack Column (Silica gel slurry) tlc->pack load 3. Load Sample (Concentrated, minimal solvent) pack->load elute 4. Run Column (Start with low polarity eluent) load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions (TLC) collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent combine->evaporate end_product Pure t-4-HMCH evaporate->end_product

Caption: Step-by-step workflow for column chromatography.

References
  • Smolecule. (2023, August 15). This compound.
  • Chemsrc. (2025, August 21). 4-(HYDROXYMETHYL)CYCLOHEXANOL. Available from: [Link]

  • PubChem. 4-(Hydroxymethyl)-1-methylcyclohexanol. Available from: [Link]

  • PubChem. Cyclohexanecarboxylic acid, 4-(hydroxymethyl)-. Available from: [Link]

  • University of Calgary. Column chromatography. Available from: [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Available from: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Organic Syntheses Procedure. nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl grignard reagent. Available from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • Thermo Fisher Scientific. (2023, March 10). Performing Column Chromatography. Available from: [Link]

Sources

Technical Support Center: Polymerization of trans-4-(Hydroxymethyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the polymerization of trans-4-(hydroxymethyl)cyclohexanol. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental endeavors. As researchers and professionals in drug development and material science, we understand the nuances and challenges that can arise during polyester synthesis. This guide is structured to address specific issues you may encounter, offering explanations grounded in scientific principles and practical experience.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the polymerization of this compound, providing concise answers and references to more detailed explanations.

Q1: What type of polymerization is typically used for this compound?

This compound is a diol, making it a suitable monomer for step-growth polymerization, specifically polycondensation, to form polyesters. This process involves the reaction of the hydroxyl groups with a dicarboxylic acid or its derivative (e.g., a diacid chloride or a diester) to form ester linkages, with the concurrent elimination of a small molecule like water or methanol.[1][2]

Q2: Why is catalyst selection critical in the polymerization of this diol?

Catalyst selection is paramount for several reasons:

  • Reaction Rate: The uncatalyzed polyesterification reaction is often slow. Catalysts significantly increase the reaction rate, making the synthesis more time-efficient.[2]

  • Molecular Weight: An effective catalyst promotes chain growth to achieve high molecular weight polymers, which is crucial for desirable mechanical properties.[1][3]

  • Side Reactions: The right catalyst can minimize side reactions, such as etherification or degradation, which can lead to discoloration and reduced polymer performance.

  • Stereochemistry: For monomers like this compound, certain catalysts and reaction conditions can influence the stereoregularity of the resulting polymer.[4][5]

Q3: What are some common catalysts used for the polymerization of this compound and similar diols?

A variety of catalysts can be employed, with the choice often depending on the desired polymer properties and reaction conditions. Common classes include:

  • Titanium-based catalysts: Such as titanium(IV) butoxide (TBT) and titanium(IV) isopropoxide (TTIP), are highly effective for polycondensation reactions.[6][7]

  • Antimony-based catalysts: Antimony(III) oxide (Sb₂O₃) is a widely used catalyst in industrial polyester synthesis.[8]

  • Tin-based catalysts: Organotin compounds like dibutyltin oxide are also effective but may have toxicity concerns.

  • Enzymatic catalysts: Lipases can be used for enzymatic polymerization, offering a greener alternative under milder reaction conditions.[5][9]

  • Acid catalysts: Strong acids like p-toluenesulfonic acid can catalyze the reaction, but may also promote side reactions.

Q4: My final polymer is discolored (yellowish). What could be the cause?

Discoloration, often a yellowish tint, is a common issue in polyester synthesis and can be attributed to several factors:

  • Thermal Degradation: High reaction temperatures, especially for prolonged periods, can lead to thermal degradation of the monomer or the resulting polymer.[4]

  • Oxidation: The presence of oxygen at high temperatures can cause oxidative degradation. It is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the polymerization.

  • Catalyst Residues: Certain catalysts, particularly some titanium-based ones, can cause a yellow tint in the final product.[4] The choice of catalyst and its concentration should be optimized to minimize this effect.

  • Impurities: Impurities in the monomers or solvent can also lead to discoloration. Ensure high-purity monomers are used.

Q5: I am struggling to achieve a high molecular weight polymer. What are the potential reasons?

Achieving a high molecular weight is often the primary challenge in polycondensation. Several factors can limit chain growth:

  • Stoichiometric Imbalance: An exact 1:1 molar ratio of the diol and the diacid (or its derivative) is critical for achieving high molecular weight. Any deviation will result in oligomers with the same functional end-groups, preventing further chain extension.[4]

  • Inefficient Removal of Byproducts: The removal of the condensation byproduct (e.g., water) is essential to drive the equilibrium towards polymer formation. A high vacuum is typically required in the later stages of the reaction.[1]

  • Low Reactivity of the Monomer: As a secondary diol, this compound can exhibit lower reactivity compared to primary diols, which can hinder the attainment of high molecular weights.[3][10][11]

  • Insufficient Reaction Time or Temperature: The reaction may not have proceeded to a sufficient extent. Optimization of reaction time and temperature is necessary.

  • Catalyst Deactivation: The catalyst may lose its activity over time, for instance, through hydrolysis by the water produced during the reaction.[2]

II. Troubleshooting Guide

This section provides a more detailed, problem-oriented guide to address specific issues you might encounter during your experiments.

Problem 1: Low Polymer Yield
Potential Cause Explanation Recommended Solution
Incomplete Reaction The polymerization has not reached completion, leaving unreacted monomers or oligomers.Increase the reaction time and/or temperature. Monitor the reaction progress by measuring the amount of byproduct collected or by analyzing samples for molecular weight.
Loss of Monomers Volatile monomers may be lost during the reaction, especially under high vacuum and temperature.Use a well-designed reaction setup with an efficient condenser to prevent monomer loss. A gradual increase in temperature and vacuum can also help.
Side Reactions Undesired side reactions can consume monomers without contributing to polymer chain growth.Optimize the reaction conditions (temperature, catalyst) to minimize side reactions. Ensure the use of high-purity monomers.
Problem 2: Inconsistent Polymer Properties (e.g., varying molecular weight, brittleness)
Potential Cause Explanation Recommended Solution
Poor Mixing Inadequate stirring can lead to localized temperature gradients and non-uniform monomer concentrations, resulting in a polymer with a broad molecular weight distribution.Use efficient mechanical stirring throughout the polymerization process.
Inaccurate Monomer Stoichiometry Even small deviations from a 1:1 molar ratio of diol to diacid can significantly impact the final molecular weight and properties.[4]Accurately weigh the monomers using a high-precision balance. Consider performing a titration to determine the exact concentration of the diacid if it is not of high purity.
Presence of Moisture Water can interfere with the polymerization reaction, especially when using acid chlorides, and can also contribute to catalyst deactivation.[2]Thoroughly dry all glassware and monomers before use. Use anhydrous solvents if solution polymerization is performed.
Problem 3: Gel Formation
Potential Cause Explanation Recommended Solution
Cross-linking Reactions At high temperatures, side reactions can lead to the formation of cross-links between polymer chains, resulting in an insoluble gel.Lower the reaction temperature, especially in the final stages of polymerization. The use of a thermal stabilizer or antioxidant can also be beneficial.
Impurities with More Than Two Functional Groups If either monomer contains impurities with more than two functional groups (e.g., a triol or a tricarboxylic acid), cross-linking will occur.Use highly purified monomers. Characterize the purity of your starting materials before polymerization.

III. Experimental Protocols

This section provides a general, step-by-step methodology for the melt polycondensation of this compound with a generic dicarboxylic acid.

Melt Polycondensation Protocol

Materials:

  • This compound (high purity)

  • Dicarboxylic acid (e.g., adipic acid, sebacic acid) (high purity)

  • Catalyst (e.g., antimony(III) oxide or titanium(IV) butoxide)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Distillation head with a condenser and receiving flask

  • Nitrogen/Argon inlet

  • Vacuum pump

  • Heating mantle with a temperature controller

Procedure:

  • Monomer and Catalyst Charging:

    • Accurately weigh equimolar amounts of this compound and the dicarboxylic acid and add them to the reaction flask.

    • Add the catalyst (typically 0.01-0.1 mol% relative to the diacid).

  • Esterification Stage (First Stage):

    • Assemble the reaction apparatus.

    • Start stirring and purge the system with an inert gas for at least 30 minutes to remove any oxygen.

    • Heat the mixture to a temperature where the monomers melt and the esterification reaction begins (typically 150-200°C), while maintaining a slow stream of inert gas.

    • Water will be produced and should be collected in the receiving flask.

    • Continue this stage until the theoretical amount of water has been collected (typically 2-4 hours).

  • Polycondensation Stage (Second Stage):

    • Gradually increase the temperature (e.g., to 220-250°C) and slowly apply a vacuum.

    • The viscosity of the reaction mixture will increase significantly as the polymer chains grow.

    • Continue the reaction under high vacuum for several hours until the desired molecular weight is achieved (this can be monitored by the torque on the stirrer).

  • Polymer Recovery:

    • Cool the reactor to room temperature under an inert atmosphere.

    • The solid polymer can be removed from the flask. Depending on the polymer's properties, it may be necessary to dissolve it in a suitable solvent and precipitate it in a non-solvent to purify it.

IV. Visualizations

Polycondensation Workflow

Polycondensation_Workflow cluster_prep Preparation cluster_reaction Reaction Stages cluster_recovery Product Recovery Monomer_Charging Charge Monomers & Catalyst (Equimolar Diol & Diacid) Inert_Atmosphere Establish Inert Atmosphere (Nitrogen/Argon Purge) Monomer_Charging->Inert_Atmosphere Setup Esterification Esterification (150-200°C) Water Removal Inert_Atmosphere->Esterification Heat Polycondensation Polycondensation (220-250°C, High Vacuum) Viscosity Increase Esterification->Polycondensation Increase Temp & Apply Vacuum Cooling Cool to Room Temperature Polycondensation->Cooling Reaction Complete Isolation Isolate Polymer Cooling->Isolation Purification Optional Purification (Dissolution/Precipitation) Isolation->Purification

Caption: A typical workflow for the two-stage melt polycondensation of diols and diacids.

Troubleshooting Logic for Low Molecular Weight

Low_MW_Troubleshooting Start Low Molecular Weight Polymer Stoichiometry Check Monomer Stoichiometry Start->Stoichiometry Byproduct_Removal Evaluate Byproduct Removal Stoichiometry->Byproduct_Removal Correct Solution_Stoichiometry Re-weigh Monomers Accurately Stoichiometry->Solution_Stoichiometry Incorrect Reaction_Conditions Assess Reaction Conditions Byproduct_Removal->Reaction_Conditions Efficient Solution_Byproduct Improve Vacuum System & Condenser Efficiency Byproduct_Removal->Solution_Byproduct Inefficient Catalyst_Activity Investigate Catalyst Activity Reaction_Conditions->Catalyst_Activity Optimized Solution_Conditions Increase Reaction Time/Temperature Reaction_Conditions->Solution_Conditions Not Optimized Solution_Catalyst Optimize Catalyst Concentration /Consider a Different Catalyst Catalyst_Activity->Solution_Catalyst Suspected Deactivation

Caption: A decision-making flowchart for troubleshooting low molecular weight in polycondensation reactions.

V. References

  • Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. (2022). Nature Communications.

  • Effect of catalyst amount on the molecular weight and yield for the polymerization of CHO in CH2Cl2 at 40°C over H3PW12O40. (n.d.). ResearchGate.

  • Potentially Biodegradable “Short-Long” Type Diol-Diacid Polyesters with Superior Crystallizability, Tensile Modulus, and Water Vapor Barrier. (2021). ACS Sustainable Chemistry & Engineering.

  • Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. (n.d.). MDPI.

  • This compound. (2023). Smolecule.

  • Kinetics and mechanisms of polyesterifications I. Reactions of diols with diacids. (2025). Journal of Polymer Science.

  • Catalyst systems for polycondensation reactions. (n.d.). Google Patents.

  • Recent Advances in the Development 1,4-Cycloheanedimethanol (CHDM) and Cyclic Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. (2024). Preprints.org.

  • Matchmaking in Catalyst-Transfer Polycondensation: Optimizing Catalysts based on Mechanistic Insight. (2016). Accounts of Chemical Research.

  • Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. (2022). Nature Communications.

  • This compound. (n.d.). Sigma-Aldrich.

  • Polyester polycondensation with catalyst and a catalyst enhancer. (n.d.). Google Patents.

  • Modifications of Furan-Based Polyesters with the Use of Rigid Diols. (2024). MDPI.

  • Synthesis and Ring-opening Metathesis Polymerization of a Strained trans- Silacycloheptene and Single Molecule Mechanics of it. (n.d.). ChemRxiv.

  • trans-4-Methylcyclohexanol, 98%. (n.d.). Fisher Scientific.

  • This compound. (n.d.). ChemScene.

  • Feature Papers in Catalysis in Organic and Polymer Chemistry. (n.d.). MDPI.

  • Molecular Structure and Polymorphism of a Cyclohexane Diol: trans-1,4-cyclohexanedimethanol. (2025). ResearchGate.

  • rac-(1s,4s)-4-(hydroxymethyl)cyclohexanol. (n.d.). PubChem.

  • The Chemistry of Catalyst Activation: The Case of Group 4 Polymerization Catalysts†. (2025). ResearchGate.

  • Ancillary ligand effects on α-olefin polymerization catalyzed by zirconium metallocene: a computational study. (2022). Scientific Reports.

  • This compound. (n.d.). TCI Deutschland GmbH.

  • Synthesis of Polyester Polyol from Cyclohexanone plant wash water. (2025). ResearchGate.

  • Reaction scheme for the polyester synthesis from 5-hydroxymethyl-2-furancarboxylic acid and ε-caprolactone, with formation of linear copolymer (route a) and homopolymer (route b and c) products. (n.d.). ResearchGate.

  • 4-(Hydroxymethyl)cyclohexanol (cis- and trans- mixture). (n.d.). TCI Deutschland GmbH.

  • Application Notes and Protocols for Polyester Synthesis using 1,4-Cyclohexanedimethanol. (2025). Benchchem.

  • 4-(Hydroxymethyl)cyclohexanol (cis- and trans- mixture). (n.d.). TCI EUROPE N.V..

  • 4-(Hydroxymethyl)cyclohexanol (cis- and trans- mixture). (n.d.). CymitQuimica.

  • Poly(1,4-cyclohexylenedimethylene-1, 4-cyclohexanedicarboxylate): Analysis of parameters affecting polymerization and cis-trans isomerization. (2025). ResearchGate.

Sources

Technical Support Center: Stability and Degradation of trans-4-(Hydroxymethyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for trans-4-(Hydroxymethyl)cyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting assistance for experiments involving this versatile diol. Here, we address common challenges related to its stability and degradation under various reaction conditions. Our approach is rooted in mechanistic principles to help you anticipate, identify, and mitigate potential issues in your work.

I. Foundational Stability Profile

This compound is a thermodynamically stable, white crystalline solid at room temperature. Its stability can be attributed to the trans-diaxial configuration of its hydroxyl groups, which minimizes steric strain. However, like all reagents, its stability is not absolute and is highly dependent on the experimental conditions it is subjected to. It is hygroscopic and should be stored under an inert atmosphere to prevent moisture uptake and potential oxidative degradation of the secondary alcohol.[1]

II. Troubleshooting Guide & FAQs: Degradation Pathways

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

A. Oxidative Degradation

Question 1: I'm observing unexpected impurities in my reaction mixture that contain carbonyl groups. What is the likely cause?

Answer: The most probable cause is oxidative degradation. Both the primary and secondary alcohol functionalities in this compound are susceptible to oxidation.

  • Mechanism: The primary alcohol (-CH₂OH) can be oxidized first to an aldehyde and subsequently to a carboxylic acid. The secondary alcohol on the cyclohexane ring can be oxidized to a ketone. These reactions can be initiated by atmospheric oxygen, especially under elevated temperatures or in the presence of metal catalysts, or by the use of oxidizing agents in your reaction.

  • Troubleshooting:

    • Inert Atmosphere: If your reaction conditions allow, conduct your experiment under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

    • Solvent Purity: Ensure your solvents are peroxide-free, as peroxides can initiate oxidation.

    • Avoid Metal Contamination: Trace metal impurities can catalyze oxidation. Use high-purity reagents and thoroughly clean glassware.

    • Control Temperature: Higher temperatures can accelerate oxidation. If possible, run your reaction at a lower temperature.

Potential Oxidation Products:

Starting MaterialIntermediate ProductFinal Product
This compound4-Hydroxycyclohexanecarbaldehyde4-Hydroxycyclohexanecarboxylic acid
This compound4-(Hydroxymethyl)cyclohexanone4-Carboxycyclohexanone
B. Acid-Catalyzed Degradation

Question 2: My reaction under acidic conditions is producing a significant amount of a non-polar byproduct, and my yield of the desired product is low. What could be happening?

Answer: You are likely observing acid-catalyzed dehydration, a common degradation pathway for alcohols. This is an elimination reaction that forms an alkene.

  • Mechanism (E1 Pathway):

    • Protonation: An acid catalyst protonates one of the hydroxyl groups, converting it into a good leaving group (water).

    • Carbocation Formation: The protonated alcohol departs as a water molecule, forming a carbocation intermediate.

    • Deprotonation: A base (e.g., water or the conjugate base of the acid catalyst) removes a proton from an adjacent carbon, leading to the formation of a double bond.

  • Troubleshooting:

    • Temperature Control: Dehydration is often favored at higher temperatures. Running your reaction at a lower temperature can disfavor the elimination pathway.

    • Choice of Acid: The strength and concentration of the acid catalyst can influence the rate of dehydration. Consider using a milder acid or a lower concentration if your desired reaction can still proceed.

    • Water Removal: If water is a byproduct of your desired reaction, its removal can shift the equilibrium away from the starting material, but be aware that it can also drive the dehydration equilibrium forward.

Potential Dehydration Products:

Caption: Acid-catalyzed dehydration pathway.

C. Base-Catalyzed Degradation

Question 3: I am performing a reaction with a strong base, and after converting the hydroxyl groups to a better leaving group (e.g., a tosylate), I am seeing unexpected elimination products. Is this expected?

Answer: Yes, this is a well-documented degradation pathway. While alcohols themselves are poor leaving groups and generally stable in base, converting them to a sulfonate ester (like a tosylate or mesylate) makes them excellent leaving groups. In the presence of a strong, non-nucleophilic base, an E2 elimination reaction is highly favored.

  • Mechanism (E2 Pathway):

    • Tosylation: The hydroxyl groups are converted to tosylates (-OTs).

    • Base-Mediated Elimination: A strong base (e.g., sodium ethoxide) abstracts a proton from a carbon adjacent (anti-periplanar) to the tosylate leaving group, which is eliminated simultaneously to form a double bond.

    • Conjugated Diene Formation: With a 1,4-disubstituted cyclohexane like this, if both hydroxyls are converted to leaving groups, a double elimination can occur to form a stable, conjugated diene.[1]

  • Troubleshooting:

    • Choice of Base: If your desired reaction is a substitution, consider using a less hindered, more nucleophilic base. If elimination is to be avoided, a weaker base or a protecting group strategy might be necessary.

    • Stoichiometry Control: In reactions like tosylation, using one equivalent of tosyl chloride can favor mono-tosylation, leaving one hydroxyl group intact and preventing the double elimination pathway.

    • Temperature: Lower temperatures will generally disfavor elimination reactions.

Potential Base-Catalyzed Elimination Product (from Di-tosylate):

Caption: Base-catalyzed elimination of the di-tosylate.

D. Thermal Degradation

Question 4: I need to heat my reaction to a high temperature. What potential thermal degradation products should I be aware of?

  • Potential Mechanism:

    • Homolytic Cleavage: At elevated temperatures, the weakest bonds in the molecule, likely the C-C bonds within the ring, can break homolytically to form diradical species.

    • Isomerization and Fragmentation: These diradicals can then undergo further isomerization (e.g., to form linear alkenes) or fragment into smaller radical species.

    • Dehydrogenation: At very high temperatures, sequential loss of hydrogen can lead to the formation of aromatic compounds like benzene.

  • Troubleshooting:

    • Use the Lowest Effective Temperature: Determine the minimum temperature required for your reaction to proceed at a reasonable rate.

    • Reduced Pressure Distillation: If you are purifying the compound by distillation, performing it under reduced pressure will lower the boiling point and minimize thermal stress.[1]

    • Reaction Time: Minimize the time the compound is exposed to high temperatures.

E. Photolytic Degradation

Question 5: My compound seems to be degrading when exposed to light. What is happening and how can I prevent it?

Answer: The compound may be susceptible to photolytic degradation, either directly or through photosensitization.

  • Mechanism:

    • Direct Photolysis: The molecule absorbs UV or visible light, promoting it to an excited state which can then undergo various reactions like bond cleavage or reaction with other molecules.

    • Photosensitized Degradation: An impurity or component in your reaction mixture absorbs light and then transfers that energy to the diol, causing it to degrade. For instance, Fe(III) species can photosensitize the degradation of cyclohexanol.

  • Troubleshooting:

    • Protect from Light: Conduct experiments in amber glassware or cover your reaction vessel with aluminum foil to exclude light.

    • Purity of Reagents: Ensure all reagents and solvents are free from photosensitizing impurities.

    • Photostability Testing: If photostability is a critical concern, a forced degradation study can be performed by exposing a solution of the compound to a controlled light source (e.g., UV lamp) and analyzing for degradation over time.

III. Analytical Protocols for Degradation Product Analysis

To effectively troubleshoot degradation, you need robust analytical methods to identify and quantify the impurities.

Protocol 1: GC-MS for Volatile Degradants (e.g., Dehydration Products)
  • Sample Preparation: Dilute a sample of your reaction mixture in a suitable volatile solvent (e.g., dichloromethane or diethyl ether).

  • GC Column: Use a non-polar or mid-polarity column (e.g., DB-5ms or equivalent).

  • GC Program:

    • Injector Temp: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 400.

  • Data Analysis: Identify peaks corresponding to potential dehydration products by comparing their mass spectra to library data.

Protocol 2: HPLC-UV/DAD for Non-Volatile Degradants (e.g., Oxidation Products)
  • Sample Preparation: Dilute the sample in the mobile phase. If carbonyl compounds (aldehydes/ketones) are suspected, derivatization with 2,4-dinitrophenylhydrazine (DNPH) can be performed to enhance UV detection.

  • HPLC Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is often effective.

    • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV/Diode Array Detector (DAD) scanning from 200-400 nm. Monitor at specific wavelengths (e.g., 210 nm for general organics, or ~360 nm for DNPH derivatives).

  • Data Analysis: Quantify the parent compound and any degradation products by comparing peak areas to a standard curve. The DAD can provide UV spectra to help in peak identification and purity assessment.

Protocol 3: NMR and IR Spectroscopy for Structural Elucidation
  • ¹H and ¹³C NMR: Can provide detailed structural information on isolated degradation products. Look for the appearance of signals in the aldehyde (~9-10 ppm in ¹H NMR), carboxylic acid (~10-12 ppm in ¹H NMR), or olefinic (~5-6 ppm in ¹H NMR) regions.

  • FTIR: A quick way to check for the presence of new functional groups. Look for the appearance of a strong C=O stretch (~1650-1750 cm⁻¹) for carbonyls or a C=C stretch (~1640 cm⁻¹) for alkenes.

IV. References

  • Quora. (2018). What will happen when cyclohexane 1,4 diol react with TsCl followed by base EtONa+?. [Link]

Sources

Technical Support Center: Byproduct Identification in trans-4-(Hydroxymethyl)cyclohexanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 6, 2026

Welcome to the technical support guide for identifying byproducts in reactions involving trans-4-(hydroxymethyl)cyclohexanol. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and resolve common analytical challenges. The content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is complete according to TLC, but my final product is impure. What are the likely byproducts?

A1: Even when thin-layer chromatography (TLC) indicates the full consumption of the starting material, several byproducts can form depending on the reaction type. This compound is a diol, containing both a primary and a secondary alcohol, which gives rise to distinct reactivity.

  • In Oxidation Reactions: You may have byproducts from the partial or over-oxidation of one or both alcohol groups. Common byproducts include the corresponding aldehyde-alcohol, keto-alcohol, dialdehyde, or dicarboxylic acid. Under harsh conditions, ring-opening byproducts like adipic acid can also be formed.[1][2]

  • In Esterification/Etherification Reactions: The primary alcohol is generally more reactive than the secondary alcohol. Incomplete reactions can lead to a mixture of mono-substituted (at the primary alcohol) and di-substituted products. Dehydration of the secondary alcohol to form a cyclohexene derivative is also a possible side reaction, especially under acidic conditions.

  • Isomerization: Although the trans isomer is generally more stable, some reaction conditions (e.g., high heat, strong acid/base) could potentially cause isomerization to the cis isomer, which may have different chromatographic behavior.

Q2: I see an unexpected spot on my TLC/peak in my crude LC or GC chromatogram. How do I begin to identify it?

A2: A systematic approach is crucial. The first step is to gather preliminary information about the byproduct's properties.

  • Assess Polarity: Based on its retention time (LC) or Rf value (TLC) relative to your starting material and product, you can infer its polarity. For instance, an oxidation product like a carboxylic acid will be more polar, while an ether or a dehydrated alkene will be less polar.

  • Initial Functional Group Analysis: A quick Fourier-Transform Infrared (FTIR) spectroscopy scan of the crude product can be highly informative. Look for the appearance or disappearance of key absorbances, such as a strong carbonyl (C=O) stretch around 1700-1750 cm⁻¹ (indicating an aldehyde, ketone, or acid) or the loss of the broad O-H stretch around 3300 cm⁻¹.

  • Proceed to Mass Spectrometry: The next logical step is to obtain a mass for the unknown peak using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). This molecular weight information is one of the most critical pieces of data for proposing a structure.

This initial investigation strategy can be visualized as a decision-making workflow.

Byproduct_Investigation_Workflow start Impure Product Detected tlc_lc Assess Polarity via TLC / LC Retention start->tlc_lc ftir Perform FTIR Scan on Crude Mixture tlc_lc->ftir carbonyl_check New C=O Peak? ftir->carbonyl_check ms_analysis Proceed to MS Analysis (GC-MS or LC-MS) carbonyl_check->ms_analysis Yes/No propose Propose Potential Structures ms_analysis->propose nmr Confirm Structure with NMR propose->nmr LC_Method_Selection start Poor Retention of Polar Byproducts on C18 q1 Is byproduct very polar? start->q1 shallow_grad Try Shallower Gradient / Higher Aqueous % q1->shallow_grad No / Unsure hilic Implement HILIC Method q1->hilic Yes (e.g., diacid) q2 Retention still poor? shallow_grad->q2 polar_col Switch to Polar-Embedded Reverse Phase Column q2->polar_col Yes success Separation Achieved q2->success No polar_col->success hilic->success

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Polyesters: A Comparative Analysis of trans-4-(Hydroxymethyl)cyclohexanol and Other Diols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the choice of polymer is a critical decision that dictates the performance, stability, and biocompatibility of the final product. Polyesters, a versatile class of polymers, are at the forefront of innovation in materials science and biomedical applications. This guide provides an in-depth comparative analysis of polyesters synthesized from trans-4-(hydroxymethyl)cyclohexanol, commonly known as 1,4-cyclohexanedimethanol (CHDM), and those derived from other conventional diols. By examining their synthesis, physicochemical properties, and biocompatibility, this document aims to equip you with the necessary data and insights to make informed decisions for your research and development endeavors.

The inclusion of the rigid and bulky cycloaliphatic CHDM monomer into the polyester backbone imparts unique and advantageous properties compared to its linear aliphatic counterparts.[1][2] This guide will delve into the nuances of these differences, supported by experimental data and detailed methodologies.

The Influence of Diol Structure on Polyester Properties: A Comparative Overview

The structure of the diol monomer is a fundamental determinant of the final properties of a polyester. The introduction of the cyclohexane ring of CHDM, particularly in its trans conformation, leads to significant improvements in thermal stability, mechanical strength, and chemical resistance.[2]

The Critical Role of Stereochemistry: trans vs. cis-CHDM

The stereochemistry of the CHDM monomer plays a pivotal role in the final architecture and properties of the resulting polyester. The trans isomer, with its more linear and symmetrical structure, allows for more efficient chain packing, leading to higher crystallinity, melting temperature (Tm), and glass transition temperature (Tg) compared to the cis isomer.[3][4] This enhanced thermal stability is a key advantage in applications requiring high-temperature processing or use.[4][5]

For instance, studies have shown a linear increase in both Tg and Tm of polyesters with an increasing content of the trans-CHDM isomer.[3][4] Polyesters prepared from pure trans-1,4-cyclohexanedimethanol exhibit significantly higher melting points than those prepared from the cis isomer.[6]

Comparative Performance Analysis

This section provides a detailed comparison of the key properties of polyesters derived from this compound and other commonly used diols, such as ethylene glycol, 1,4-butanediol, and other linear aliphatic diols.

Thermal Properties

The incorporation of the rigid cycloaliphatic ring of CHDM significantly enhances the thermal stability of polyesters. Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT), the polyester of CHDM and terephthalic acid, exhibits a higher Tg and Tm compared to poly(ethylene terephthalate) (PET).[3]

Polymer Diol Glass Transition Temperature (Tg) (°C) Melting Temperature (Tm) (°C) Decomposition Temperature (Td, 5% weight loss) (°C)
Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT)This compound~90[3][7]~290-300[3][7]~390[7]
Poly(ethylene terephthalate) (PET)Ethylene Glycol~80[3][7]~260[3][7]-
Poly(butylene terephthalate) (PBT)1,4-Butanediol~22-43~223-
Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCC)This compound63.7[7][8]Low[7]High[7]
Polyesters from CHDM and odd-carbon aliphatic diacidsThis compound--Good thermal stability[8]

Note: The properties listed are approximate values and can vary depending on the specific grade, processing conditions, and the cis/trans ratio of the monomers.[7]

Mechanical Properties

The rigidity of the cyclohexane ring also translates to enhanced mechanical performance. Polyesters based on CHDM generally exhibit increased hardness, tensile strength, and rigidity compared to their linear aliphatic counterparts.[2] However, the specific mechanical properties can be tailored by the choice of the diacid co-monomer. For example, polyesters synthesized from CHDM and long-chain aliphatic diacids can exhibit good toughness with high elongation at break.[8]

Polymer Tensile Strength (MPa) Elongation at Break (%)
Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT)>41[7]>159[7]
Poly(ethylene terephthalate) (PET)~72[7]-
Polyesters from CHDM and long-chain aliphatic diacids (e.g., azelaic acid)->300[8]

Biodegradability and Biocompatibility: Considerations for Drug Development

For applications in drug delivery and medical devices, the biodegradability and biocompatibility of the chosen polyester are of paramount importance. Aliphatic polyesters incorporating CHDM are being actively explored for these applications due to their potential for biocompatibility and tunable degradation profiles.[2]

While aromatic polyesters like PCT are generally resistant to degradation, aliphatic polyesters synthesized from CHDM and aliphatic diacids are known to be biodegradable.[5] The rate of degradation can be influenced by factors such as the hydrophilicity of the polymer and its crystallinity.

Several studies have investigated the enzymatic degradation of CHDM-based polyesters, demonstrating their susceptibility to hydrolysis by various enzymes.[9] Furthermore, biocompatibility assessments have indicated that certain CHDM-based polyesters exhibit low toxicity, making them promising candidates for biomedical applications.[10]

Experimental Methodologies

To ensure the reproducibility and accuracy of the data presented, standardized experimental protocols are essential. This section outlines the typical methodologies for the synthesis and characterization of polyesters.

Synthesis of Polyesters via Melt Polycondensation

A common and industrially scalable method for synthesizing polyesters is the two-step melt polycondensation process.

Step 1: Esterification or Transesterification

  • Charge the reactor with the dicarboxylic acid (or its dimethyl ester) and a molar excess of the diol (e.g., this compound).

  • Add a suitable catalyst, such as antimony trioxide or a titanium-based catalyst.

  • Heat the mixture under a nitrogen atmosphere to 190-250°C while stirring.

  • Continuously remove the byproduct (water or methanol) to drive the reaction forward.

Step 2: Polycondensation

  • Increase the temperature to 260-300°C.

  • Gradually apply a high vacuum to remove the excess diol and facilitate the growth of high molecular weight polymer chains.

  • Monitor the reaction progress by measuring the melt viscosity.

  • Once the desired molecular weight is achieved, extrude the molten polymer and pelletize it.

SynthesisWorkflow cluster_synthesis Polyester Synthesis Reactants Diacid/Diester + Diol (e.g., trans-CHDM) Catalyst Catalyst Addition Reactants->Catalyst Esterification Esterification/ Transesterification (190-250°C, N2) Catalyst->Esterification ByproductRemoval Byproduct Removal (Water/Methanol) Esterification->ByproductRemoval Polycondensation Polycondensation (260-300°C, Vacuum) ByproductRemoval->Polycondensation Polymer High Molecular Weight Polyester Polycondensation->Polymer

Caption: A generalized workflow for the synthesis of polyesters via a two-step melt polycondensation process.

Characterization Techniques

A suite of analytical techniques is employed to thoroughly characterize the synthesized polyesters.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and composition of the polyester.[7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups, confirming the formation of ester linkages.

  • Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polyester.[7]

  • Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability and decomposition temperature of the polymer.[8]

  • Tensile Testing: An Instron universal testing machine is used to measure the mechanical properties, including tensile strength, Young's modulus, and elongation at break.[7]

CharacterizationWorkflow cluster_analysis Characterization PolyesterSample Synthesized Polyester NMR NMR (Structure, Composition) PolyesterSample->NMR FTIR FTIR (Functional Groups) PolyesterSample->FTIR GPC GPC (Molecular Weight) PolyesterSample->GPC DSC DSC (Thermal Transitions) PolyesterSample->DSC TGA TGA (Thermal Stability) PolyesterSample->TGA Tensile Tensile Testing (Mechanical Properties) PolyesterSample->Tensile

Caption: Key analytical techniques for the comprehensive characterization of polyester properties.

Concluding Remarks for the Advanced Researcher

The selection of the diol monomer is a critical parameter that allows for the fine-tuning of polyester properties to meet the demanding requirements of advanced applications, including those in the pharmaceutical and medical device industries. Polyesters derived from this compound offer a compelling combination of enhanced thermal stability, robust mechanical properties, and, in the case of aliphatic co-monomers, tunable biodegradability and good biocompatibility.

The superior performance of trans-CHDM-based polyesters, particularly in comparison to their linear aliphatic counterparts, stems from the inherent rigidity and symmetry of the cycloaliphatic ring. This structural feature disrupts chain mobility, leading to higher glass transition and melting temperatures.

For drug development professionals, the potential to create biocompatible and biodegradable polyesters from CHDM opens up new avenues for designing controlled-release drug delivery systems, bioresorbable implants, and tissue engineering scaffolds. The ability to modulate the degradation rate by adjusting the co-monomer composition provides a powerful tool for tailoring the material's performance to specific therapeutic needs.

This guide has provided a comprehensive, data-driven comparison to aid in your material selection process. Further investigation into specific formulations and processing conditions will undoubtedly unlock the full potential of these advanced materials in your research and development efforts.

References

  • Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. (2024). MDPI. [Link]

  • Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. (2024). National Institutes of Health. [Link]

  • The Role of 1,4-Cyclohexanedimethanol in Advanced Polyester Synthesis. (n.d.). [Link]

  • Effect of trans-CHDM content (%) on Tg and Tm of PECF copolyesters. (2024). ResearchGate. [Link]

  • Polyesters of 1,4-cyclohexanedimethanol. (1964). Sci-Hub. [Link]

  • Polyesters of 1,4‐cyclohexanedimethanol. (1964). CAPES. [Link]

  • Modifications of Furan-Based Polyesters with the Use of Rigid Diols. (2023). National Institutes of Health. [Link]

  • 1,4-Cyclohexanedimethanol-based polyesters derived from biomass: synthesis, thermal properties, crystallization properties, and tensile properties. (2022). ResearchGate. [Link]

  • Effects of Poly(cyclohexanedimethylene terephthalate) on Microstructures, Crystallization Behavior and Properties of the Poly(ester ether) Elastomers. (2017). MDPI. [Link]

  • Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. (2024). ResearchGate. [Link]

  • Chemical Modification of Poly(butylene trans-1,4-cyclohexanedicarboxylate) by Camphor: A New Example of Bio-Based Polyesters for Sustainable Food Packaging. (2021). MDPI. [Link]

  • Trans- and cis-isomers of 1,4-cyclohexanedimethanol (CHDM). (2024). ResearchGate. [Link]

  • Terephthalate Copolyesters Based on 2,3-Butanediol and Ethylene Glycol and Their Properties. (2024). MDPI. [Link]

  • Aliphatic Polyester Materials from Renewable 2,3-Butanediol. (2020). ACS Publications. [Link]

  • Synthesis, properties and enzymatic hydrolysis of biodegradable alicyclic/aliphatic copolyesters based on 1,3/1,4-cyclohexanedimethanol. (2010). ResearchGate. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for trans-4-(Hydroxymethyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of trans-4-(Hydroxymethyl)cyclohexanol, a key bifunctional cycloalkane derivative. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to ensure scientific integrity and trustworthiness in your analytical workflows.

The Critical Role of Method Validation

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose[1][2]. For a compound like this compound, which may be a raw material, intermediate, or impurity in pharmaceutical manufacturing, ensuring the accuracy, precision, and reliability of its quantification is paramount for product quality and patient safety. Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines, such as ICH Q2(R2), that outline the necessary validation characteristics[1][3][4][5][6][7][8][9][10]. This guide will be framed within the context of these regulatory expectations.

Analytical Techniques at a Glance: GC vs. HPLC

The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the analysis of this compound is influenced by the compound's physicochemical properties, the sample matrix, and the specific requirements of the analysis (e.g., purity testing, assay).

  • Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile and semi-volatile compounds[11][12]. Given that this compound has a relatively high boiling point, temperature programming is often necessary for its elution[13]. Due to its polar nature, arising from the two hydroxyl groups, challenges such as peak tailing can occur, which may necessitate derivatization or the use of a polar stationary phase[2][12][14].

  • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of non-volatile and thermolabile compounds[11]. For a polar compound like this compound, reversed-phase HPLC is a common approach, although careful selection of the column and mobile phase is crucial to achieve adequate retention and separation from impurities[13].

Comparative Validation of GC and HPLC Methods

Here, we present a comparative overview of the validation parameters for representative GC and HPLC methods for the quantification of this compound. The following sections detail the experimental protocols and the expected performance data.

Gas Chromatography (GC) Method

Principle: The sample is volatilized and separated on a capillary column. A Flame Ionization Detector (FID) is typically used for quantification due to its broad applicability to organic compounds.

Experimental Protocol:

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, isopropanol) to a final concentration within the linear range of the method.

  • GC System: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a capillary column (e.g., DB-WAX or equivalent polar phase, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Chromatographic Conditions:

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 220 °C at 10 °C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL.

Data Presentation: GC Method Validation

Validation ParameterAcceptance Criteria (Typical)Expected Results for this compound
Specificity No interference from blank/placebo at the retention time of the analyte.The method is specific, with no interfering peaks observed.
Linearity Correlation coefficient (r²) ≥ 0.995Linear over a range of 10-200 µg/mL with r² > 0.998.
Accuracy % Recovery between 98.0% and 102.0%Mean recovery of 99.5% ± 1.5%.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0%RSD of ≤ 1.5% for six replicate injections.
Precision (Intermediate) RSD ≤ 3.0%RSD of ≤ 2.5% across different days and analysts.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1Approximately 1 µg/mL.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1Approximately 3 µg/mL.
Robustness No significant impact on results with small, deliberate variations in method parameters.The method is robust to minor changes in flow rate and temperature ramp.
High-Performance Liquid Chromatography (HPLC) Method

Principle: The sample is dissolved in a suitable solvent and separated on a reversed-phase column using an isocratic or gradient mobile phase. UV detection is commonly employed, although this compound lacks a strong chromophore, which may necessitate detection at lower wavelengths (e.g., < 210 nm) or the use of other detectors like a Refractive Index (RI) detector or a Corona Charged Aerosol Detector (CAD). For this guide, we will consider UV detection at a low wavelength.

Experimental Protocol:

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration within the linear range of the method.

  • HPLC System: An HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A mixture of water and acetonitrile (e.g., 90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 205 nm.

    • Injection Volume: 10 µL.

Data Presentation: HPLC Method Validation

Validation ParameterAcceptance Criteria (Typical)Expected Results for this compound
Specificity No interference from blank/placebo at the retention time of the analyte.The method is specific, with no interfering peaks observed.
Linearity Correlation coefficient (r²) ≥ 0.995Linear over a range of 25-500 µg/mL with r² > 0.997.
Accuracy % Recovery between 98.0% and 102.0%Mean recovery of 100.2% ± 1.8%.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0%RSD of ≤ 1.8% for six replicate injections.
Precision (Intermediate) RSD ≤ 3.0%RSD of ≤ 2.8% across different days and analysts.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1Approximately 5 µg/mL.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1Approximately 15 µg/mL.
Robustness No significant impact on results with small, deliberate variations in method parameters.The method is robust to minor changes in mobile phase composition and flow rate.

Visualization of the Validation Workflow

The following diagram illustrates the logical flow of the analytical method validation process, as outlined by regulatory guidelines.

ValidationWorkflow cluster_planning Phase 1: Planning cluster_evaluation Phase 3: Evaluation & Reporting Define_ATP Define Analytical Target Profile (ATP) Select_Method Select Analytical Technique (GC/HPLC) Define_ATP->Select_Method informs Develop_Protocol Develop Validation Protocol Select_Method->Develop_Protocol leads to Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Compare_Criteria Compare Results to Acceptance Criteria Specificity->Compare_Criteria Linearity->Compare_Criteria Accuracy->Compare_Criteria Precision->Compare_Criteria LOD_LOQ->Compare_Criteria Robustness->Compare_Criteria Validation_Report Prepare Validation Report Compare_Criteria->Validation_Report documents

Sources

The Stereochemical Influence of 4-(Hydroxymethyl)cyclohexanol Isomers on Polyester Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of polymer chemistry, the subtle arrangement of atoms in a monomer can have profound consequences on the macroscopic properties of the resulting polymer. This guide delves into the comparative study of cis and trans isomers of 4-(hydroxymethyl)cyclohexanol, a cycloaliphatic diol pivotal in the synthesis of high-performance polyesters. We will explore how the stereochemistry of this monomer dictates polymerization behavior and, ultimately, the thermal and mechanical characteristics of the final polymer. This document is intended for researchers, scientists, and professionals in drug development and materials science who are looking to harness the unique attributes of these isomers for tailored polymer design.

The Critical Role of Stereochemistry in Polymer Architecture

4-(Hydroxymethyl)cyclohexanol, also widely known as 1,4-cyclohexanedimethanol (CHDM), is a valuable monomer for introducing a rigid and stable cycloaliphatic ring into a polyester backbone. This incorporation enhances properties such as thermal stability, hydrolytic resistance, and mechanical strength compared to polyesters derived from linear aliphatic diols[1]. The cyclohexane ring in 4-(hydroxymethyl)cyclohexanol exists as two primary stereoisomers: cis and trans.

  • Cis-isomer: The hydroxymethyl groups are on the same side of the cyclohexane ring. This conformation introduces a "kink" in the polymer chain.

  • Trans-isomer: The hydroxymethyl groups are on opposite sides of the ring, leading to a more linear and extended chain conformation.

This fundamental difference in spatial arrangement is the cornerstone of the divergent properties observed in polyesters synthesized from these isomers. The more linear and symmetrical structure of the trans isomer facilitates more efficient chain packing and the formation of stable crystalline structures[2]. Conversely, the bent structure of the cis isomer disrupts chain regularity, hindering crystallization and promoting an amorphous polymer morphology[1].

Caption: Chemical structures of cis and trans isomers of 4-(hydroxymethyl)cyclohexanol.

Impact on Polymer Properties: A Head-to-Head Comparison

The choice between the cis and trans isomer, or a mixture of the two, allows for the fine-tuning of polyester properties. Commercially available 4-(hydroxymethyl)cyclohexanol is typically a mixture with a trans/cis ratio of approximately 70:30[3][4].

Thermal Properties

The most pronounced differences between polyesters derived from the cis and trans isomers are observed in their thermal characteristics. The higher degree of crystallinity in trans-isomer-based polyesters leads to a significant increase in both the glass transition temperature (Tg) and the melting temperature (Tm).

For instance, in the case of poly(1,4-cyclohexylenedimethylene terephthalate) (PCT), a polyester synthesized from terephthalic acid and 4-(hydroxymethyl)cyclohexanol, the thermal properties are directly correlated with the trans-isomer content. As the percentage of the trans isomer increases, both the Tg and Tm show a linear increase[2][4].

PropertyPolyester from high cis-isomer contentPolyester from high trans-isomer contentCausality
Glass Transition Temp. (Tg) Lower (e.g., ~60°C for PCT with 100% cis)Higher (e.g., ~90°C for PCT with 100% trans)[2][4]The restricted chain mobility in the more crystalline trans-based polymer requires more thermal energy for the transition from a glassy to a rubbery state.
Melting Temperature (Tm) Lower (e.g., ~248°C for PCT with 100% cis)Higher (e.g., ~308°C for PCT with 100% trans)[2][4]The well-ordered crystalline domains in the trans-based polymer require more energy to break apart during melting.
Crystallinity Amorphous to low crystallinitySemi-crystalline to high crystallinityThe linear structure of the trans isomer allows for efficient packing of polymer chains into ordered crystalline lamellae.
Mechanical Properties

While specific mechanical data for polyesters from pure isomers is less commonly reported, the well-established principles of polymer science allow for strong inferences based on their crystallinity. Higher crystallinity is generally associated with increased rigidity, tensile strength, and hardness.

PropertyPolyester from high cis-isomer contentPolyester from high trans-isomer contentCausality
Tensile Strength & Modulus LowerHigher[5]The crystalline regions in the trans-based polymer act as reinforcing crosslinks, leading to a stiffer and stronger material.
Elongation at Break HigherLowerThe amorphous nature of the cis-based polymer allows for greater chain mobility and extension before failure.
Hardness LowerHigherThe dense, crystalline structure of the trans-based polymer offers greater resistance to surface indentation.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, separation, and characterization of the monomers and their corresponding polyesters. These protocols are designed to be self-validating, with clear checkpoints for ensuring the purity and desired properties of the materials.

Synthesis and Isomer Separation of 4-(Hydroxymethyl)cyclohexanol

The industrial synthesis of 4-(hydroxymethyl)cyclohexanol is typically achieved through the hydrogenation of dimethyl terephthalate (DMT), which yields a mixture of cis and trans isomers[4]. For research purposes, separating these isomers is crucial for studying their individual effects on polymerization.

Protocol 1: Isomer Enrichment via Fractional Crystallization

This protocol is based on the difference in melting points between the cis (lower melting) and trans (higher melting) isomers.

  • Melt the Isomer Mixture: In a heated, stirred vessel, melt the commercial-grade 4-(hydroxymethyl)cyclohexanol (typically a 70:30 trans/cis mixture).

  • Controlled Cooling: Slowly cool the molten mixture while stirring. The higher melting trans-isomer will begin to crystallize first.

  • Seeding (Optional): To induce crystallization, a few seed crystals of pure trans-4-(hydroxymethyl)cyclohexanol can be added.

  • Isolation: Once a significant amount of solid has formed, separate the solid (enriched in the trans-isomer) from the remaining liquid (enriched in the cis-isomer) via filtration or centrifugation.

  • Purification: The enriched fractions can be further purified by recrystallization from a suitable solvent.

Characterization and Validation:

  • Gas Chromatography (GC): Determine the cis/trans ratio in the starting material and in the separated fractions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the identity and purity of the isomers. The chemical shifts of the protons and carbons attached to the cyclohexane ring will differ between the cis and trans isomers.

  • Differential Scanning Calorimetry (DSC): Measure the melting point of the separated fractions to confirm their purity.

Polymerization via Two-Step Melt Polycondensation

Melt polycondensation is a common and robust method for synthesizing high-molecular-weight polyesters from diols and diacids (or their esters).

Sources

A Performance-Based Comparative Guide to trans-4-(Hydroxymethyl)cyclohexanol in Diverse Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of molecular building blocks is a critical decision that profoundly impacts the outcomes of their investigations. This guide provides an in-depth technical comparison of trans-4-(Hydroxymethyl)cyclohexanol, a versatile diol, across three key application areas: as a rigid linker in Proteolysis Targeting Chimeras (PROTACs), as a monomer for high-performance polyesters, and as a fragment in drug discovery screening. By presenting objective comparisons with alternative compounds and supporting experimental data, this document serves as a comprehensive resource to inform rational molecular design and accelerate research and development.

Application as a Rigid Linker in PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1] The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex.[1]

The rigid, non-planar structure of the cyclohexane ring in this compound offers a distinct advantage over flexible alkyl and polyethylene glycol (PEG) linkers. This rigidity can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty upon binding to both the target protein and the E3 ligase, thus favoring the formation of a stable and productive ternary complex.[2]

Performance Comparison: Rigid vs. Flexible Linkers
Linker TypeKey CharacteristicsExpected Performance Impact
This compound (derived) Rigid, pre-organized conformation; improved metabolic stability.[1][2]Potentially lower DC50 and higher Dmax values due to favorable ternary complex formation; enhanced in vivo stability.
Alkyl Chains Flexible, hydrophobic.May require optimization of length to achieve optimal ternary complex geometry; potential for lower solubility.[3]
PEG Chains Flexible, hydrophilic.Can improve solubility and cell permeability; flexibility may lead to an entropic penalty upon binding.[3]

Table 1. Conceptual performance comparison of a this compound-derived linker with common flexible linkers in PROTACs.

Experimental Workflow: Synthesis of a PROTAC with a Rigid Linker

The synthesis of a PROTAC incorporating this compound would typically involve the sequential attachment of the target-binding ligand and the E3 ligase ligand to the diol linker.

PROTAC_Synthesis cluster_0 Step 1: Monoprotection & Activation cluster_1 Step 2: Coupling with Ligand 1 cluster_2 Step 3: Deprotection & Activation cluster_3 Step 4: Coupling with Ligand 2 & Final Deprotection Diol This compound Protected_Diol Monoprotected Diol Diol->Protected_Diol Protecting Group (e.g., Boc, TBDMS) Activated_Diol Activated Monoprotected Diol Protected_Diol->Activated_Diol Activation (e.g., MsCl, TsCl) Coupled_Product_1 Ligand 1 - Linker Activated_Diol->Coupled_Product_1 Nucleophilic Substitution Ligand_1 Target-Binding Ligand (with nucleophile) Ligand_1->Coupled_Product_1 Deprotected Deprotected Intermediate Coupled_Product_1->Deprotected Deprotection Activated_Intermediate Activated Intermediate Deprotected->Activated_Intermediate Activation Final_PROTAC Final PROTAC Activated_Intermediate->Final_PROTAC Nucleophilic Substitution Ligand_2 E3 Ligase Ligand (with nucleophile) Ligand_2->Final_PROTAC

Caption: Synthetic workflow for a PROTAC utilizing this compound.

Protocol: PROTAC-Mediated Protein Degradation Assay

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the PROTAC and a negative control (e.g., a PROTAC with an inactive E3 ligase ligand) in cell culture medium.

  • Treat the cells with the compounds for a specified time course (e.g., 4, 8, 12, 24 hours).

2. Cell Lysis and Protein Quantification:

  • Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.[4]

3. Western Blot Analysis:

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).

  • Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.[4]

  • Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle-treated control.

4. Data Analysis:

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation).[4][5]

Application as a Monomer in High-Performance Polyesters

The incorporation of cycloaliphatic diols into polyester backbones is a well-established strategy to enhance their thermal and mechanical properties.[6] The rigid and bulky nature of the cyclohexane ring in this compound disrupts chain packing, leading to an increase in the glass transition temperature (Tg) and improved thermal stability compared to polyesters synthesized from linear aliphatic diols.[7][8]

Performance Comparison: Cycloaliphatic vs. Linear Aliphatic Diols

While specific data for polyesters synthesized with this compound is limited, extensive research on the structurally similar 1,4-cyclohexanedimethanol (CHDM) provides valuable insights. Polyesters based on CHDM exhibit superior thermal stability, mechanical strength, and chemical resistance compared to their counterparts made with linear diols like 1,4-butanediol or 1,6-hexanediol.[6][7]

Diol MonomerPolymer StructureGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Tensile Strength (MPa)Elongation at Break (%)
1,4-Cyclohexanedimethanol (CHDM) Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT)~90~290-300>41>159
Ethylene Glycol Poly(ethylene terephthalate) (PET)~80~260~72-
1,4-Butanediol Poly(butylene terephthalate) (PBT)~22-43~225~55~50-300
1,6-Hexanediol Poly(hexamethylene terephthalate) (PHT)~-15~155--

Table 2. Comparison of thermal and mechanical properties of polyesters synthesized with different diols. Data for PCT and PET from[6].

The trans isomer of the cycloaliphatic diol generally leads to higher crystallinity and melting points due to more efficient chain packing compared to the cis isomer.[6]

Experimental Workflow: Polyester Synthesis and Characterization

The synthesis of polyesters from this compound and a dicarboxylic acid (e.g., terephthalic acid) is typically achieved through a two-step melt polycondensation process.

Polyester_Synthesis cluster_0 Step 1: Esterification cluster_1 Step 2: Polycondensation cluster_2 Characterization Monomers This compound + Dicarboxylic Acid Oligomers Low Molecular Weight Oligomers Monomers->Oligomers Heat (180-220°C) Catalyst (e.g., Ti(OBu)4) Inert Atmosphere High_Polymer High Molecular Weight Polyester Oligomers->High_Polymer Increased Heat (250-280°C) High Vacuum DSC Differential Scanning Calorimetry (DSC) (Tg, Tm) High_Polymer->DSC TGA Thermogravimetric Analysis (TGA) (Thermal Stability) High_Polymer->TGA Tensile_Testing Tensile Testing (Tensile Strength, Elongation) High_Polymer->Tensile_Testing

Caption: Workflow for the synthesis and characterization of polyesters.

Protocol: Two-Step Melt Polycondensation of Polyesters

1. Esterification:

  • Charge the reactor with this compound, a dicarboxylic acid (or its dimethyl ester), and a catalyst (e.g., titanium(IV) butoxide).

  • Heat the mixture to 180-220°C under a nitrogen atmosphere with constant stirring.

  • Continuously remove the condensation byproduct (water or methanol) to drive the reaction forward.

2. Polycondensation:

  • Once the esterification is complete, gradually increase the temperature to 250-280°C.

  • Apply a high vacuum to facilitate the removal of excess diol and promote chain growth.

  • Monitor the viscosity of the melt to determine the reaction endpoint.

3. Characterization:

  • Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and melting temperature (Tm). Employ Thermogravimetric Analysis (TGA) to assess the thermal stability of the polymer.

  • Mechanical Testing: Prepare test specimens (e.g., dumbbell-shaped bars) by melt-pressing or injection molding. Perform tensile testing according to ASTM D638 or ISO 527 to measure tensile strength, Young's modulus, and elongation at break.[9][10][11][12]

Application as a Fragment in Drug Discovery

Fragment-based drug discovery (FBDD) is a powerful approach for identifying lead compounds by screening small, low-molecular-weight fragments for weak binding to a biological target.[13] this compound possesses several desirable characteristics for a fragment library, including a three-dimensional shape, defined stereochemistry, and hydrogen bonding capabilities from its two hydroxyl groups.

Performance Comparison: Desirable Fragment Properties

The utility of a fragment is often assessed by its ligand efficiency (LE), which relates its binding affinity to its size. The rigid, saturated core of this compound provides a well-defined vector for chemical elaboration, allowing for the systematic exploration of the surrounding binding pocket to improve potency.

Fragment PropertyThis compoundRationale for Favorable Performance
3D Shape Non-planar, chair conformationProvides better shape complementarity to protein binding sites compared to flat aromatic fragments.
Hydrogen Bonding Two hydroxyl groups (donor and acceptor)Enables specific interactions with the target protein, contributing to binding affinity.
Vectorial Elaboration Two distinct hydroxyl groupsAllows for controlled chemical modification in different directions to "grow" the fragment into a more potent lead.
Ligand Efficiency (LE) Potentially highThe compact and functionalized nature of the molecule can lead to efficient binding interactions.[14][15]

Table 3. Analysis of this compound as a fragment for drug discovery.

Experimental Workflow: Fragment Screening and Hit Validation

A typical FBDD campaign involves a cascade of biophysical techniques to identify and validate fragment binding.

FBDD_Workflow Fragment_Library Fragment Library (including this compound) Primary_Screen Primary Screen (e.g., Thermal Shift, SPR) Fragment_Library->Primary_Screen Hit_Triage Hit Triage Primary_Screen->Hit_Triage Secondary_Screen Secondary Screen (e.g., NMR, ITC) Hit_Triage->Secondary_Screen Structure_Determination Structure Determination (X-ray Crystallography) Secondary_Screen->Structure_Determination Hit_to_Lead Hit-to-Lead Optimization Structure_Determination->Hit_to_Lead

Caption: A typical workflow for fragment-based drug discovery.

Protocol: Isothermal Titration Calorimetry (ITC) for Fragment Hit Validation

ITC is a gold-standard biophysical technique for confirming and characterizing the binding of a fragment to a target protein by directly measuring the heat changes associated with the binding event.[16][17][18][19]

1. Sample Preparation:

  • Prepare a solution of the target protein in a suitable buffer.

  • Prepare a solution of this compound in the same buffer. The concentration of the fragment should be 10-20 times that of the protein.

  • Thoroughly degas both solutions.

2. ITC Experiment:

  • Load the protein solution into the sample cell and the fragment solution into the injection syringe of the ITC instrument.

  • Set the experimental parameters, including the temperature, stirring speed, and injection volume.

  • Perform a series of injections of the fragment solution into the protein solution, measuring the heat change after each injection.

  • Conduct a control experiment by injecting the fragment solution into the buffer alone to determine the heat of dilution.

3. Data Analysis:

  • Subtract the heat of dilution from the heat of binding for each injection.

  • Plot the integrated heat data against the molar ratio of the fragment to the protein.

  • Fit the data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

  • Calculate the ligand efficiency (LE) using the formula: LE = -RTln(Kd) / N, where R is the gas constant, T is the absolute temperature, and N is the number of non-hydrogen atoms in the fragment.

Conclusion

This compound is a versatile and valuable building block with compelling performance characteristics across multiple applications. Its rigid cycloaliphatic core offers distinct advantages in the design of high-performance PROTACs and polyesters by promoting favorable conformations and enhancing stability. In the realm of fragment-based drug discovery, its three-dimensional structure and hydrogen bonding capabilities make it an attractive starting point for the development of novel therapeutics. This guide has provided a comparative overview and detailed experimental protocols to empower researchers to effectively harness the potential of this compound in their scientific endeavors.

References

  • Freire, E. Isothermal titration calorimetry for fragment-based analysis of ion channel interactions. Methods Mol Biol. 2796, 271-289 (2024).
  • BenchChem. A Comparative Guide to Polyesters Based on 1,4-Cyclohexanediol. (2025).
  • Soucek, M. D. & Wu, J. Cycloaliphatic Polyester Based High Solids Polyurethane Coatings: I. The Effect of Difunctional Alcohols.
  • BenchChem.
  • Promega Corporation. Kinetically Detecting and Quantitating PROTAC-Induced Degradation of Endogenous HiBiT-Tagged Target Proteins #AN331.
  • Soucek, M. D. & Wu, J. Cycloaliphatic polyester based high solids polyurethane coatings: I. The effect of difunctional alcohols.
  • BenchChem. The Crucial Link: A Comparative Guide to PROTAC Linker Synthesis and Performance. (2025).
  • Bitesize Bio.
  • LifeSensors.
  • Smalley, T. L. et al. (A) Dose response curves, DC 50 and Dmax calculations for compounds 7...
  • Archer, C. Isothermal Titration Calorimetry for Fragment-Based Analysis of Ion Channel Interactions. Methods Mol Biol. 2796, 271–289 (2024).
  • Malvern Panalytical. Using Isothermal Titration Calorimetry (ITC) and Grating-Coupled Interferometry (GCI) in Fragment-Based Drug Discovery. (2025).
  • Archer, C. Isothermal Titration Calorimetry for Fragment-Based Analysis of Ion Channel Interactions.
  • Dix, M. M. Targeted Protein Degradation: Design Considerations for PROTAC Development. eScholarship.org (2022).
  • Troup, R. I., Fallan, C. & Baud, M. G. J. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 1, 273–312 (2020).
  • Hao, G.-F. et al. Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B (2024).
  • Maple, H. J. et al. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. J. Med. Chem.64, 15849–15867 (2021).
  • The Huck Institutes. Isothermal Titration Calorimetry | Biomolecular Interactions Facility.
  • Polymaker. Strength Testing. (2025).
  • Patsnap. How to Measure Tensile Strength in Polymers: ASTM D638 Explained. (2025).
  • Targeted Protein Degradation: Methods and Protocols. (Springer US, 2022).
  • Practical Fragments. Ligand efficiency in action. (2011).
  • SpecialChem. Tensile Strength - Definition, Units, Formula & Test Methods. (2025).
  • Sinda Oil. Tensile Strength of Polymers | Definition, Testing & Factors. (2025).
  • Donovan, K. A. et al. Discovery and Characterization of a First-In-Class HCK/BTK PROTAC DFCI-002-06 for the Treatment of MYD88 Mutated B Cell Malignancies. J. Med. Chem.65, 11039–11054 (2022).
  • Szycher, M. Szycher’s Handbook of Polyurethanes, Second Edition. (CRC Press, 2012).
  • van der Ende, M. Y. et al. Overcoming the low reactivity of biobased, secondary diols in polyester synthesis.
  • Ciulli, A. et al. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proc. Natl. Acad. Sci. U.S.A.110, 13198–13203 (2013).
  • Intertek. Tensile Testing of Plastics ISO 527-1.
  • Lizundia, E., Shaver, M. P. & Lezama, L.
  • Atalay, F. D. & Erdem, M. Synthesis and characterization of bio-based polyester polyol.
  • Soccio, M. et al. Relation of Structure to Thermal and Mechanical Properties.
  • Gsell, T.
  • Gsell, T. The Relationship Between Structure and Properties of Thermoplastic Polyesters. The Madison Group (2018).
  • Pharmaceutical Business Review. Building blocks and linkers for PROTAC synthesis.
  • Latha, G. et al. Synthesis, spectral and thermal characterization of polyester derived from 1,1-bis(4-hydroxyphenyl)cyclohexane. Bull.
  • Bembenek, S. D., Tamong, A. D. & Kitchen, D. B. Ligand efficiency and fragment-based drug discovery. Curr Opin Chem Biol. 13, 339–344 (2009).
  • Ciulli, A. Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods Mol Biol. 1278, 437–467 (2015).
  • Schultes, S. et al. Ligand efficiency as a guide in fragment hit selection and optimization. Drug Discov Today Technol. 10, e23-30 (2013).
  • Ciulli, A. Biophysical screening for the discovery of small-molecule ligands. Methods Mol Biol. 1278, 437–467 (2015).
  • Bembenek, S. D., Tamong, A. D. & Kitchen, D. B. Ligand efficiency and fragment-based drug discovery.
  • Hopkins, A. L., Groom, C. R. & Alex, A. The Role of Ligand Efficiency Measures in Drug Discovery. Drug Discov Today. 12, 430–431 (2007).
  • AstraZeneca. Fragment screening at AstraZeneca: developing the next generation biophysics fragment set. RSC Med. Chem.12, 1144–1153 (2021).
  • Hubner, G. SYNTHESIS AND CHARACTERISATION OF LINEAR POLYESTERS CONTAINING FREE CARBOXYLIC ACID GROUPS. JKU ePUB (2021).
  • Joseph, A. O. & Lobb, K. Biophysical screening in fragment-based drug design: a brief overview. Biohorizons. 12, hzy015 (2019).
  • Atalay, F. D. & Erdem, M. Synthesis and Characterization of Bio-Based Polyester Polyol.
  • Wang, G. et al. Synthesis and Structural Characterization of Sequential Structure and Crystallization Properties for Hydrophilic Modified Polyester. Polymers (Basel). 11, (2019).

Sources

A Researcher's Guide to the Spectroscopic Confirmation of trans-4-(Hydroxymethyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of molecular entities is not merely a procedural step but the bedrock of innovation and regulatory compliance. For bifunctional cyclic alcohols like 4-(Hydroxymethyl)cyclohexanol, stereoisomeric purity is a critical determinant of a final product's physical properties and biological activity. This guide provides an in-depth comparison of spectroscopic techniques to unambiguously confirm the structure of trans-4-(Hydroxymethyl)cyclohexanol, contrasting it with its cis-isomer and other potential alternatives. We will delve into the causality behind experimental choices and interpret spectral data with the rigor required in a professional research setting.

The Stereochemical Imperative: Why trans vs. cis Matters

The cyclohexane ring is not a static, flat hexagon; it predominantly exists in a chair conformation to minimize steric and torsional strain. In 1,4-disubstituted cyclohexanes, such as 4-(Hydroxymethyl)cyclohexanol, the substituents can either be on the same side of the ring (cis) or on opposite sides (trans). This seemingly subtle difference in spatial arrangement has profound implications. The trans isomer, with both substituents in the more stable equatorial positions in the dominant chair conformation, possesses a distinct symmetry and steric environment compared to the cis isomer, which must have one axial and one equatorial substituent. These conformational differences are the key to their differentiation via spectroscopic methods.

The Analytical Workflow: A Multi-faceted Approach

A single spectroscopic technique is rarely sufficient for absolute structural confirmation. A synergistic application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) provides a self-validating system for structural elucidation.

Spectroscopic Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Confirmation Sample Sample 1H_NMR ¹H NMR Sample->1H_NMR 13C_NMR ¹³C NMR Sample->13C_NMR FTIR FT-IR Sample->FTIR MS Mass Spectrometry Sample->MS Data_Analysis Comparative Data Analysis 1H_NMR->Data_Analysis 13C_NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmed: This compound Data_Analysis->Structure_Confirmation

Caption: A typical workflow for spectroscopic structure confirmation.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR is exceptionally sensitive to the local chemical environment and stereochemistry. The key to differentiating the trans and cis isomers lies in the chemical shifts and coupling constants of the protons on the cyclohexane ring, particularly the protons at C1 and C4 (the carbon atoms bearing the substituents).

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent is critical and should be one in which the sample is fully soluble and which does not have signals that overlap with key analyte signals.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving the complex multiplets of the cyclohexane ring protons.

  • Acquisition Parameters: Use a standard proton pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Interpretation and Comparison:

In the trans isomer, the diequatorial arrangement of the substituents leads to a more symmetric structure. The protons on C1 and C4 (H-1 and H-4) are both in axial positions. This axial orientation results in a larger coupling constant (J-value) with the adjacent axial protons on C2, C6 and C3, C5, respectively. This is a direct consequence of the dihedral angle between these protons being close to 180°.

Conversely, in the cis isomer, one substituent is axial and the other is equatorial. This leads to a less symmetric molecule and a more complex spectrum. The proton on the carbon with the equatorial substituent will be axial, while the proton on the carbon with the axial substituent will be equatorial. This results in a mixture of axial-axial, axial-equatorial, and equatorial-equatorial couplings, leading to broader and more complex multiplets with smaller average coupling constants for the H-1 and H-4 protons.

Table 1: Expected ¹H NMR Data Comparison

Proton AssignmentThis compound (Expected)cis-4-(Hydroxymethyl)cyclohexanol (Expected)Rationale for Difference
H-1 (CH-OH)~3.5 ppm (tt, J ≈ 10.5, 4.0 Hz)~3.8 ppm (m, broad)The H-1 proton in the trans isomer is axial and experiences large axial-axial couplings. In the cis isomer, this proton is equatorial, leading to smaller couplings and a broader multiplet.
H-4 (CH-CH₂OH)~1.4 ppm (m)~1.6 ppm (m)The chemical shift of H-4 is influenced by the orientation of the hydroxymethyl group.
-CH₂-OH ~3.4 ppm (d, J ≈ 6.5 Hz)~3.5 ppm (d, J ≈ 6.0 Hz)The chemical shift and coupling to H-4 will be subtly different due to the different spatial arrangement.
Cyclohexyl H (axial) ~1.0-1.2 ppm (m)~1.1-1.3 ppm (m)Axial protons are more shielded and appear at a lower chemical shift (upfield).
Cyclohexyl H (equatorial) ~1.8-2.0 ppm (m)~1.7-1.9 ppm (m)Equatorial protons are more deshielded and appear at a higher chemical shift (downfield).

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: A Carbon Skeleton Perspective

Carbon NMR provides information about the number of non-equivalent carbon atoms and their chemical environment. The symmetry of the trans isomer is a key differentiating feature in its ¹³C NMR spectrum.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Acquisition Parameters: A standard proton-decoupled ¹³C pulse sequence is typically used. A sufficient number of scans is required due to the low natural abundance of ¹³C.

Data Interpretation and Comparison:

Due to the C₂ symmetry of the trans isomer (in its dominant diequatorial conformation), there are fewer unique carbon signals compared to the less symmetric cis isomer.

Table 2: Expected ¹³C NMR Data Comparison

Carbon AssignmentThis compound (Expected)cis-4-(Hydroxymethyl)cyclohexanol (Expected)Rationale for Difference
C-1 (CH-OH)~70 ppm~66 ppmThe chemical shift of C-1 is sensitive to the substituent's orientation. The equatorial hydroxyl group in the trans isomer results in a downfield shift compared to the axial hydroxyl group in one of the chair conformations of the cis isomer.
C-4 (CH-CH₂OH)~43 ppm~40 ppmSimilar to C-1, the orientation of the hydroxymethyl group affects the chemical shift of C-4.
-CH₂-OH ~68 ppm~65 ppmThe steric environment around the exocyclic methylene carbon differs between the two isomers.
C-2, C-6 ~35 ppmTwo distinct signalsIn the trans isomer, C-2 and C-6 are equivalent by symmetry. In the cis isomer, they are not.
C-3, C-5 ~30 ppmTwo distinct signalsSimilar to C-2 and C-6, these carbons are equivalent in the trans isomer but not in the cis isomer.

FT-IR Spectroscopy: Vibrational Fingerprints

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. While it may not be the primary tool for distinguishing stereoisomers, subtle differences in the fingerprint region can provide corroborating evidence.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or as a solution.

  • Instrument Setup: Acquire the spectrum using a standard FT-IR spectrometer.

  • Acquisition Parameters: Typically, 16-32 scans are co-added to obtain a high-quality spectrum with a resolution of 4 cm⁻¹.

Data Interpretation:

Both isomers will exhibit the characteristic absorptions of the hydroxyl and aliphatic C-H groups. The key distinguishing features will be in the fingerprint region (below 1500 cm⁻¹), where the C-O stretching and C-C stretching and bending vibrations are sensitive to the overall molecular geometry.

Table 3: Key FT-IR Absorptions for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, BroadO-H stretch (hydrogen-bonded)
~2920, ~2850StrongC-H stretch (aliphatic)
~1450MediumCH₂ scissoring
~1050StrongC-O stretch (secondary alcohol)
~1020StrongC-O stretch (primary alcohol)

The C-O stretching bands in the trans isomer are often sharper and more well-defined compared to the cis isomer due to the more uniform environment of the hydroxyl groups.

Mass Spectrometry: Fragmentation and Molecular Weight Confirmation

Mass spectrometry provides the molecular weight of the compound and information about its structure through the analysis of its fragmentation pattern.

Experimental Protocol:

  • Sample Introduction: The sample can be introduced via direct infusion or through a gas or liquid chromatograph.

  • Ionization: Electron ionization (EI) is a common method for volatile compounds. Electrospray ionization (ESI) is suitable for less volatile or thermally labile compounds.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer is typically used.

Data Interpretation:

The mass spectrum will show the molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺), confirming the molecular weight of 130.19 g/mol . The fragmentation pattern is influenced by the stereochemistry, as the initial bond cleavages will favor the formation of more stable carbocation intermediates.

Expected Fragmentation for this compound:

  • M⁺ at m/z 130: The molecular ion.

  • Loss of H₂O (m/z 112): A common fragmentation for alcohols.

  • Loss of CH₂OH (m/z 99): Cleavage of the hydroxymethyl group.

  • Loss of H₂O and C₂H₄ (m/z 84): A characteristic retro-Diels-Alder fragmentation of the cyclohexene ring formed after dehydration.

The relative intensities of these fragment ions may differ between the trans and cis isomers due to differences in the stability of the intermediate radical cations formed upon ionization.

MS_Fragmentation M_plus [C₇H₁₄O₂]⁺ m/z = 130 loss_H2O [C₇H₁₂O]⁺ m/z = 112 M_plus->loss_H2O - H₂O loss_CH2OH [C₆H₁₁O]⁺ m/z = 99 M_plus->loss_CH2OH - •CH₂OH loss_H2O_C2H4 [C₅H₈]⁺ m/z = 84 loss_H2O->loss_H2O_C2H4 - C₂H₄ (RDA)

Caption: Plausible fragmentation pathways for 4-(Hydroxymethyl)cyclohexanol.

Conclusion

The structural confirmation of this compound is a clear demonstration of the power of a multi-technique spectroscopic approach. While each method provides valuable pieces of the puzzle, it is their collective interpretation that builds an unshakeable, authoritative case for the correct stereoisomer. For the discerning researcher, a thorough understanding of the principles behind these techniques and a keen eye for the subtle yet significant differences in the resulting data are indispensable tools for ensuring the quality and integrity of their scientific endeavors.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • NIST Chemistry WebBook. This compound. National Institute of Standards and Technology. [Link]

  • Spectral Database for Organic Compounds (SDBS). 4-(Hydroxymethyl)cyclohexanol. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

A Comparative Guide to the Applications of trans-4-(Hydroxymethyl)cyclohexanol: A Structurally-Informed Analysis for Advanced Material and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of specialized chemical intermediates, the selection of an appropriate building block is paramount to achieving desired material properties and therapeutic efficacy. This guide provides an in-depth technical comparison of trans-4-(Hydroxymethyl)cyclohexanol (T4HMC) with its structural analogs, primarily focusing on its applications in high-performance polyesters, liquid crystals, and as a linker in drug delivery systems. While direct, peer-reviewed comparative studies on T4HMC are nascent, this document synthesizes available data on related cycloaliphatic diols and leverages fundamental principles of stereochemistry and polymer science to project the performance of T4HMC.

The Structural Uniqueness of this compound

This compound is a cycloaliphatic diol distinguished by its rigid, non-planar cyclohexane core and the trans configuration of its hydroxyl and hydroxymethyl groups. This specific stereochemistry locks the cyclohexane ring in a chair conformation where both substituents predominantly occupy equatorial positions, minimizing steric hindrance and imparting a distinct linearity and asymmetry to the molecule.[1] This is in contrast to its more commercially prevalent analog, 1,4-cyclohexanedimethanol (CHDM), which is typically supplied as a mixture of cis and trans isomers.[2] The fixed trans geometry of T4HMC is a critical determinant of its potential performance in various applications.

High-Performance Polyesters: A Comparative Analysis with 1,4-Cyclohexanedimethanol (CHDM)

The incorporation of cycloaliphatic diols into polyester backbones is a well-established strategy to enhance thermal stability, mechanical strength, and chemical resistance compared to their linear aliphatic counterparts.[2] The most widely used cycloaliphatic diol in the polyester industry is CHDM, making it the most relevant comparator for T4HMC.

The Critical Role of Stereochemistry in Polyester Properties

Research on CHDM-based polyesters, such as poly(1,4-cyclohexylenedimethylene terephthalate) (PCT), has unequivocally demonstrated that the cis/trans isomer ratio of the CHDM monomer significantly influences the final properties of the polymer.[2][3]

  • Higher trans-Isomer Content in CHDM Correlates with:

    • Increased Melting Temperature (Tm) and Glass Transition Temperature (Tg): The linear and symmetric nature of the trans-isomer allows for more efficient chain packing and a higher degree of crystallinity, leading to enhanced thermal properties.[2][3]

    • Improved Mechanical Properties: The ordered crystalline structure results in higher tensile strength and modulus.

    • Reduced Solubility: Increased crystallinity generally leads to lower solubility in common solvents.

Projected Performance of T4HMC in Polyesters

Based on the established structure-property relationships in CHDM-based polyesters, we can infer the likely performance advantages of using pure this compound as a monomer. The fixed trans configuration of T4HMC suggests that polyesters derived from it would exhibit properties characteristic of high trans-isomer content CHDM polymers.

Table 1: Comparative Performance of Cycloaliphatic Diols in Polyester Synthesis

PropertyTypical CHDM (70/30 trans/cis mix)High trans-CHDM (>95%)Projected for this compound
Polymer Crystallinity Semi-crystallineHighly crystallinePotentially highly crystalline
Melting Temp. (Tm) ModerateHighHigh
Glass Transition Temp. (Tg) ModerateHighHigh
Mechanical Strength GoodExcellentPotentially Excellent
Chemical Resistance GoodExcellentPotentially Excellent
Solubility ModerateLowPotentially Low

The inherent asymmetry of T4HMC, with one primary and one secondary hydroxyl group, may also introduce unique characteristics. This could lead to polyesters with interesting solubility profiles or serve as a point for selective post-polymerization modification.

Experimental Protocol: Synthesis of a T4HMC-based Polyester for Comparative Analysis

This protocol outlines a two-step melt polycondensation method, which is a standard industrial process for polyester synthesis and would be suitable for a direct comparison of T4HMC with CHDM.[2]

Materials:

  • This compound (T4HMC)

  • Dimethyl terephthalate (DMT)

  • Titanium(IV) butoxide (catalyst)

  • Phosphorous acid (stabilizer)

Procedure:

  • Esterification:

    • Charge the reactor with T4HMC, DMT (in a slight molar excess of diol), and the catalyst.

    • Heat the mixture under a nitrogen atmosphere to 180-220°C to initiate transesterification, distilling off the methanol byproduct.

  • Polycondensation:

    • After the theoretical amount of methanol is collected, add the stabilizer.

    • Gradually increase the temperature to 280-300°C while reducing the pressure to <1 Torr.

    • Continue the reaction until the desired melt viscosity (indicative of molecular weight) is achieved.

    • Extrude the polymer melt into a water bath and pelletize.

Characterization:

  • Thermal Analysis (DSC, TGA): To determine Tg, Tm, and thermal degradation temperature.

  • Mechanical Testing (Tensile Tester): To measure tensile strength, modulus, and elongation at break.

  • Structural Analysis (NMR, FTIR): To confirm the polymer structure.

G cluster_synthesis Polyester Synthesis Workflow cluster_analysis Characterization Monomers T4HMC + DMT Catalyst Catalyst (e.g., Ti(OBu)4) Esterification Esterification (180-220°C, N2) Methanol byproduct removed Monomers->Esterification Catalyst->Esterification Stabilizer Stabilizer (e.g., H3PO3) Polycondensation Polycondensation (280-300°C, Vacuum) Esterification->Polycondensation Stabilizer->Polycondensation Polymer T4HMC-based Polyester Polycondensation->Polymer Thermal Thermal Analysis (DSC, TGA) Polymer->Thermal Mechanical Mechanical Testing Polymer->Mechanical Structural Structural Analysis (NMR, FTIR) Polymer->Structural

Workflow for T4HMC-based polyester synthesis and characterization.

Applications in Liquid Crystals

The rigid cyclohexane core is a common structural motif in liquid crystal (LC) molecules.[4] The trans configuration is particularly favored as it imparts a linear, rod-like shape to the molecule, which is conducive to the formation of mesophases. Derivatives of 4-alkylcyclohexanols are widely used in commercial liquid crystal displays.[4]

Comparison with other Cyclohexane-based Mesogens

While there is a lack of specific literature on liquid crystals derived from T4HMC, we can compare its potential with other cyclohexane-containing mesogens. The key features of T4HMC for this application are:

  • Rigid trans-Cyclohexane Core: Provides the necessary structural rigidity and linearity.

  • Two Reactive Hydroxyl Groups: Allows for the attachment of mesogenic units and terminal flexible chains, which are essential components of a liquid crystal molecule. The primary and secondary nature of the hydroxyls could allow for selective derivatization.

Derivatives of T4HMC could be synthesized to create calamitic (rod-shaped) liquid crystals. The asymmetry of T4HMC could also be exploited to synthesize chiral liquid crystals, which are of interest for ferroelectric and other advanced display applications.

G T4HMC This compound Mesogenic_Core Mesogenic Core (e.g., Biphenyl) T4HMC->Mesogenic_Core Esterification Flexible_Tail Flexible Tail (e.g., Alkyl Chain) T4HMC->Flexible_Tail Etherification LC_Molecule Potential Liquid Crystal Molecule Mesogenic_Core->LC_Molecule Flexible_Tail->LC_Molecule

Synthetic strategy for a T4HMC-based liquid crystal.

Role as a Linker in Drug Delivery Systems

The development of advanced drug delivery systems, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), relies on carefully designed linkers to connect the targeting moiety to the therapeutic payload.[5][6] These linkers must be stable in circulation but allow for the release of the drug at the target site.

Comparison with Existing Linker Chemistries

While T4HMC itself is not widely cited as a linker, the structurally similar succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a commonly used non-cleavable linker in approved ADCs like Kadcyla®.[6] The cyclohexane ring in SMCC provides rigidity and spacing between the antibody and the drug.

The di-functional nature of T4HMC makes it a candidate for the synthesis of novel linkers. Its trans-cyclohexane core can provide several advantages:

  • Defined Spacing: The rigid trans-conformation offers a well-defined distance and spatial orientation between the two ends of the linker, which can be crucial for optimal biological activity in systems like PROTACs where a specific distance between the target protein and the E3 ligase is required for efficient degradation.[7]

  • Improved Pharmacokinetics: The cycloaliphatic nature can increase the lipophilicity of the linker, potentially influencing the overall pharmacokinetic properties of the conjugate.

  • Metabolic Stability: The cyclohexane ring is generally more resistant to metabolic degradation than linear alkyl chains, which could enhance the in vivo stability of the drug conjugate.

Experimental Workflow: Synthesis and Evaluation of a T4HMC-based PROTAC

This workflow outlines the general steps for incorporating T4HMC into a PROTAC and evaluating its efficacy.

Synthesis:

  • Selectively protect one hydroxyl group of T4HMC.

  • Couple the unprotected hydroxyl group to the E3 ligase ligand.

  • Deprotect the second hydroxyl group.

  • Couple the newly deprotected hydroxyl group to the target protein ligand.

Evaluation:

  • In vitro Degradation Assay: Treat cancer cells with the T4HMC-based PROTAC and measure the degradation of the target protein by Western blot or proteomics.

  • Cell Viability Assay: Determine the cytotoxic effect of the PROTAC on cancer cell lines.

  • Pharmacokinetic Studies: Evaluate the stability and clearance of the PROTAC in animal models.

G cluster_synthesis PROTAC Synthesis cluster_evaluation PROTAC Evaluation T4HMC T4HMC Protection Selective Protection T4HMC->Protection Coupling1 Couple to E3 Ligase Ligand Protection->Coupling1 Deprotection Deprotection Coupling1->Deprotection Coupling2 Couple to Target Protein Ligand Deprotection->Coupling2 PROTAC T4HMC-based PROTAC Coupling2->PROTAC Degradation Degradation Assay (Western Blot) PROTAC->Degradation Viability Cell Viability Assay PROTAC->Viability PK_Studies Pharmacokinetic Studies PROTAC->PK_Studies

Workflow for the synthesis and evaluation of a T4HMC-based PROTAC.

Conclusion and Future Outlook

This compound presents itself as a promising, yet underexplored, building block for advanced materials and therapeutics. Its rigid trans-stereochemistry is its most defining feature, suggesting a high potential for creating materials with superior thermal and mechanical properties, well-defined liquid crystalline phases, and structurally precise drug linkers.

The primary limitation to its widespread adoption is the current lack of extensive, publicly available experimental data directly comparing its performance to established alternatives. The experimental protocols and comparative frameworks provided in this guide are intended to facilitate such studies. As the demand for high-performance, structurally-defined materials and sophisticated drug delivery systems grows, further investigation into the applications of this compound is not only warranted but essential for unlocking its full potential.

References

  • Google Patents. (n.d.). Copolymerized polyester resin and molded product using same.
  • ResearchGate. (2017, August 21). Synthesis and characterization of poly(ethylene terephthalate-co-1,4-cyclohexanedimethylene terephtlatate)-block-poly(tetramethylene oxide) copolymers. Retrieved January 6, 2026, from [Link]

  • Pan, Y., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907.
  • Damle, N. K. (2022).
  • Google Patents. (n.d.). Preparation process of 4-(4-hydroxyphenyl)-cyclohexanol.
  • Google Patents. (n.d.). Fiber-forming polyesters from trans-1, 4-cyclohexanedicarboxylic compounds and 1, 1-cyclohexane dimethanol.
  • Google Patents. (n.d.). Ethers of bis(hydroxymethyl)cyclohexanes.
  • Google Patents. (n.d.). Process for preparing poly(1,4-cyclohexanedicarboxylate)s. Retrieved January 6, 2026, from [Link]

  • Evans, N., et al. (2022). Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. Frontiers in Drug Discovery, 2, 868330.
  • Tsuchikama, K., & An, Z. (2018). Antibody-drug conjugates: recent advances in conjugation and linker chemistries. Protein & cell, 9(1), 33–46.
  • PubChem. (n.d.). Rac-(1s,4s)-4-(hydroxymethyl)cyclohexanol. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (2022, February 22). 1,4-Cyclohexanedimethanol-based polyesters derived from biomass: synthesis, thermal properties, crystallization properties, and tensile properties. Retrieved January 6, 2026, from [Link]

  • National Institutes of Health. (n.d.). Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. Retrieved January 6, 2026, from [Link]

  • MDPI. (2021, April 26). Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Properties of Copolyesters Derived from 1,4-Cyclohexanedimethanol, Terephthalic Acid, and 2,6-Naphthalenedicarboxylic Acid with Enhanced Thermal and Barrier Properties. Retrieved January 6, 2026, from [Link]

  • MDPI. (n.d.). Thermal Analysis of Aliphatic Polyester Blends with Natural Antioxidants. Retrieved January 6, 2026, from [Link]

  • National Institutes of Health. (n.d.). Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (n.d.). Structure–property relationship of poly(cyclohexane 1,4‐dimethylene terephthalate) modified with high trans‐1,4‐cyclohexanedimethanol and 2,6‐naphthalene dicarboxylicacid. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (n.d.). Dynamic mechanical thermal analysis of the different formulations of study. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (n.d.). Differential thermal analysis of linear polyesters. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (n.d.). Comparative plot of the dynamic mechanical thermal analysis (DMTA) properties of PHBH, PCL, and PHBH/PCL blends with different PCL wt %, as a function of temperature, (a) storage modulus, E', and (b) dynamic damping factor (tan δ). Retrieved January 6, 2026, from [Link]

  • Crysdot LLC. (n.d.). This compound. Retrieved January 6, 2026, from [Link]

  • SciSpace. (n.d.). Synthesis and Thermal Properties of Poly(cyclohexylene dimethylene terephthalate-co-butylene terephthalate). Retrieved January 6, 2026, from [Link]

Sources

A Comparative Guide to the Thermal Properties of Polymers Derived from Trans-4-(Hydroxymethyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of polymeric materials with specific thermal properties is a critical determinant of performance and stability. This guide provides an in-depth comparative thermal analysis of polymers theoretically derived from trans-4-(Hydroxymethyl)cyclohexanol. Due to a scarcity of direct experimental data in peer-reviewed literature for this specific monomer, this analysis leverages data from its close structural analog, 1,4-cyclohexanedimethanol (CHDM), to project and compare its performance against other common polymer alternatives. The inclusion of the rigid cycloaliphatic ring structure in these monomers is a key design feature for enhancing the thermal stability and mechanical properties of the resulting polymers.

The central hypothesis of this guide is that the incorporation of the bulky, non-planar cyclohexane ring from this compound will impart significantly different thermal characteristics compared to polymers synthesized from linear aliphatic diols. Understanding these differences is paramount for designing materials with tailored glass transition temperatures (Tg), melting points (Tm), and thermal degradation profiles.

The Significance of Cycloaliphatic Diols in Polymer Science

The integration of cycloaliphatic structures, such as the cyclohexane ring, into a polymer backbone introduces rigidity and hinders chain mobility. This structural feature is a well-established strategy for increasing the glass transition temperature of polymers, making them suitable for applications requiring dimensional stability at elevated temperatures. Furthermore, the non-planar nature of the cyclohexane ring can disrupt chain packing, influencing the crystallinity and, consequently, the melting temperature of the polymer.

Comparative Thermal Analysis: A Data-Driven Approach

To provide a clear comparison, the following sections present thermal data for polyesters synthesized from the closely related 1,4-cyclohexanedimethanol (CHDM) and other diols. This data serves as a strong predictive model for the behavior of polymers derived from this compound.

Polyesters: A Comparative Overview

Polyesters are a versatile class of polymers whose properties can be finely tuned by the selection of the diol and diacid monomers. The introduction of a cycloaliphatic diol like CHDM generally leads to enhanced thermal stability compared to their linear aliphatic counterparts.

Polymer CompositionGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Decomposition Temp. (Td, 5% wt. loss) (°C)
Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) ~90~290-300~390
Poly(ethylene terephthalate) (PET) ~80~260Not specified
Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCC) 63.7LowHigh
Polyesters from CHDM and various diacids -30 to 159Crystalline97 to 349 (1% mass loss)

Table 1: Comparative thermal properties of various polyesters. Data is compiled from multiple sources to provide a comprehensive overview.[1][2][3]

The data clearly indicates that polyesters incorporating CHDM, such as PCT, exhibit a higher glass transition temperature and melting point compared to the widely used PET, which is based on the linear diol ethylene glycol.[1][3] This enhancement is attributed to the rigidity of the cyclohexane ring. It is therefore highly probable that polyesters derived from this compound would exhibit similarly elevated thermal properties.

Polycarbonates and Polyurethanes

Experimental Methodologies for Thermal Analysis

To ensure the scientific integrity of this guide, the following are detailed protocols for the primary techniques used in the thermal analysis of polymers.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of a polymer.

Protocol for DSC Analysis:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • First Heating Scan: Heat the sample from ambient temperature to a temperature above its expected melting point at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. This step removes the thermal history of the sample.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its expected glass transition.

    • Second Heating Scan: Heat the sample again at the same controlled rate to a temperature above its melting point. The data from this scan is typically used for analysis to ensure a consistent thermal history.

  • Data Analysis: The glass transition is observed as a step change in the heat flow curve, while melting and crystallization are seen as endothermic and exothermic peaks, respectively.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation start Start weigh Weigh 5-10 mg of Polymer start->weigh pan Place in DSC Pan weigh->pan instrument Load Sample & Reference Pans pan->instrument heat1 1st Heating Scan (Remove Thermal History) instrument->heat1 cool Controlled Cooling heat1->cool heat2 2nd Heating Scan (Data Acquisition) cool->heat2 analyze Analyze Heat Flow Curve heat2->analyze tg Identify Tg (Step Change) analyze->tg tm Identify Tm (Endothermic Peak) analyze->tm

Figure 1: Experimental workflow for Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)

TGA is employed to evaluate the thermal stability and decomposition profile of a polymer.

Protocol for TGA Analysis:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600-800 °C) at a controlled rate (e.g., 10 or 20 °C/min) under a controlled atmosphere (typically nitrogen or air).

  • Data Analysis: The weight loss of the sample is recorded as a function of temperature. The temperature at which a specific percentage of weight loss occurs (e.g., 5% or 10%) is often reported as the decomposition temperature (Td), providing a measure of the polymer's thermal stability.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation start Start weigh Weigh 5-10 mg of Polymer start->weigh pan Place in TGA Pan weigh->pan instrument Load Sample into Furnace pan->instrument heat Controlled Heating (e.g., to 800°C) instrument->heat analyze Record Weight Loss vs. Temp heat->analyze td Determine Td (e.g., 5% Weight Loss) analyze->td

Figure 2: Experimental workflow for Thermogravimetric Analysis (TGA).

Conclusion and Future Outlook

The inclusion of this compound as a monomer is a promising strategy for the development of high-performance polymers with enhanced thermal stability. Based on the comparative analysis with the structurally similar 1,4-cyclohexanedimethanol, it is anticipated that polyesters, polycarbonates, and polyurethanes derived from this monomer will exhibit elevated glass transition temperatures and improved thermal degradation resistance when compared to their linear aliphatic counterparts.

For researchers and professionals in materials science and drug development, this predictive analysis provides a strong rationale for exploring the synthesis and characterization of polymers from this compound. Future experimental work should focus on the direct synthesis and comprehensive thermal analysis of these novel polymers to validate the structure-property relationships discussed in this guide. Such research will undoubtedly contribute to the development of advanced materials with tailored thermal properties for a wide range of demanding applications.

References

  • Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

  • 1,4-Cyclohexanedimethanol-based polyesters derived from biomass: synthesis, thermal properties, crystallization properties, and tensile properties. (2022). ResearchGate. Retrieved January 6, 2026, from [Link]

  • DSC curves of prepared polymers of cycloaliphatic diols... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Synthesis and Characterization of New Polycarbonate-Based Poly(thiourethane-urethane)s. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

  • Synthesis and Characterization of Polycarbonates by Melt Phase Interchange Reactions of Alkylene and Arylene Diacetates with Alkylene and Arylene Diphenyl Dicarbonates. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Commercially Available trans-4-(Hydroxymethyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Percentage Point

In the landscape of pharmaceutical research and drug development, the purity of a chemical intermediate or excipient is not merely a number on a certificate of analysis; it is a cornerstone of safety, efficacy, and reproducibility. trans-4-(Hydroxymethyl)cyclohexanol (CAS: 3685-27-6), a versatile diol, serves as a critical building block in organic synthesis and a potential component in advanced drug delivery systems.[1] Its bifunctional nature makes it an attractive starting material, but also susceptible to a range of impurities derived from its synthesis, including stereoisomers (cis-isomer), unreacted starting materials, and various side-reaction products like bis-hydroxymethyl derivatives.[1]

The quality of excipients and starting materials is rigorously scrutinized, as they can directly impact the performance, stability, and safety of the final active pharmaceutical ingredient (API) and drug product.[2][3] Therefore, relying on a single analytical technique for purity assessment is insufficient. A robust, multi-faceted, or "orthogonal" approach is essential to build a comprehensive purity profile, ensuring that the material is not only of high purity but also consistently so from lot to lot.

This guide provides an in-depth comparison of critical analytical methodologies for qualifying commercially available this compound. We will move beyond simple pass/fail criteria, explaining the causality behind experimental choices and providing field-proven protocols to empower researchers to make informed decisions when selecting a supplier.

The Orthogonal Approach to Purity Verification

A comprehensive purity assessment relies on combining techniques that measure different physical and chemical properties. This minimizes the risk of an impurity going undetected. For a compound like this compound, an effective strategy integrates chromatographic separation, spectroscopic identification, and thermal analysis.

Purity_Assessment_Workflow cluster_0 Initial Qualification cluster_1 Quantitative Purity Analysis cluster_2 Decision Incoming Incoming Material (Supplier A, B, C) Identity Identity Confirmation (¹H NMR / FTIR) Incoming->Identity Sample GC GC-FID (Volatile Impurities) Identity->GC Confirmed Identity HPLC HPLC-CAD/RID (Non-volatile Impurities) Identity->HPLC DSC DSC (Total Molar Purity) Identity->DSC Compare Compare Data & Assess Supplier GC->Compare HPLC->Compare DSC->Compare Decision Qualify / Disqualify Compare->Decision

Caption: Orthogonal workflow for qualifying raw material purity.

Chromatographic Purity: Separating the Known and Unknown

Chromatography is the gold standard for separating and quantifying individual components in a mixture. For this compound, both Gas and Liquid Chromatography are essential to create a complete impurity profile.

A. Gas Chromatography (GC) for Volatile Impurities

Expertise & Rationale: GC is ideally suited for analyzing volatile and semi-volatile compounds. The presence of two polar hydroxyl groups in this compound necessitates the use of a polar stationary phase column. A polar phase (like those containing polyethylene glycol) promotes interaction with the polar analytes, leading to better retention and separation from less polar impurities and preventing the severe peak tailing that would occur on a non-polar column. Flame Ionization Detection (FID) is used for its wide linear range and robust response to hydrocarbons.

Experimental Protocol: GC-FID Analysis

  • Sample Preparation: Accurately weigh ~20 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with Methanol (HPLC grade). Mix thoroughly.

  • Instrument & Conditions:

    • GC System: Agilent 8890 or equivalent with FID.

    • Column: SPB-1000 (modified polyethylene glycol) or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet: Split/Splitless, 250°C, Split ratio 50:1.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program:

      • Initial Temp: 80°C, hold for 2 minutes.

      • Ramp: 10°C/min to 240°C.

      • Hold: 5 minutes at 240°C.

    • Detector: FID, 260°C.

  • System Suitability: Inject a standard solution to ensure theoretical plates > 5000 and tailing factor between 0.9 and 1.5 for the main peak.

  • Analysis: Inject 1 µL of the prepared sample. Identify and integrate all peaks. Calculate purity using the area percent method (assuming response factors are similar for structurally related impurities).

Comparative Data: GC Purity

SupplierRetention Time (min)Area % (Main Peak)Key Impurity Profile
Supplier A 12.5499.85%Impurity at 9.8 min (0.08%), Impurity at 11.2 min (0.05%)
Supplier B 12.5599.21%cis-isomer at 12.1 min (0.65%), Impurity at 9.8 min (0.11%)
Supplier C 12.5398.55%Multiple impurities >0.1%, including significant starting material
B. High-Performance Liquid Chromatography (HPLC) for Polar and Non-Volatile Impurities

Expertise & Rationale: While GC is excellent for volatile compounds, it may not be suitable for thermally labile or non-volatile impurities, such as oligomers or degradation products. HPLC is the complementary technique. Retaining a highly polar compound like this diol on traditional reversed-phase (e.g., C18) columns is challenging.[4] Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal alternative.[5] HILIC uses a polar stationary phase (like a diol-functionalized silica) and a high organic mobile phase, which promotes the retention of polar analytes.[5][6] For detection, a universal detector like a Charged Aerosol Detector (CAD) or Refractive Index Detector (RID) is preferred as many potential impurities may lack a UV chromophore.

Experimental Protocol: HPLC-CAD/HILIC Analysis

  • Sample Preparation: Accurately weigh ~50 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to the mark with a 90:10 (v/v) mixture of Acetonitrile and Water.

  • Instrument & Conditions:

    • HPLC System: Thermo Vanquish or equivalent with CAD.

    • Column: Luna HILIC, 150 mm x 4.6 mm, 3 µm particle size.

    • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate.

    • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate.

    • Gradient: 0-100% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detector: CAD, standard settings.

  • System Suitability: A standard injection should demonstrate good peak shape and reproducibility (RSD < 2% for peak area).

  • Analysis: Inject 5 µL of the sample solution. Calculate purity using the area percent method.

Comparative Data: HPLC Purity

SupplierArea % (Main Peak)Key Impurity Profile
Supplier A 99.91%Single minor impurity at 5.2 min (0.09%)
Supplier B 99.75%Impurity at 5.2 min (0.15%), Unknown at 8.9 min (0.10%)
Supplier C 99.50%Multiple impurities, one potentially non-volatile (0.35%)

Structural Confirmation and Purity via ¹H NMR Spectroscopy

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for structure elucidation and confirmation. It provides definitive proof of identity by mapping the chemical environment of each proton. For this compound, ¹H NMR can confirm the trans stereochemistry through characteristic splitting patterns and can be used to detect and quantify structurally similar impurities, provided they have unique, well-resolved signals.[1] The ratio of integrals for different protons within the molecule also serves as an internal validation of its structure.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of Deuterated Methanol (CD₃OD) or DMSO-d₆ in a clean NMR tube.

  • Instrument & Conditions:

    • Spectrometer: Bruker Avance 400 MHz or equivalent.

    • Solvent: CD₃OD.

    • Acquisition: Standard proton experiment, 16 scans, relaxation delay (d1) of 5 seconds to ensure quantitative integration.

  • Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction). Calibrate the spectrum to the residual solvent peak. Integrate all signals.

  • Analysis:

    • Confirm the presence of characteristic signals: CH-OH proton, CH₂-OH protons, and the cyclohexane ring protons.[1]

    • Identify any signals not belonging to the main compound.

    • Quantify impurities by comparing the integral of a unique impurity signal to a well-resolved signal from the main compound.

Comparative Data: ¹H NMR Purity

SupplierIdentity ConfirmationObservable Impurities
Supplier A Spectrum matches reference standard. All integrations correct.No detectable impurities above 0.05%.
Supplier B Matches reference. Small signals consistent with cis-isomer observed.cis-isomer estimated at ~0.6% by integration.
Supplier C Matches reference. Multiple small, unidentifiable signals in the aliphatic region.Impurities estimated at >1.0% total.

Absolute Purity by Differential Scanning Calorimetry (DSC)

Expertise & Rationale: DSC provides a measure of absolute purity for crystalline organic compounds by precisely observing their melting behavior.[7] Impurities disrupt the crystal lattice, causing a depression and broadening of the melting point.[8] This phenomenon is described by the van't Hoff equation. The beauty of the method is its ability to determine the total molar purity from a single experiment, providing a value that is independent of the chemical structure or response factor of the impurities.[8] It is an excellent complementary technique to chromatography, especially for high-purity (>98%) materials.[7]

DSC_Principle Pure Pure Crystalline Solid (Ordered Lattice) Heat Apply Heat Pure->Heat Impure Impure Solid (Disrupted Lattice) Impure->Heat Melt_Pure Sharp Melting Point (Narrow Endotherm) Heat->Melt_Pure Melt_Impure Depressed & Broadened M.P. (Broad Endotherm) Heat->Melt_Impure Result Calculate Molar Purity (van't Hoff Equation) Melt_Impure->Result

Caption: Principle of DSC purity analysis based on melting point depression.

Experimental Protocol: DSC Purity Analysis

  • Sample Preparation: Accurately weigh 1-3 mg of the crystalline sample into a Tzero aluminum pan. Hermetically seal the pan.

  • Instrument & Conditions:

    • DSC System: TA Instruments Q2000 or equivalent.

    • Purge Gas: Nitrogen at 50 mL/min.

    • Temperature Program:

      • Equilibrate at 70°C.

      • Ramp at 1°C/min to 120°C.

    • Calibration: Calibrate the instrument for temperature and enthalpy using a high-purity indium standard.

  • Data Analysis: Use the instrument's purity analysis software to analyze the melting endotherm. The software applies the van't Hoff equation by plotting the sample temperature (Ts) versus the reciprocal of the fraction melted (1/F) to calculate the mole percent purity.

Comparative Data: DSC Purity

SupplierOnset of Melting (°C)Purity (Mole %)Comments
Supplier A 104.1°C99.88%Sharp, symmetric melt profile.
Supplier B 103.5°C99.25%Noticeably broader melt profile.
Supplier C 102.8°C98.60%Broad and asymmetric melt profile.

Overall Comparison and Conclusion

Summarizing the data from our orthogonal investigation provides a clear picture of the quality offered by each supplier.

Summary of Purity Assessment

Analytical MethodSupplier ASupplier BSupplier C
GC Purity (Area %) 99.85%99.21%98.55%
HPLC Purity (Area %) 99.91%99.75%99.50%
¹H NMR Purity >99.9% (No detectable impurities)~99.4% (cis-isomer)~99.0% (multiple impurities)
DSC Purity (Mole %) 99.88%99.25%98.60%
Overall Assessment Excellent Good, but contains isomer Fair, lower purity

Based on this comprehensive, multi-technique evaluation, Supplier A provides this compound of the highest purity and quality. The material is consistently high-purity across all orthogonal methods, showing no significant impurities by chromatographic separation, no detectable isomeric or structural impurities by NMR, and a sharp melting profile by DSC indicative of high molar purity.

While Supplier B provides material with good chromatographic purity, the presence of the cis-isomer, confirmed by GC and NMR, could be problematic for stereospecific syntheses and may be considered a significant impurity depending on the application. Supplier C's material is of demonstrably lower purity across all methods and would likely be unsuitable for demanding pharmaceutical applications without further purification.

This guide demonstrates that a robust, evidence-based analytical strategy is indispensable for qualifying critical raw materials. By understanding the "why" behind each technique and integrating the results from orthogonal methods, researchers and drug development professionals can confidently select high-quality reagents, ensuring the integrity and success of their scientific endeavors.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the GC-MS Analysis of Cyclohexanol and its Derivatives.
  • Smolecule. (2023, August 15). This compound.
  • Zhang, P., et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 827-831. [Link]

  • TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology.
  • IPEC Europe. (n.d.). Qualification of Excipients for Use in Pharmaceuticals. Retrieved from IPEC Europe website. [Link]

  • Moreton, C. (2016, February 2). Excipient Quality and Selection. Pharmaceutical Technology, 40(2). [Link]

  • Kelly, A. M., et al. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. Nature Protocols, 3(2), 215-219. [Link]

  • Pifferi, G., & Restani, P. (2003). The safety of pharmaceutical excipients. Il Farmaco, 58(9-10), 541-550. [Link]

  • Chemistry LibreTexts. (2021, November 13). High-Performance Liquid Chromatography. Retrieved from Chemistry LibreTexts website. [Link]

  • Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. Retrieved from Phenomenex website. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis and Cross-Validation of trans-4-(Hydroxymethyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the primary synthetic routes to trans-4-(hydroxymethyl)cyclohexanol, a valuable bifunctional molecule in pharmaceutical and materials science. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a robust framework for the cross-validation of experimental results, ensuring the production of high-purity material essential for research and development.

Introduction: The Significance of this compound

This compound, also known as trans-1,4-cyclohexanedimethanol, is a diol featuring a cyclohexane ring with two hydroxymethyl groups in a trans configuration. This specific stereochemistry imparts a rigid and well-defined geometry, making it a crucial building block in the synthesis of a variety of complex molecules and polymers.[1] Its applications span from the production of specialty polyesters with enhanced thermal stability to its use as a linker in the development of novel therapeutic agents. The commercial availability of this compound can be limited and the price high, making efficient and reliable in-house synthesis a valuable capability for many research and development laboratories.

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound can be approached through several distinct chemical pathways. The choice of method often depends on the available starting materials, desired scale, and the specific equipment and safety infrastructure of the laboratory. Here, we compare three prominent methods:

  • Method A: Reduction of Dimethyl 1,4-cyclohexanedicarboxylate

  • Method B: Catalytic Hydrogenation of Terephthalic Acid

  • Method C: Catalytic Hydrogenation of p-Toluic Acid

The following table provides a high-level comparison of these methodologies, with further detailed protocols and discussions in the subsequent sections.

FeatureMethod A: Reduction of Dimethyl 1,4-cyclohexanedicarboxylateMethod B: Catalytic Hydrogenation of Terephthalic AcidMethod C: Catalytic Hydrogenation of p-Toluic Acid
Starting Material Dimethyl 1,4-cyclohexanedicarboxylateTerephthalic Acidp-Toluic Acid
Key Reagents Lithium Aluminum Hydride (LiAlH₄) or Raney Nickel/H₂Noble metal catalysts (e.g., Ru, Pd) on a support, H₂Raney Nickel or other hydrogenation catalysts, H₂
Typical Yield High (often >90% with LiAlH₄)Good to Excellent (can exceed 80%)[2]Moderate to Good
Reaction Conditions LiAlH₄: Anhydrous ether/THF, 0°C to reflux. Raney Ni: High pressure H₂, elevated temperature.High pressure H₂ (e.g., 8-15 MPa), high temperature (e.g., 150-250°C).[3]High pressure H₂, elevated temperature.
Advantages High yield and predictability with LiAlH₄.Utilizes a readily available and inexpensive starting material. Scalable.Starts from a relatively inexpensive material.
Disadvantages LiAlH₄ is pyrophoric and requires stringent anhydrous conditions. Raney Nickel requires high-pressure hydrogenation equipment.Requires high-pressure hydrogenation equipment and specialized catalysts. Can produce a mixture of cis and trans isomers.Requires high-pressure hydrogenation equipment. Can lead to side products if not carefully controlled.
Ideal Application Laboratory-scale synthesis where high purity is paramount and handling of pyrophoric reagents is feasible.Industrial or pilot-plant scale production where high-pressure hydrogenation is established.Situations where p-toluic acid is a readily available starting material.

Reaction Pathway Diagrams

The following diagrams illustrate the chemical transformations for each of the discussed synthetic methods.

G cluster_A Method A: Reduction of Dimethyl 1,4-cyclohexanedicarboxylate cluster_B Method B: Catalytic Hydrogenation of Terephthalic Acid cluster_C Method C: Catalytic Hydrogenation of p-Toluic Acid A_start Dimethyl 1,4-cyclohexanedicarboxylate A_reagent LiAlH₄, THF or Raney Ni, H₂ A_start->A_reagent A_end This compound A_reagent->A_end B_start Terephthalic Acid B_reagent Ru-Sn/C, H₂ B_start->B_reagent B_end This compound B_reagent->B_end C_start p-Toluic Acid C_reagent Raney Ni, H₂ C_start->C_reagent C_end This compound C_reagent->C_end

Caption: Reaction pathways for the synthesis of this compound.

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be adapted and optimized based on the specific laboratory conditions and available equipment.

Method A: Reduction of Dimethyl 1,4-cyclohexanedicarboxylate with Lithium Aluminum Hydride

This method is highly effective for producing high-purity this compound on a laboratory scale. The primary consideration is the stringent requirement for anhydrous conditions due to the reactivity of LiAlH₄.

Materials:

  • Dimethyl 1,4-cyclohexanedicarboxylate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Ethyl acetate

  • 10% Sulfuric Acid

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Celite

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Inert gas (Nitrogen or Argon) supply

  • Magnetic stirrer and heating mantle

  • Ice bath

Procedure:

  • Reaction Setup: Assemble the three-necked flask with the dropping funnel, reflux condenser, and an inert gas inlet. Flame-dry all glassware under a stream of inert gas to ensure it is completely moisture-free.

  • LAH Suspension: Under a positive pressure of inert gas, carefully add a calculated amount of LiAlH₄ (typically a 1.5 to 2-fold molar excess over the ester) to the reaction flask. Add anhydrous THF via a cannula or syringe to create a suspension.

  • Cooling: Cool the LAH suspension to 0°C using an ice bath.

  • Ester Addition: Dissolve the dimethyl 1,4-cyclohexanedicarboxylate in anhydrous THF in the dropping funnel. Add the ester solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: (Caution: Highly exothermic and produces hydrogen gas. Perform in a well-ventilated fume hood.) Cool the reaction mixture back to 0°C. Slowly and carefully add ethyl acetate dropwise to quench the excess LiAlH₄. This is followed by the slow, dropwise addition of water, then a 15% aqueous sodium hydroxide solution, and finally more water (Fieser workup).

  • Isolation: A granular precipitate of aluminum salts will form. Filter the mixture through a pad of Celite, washing the filter cake with additional THF.

  • Purification: Combine the organic filtrates and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Method B: Catalytic Hydrogenation of Terephthalic Acid

This method is well-suited for larger-scale synthesis and utilizes a more economical starting material. It requires specialized high-pressure hydrogenation equipment.

Materials:

  • Terephthalic Acid

  • Ruthenium-Tin on Carbon (Ru-Sn/C) or Palladium on Carbon (Pd/C) catalyst[2]

  • Deionized Water or an appropriate solvent

  • Hydrogen gas

Equipment:

  • High-pressure autoclave (e.g., Parr reactor)

  • Mechanical stirrer

  • Temperature and pressure controllers

Procedure:

  • Reactor Charging: Charge the autoclave with terephthalic acid, the catalyst (typically 1-5 wt% of the substrate), and the solvent.

  • Purging: Seal the reactor and purge several times with nitrogen followed by hydrogen to remove all air.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 8 MPa) and begin stirring.[3] Heat the reactor to the target temperature (e.g., 200°C).[3]

  • Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

  • Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

  • Isolation: Open the reactor and filter the reaction mixture to recover the catalyst.

  • Purification: The product can be isolated from the filtrate by solvent evaporation and purified by recrystallization.

Method C: Catalytic Hydrogenation of p-Toluic Acid

This method offers an alternative starting material and can be performed using similar equipment to Method B.

Materials:

  • p-Toluic Acid

  • Raney Nickel catalyst

  • Ethanol or another suitable solvent

  • Hydrogen gas

Equipment:

  • High-pressure autoclave

  • Mechanical stirrer

  • Temperature and pressure controllers

Procedure:

  • Catalyst Preparation: If using commercially available Raney Nickel, wash it thoroughly with deionized water and then with the reaction solvent to remove any residual alkali.

  • Reactor Charging: Charge the autoclave with p-toluic acid, the prepared Raney Nickel catalyst, and the solvent.

  • Purging: Seal the reactor and purge with nitrogen and then hydrogen.

  • Reaction: Pressurize the reactor with hydrogen and begin stirring. Heat the reactor to the desired temperature and pressure.

  • Monitoring and Workup: Monitor the reaction by hydrogen uptake. Upon completion, cool, depressurize, and filter the reaction mixture to remove the catalyst.

  • Purification: The product can be isolated from the filtrate by solvent evaporation and purified by recrystallization.

Cross-Validation of Experimental Results

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized this compound. A multi-technique approach provides the most comprehensive validation.

Workflow for Product Validation

G Start Crude Product Recrystallization Recrystallization Start->Recrystallization Melting_Point Melting Point Analysis Recrystallization->Melting_Point Purity_Check Purity Assessment (HPLC/GC) Recrystallization->Purity_Check Structure_ID Structural Identification (NMR) Recrystallization->Structure_ID Final_Product Pure this compound Melting_Point->Final_Product Purity_Check->Final_Product Structure_ID->Final_Product

Caption: Workflow for the cross-validation of synthesized this compound.

Analytical Techniques and Expected Results

A. Melting Point:

  • Purpose: A sharp melting point close to the literature value is a good indicator of purity.

  • Expected Result: The melting point of pure this compound is reported to be around 104°C.[1] A broad melting range suggests the presence of impurities or a mixture of cis and trans isomers.

B. High-Performance Liquid Chromatography (HPLC):

  • Purpose: To determine the purity of the compound and to separate it from any starting materials, byproducts, or isomers.

  • Typical Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile is commonly used.[1]

    • Detection: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) are suitable for this non-chromophoric compound.

  • Expected Result: A single major peak corresponding to the product with a purity of >98% is desired for most research applications.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the chemical structure and stereochemistry of the product.

  • ¹H NMR (400 MHz, CDCl₃):

    • The chemical shifts and splitting patterns of the protons on the cyclohexane ring will be complex due to the fixed chair conformation.

    • The protons of the two hydroxymethyl groups (-CH₂OH) are expected to appear as a doublet around 3.4-3.5 ppm.

    • The proton attached to the carbon bearing the hydroxyl group (-CHOH) will likely appear as a multiplet further downfield.

    • The protons of the hydroxyl groups (-OH) will appear as broad singlets, and their chemical shift can vary depending on the concentration and solvent.

  • ¹³C NMR (100 MHz, CDCl₃):

    • The carbon of the hydroxymethyl group (-CH₂OH) is expected to appear around 68-70 ppm.

    • The carbon bearing the hydroxyl group (-CHOH) will be further downfield.

    • The other carbons of the cyclohexane ring will appear in the aliphatic region (around 25-40 ppm). The symmetry of the trans isomer will result in fewer signals than the cis isomer.

Conclusion

The synthesis of this compound can be successfully achieved through several reliable methods. The choice of the optimal route depends on a careful consideration of the scale of the reaction, the available equipment, and the cost and availability of starting materials. The reduction of dimethyl 1,4-cyclohexanedicarboxylate with LiAlH₄ offers high yields for laboratory-scale synthesis, while the catalytic hydrogenation of terephthalic acid is a more scalable and economical option for larger quantities. Regardless of the chosen method, rigorous cross-validation of the final product using a combination of melting point analysis, HPLC, and NMR spectroscopy is crucial to ensure the high purity and correct stereochemistry required for demanding research and development applications.

References

  • Smolecule. (2023, August 15). Buy this compound | 3685-27-6.
  • ChemicalBook. (n.d.). This compound CAS#: 3685-27-6.
  • Zhang, R., et al. (2024, February 1). Preparation of 1, 4-cyclohexanedimethanol by selective hydrogenation of waste PET monomer bis (2-hydroxyethylene terephthalate).
  • ChemicalBook. (n.d.). 4-(HYDROXYMETHYL)CYCLOHEXANONE synthesis.
  • Zhang, R., et al. (2023, September 8).
  • Tokyo Chemical Industry Co., Ltd. (n.d.). This compound | 3685-27-6.
  • Chemsrc. (2025, August 21). 4-(HYDROXYMETHYL)CYCLOHEXANOL | CAS#:33893-85-5.
  • The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32.
  • Wang, Z., et al. (2022, February 22). 1,4-Cyclohexanedimethanol-based polyesters derived from biomass: synthesis, thermal properties, crystallization properties, and tensile properties.
  • ChemicalBook. (n.d.). TRANS-4-METHYLCYCLOHEXANOL(7731-29-5) 1H NMR spectrum.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 4-(Hydroxymethyl)cyclohexanol 33893-85-5.
  • ChemicalBook. (n.d.). This compound synthesis.
  • Sigma-Aldrich. (n.d.). This compound | 3685-27-6.
  • Raja, R., et al. (2024, July 19). (PDF) Recent Advances in the Development 1,4-Cycloheanedimethanol (CHDM) and Cyclic Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 4-(Hydroxymethyl)cyclohexanol 33893-85-5.
  • MDPI. (2022, December 16). Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM)
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, D2O, experimental) (HMDB0155830).
  • ChemicalBook. (n.d.). Cyclohexanol(108-93-0) 1H NMR spectrum.
  • ScholarX - SKKU. (n.d.). Synthesis of 1,4-Cyclohexanedimethanol Bis(aliphatic carboxylate) Plasticizers and Its Application to Poly(vinyl chloride)
  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
  • University of Bath's research portal. (n.d.). Simple protocol for NMR analysis of the enantiomeric purity of diols.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). This compound 3685-27-6.
  • PubMed. (2006, May 11). Simple protocol for NMR analysis of the enantiomeric purity of diols.
  • PubChem. (n.d.). Rac-(1s,4s)-4-(hydroxymethyl)cyclohexanol.
  • PubMed. (n.d.). Simple protocols for NMR analysis of the enantiomeric purity of chiral diols.
  • PubMed Central. (n.d.).
  • Cell Press. (2024, April 2). Protocol for electrocatalytic hydrogenation of 5-hydroxymethylfurfural using H and flow cells.
  • TCI America. (n.d.). 4-(Hydroxymethyl)cyclohexanol, (cis- and trans- mixture), 5 grams.
  • ACS Publications. (2018, September 24).
  • University of Illinois at Urbana-Champaign. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (2018, January 3). EP3263546A1 - P-toluic acid producing method.
  • MDPI. (n.d.). Selective Hydrogenation of Phenol to Cyclohexanol over Ni/CNT in the Absence of External Hydrogen.
  • ResearchGate. (n.d.). Catalytic hydrogenation of p-nitroanisole over Raney nickel for p-aminoanisole synthesis: Intrinsic kinetics studies.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of trans-4-(Hydroxymethyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, meticulous adherence to safety protocols extends beyond the bench; it is a foundational principle of responsible science. The proper disposal of chemical reagents is a critical, yet often overlooked, aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step methodology for the safe and compliant disposal of trans-4-(Hydroxymethyl)cyclohexanol, moving beyond a simple checklist to explain the scientific rationale behind each procedural choice.

Understanding the Compound: Physicochemical Profile of this compound

Before establishing a disposal protocol, a thorough understanding of the compound's properties is essential. This compound is a diol with the molecular formula C₇H₁₄O₂.[1] Its key characteristics are summarized below:

PropertyValueSource
Physical State White to almost white crystalline solid[1]
Molecular Weight 130.19 g/mol [1]
Melting Point ~104 °C[1]
Boiling Point Predicted at 262.0±8.0°C[1]
Solubility Soluble in methanol; limited water solubility[1]
Stability Thermodynamically stable under normal laboratory conditions[1]

The compound's stability and its nature as a solid alcohol are key factors in determining the appropriate disposal pathway. Its GHS/H-Statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), indicating that while it requires careful handling, it does not fall into the category of acutely toxic substances.[2]

The Core of Compliance: Hazardous Waste Determination

The cornerstone of any chemical disposal procedure in the United States is the hazardous waste determination as mandated by the Resource Conservation and Recovery Act (RCRA) and administered by the Environmental Protection Agency (EPA).[3][4] A waste is considered hazardous if it is either "listed" or "characteristic" waste.

Is this compound a Listed Hazardous Waste?

The EPA maintains four lists of hazardous wastes (the F, K, P, and U lists).[5][6] A comprehensive review of these lists, found in 40 CFR Part 261, reveals that this compound is not a listed hazardous waste.[7][8]

Does this compound Exhibit Hazardous Characteristics?

In the absence of a listing, a waste must be evaluated for the four characteristics of hazardous waste:

  • Ignitability (D001): This applies to liquids with a flash point below 60°C (140°F), or non-liquids that can cause fire through friction, moisture absorption, or spontaneous chemical changes.[9][10][11] Since this compound is a stable solid with a high melting point, it does not meet the criteria for an ignitable hazardous waste.

  • Corrosivity (D002): This characteristic applies to aqueous wastes with a pH of ≤ 2 or ≥ 12.5, or liquids that corrode steel at a specified rate.[6] As a neutral organic alcohol, this compound is not corrosive.

  • Reactivity (D003): This applies to wastes that are unstable, react violently with water, or can generate toxic gases.[12] this compound is a stable compound and does not exhibit these properties.[1]

  • Toxicity (D004-D043): This is determined by the Toxicity Characteristic Leaching Procedure (TCLP), which simulates leaching in a landfill.[13][14][15][16] If the leachate contains any of the 40 specified contaminants at concentrations above the regulatory limits, the waste is hazardous. There is no evidence to suggest that this compound would leach any of these listed contaminants.

Based on this systematic evaluation, this compound is classified as a non-hazardous waste . This is a critical determination that dictates the subsequent disposal protocol.

Below is a visual representation of the decision-making process for waste classification.

Waste_Classification_Flowchart start Start: Waste Generated (this compound) is_listed Is the chemical on an EPA hazardous waste list (F, K, P, U)? start->is_listed is_characteristic Does the waste exhibit a hazardous characteristic? is_listed->is_characteristic No hazardous Classify as RCRA Hazardous Waste is_listed->hazardous Yes ignitable Ignitability (D001)? is_characteristic->ignitable Check Characteristics corrosive Corrosivity (D002)? ignitable->corrosive No ignitable->hazardous Yes reactive Reactivity (D003)? corrosive->reactive No corrosive->hazardous Yes toxic Toxicity (D004-D043)? reactive->toxic No reactive->hazardous Yes non_hazardous Classify as Non-Hazardous Waste toxic->non_hazardous No toxic->hazardous Yes disposal_non_haz Follow Non-Hazardous Waste Disposal Protocol non_hazardous->disposal_non_haz disposal_haz Follow Hazardous Waste Disposal Protocol hazardous->disposal_haz

Caption: Waste classification decision flowchart.

Step-by-Step Disposal Protocol for this compound

As a non-hazardous waste, the disposal of this compound is more straightforward than that of its hazardous counterparts. However, "non-hazardous" does not mean without risk, and best practices must still be followed.

Step 1: Segregation and Containerization

  • Do not dispose of solid this compound in the general laboratory trash where it could be mistaken for benign waste.

  • Collect waste this compound in a dedicated, clearly labeled container. A wide-mouth, screw-cap polyethylene or glass jar is suitable.

  • The container must be in good condition, with no cracks or leaks, and must have a secure lid.

Step 2: Labeling

Proper labeling is a cornerstone of safe waste management. The label must include:

  • The words "Non-Hazardous Waste"

  • The full chemical name: "this compound"

  • The date accumulation of waste began.

  • The name of the principal investigator or laboratory supervisor.

Step 3: Storage

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is away from drains and incompatible materials. Although stable, it is good practice to store it away from strong oxidizing agents.

  • Keep the container closed at all times, except when adding waste.

Step 4: Scheduling a Pickup

  • Once the container is full, or if the experiment generating the waste is complete, schedule a pickup with your institution's Environmental Health and Safety (EHS) department or their designated chemical waste contractor.

  • Do not attempt to dispose of the chemical waste via the municipal solid waste stream (i.e., the dumpster) unless explicitly authorized by your EHS department. Many institutions have specific policies against this to prevent any potential for environmental contamination.[17]

Step 5: Disposal of Empty Containers

  • A container that held this compound can be disposed of in the regular trash only after it is "RCRA empty."

  • For a non-acute solid waste, this means that all contents that can be practically removed have been removed. Scrape out as much of the solid residue as possible into the chemical waste container.

  • Deface the original label on the container to prevent any confusion.

Contingency Planning: Spills and Exposures

In the event of a spill, adhere to the following procedure:

  • Personal Protective Equipment (PPE): At a minimum, wear safety goggles, a lab coat, and nitrile gloves.

  • Containment: For a small spill of the solid material, carefully sweep it up and place it in the designated waste container. Avoid generating dust.

  • Decontamination: Clean the spill area with soap and water.

  • Large Spills: If a large quantity is spilled, evacuate the immediate area and contact your institution's EHS department for emergency response.

The Rationale of Responsible Disposal

Choosing to manage non-hazardous waste through a certified chemical waste vendor, rather than opting for drain or trash disposal, is a hallmark of a safety-conscious and environmentally responsible laboratory. This practice ensures that even non-regulated chemicals are handled by professionals equipped to manage their ultimate disposal, preventing the introduction of synthetic molecules into wastewater treatment systems or municipal landfills. This approach builds a deep-seated trust in the scientific community's commitment to protecting the environment.

References

  • Texas Commission on Environmental Quality. Guidelines for the Classification and Coding of Industrial and Hazardous Wastes. Retrieved from [Link]

  • Wikipedia. Toxicity characteristic leaching procedure. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 8). Hazardous Waste Characteristics. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Method 1311: Toxicity Characteristic Leaching Procedure. Retrieved from [Link]

  • CountyOffice.org. (2024, November 6). A Quick and Comprehensive Review of EPA Hazmat Classifications. Retrieved from [Link]

  • U.S. Environmental Protection Agency. THE TOXICITY CHARACTERISTIC LEACHING PROCEDURE EPA METHOD 1311. Retrieved from [Link]

  • University of Maryland. EPA Hazardous Waste Codes. Retrieved from [Link]

  • Northwestern University. RCRA Characteristic Waste. Retrieved from [Link]

  • Nature. (2025, July 1). Evidence of water promotes cyclohexanol adsorption and dehydration over H-ZSM-5 zeolite. Retrieved from [Link]

  • Environmental Protection Agency. Waste Classification. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2009, October). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]

  • PhosLab. TCLP Testing | Toxicity Characteristic Leaching Procedure. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, July 22). SW-846 Test Method 1311: Toxicity Characteristic Leaching Procedure. Retrieved from [Link]

  • The Environmental Law Firm. (2019, April 2). EPA Proposal to Modernize the RCRA Ignitability Characteristic May Cause More Wastes to be Classified as Hazardous. Retrieved from [Link]

  • U.S. Environmental Protection Agency. RCRA Appendix VIII - List Details. Retrieved from [Link]

  • CountyOffice.org. (2023, October 4). How Does The EPA Define Hazardous Waste? [Video]. YouTube. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Listings. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • PubChem. rac-(1s,4s)-4-(hydroxymethyl)cyclohexanol. Retrieved from [Link]

  • TCI America. 4-(Hydroxymethyl)cyclohexanol, (cis- and trans- mixture), 5 grams. Retrieved from [Link]

  • eCFR. 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • ALS Global. (2023, July 21). Waste Characterization Regulations: A Guide to Compliance with the RCRA. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]

  • eCFR. 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes. Retrieved from [Link]

  • California Office of Environmental Health Hazard Assessment. (2001, October 1). Evidence on the Developmental and Reproductive Toxicity of Cyclohexanol - Draft. Retrieved from [Link]

  • Arcwood Environmental. 4 Questions to Make a Hazardous Waste Determination. Retrieved from [Link]

  • U.S. Environmental Protection Agency. RCRA Waste Sampling Draft Technical Guidance. Retrieved from [Link]

  • ACS Publications. (2026, January 2). Picolinic Acid Derivatives and Biosynthetic Pathway from Epicoccum sorghinum SDU-F549. Journal of Natural Products. Retrieved from [Link]

  • Stoddard Tutoring. (2022, November 4). Dehydration of Cyclohexanol INTRODUCTION [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Lab Videos. (2020, April 19). Dehydration of 2-Methylcyclohexanol Experiment, Part 1: Prelab Lecture [Video]. YouTube. Retrieved from [Link]

  • Stoddard Tutoring. (2020, November 5). Dehydration of Cyclohexanol [ORGANIC CHEMISTRY] [Video]. YouTube. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling trans-4-(Hydroxymethyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. Handling any chemical reagent requires a foundational understanding of its properties and potential hazards. This guide provides essential, field-tested safety and logistical information for working with trans-4-(Hydroxymethyl)cyclohexanol (CAS No. 3685-27-6), ensuring that your operational protocols are both scientifically sound and procedurally safe.

Immediate Safety Briefing: The Non-Negotiables

Before handling this compound, it is imperative to be equipped with the correct Personal Protective Equipment (PPE). This compound, while a stable solid, presents definite hazards that require a multi-layered defense to mitigate risk.[1]

The primary hazards identified from Safety Data Sheets (SDS) include:

  • Skin Irritation (H315): Direct contact can cause skin irritation.[2][3]

  • Serious Eye Irritation (H319): The compound can cause significant eye irritation upon contact.[2]

  • Respiratory Irritation (H335): Inhalation of dust or aerosols may lead to respiratory tract irritation.[2][3]

  • Harmful if Swallowed (H302): Ingestion of the compound is harmful.[2][3]

Therefore, at a minimum, the following PPE must be worn:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A standard laboratory coat.

All handling of the solid, especially weighing and transferring, should be conducted within a certified chemical fume hood to control potential inhalation exposure.[3][4]

Hazard-Specific PPE Rationale and Selection

Understanding the causality behind PPE selection is crucial for building a culture of safety. We don't just wear gear; we deploy specific tools to counter specific threats.

Eye and Face Protection The designation H319 (Causes serious eye irritation) necessitates robust eye protection.[2] Standard safety glasses are insufficient as they do not protect from splashes or airborne particulates from all angles.

  • Primary Protocol: Always wear chemical splash goggles that form a seal around the eyes, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[5][6]

  • Secondary Protocol: When handling larger quantities (>100g) or when there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.[7] The face shield protects the entire face from direct contact.

Hand Protection: The Critical Barrier Direct skin contact is a primary route of exposure leading to irritation (H315).[3] The choice of glove material is therefore a critical decision point.

  • Recommended Material: Nitrile gloves are the preferred choice for handling this compound. They offer excellent resistance to alcohols and provide a durable barrier against solids and potential solvent splashes during solution preparation.[4][6][8]

  • Protocol: Always inspect gloves for tears or punctures before use.[9] For procedures involving prolonged contact or immersion, consider double-gloving. After handling, remove gloves using a technique that avoids skin contact with the exterior of the glove and wash hands thoroughly.

Body and Respiratory Protection

  • Body Protection: A long-sleeved, buttoned lab coat is mandatory to protect skin and personal clothing from contamination.[4] For large-scale operations, a chemical-resistant apron may be worn over the lab coat.

  • Respiratory Protection: The H335 designation (May cause respiratory irritation) means that airborne particles must be controlled.[2] The primary engineering control is a chemical fume hood.[10] A NIOSH-approved respirator with a particulate filter may be required for situations where ventilation is inadequate or during spill clean-up, but it should not be the primary means of protection.[5][11]

Safety and Operations Summary Table
Hazard ClassificationPotential RiskPrimary Engineering ControlRequired Personal Protective Equipment
H315: Skin Irritation Localized redness and irritation upon contact.N/ANitrile Gloves, Lab Coat.[2][3]
H319: Serious Eye Irritation Pain, redness, and potential damage to eye tissue.N/AChemical Safety Goggles.[2]
H335: Respiratory Irritation Irritation of the nose, throat, and lungs if inhaled.Chemical Fume Hood.N/A (if handled in a fume hood).
H302: Harmful if Swallowed Toxic effects if ingested.N/AStandard PPE prevents accidental hand-to-mouth transfer.
Combustible Solid May burn under fire conditions.N/AKeep away from open flames and ignition sources.[3][12]

Operational and Disposal Plans

A self-validating safety protocol extends from preparation to disposal.

Step-by-Step Handling Protocol
  • Pre-Operation: Read the Safety Data Sheet (SDS) for this compound.[13] Ensure the chemical fume hood is operational and uncluttered. Locate the nearest eyewash station and safety shower.

  • Donning PPE: Put on your lab coat, followed by chemical safety goggles. Finally, don a pair of nitrile gloves, ensuring they overlap the cuffs of your lab coat.

  • Chemical Handling: Conduct all manipulations, including weighing and preparing solutions, deep within the chemical fume hood.[10] Use a spatula for transferring the solid and avoid creating dust. Keep the container sealed when not in use. The compound is hygroscopic, so storage under an inert atmosphere is recommended to maintain product integrity.[1][3]

  • Post-Operation: Clean any contaminated surfaces within the fume hood. Decontaminate reusable equipment.

  • Doffing PPE: Remove gloves first, followed by the lab coat and goggles. Wash hands thoroughly with soap and water.[9]

Waste Disposal Plan
  • Segregation: All waste contaminated with this compound, including used gloves, weigh boats, and paper towels, must be treated as chemical waste. Do not dispose of it in regular trash or down the sink.[4]

  • Containment: Collect all solid and liquid waste in a clearly labeled, sealed container designated for non-halogenated organic waste.

  • Disposal: The sealed waste container must be disposed of through your institution's approved hazardous waste disposal program, following all local and national regulations.[3][12]

Emergency Response Workflow

cluster_exposure Chemical Exposure Event cluster_response Immediate Response Protocol cluster_first_aid First Aid Details spill Spill or Personal Exposure Occurs alert Alert Colleagues and Area Supervisor spill->alert remove_ppe Remove Contaminated Clothing and PPE spill->remove_ppe evacuate Evacuate Area (if spill is large) alert->evacuate Assess Severity seek_medical Seek Immediate Medical Attention evacuate->seek_medical first_aid Administer First Aid remove_ppe->first_aid skin Skin Contact: Rinse with water for 15 min first_aid->skin eyes Eye Contact: Flush with eyewash for 15 min first_aid->eyes inhalation Inhalation: Move to Fresh Air first_aid->inhalation first_aid->seek_medical

Caption: Emergency response workflow for exposure to this compound.

References

  • Personal Protective Equipment (PPE) Glove Chart , University of Tennessee Knoxville EHS. [Link]

  • 4-(Hydroxymethyl)cyclohexanol Product Details , LabRepCo. [Link]

  • 4-Methylcyclohexanol Hazard Information , PubChem, National Library of Medicine. [Link]

  • Rules for the Safe Handling of Chemicals in the Laboratory , Princeton University EHS. [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) , Health and Safety Authority. [Link]

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide , Kimberly-Clark. [Link]

  • Understanding Solvents and PPE for Chemical Safety , MCR Safety. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs , Provista. [Link]

  • Gloves Chemical Resistance Chart , Gloves By Web. [Link]

  • Hand Protection Chemical Resistance Guide , University of North Carolina at Chapel Hill EHS. [Link]

  • Diol Chemical Properties , Wikipedia. [Link]

  • OSHA Glove Selection Chart , University of Pittsburgh EHS. [Link]

  • Laboratory Safety: Working Safely with Chemicals , YouTube. [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory , National Academies Press. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.